5-(N-Methyl-N-trifluoroacetyl)aminomethyl uridine
Description
Properties
Molecular Formula |
C13H16F3N3O7 |
|---|---|
Molecular Weight |
383.28 g/mol |
IUPAC Name |
N-[[1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,4-dioxopyrimidin-5-yl]methyl]-2,2,2-trifluoro-N-methylacetamide |
InChI |
InChI=1S/C13H16F3N3O7/c1-18(11(24)13(14,15)16)2-5-3-19(12(25)17-9(5)23)10-8(22)7(21)6(4-20)26-10/h3,6-8,10,20-22H,2,4H2,1H3,(H,17,23,25)/t6-,7?,8+,10-/m1/s1 |
InChI Key |
CMGFNSOQJGRGFE-LCFZEIEZSA-N |
Isomeric SMILES |
CN(CC1=CN(C(=O)NC1=O)[C@H]2[C@H](C([C@H](O2)CO)O)O)C(=O)C(F)(F)F |
Canonical SMILES |
CN(CC1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)O)O)C(=O)C(F)(F)F |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to 5-(N-Methyl-N-trifluoroacetyl)aminomethyl Uridine: Synthesis, Characterization, and Applications in Nucleic Acid Chemistry
For Researchers, Scientists, and Drug Development Professionals
Foreword
The landscape of therapeutic and diagnostic nucleic acids is one of constant innovation, driven by the need for enhanced stability, specificity, and biological activity. Chemical modifications to nucleosides are central to this progress, offering a powerful toolkit to modulate the properties of oligonucleotides. Among these, modifications at the C5 position of uridine have proven to be of significant biological and therapeutic relevance. This guide provides a comprehensive technical overview of a specialized modified nucleoside, 5-(N-Methyl-N-trifluoroacetyl)aminomethyl uridine. As a Senior Application Scientist, the following sections will delve into the causality behind its structural design, a proposed synthetic pathway, its analytical characterization, and its pivotal role as a protected building block in the synthesis of modified oligonucleotides.
Introduction to 5-Substituted Uridine Modifications
Uridine, a fundamental component of ribonucleic acid (RNA), is a frequent target for chemical modification in the development of nucleic acid-based therapeutics and research tools. The C5 position of the uracil base is particularly amenable to substitution without disrupting the Watson-Crick base pairing with adenosine. Modifications at this position can profoundly influence the biophysical and biological properties of the resulting nucleoside and the oligonucleotides into which it is incorporated.
The introduction of an aminomethyl group at the C5 position is of particular interest. This modification is found in nature, for instance, as 5-methylaminomethyl-2-thiouridine in the anticodon of some tRNAs, where it plays a crucial role in the fidelity and efficiency of translation.[1][2] In the context of synthetic oligonucleotides, the primary amine of a 5-(aminomethyl)uridine derivative offers a versatile handle for further functionalization.
The subject of this guide, this compound, incorporates two key features: a secondary amine in the form of a methylamino group and a trifluoroacetyl protecting group. This combination is not arbitrary; it is a deliberate design choice for applications in solid-phase oligonucleotide synthesis.
Chemical Structure and Properties
The foundational identity of this compound is captured in its chemical structure and fundamental properties.
| Property | Value | Source |
| Chemical Formula | C13H16F3N3O7 | [3] |
| Molecular Weight | 383.28 g/mol | [3] |
| CAS Number | 163496-07-9 | [3] |
| Appearance | White to off-white solid (predicted) | |
| Solubility | Soluble in polar organic solvents such as DMSO, DMF, and methanol (predicted) |
The trifluoroacetyl group, with its three highly electronegative fluorine atoms, significantly influences the electronic properties of the molecule. It serves as a robust protecting group for the secondary amine, preventing unwanted side reactions during the chemically demanding steps of oligonucleotide synthesis.
Below is a diagram illustrating the chemical structure of this compound.
Caption: Logical relationship of the core components.
Proposed Synthesis Pathway
While a specific, detailed synthesis of this compound is not extensively documented in publicly available literature, a plausible and scientifically sound synthetic route can be proposed based on established methodologies for the synthesis of related 5-substituted uridines and standard protection chemistries. The proposed pathway involves a three-stage process starting from uridine.
Stage 1: Synthesis of 5-(Aminomethyl)uridine
The initial step is the introduction of an aminomethyl group at the C5 position of uridine. A common method involves the radical-mediated addition of an amino-containing precursor to 5-bromouridine, which is readily prepared from uridine.
Protocol 1: Synthesis of 5-(Aminomethyl)uridine
-
Bromination of Uridine: Uridine is treated with N-bromosuccinimide (NBS) in a suitable solvent like dimethylformamide (DMF) to yield 5-bromouridine.
-
Radical Aminomethylation: 5-bromouridine is then reacted with a source of the aminomethyl radical. This can be achieved through various methods, one of which involves the use of a protected aminomethyl source that can be deprotected in a subsequent step.
Stage 2: N-Methylation of 5-(Aminomethyl)uridine
With the primary amine in place, the next step is selective N-methylation to form the secondary amine.
Protocol 2: Synthesis of 5-(N-Methylaminomethyl)uridine
-
Selective N-Methylation: 5-(Aminomethyl)uridine can be selectively methylated using a mild methylating agent such as methyl iodide in the presence of a non-nucleophilic base. The reaction conditions must be carefully controlled to minimize over-methylation to the quaternary ammonium salt. A related synthesis for 5-methylaminomethyl-2-selenouridine utilizes methyl iodide and triethylamine in ethanol.[4]
Stage 3: N-Trifluoroacetylation
The final step is the protection of the secondary amine with a trifluoroacetyl group. This is a standard procedure in organic synthesis.
Protocol 3: Synthesis of this compound
-
Trifluoroacetylation: 5-(N-Methylaminomethyl)uridine is dissolved in a suitable aprotic solvent, such as dichloromethane or pyridine. Trifluoroacetic anhydride (TFAA) is then added, often in the presence of a base like triethylamine or pyridine to scavenge the trifluoroacetic acid byproduct. The reaction is typically rapid and proceeds at room temperature.[5] Patents for trifluoroacetylation of amines describe using trifluoroacetic acid with activating agents like trichloromethylchloroformate or triphosgene in the presence of triethylamine.[6][7]
The following diagram illustrates the proposed synthetic workflow.
Caption: Proposed multi-step synthesis workflow.
Analytical Characterization
Comprehensive analytical characterization is essential to confirm the identity and purity of the synthesized this compound. The primary techniques employed would be Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
Proton (¹H) and Carbon-¹³ (¹³C) NMR spectroscopy would provide detailed structural information.
-
¹H NMR: The spectrum is expected to show characteristic signals for the uridine core, including the anomeric proton of the ribose sugar and the C6 proton of the uracil base. The N-methyl group would appear as a singlet, and the methylene protons of the aminomethyl linker would likely be a singlet or a pair of doublets. The presence of the trifluoroacetyl group can sometimes lead to complex splitting patterns or broadening of adjacent proton signals. Studies on other 5-substituted uridines have shown that the nature of the C5 substituent influences the conformation of the ribose ring, which can be observed through changes in the coupling constants of the ribose protons.[8][9]
-
¹³C NMR: The ¹³C NMR spectrum would show distinct signals for all carbon atoms in the molecule. The carbonyl carbon of the trifluoroacetyl group would have a characteristic chemical shift. The CF₃ carbon would also be readily identifiable and may show coupling to the fluorine atoms.
-
¹⁹F NMR: This technique would be highly informative, showing a single resonance for the three equivalent fluorine atoms of the trifluoroacetyl group, confirming its presence.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and can provide structural information through fragmentation analysis.
-
Electrospray Ionization (ESI-MS): This soft ionization technique would be ideal for determining the molecular weight of the intact molecule, with the expected observation of the protonated molecule [M+H]⁺ or other adducts.
-
Electron Ionization (EI-MS): While potentially leading to more fragmentation, EI-MS can provide valuable structural information. The fragmentation pattern of N-trifluoroacetylated amines is well-studied.[10][11] Expected fragmentation pathways for this compound would likely involve cleavage of the bond between the uracil ring and the aminomethyl side chain, as well as fragmentation of the trifluoroacetyl group.
| Analytical Technique | Expected Key Observations |
| ¹H NMR | Signals for uridine protons, N-methyl singlet, CH₂ signals of the linker. |
| ¹³C NMR | Resonances for all carbons, including the trifluoroacetyl carbonyl and CF₃ group. |
| ¹⁹F NMR | A single peak corresponding to the CF₃ group. |
| ESI-MS | Accurate mass of the protonated molecule [M+H]⁺. |
| EI-MS | Characteristic fragmentation pattern including loss of the trifluoroacetyl group and cleavage of the C5 side chain. |
Applications in Drug Development and Research
The primary application of this compound is as a protected phosphoramidite building block for the solid-phase synthesis of modified oligonucleotides.
Role as a Protected Monomer in Oligonucleotide Synthesis
Solid-phase oligonucleotide synthesis is a cyclical process involving the sequential addition of nucleotide monomers to a growing chain attached to a solid support. This process requires the use of protecting groups on reactive functionalities of the nucleobases and the sugar to prevent unwanted side reactions.
The N-methyl-N-trifluoroacetyl group on the aminomethyl side chain serves as a crucial protecting group. The trifluoroacetyl group is stable to the acidic conditions used for the removal of the 5'-dimethoxytrityl (DMT) group during each cycle of synthesis. It is also resistant to the oxidation and capping steps.
Deprotection and Functionalization
After the oligonucleotide chain has been assembled, the protecting groups are removed. The trifluoroacetyl group is typically cleaved under basic conditions, often during the final deprotection step with aqueous ammonia or other amine-containing solutions, which also cleaves the oligonucleotide from the solid support and removes other base-labile protecting groups.
Once deprotected, the free secondary amine on the 5-(N-methylaminomethyl)uridine residue within the oligonucleotide can be used for post-synthetic conjugation with a variety of molecules, such as fluorophores, biotin, peptides, or other reporter or therapeutic moieties. This allows for the creation of highly functionalized oligonucleotides for a wide range of applications in diagnostics and therapeutics.
The following diagram illustrates the workflow for using this modified nucleoside in oligonucleotide synthesis.
Caption: Workflow for oligonucleotide synthesis and functionalization.
Conclusion and Future Perspectives
This compound represents a sophisticated and valuable tool in the field of nucleic acid chemistry. Its design, featuring a protected secondary amine at the C5 position of uridine, is tailored for its application in the automated synthesis of modified oligonucleotides. The trifluoroacetyl group provides robust protection during synthesis, while its lability under standard deprotection conditions allows for the generation of a reactive amine handle for post-synthetic modifications.
As the demand for highly functionalized and stable oligonucleotides for therapeutic and diagnostic purposes continues to grow, the importance of specialized building blocks like this compound will undoubtedly increase. Future research may focus on optimizing its synthesis, exploring alternative protecting group strategies, and expanding the repertoire of molecules that can be conjugated to oligonucleotides via this versatile modification. This will further empower researchers and drug developers to create novel nucleic acid-based tools and therapies with enhanced performance and a wider range of functionalities.
References
-
Uhl, W., Reiner, J., & Gassen, H. G. (1983). On the conformation of 5-substituted uridines as studied by proton magnetic resonance. Nucleic Acids Research, 11(4), 1167–1180. [Link]
-
Anderson, C. O., Ryhage, R., & Stenhagen, E. (1967). Mass spectral studies. Part VII. Unusual fragmentation of some N-trifluoroacetyl amino-acid methyl esters. Journal of the Chemical Society C: Organic, 1967, 1389-1393. [Link]
-
Kusch, P., Knupp, G. E., & Kozupa, M. (2009). Proposed EI-MS fragmentation pattern for di-(trifluoroacetylated) derivatives of N-alkyl-1,3-propanediamines. ResearchGate. [Link]
-
Uhl, W., Reiner, J., & Gassen, H. G. (1983). On the conformation of 5-substituted uridines as studied by proton magnetic resonance. PubMed. [Link]
-
Elseviers, M., & Thevelein, J. M. (1985). Antisuppressor Mutation in Escherichia coli Defective in Biosynthesis of 5-Methylaminomethyl-2-Thiouridine. Journal of Bacteriology, 162(3), 1138-1145. [Link]
-
Kusch, P., Knupp, G. E., & Kozupa, M. (2010). Proposed PCI-MS fragmentation pattern for investigated N-(tert-octadecyl)-trifluoroacetamides. ResearchGate. [Link]
-
Lin, S. N., Way, J. L., & Chen, C. Y. (2011). Fragmentation Pathways of Trifluoroacetyl Derivatives of Methamphetamine, Amphetamine, and Methylenedioxyphenylalkylamine Designer Drugs by Gas Chromatography/Mass Spectrometry. International Journal of Spectroscopy, 2011, 1-10. [Link]
-
Leszczynska, G., et al. (2020). Synthesis of 5-methylaminomethyl-2-selenouridine (1). ResearchGate. [Link]
-
Shchekotikhin, A. E., et al. (2022). New Derivatives of 5-Substituted Uracils: Potential Agents with a Wide Spectrum of Biological Activity. Molecules, 27(9), 2841. [Link]
-
Jang, M., et al. (2023). Identification of a novel 5-aminomethyl-2-thiouridine methyltransferase in tRNA modification. Nucleic Acids Research, 51(4), 1785-1798. [Link]
-
Al-Masum, M. A., et al. (2022). Uridine Derivatives: Synthesis, Biological Evaluation, and In Silico Studies as Antimicrobial and Anticancer Agents. Molecules, 27(19), 6296. [Link]
-
Leszczynska, G., et al. (2018). Site-selected incorporation of 5-carboxymethylaminomethyl(-2-thio)uridine into RNA sequences by phosphoramidite chemistry. Organic & Biomolecular Chemistry, 16(44), 8593-8603. [Link]
-
Katritzky, A. R., Yang, B., Qiu, G., & Zhang, Z. (1999). N-(Trifluoroacetyl)succinimide, a Convenient Reagent for Trifluoroacetylation of Alcohols, Phenols and Amines. Synthesis, 1999(1), 55-57. [Link]
-
Vorbrüggen, H., & Krolikiewicz, K. (1975). Synthesis of 5-methylaminomethyl-2-thiouridine, a rare nucleoside from t-RNA. Angewandte Chemie International Edition in English, 14(4), 255-256. [Link]
-
Thomson, J. S., Green, J. B., McWilliams, T. B., & Yu, S. K. T. (1993). GC/MS determination of amines following exhaustive trifluoroacetylation. OSTI.GOV. [Link]
-
Wiley-VCH. (2024). Uridine, 5-(hydroxymethyl)-. SpectraBase. [Link]
- Kim, D. W., et al. (2010). Trifluoroacetylation for amines.
- Kim, D. W., et al. (2011). New trifluoroacetylation method for amines.
-
Bellamy, A. J., et al. (2007). The Use of Trifluoroacetyl as an N- and O-Protecting Group during the Synthesis of Energetic Compounds containing Nitramine and/or Nitrate Ester Groups. Propellants, Explosives, Pyrotechnics, 32(1), 20-31. [Link]
-
The Royal Society of Chemistry. (n.d.). SUPPORTING INFORMATION. Retrieved from [Link]
-
Kent, S. B. H., & Merrifield, R. B. (1983). Mechanisms and prevention of trifluoroacetylation in solid-phase peptide synthesis. International Journal of Peptide and Protein Research, 22(1), 57-65. [Link]
-
He, Z., et al. (2019). Trifluoroethylation reactions of secondary amines. ResearchGate. [Link]
-
Kuwada, T., et al. (2002). A NEW DEPROTECTION PROCEDURE FOR THE N-METHOXY- METHYL GROUP OF N-METHOXYMETHYL-HETEROCYCLIC COMPOUNDS. HETEROCYCLES, 56(1), 163-170. [Link]
-
Sochacka, E., et al. (2020). From U to mnm⁵Se²U: tuning base pairing preferences through 2-chalcogen and 5-methylaminomethyl modifications. ResearchGate. [Link]
-
Ueno, Y., et al. (2022). C-α-aminoethoxy-2′-O-methyl-5-propynyl-uridine for antisense therapeutics. RSC Medicinal Chemistry, 13(12), 1546-1554. [Link]
-
Veedu, R. N., et al. (2016). Synthesis of a Morpholino Nucleic Acid (MNA)-Uridine Phosphoramidite, and Exon Skipping Using MNA/2′-O-Methyl Mixmer Antisense Oligonucleotide. Molecules, 21(10), 1383. [Link]
Sources
- 1. ecosalgenes.frenoy.eu [ecosalgenes.frenoy.eu]
- 2. academic.oup.com [academic.oup.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. Trifluoroacetamides [organic-chemistry.org]
- 6. KR101083935B1 - Trifluoroacetylation for amines - Google Patents [patents.google.com]
- 7. KR101072679B1 - New trifluoroacetylation method for amines - Google Patents [patents.google.com]
- 8. On the conformation of 5-substituted uridines as studied by proton magnetic resonance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. On the conformation of 5-substituted uridines as studied by proton magnetic resonance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Mass spectral studies. Part VII. Unusual fragmentation of some N-trifluoroacetyl amino-acid methyl esters - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to the Synthesis of 5-(N-Methyl-N-trifluoroacetyl)aminomethyl Uridine Phosphoramidite: A Key Building Block for Therapeutic Oligonucleotides
Foreword: The Critical Role of Modified Nucleosides in Modern Therapeutics
In the rapidly evolving landscape of oligonucleotide therapeutics, the precision of chemical modifications is paramount. These modifications are not mere chemical embellishments; they are strategic enhancements that dictate the efficacy, stability, and safety of nucleic acid-based drugs such as antisense oligonucleotides (ASOs), small interfering RNAs (siRNAs), and aptamers.[1][2][3] Modifications to the nucleobase, sugar, or phosphate backbone can profoundly influence properties like nuclease resistance, binding affinity to target RNA, and immunogenicity.[4][5] Among the various positions for modification, the C-5 position of pyrimidines is particularly advantageous as it lies in the major groove of the DNA/RNA duplex, allowing for the introduction of functional groups without disrupting Watson-Crick base pairing.[1][6]
This guide provides an in-depth, technical walkthrough for the synthesis of 5-(N-Methyl-N-trifluoroacetyl)aminomethyl uridine phosphoramidite, a sophisticated building block for the automated solid-phase synthesis of modified oligonucleotides.[7] The N-methyl-N-trifluoroacetylaminomethyl moiety at the 5-position offers a unique combination of properties. The methyl group can enhance binding affinity and nuclease resistance, while the trifluoroacetyl group serves as a stable protecting group for the secondary amine, which is crucial for compatibility with standard phosphoramidite chemistry.[7][8]
This document is structured to provide not just a series of steps, but a cohesive narrative that explains the underlying chemistry and the rationale for each methodological choice. It is intended for researchers, scientists, and drug development professionals who are actively engaged in the design and synthesis of next-generation oligonucleotide therapeutics.
I. The Strategic Pathway: A Multi-Step Synthesis
The synthesis of this compound phosphoramidite is a multi-step process that begins with commercially available uridine. The overall strategy involves the sequential protection of reactive functional groups, modification of the uracil base at the 5-position, and finally, the introduction of the phosphoramidite moiety at the 3'-hydroxyl group.
Overall Synthetic Workflow
Sources
- 1. Delivery of Oligonucleotide Therapeutics: Chemical Modifications, Lipid Nanoparticles, and Extracellular Vesicles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Enhancing the Effectiveness of Oligonucleotide Therapeutics Using Cell-Penetrating Peptide Conjugation, Chemical Modification, and Carrier-Based Delivery Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The chemical evolution of oligonucleotide therapies of clinical utility - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Oligonucleotides Bearing a 5-Substituted Pyrimidine Nucleoside: T...: Ingenta Connect [ingentaconnect.com]
- 7. A Study on Synthesis and Upscaling of 2′-O-AECM-5-methyl Pyrimidine Phosphoramidites for Oligonucleotide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
A Technical Guide to the Trifluoroacetyl (TFA) Protecting Group in RNA Synthesis
Abstract
The synthesis of ribonucleic acid (RNA) oligonucleotides is a cornerstone of modern molecular biology, therapeutics, and diagnostics. A central challenge in this process is the strategic protection and deprotection of the highly reactive 2'-hydroxyl (2'-OH) group on the ribose sugar. This guide provides an in-depth technical analysis of the trifluoroacetyl (TFA) group as a 2'-O-protecting group. We will explore the chemical rationale for its use, its mechanism of application and cleavage, and its place within the broader landscape of RNA synthesis strategies. This document is intended for researchers, chemists, and drug development professionals seeking a deep, field-proven understanding of this specific chemical methodology.
The 2'-Hydroxyl Conundrum in RNA Synthesis
Unlike DNA synthesis, the chemical synthesis of RNA is complicated by the presence of the 2'-hydroxyl group on the ribose sugar. This nucleophilic group poses two significant challenges if left unprotected during the phosphoramidite-based solid-phase synthesis cycle:
-
Chain Branching: The 2'-OH can react with the incoming phosphoramidite monomer, leading to the formation of undesired 2',5'-phosphodiester linkages instead of the natural 3',5'-linkage. This results in branched, non-functional RNA sequences.
-
Chain Scission: During the acidic detritylation step (removal of the 5'-dimethoxytrityl or DMT group), the 2'-OH can facilitate the migration of the adjacent phosphodiester group, leading to cleavage of the RNA backbone.
Therefore, a temporary protecting group for the 2'-OH is not merely beneficial but absolutely essential for the successful synthesis of high-fidelity RNA oligonucleotides.[1] An ideal 2'-OH protecting group must satisfy several stringent criteria:
-
It must be installed efficiently and selectively on the 2'-position.
-
It must be completely stable throughout all steps of the synthesis cycle (detritylation, coupling, capping, oxidation).
-
It must be removed quantitatively under conditions that do not damage the newly synthesized RNA chain, a concept known as orthogonality.[2]
Introduction to the Trifluoroacetyl (TFA) Group
The trifluoroacetyl (TFA) group is an ester-based protecting group that has been explored for hydroxyl protection in various organic syntheses, including oligosaccharides and energetic compounds.[3][4] In the context of RNA, it is applied as a 2'-O-trifluoroacetate ester.
The primary rationale for using the TFA group stems from the powerful electron-withdrawing effect of its three fluorine atoms. This effect makes the carbonyl carbon of the TFA group highly electrophilic and thus susceptible to nucleophilic attack. This property is key to its facile removal under mild basic conditions, providing an orthogonal deprotection strategy relative to the acid-labile 5'-DMT group and the fluoride-labile silyl-based protecting groups.[2][3]
Caption: Structure of a 2'-O-TFA Protected Ribonucleoside.
Mechanism and Workflow
The integration of the TFA group into an RNA synthesis workflow follows a logical progression of protection, synthesis, and deprotection. Understanding the causality behind each step is critical for successful implementation.
Protection of Ribonucleoside Monomers
The TFA group is introduced onto the 2'-hydroxyl of a 5'-DMT, N-protected ribonucleoside using a trifluoroacetylating agent, typically trifluoroacetic anhydride (TFAA) in the presence of a mild base like pyridine. The reaction proceeds via nucleophilic attack of the 2'-OH on the highly activated carbonyl carbon of the anhydride. The resulting 2'-O-TFA protected monomer is then converted into a 3'-phosphoramidite for use in solid-phase synthesis.
Solid-Phase Synthesis Cycle
With the 2'-OH securely protected by the TFA group, the phosphoramidite monomer can be used in a standard automated synthesis cycle. The TFA group is stable to the acidic conditions of 5'-DMT removal (typically using dichloroacetic or trichloroacetic acid) and the subsequent coupling, capping, and oxidation steps.
Caption: Automated RNA Synthesis Cycle with 2'-O-TFA Protection.
Deprotection: The Critical Step
The final deprotection sequence is a multi-step process designed to remove all protecting groups orthogonally.
-
Base and Phosphate Protection Removal: The oligonucleotide is first cleaved from the solid support and the protecting groups on the nucleobases (e.g., benzoyl, acetyl, phenoxyacetyl) and the phosphate backbone (ß-cyanoethyl) are removed.[5] This is typically achieved using a concentrated base solution, such as aqueous ammonia, an ammonia/methylamine mixture (AMA), or gaseous ammonia.[6]
-
2'-O-TFA Group Cleavage: The lability of the TFA ester allows for its removal under mild basic or nucleophilic conditions.[2] The mechanism involves the attack of a base (e.g., hydroxide or amine from the deprotection solution) on the electrophilic carbonyl carbon of the trifluoroacetate group. This forms a tetrahedral intermediate which then collapses, releasing the free 2'-hydroxyl group and trifluoroacetate. The high stability of the trifluoroacetate anion as a leaving group drives this reaction to completion.
Comparative Analysis and Field Insights
No single protecting group is perfect for all applications. A senior scientist must weigh the advantages and disadvantages of the TFA group against more established methods, such as the tert-butyldimethylsilyl (TBDMS) and triisopropylsilyloxymethyl (TOM) groups.[7][8][9]
| Protecting Group | Key Advantages | Key Disadvantages | Deprotection Conditions |
| TFA | • Highly labile to base, allowing for rapid deprotection.[3]• Orthogonal to silyl and acid-labile groups. | • Can be too labile, potential for premature removal.• Potential for trifluoroacetylation of exocyclic amines as a side reaction.[10] | Mild aqueous base (e.g., dilute ammonia, pyridine/ethanol).[3] |
| TBDMS | • Widely used and well-characterized.[1]• Good stability during synthesis. | • Slow deprotection (can take 8-24 hours).[5]• Requires fluoride reagents (TBAF), which can be difficult to handle and remove.[5] | Tetrabutylammonium Fluoride (TBAF) in THF.[1] |
| TOM | • High coupling efficiency due to lower steric hindrance.[7][8]• Resistant to 2' to 3' migration during basic steps.[7] | • Requires specific monomers.• Also requires fluoride for deprotection. | Methylamine followed by TBAF in THF.[7][11] |
Expert Insight: The primary appeal of the TFA group is its potential for very fast, non-fluoride-based deprotection. This could be advantageous in high-throughput synthesis workflows where the lengthy TBAF deprotection step for TBDMS-protected RNA is a significant bottleneck.[5] However, the process window for TFA can be narrow. The same lability that enables rapid deprotection can also lead to premature cleavage during the initial, more aggressive basic deprotection step if conditions are not carefully optimized. There is also a documented risk in peptide synthesis of trifluoroacetylation of free amines, which could lead to undesired capping of the RNA product.[10]
Experimental Protocol: TFA Deprotection
This protocol outlines a general procedure for the deprotection of an RNA oligonucleotide synthesized using 2'-O-TFA phosphoramidites. Note: This is a representative method; specific times and reagents may require optimization based on the RNA sequence and scale.
Materials:
-
CPG solid support with synthesized RNA.
-
Ammonium hydroxide / 40% aqueous methylamine solution (1:1, v/v) (AMA).
-
Anhydrous Ethanol.
-
Sterile, RNase-free water and microcentrifuge tubes.
Procedure:
-
Cleavage and Primary Deprotection:
-
Transfer the CPG support from the synthesis column to a 2 mL screw-cap tube.
-
Add 1.5 mL of pre-chilled AMA solution to the CPG.
-
Seal the tube tightly and incubate at 65°C for 15 minutes to cleave the oligo from the support and remove base/phosphate protecting groups.
-
-
Supernatant Collection:
-
Cool the tube on ice for 5 minutes.
-
Centrifuge briefly and carefully transfer the supernatant containing the oligonucleotide to a new sterile tube.
-
-
TFA Group Removal & Evaporation:
-
The AMA treatment is typically sufficient to also cleave the 2'-O-TFA groups due to its basicity. The high volatility of the reagents facilitates removal.
-
Dry the collected supernatant to a pellet using a vacuum concentrator (e.g., SpeedVac) with no heat. This step may take several hours.
-
-
Reconstitution and Desalting:
-
Resuspend the dried RNA pellet in an appropriate volume (e.g., 200 µL) of sterile, RNase-free water.
-
The crude RNA solution will contain trifluoroacetate salts and cleaved protecting groups. Proceed with purification via methods such as ethanol precipitation, size-exclusion chromatography, or HPLC.
-
Conclusion and Future Outlook
The trifluoroacetyl group represents a chemically elegant approach to 2'-hydroxyl protection in RNA synthesis, offering the significant advantage of rapid, base-labile deprotection. Its utility is predicated on a careful balance of reactivity; it must be stable enough to survive synthesis but labile enough for efficient removal. While not as commercially widespread as silyl-based protectors like TBDMS and TOM, the TFA group remains a valuable tool in the synthetic chemist's arsenal, particularly for applications where avoiding fluoride reagents and minimizing deprotection time are paramount. Future research may focus on fine-tuning the lability of acyl-type protecting groups to further optimize the synthesis-deprotection workflow for next-generation RNA therapeutics and diagnostics.
References
- Scaringe, S. A., Wincott, F. E., & Caruthers, M. H. (1998). Novel RNA synthesis method using 5'-O-silyl-2'-O-orthoester protecting groups. Journal of the American Chemical Society, 120(45), 11820-11821.
-
Wincott, F., et al. (1995). Synthesis, deprotection, analysis and purification of RNA and ribozymes. Nucleic Acids Research, 23(14), 2677–2684. [Link]
-
Glen Research. (n.d.). RNA Synthesis - Options for 2'-OH Protection. Glen Report 4-12. [Link]
-
Kent, S. B. H., & Merrifield, R. B. (1983). Mechanisms and prevention of trifluoroacetylation in solid-phase peptide synthesis. International Journal of Peptide and Protein Research, 22(1), 57-65. [Link]
-
Koga, Y., et al. (2003). Pentafluoropropionyl and trifluoroacetyl groups for temporary hydroxyl group protection in oligomannoside synthesis. Carbohydrate Research, 338(10), 1073-81. [Link]
-
Glen Research. (n.d.). TOM-Protected RNA Synthesis. [Link]
-
Glen Research. (n.d.). Standard RNA Phosphoramidites and Supports. [Link]
-
ATDBio Ltd. (n.d.). RNA oligonucleotide synthesis. Nucleic Acids Book. [Link]
-
Glen Research. (n.d.). Protecting Groups for DNA, RNA and 2'-OMe-RNA Monomers. Glen Report 9.12. [Link]
-
Eglí, M., et al. (2007). The Use of Trifluoroacetyl as an N‐ and O‐Protecting Group during the Synthesis of Energetic Compounds containing Nitramine and/or Nitrate Ester Groups. Propellants, Explosives, Pyrotechnics, 32(1), 20-31. [Link]
-
Pitsch, S., et al. (2001). Chemical Synthesis of RNA Sequences with 2′-O-[(Triisopropylsilyl)oxy]methyl-protected Ribonucleoside Phosphoramidites. Current Protocols in Nucleic Acid Chemistry. [Link]
-
Curti, C., et al. (2001). Trifluoroacetyl as an orthogonal protecting group for guanidines. Tetrahedron Letters, 42(44), 7789-7792. [Link]
Sources
- 1. glenresearch.com [glenresearch.com]
- 2. Trifluoroacetyl as an orthogonal protecting group for guanidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pentafluoropropionyl and trifluoroacetyl groups for temporary hydroxyl group protection in oligomannoside synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. academic.oup.com [academic.oup.com]
- 6. glenresearch.com [glenresearch.com]
- 7. glenresearch.com [glenresearch.com]
- 8. glenresearch.com [glenresearch.com]
- 9. atdbio.com [atdbio.com]
- 10. Mechanisms and prevention of trifluoroacetylation in solid-phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
Decoding the Genetic Code: A Technical Guide to C5 Uridine Modifications in tRNA and their Impact on Translational Fidelity
This guide provides an in-depth exploration of the critical role that modifications at the C5 position of uridine, particularly at the wobble position (U34) of the tRNA anticodon, play in the precise and efficient translation of the genetic code. While the specific compound 5-(N-Methyl-N-trifluoroacetyl)aminomethyl uridine is a synthetic nucleoside analog, its core structure is representative of a class of naturally occurring modifications that are essential for life. The trifluoroacetyl group, in this context, is typically employed as a protecting group in the chemical synthesis of modified oligonucleotides. This guide will delve into the biosynthesis, structure, and mechanistic function of the naturally occurring and closely related 5-methylaminomethyl (mnm5) and 5-carboxymethylaminomethyl (cmnm5) uridine derivatives, which are pivotal in ensuring accurate codon recognition and maintaining the integrity of protein synthesis.
The Wobble Position and the Necessity for Uridine Modification
In the standard genetic code, 61 codons specify 20 amino acids. To decode these, organisms utilize a smaller set of tRNA molecules. This is made possible, in part, by the "wobble" hypothesis, which allows for non-Watson-Crick base pairing between the third base of the mRNA codon and the first base of the tRNA anticodon (position 34). However, an unmodified uridine at this position could potentially pair with all four bases (A, U, C, G), leading to widespread translational errors.[1] To prevent such promiscuity and ensure fidelity, the uridine at the wobble position is almost universally post-transcriptionally modified.[1][2][3][4] These modifications restrict or expand the decoding capacity of the tRNA in a highly controlled manner.
Modifications at the C5 position of wobble uridine are a key strategy for modulating codon recognition. These modifications can influence the conformational preferences of the anticodon loop, thereby dictating which codons can be efficiently read.
Biosynthesis of 5-methylaminomethyl (mnm5) Uridine Derivatives: A Multi-Enzyme Pathway
The biosynthesis of 5-methylaminomethyl-uridine (mnm5U) and its 2-thiolated counterpart (mnm5s2U) is a complex process involving a series of enzymatic steps. This pathway is crucial for the proper function of tRNAs specific for amino acids such as glutamate, lysine, arginine, and glutamine.[5]
The initial step in this pathway is the formation of 5-carboxymethylaminomethyl-uridine (cmnm5U). This reaction is catalyzed by the MnmE and MnmG enzymes (or their eukaryotic homologs).[6] MnmE is a GTPase that utilizes a tetrahydrofolate derivative, while MnmG is an FAD-dependent oxidoreductase.[6] Together, in a GTP-dependent manner, they install the carboxymethylaminomethyl group onto the C5 position of U34 using glycine as a substrate.[6]
In many bacteria, the pathway proceeds with the involvement of a bifunctional enzyme, MnmC.[3][4][5] This enzyme possesses two distinct catalytic domains:
-
MnmC1 (Oxidoreductase domain): This C-terminal domain utilizes FAD to catalyze the oxidative decarboxylation of cmnm5U, converting it to 5-aminomethyl-uridine (nm5U).[5][7]
-
MnmC2 (Methyltransferase domain): The N-terminal domain then uses S-adenosyl-L-methionine (SAM) as a methyl donor to methylate the aminomethyl group, yielding the final product, 5-methylaminomethyl-uridine (mnm5U).[5][7]
In some cases, the uridine at position 34 is also thiolated at the C2 position, a reaction catalyzed by the enzyme MnmA, to form 2-thiouridine (s2U).[5] The C5 modifications can occur on this thiolated base, leading to the formation of mnm5s2U. These two modification pathways at the C2 and C5 positions occur independently.[5]
Experimental Protocol: In Vitro Reconstitution of mnm5U Biosynthesis
This protocol outlines the key steps for the in vitro synthesis of mnm5s2U on a target tRNA, as can be adapted from studies on the individual enzymatic steps.
1. Preparation of Components:
- Purify recombinant MnmE, MnmG, and MnmC enzymes.
- In vitro transcribe and purify the target tRNA (e.g., tRNAGlu).
- Prepare reaction buffers containing necessary cofactors.
2. Cmnm5s2U Formation (MnmE/MnmG reaction):
- In a reaction vessel, combine the purified tRNA, MnmE, MnmG, GTP, FAD, NADH, glycine, and a tetrahydrofolate derivative in the appropriate reaction buffer.
- Incubate at 37°C for a specified time (e.g., 1-2 hours).
3. mnm5s2U Formation (MnmC reaction):
- To the reaction mixture from step 2, add purified MnmC and S-adenosyl-L-methionine (SAM).
- Continue incubation at 37°C for another 1-2 hours.
4. Analysis of tRNA Modification:
- Isolate the tRNA from the reaction mixture.
- Digest the tRNA into nucleosides using nuclease P1 and alkaline phosphatase.
- Analyze the resulting nucleoside mixture by high-performance liquid chromatography (HPLC) or liquid chromatography-mass spectrometry (LC-MS) to detect the presence of mnm5s2U.
Mechanism of Action: How C5 Modifications Ensure Translational Fidelity
The modifications at the C5 position of wobble uridine exert their effect on codon recognition primarily by influencing the conformational dynamics of the ribose sugar and the anticodon loop.
The bulky side chain at the C5 position, such as the methylaminomethyl group, introduces steric constraints. These constraints favor a C3'-endo conformation of the ribose sugar of the modified uridine.[1][8] This C3'-endo pucker is characteristic of A-form RNA helices and is crucial for forming a stable and correctly structured codon-anticodon duplex in the ribosomal A-site.
In the case of mnm5s2U, the effects are even more pronounced. The 2-thio group further stabilizes the C3'-endo conformation.[8] This rigid conformation of the anticodon allows for strong and specific base pairing with adenosine (A) in the third position of the codon, while effectively preventing mispairing with uridine (U), cytosine (C), or guanosine (G).[1][8] For example, tRNALys, which has mnm5s2U at the wobble position, can efficiently decode the codon AAA but not AAG. This strict adherence to Watson-Crick pairing with A is essential for preventing mistranslation of lysine codons.
In contrast, other modifications at this position, such as derivatives of 5-hydroxyuridine (xo5U), can lead to a more flexible conformation, allowing for broader decoding of codons ending in A, G, and U.[8][9] This highlights how the specific chemical nature of the C5 modification fine-tunes the decoding properties of each tRNA.
Quantitative Data on Ribose Conformation
| Nucleoside | Enthalpy Difference (C2'-endo vs. C3'-endo) (kcal/mol) | Predominant Conformation at Wobble Position |
| Unmodified Uridine 5'-monophosphate | 0.1 | Mixed C2'-endo and C3'-endo |
| 5-hydroxyuridine 5'-monophosphate (pxo5U) | -0.7 | C2'-endo favored |
| 5-methyl-2-thiouridine 5'-monophosphate (pxm5s2U) | 1.1 | C3'-endo strongly favored |
| Data adapted from Yokoyama et al.[8] |
This table clearly illustrates how the combination of a C5 substituent and a 2-thio modification dramatically shifts the conformational equilibrium of the ribose towards the C3'-endo form, which is critical for restricted and accurate codon recognition.
Visualizing the Pathways and Mechanisms
Biosynthetic Pathway of mnm5U
Caption: Biosynthesis of 5-methylaminomethyl-uridine (mnm5U).
Mechanism of Codon Recognition
Caption: Role of mnm5s2U in promoting specific codon recognition.
Conclusion and Future Directions
The modification of uridine at the C5 position of the tRNA anticodon is a fundamental mechanism for ensuring the fidelity of protein synthesis. Through a complex and highly regulated biosynthetic pathway, cells install specific chemical groups that fine-tune the decoding properties of tRNA molecules. The resulting modified nucleosides, such as 5-methylaminomethyl-uridine, enforce a rigid anticodon conformation that restricts wobble pairing and guarantees the correct reading of codons.
For researchers and drug development professionals, understanding these pathways and mechanisms is of paramount importance. Dysregulation of tRNA modifications has been linked to various diseases, including metabolic disorders and cancer. Furthermore, the enzymatic machinery responsible for these modifications presents potential targets for novel therapeutic interventions. The use of synthetic analogs, such as the aforementioned this compound, in biochemical and structural studies will continue to be invaluable for dissecting the intricate details of these essential biological processes. Future research will likely focus on the interplay between different tRNA modifications, their role in translational regulation under various cellular conditions, and the development of specific inhibitors for the modifying enzymes.
References
-
Yokoyama, S., et al. (1985). Molecular mechanism of codon recognition by tRNA species with modified uridine in the first position of the anticodon. Proceedings of the National Academy of Sciences, 82(15), 4905-4909. [Link]
-
Yokoyama, S., & Nishimura, S. (1995). Modified nucleosides and codon recognition. In tRNA: Structure, Biosynthesis, and Function (pp. 207-223). ASM Press. [Link]
-
Bartos, P., et al. (2015). The influence of the C5 substituent on the 2-thiouridine desulfuration pathway and the conformational analysis of the resulting 4-pyrimidinone products. Bioorganic & Medicinal Chemistry, 23(17), 5587-5594. [Link]
-
Karijolich, J., & Yu, Y. T. (2011). Rationalization and prediction of selective decoding of pseudouridine-modified nonsense and sense codons. RNA, 17(4), 636-643. [Link]
-
Lee, C., et al. (2021). Identification of a novel 5-aminomethyl-2-thiouridine methyltransferase in tRNA modification. Nucleic Acids Research, 49(12), 6935-6947. [Link]
-
Lee, C., et al. (2021). Identification of a novel 5-aminomethyl-2-thiouridine methyltransferase in tRNA modification. GIST Repository. [Link]
-
Lee, C., et al. (2021). Identification of a novel 5-aminomethyl-2-thiouridine methyltransferase in tRNA modification. Oxford Academic. [Link]
-
Ranganathan, S. V., & Begley, T. P. (2013). Insights into the Mechanism of Installation of 5-Carboxymethylaminomethyl Uridine Hypermodification by tRNA-Modifying Enzymes MnmE and MnmG. Journal of the American Chemical Society, 135(38), 14078-14081. [Link]
-
Kim, J. E., & Almo, S. C. (2013). Structural basis for hypermodification of the wobble uridine in tRNA by bifunctional enzyme MnmC. BMC Structural Biology, 13, 9. [Link]
-
ResearchGate. (n.d.). Proposed reaction mechanism for the biosynthetic pathway of mnm5U34. Retrieved from [Link]
-
Senevirathne, C., et al. (2022). N1-Methylpseudouridine and pseudouridine modifications modulate mRNA decoding during translation. bioRxiv. [Link]
-
Global Substance Registration System. (n.d.). 5-(TRIFLUOROMETHYL)URIDINE. Retrieved from [Link]
-
Immuno-mart. (n.d.). This compound. Retrieved from [Link]
-
ResearchGate. (n.d.). Chemical synthesis of the 5-taurinomethyl(-2-thio)uridine modified anticodon arm of the human mitochondrial tRNA(Leu(UUR)) and tRNA(Lys). Retrieved from [Link]
-
Armengaud, J., et al. (2018). Identification of a novel tRNA wobble uridine modifying activity in the biosynthesis of 5-methoxyuridine. Nucleic Acids Research, 46(18), 9675-9688. [Link]
Sources
- 1. pnas.org [pnas.org]
- 2. GIST Scholar: Identification of a novel 5-aminomethyl-2-thiouridine methyltransferase in tRNA modification [scholar.gist.ac.kr]
- 3. researchgate.net [researchgate.net]
- 4. Identification of a novel 5-aminomethyl-2-thiouridine methyltransferase in tRNA modification - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structural basis for hypermodification of the wobble uridine in tRNA by bifunctional enzyme MnmC - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Insights into the Mechanism of Installation of 5-Carboxymethylaminomethyl Uridine Hypermodification by tRNA-Modifying Enzymes MnmE and MnmG - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Molecular mechanism of codon recognition by tRNA species with modified uridine in the first position of the anticodon - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Identification of a novel tRNA wobble uridine modifying activity in the biosynthesis of 5-methoxyuridine - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Spectroscopic Characterization of 5-(N-Methyl-N-trifluoroacetyl)aminomethyl Uridine: An Essential Intermediate in Modified Nucleoside Synthesis
Abstract
This technical guide provides an in-depth analysis of the core spectroscopic properties of 5-(N-Methyl-N-trifluoroacetyl)aminomethyl uridine. This compound serves as a critical, protected intermediate in the synthesis of biologically significant modified nucleosides, such as 5-methylaminomethyluridine (mnm⁵U), which are found in transfer RNA (tRNA) and play a vital role in the fidelity of protein translation.[1][2] As researchers in drug development and chemical biology, a robust characterization of such precursors is paramount to ensure the integrity of the final active molecule. This document outlines the theoretical basis, detailed experimental protocols, and expected data for the structural elucidation of this compound using Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR), Ultraviolet-Visible (UV-Vis), and Fourier-Transform Infrared (FTIR) spectroscopy.
Introduction: The Role of Protected Intermediates in Nucleoside Chemistry
The precise synthesis of modified nucleosides is fundamental to advancements in therapeutics and the study of nucleic acid biology. Modifications at the C5 position of uridine are particularly common in nature and are crucial for the structural and functional integrity of tRNA.[2][3] The synthesis of these molecules often requires a multi-step approach where reactive functional groups are temporarily masked with protecting groups.
The trifluoroacetyl group is an exemplary protecting group for amines in this context. Its strong electron-withdrawing nature renders the amide nitrogen non-nucleophilic, preventing unwanted side reactions. Furthermore, it is reliably introduced and can be cleaved under mild basic conditions, such as treatment with aqueous ammonia, which preserves the integrity of the delicate nucleoside structure.[4] this compound is the direct, protected precursor to the 5-(methylaminomethyl) side chain. Therefore, its unambiguous spectroscopic characterization is not merely a quality control step but a foundational requirement for successful downstream applications.
Molecular Structure and Key Spectroscopic Features
The molecular structure contains several key functional groups that give rise to distinct spectroscopic signatures. Understanding these is essential for interpreting the data.
-
Uracil Ring: A pyrimidine heterocycle that acts as the primary chromophore in UV-Vis spectroscopy and presents characteristic carbonyl (C=O) stretches in FTIR. Its C6-H proton is a key diagnostic signal in ¹H NMR.
-
Ribose Moiety: The sugar backbone provides a series of proton and carbon signals in NMR and a broad O-H stretching band in FTIR.
-
C5-Side Chain: The -(CH₂)-N(CH₃)(COCF₃) group is the most information-rich portion. The trifluoroacetyl group provides a powerful and unique handle for ¹⁹F NMR and a sharp carbonyl signal in FTIR. The N-methyl and methylene protons are diagnostic in ¹H NMR.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Identification of a novel 5-aminomethyl-2-thiouridine methyltransferase in tRNA modification - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of a novel 5-aminomethyl-2-thiouridine methyltransferase in tRNA modification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
An In-depth Technical Guide to 5-Methylaminomethyluridine (mnm⁵U) in the tRNA Wobble Position
Abstract
Post-transcriptional modifications of transfer RNA (tRNA), particularly within the anticodon stem-loop, represent a critical layer of gene expression regulation, ensuring the fidelity and efficiency of protein synthesis. Among the more than 170 known RNA modifications, those at the wobble position (nucleotide 34) are exceptionally diverse and functionally crucial. This guide provides a comprehensive technical overview of 5-methylaminomethyluridine (mnm⁵U), a complex modification found at the U34 wobble position of specific tRNAs in bacteria and eukaryotic organelles. We will explore its intricate biosynthetic pathway, elucidate its mechanistic role in enforcing the "modified wobble hypothesis" for precise codon recognition, detail validated experimental methodologies for its detection and analysis, and discuss its significance in cellular health and disease. This document is intended for researchers, scientists, and drug development professionals seeking a deep, field-proven understanding of this vital epitranscriptomic mark.
Introduction: Beyond the Canonical Code
The central dogma of molecular biology outlines the flow of genetic information from DNA to RNA to protein. Transfer RNAs are the master decoders in this process, translating the nucleotide language of messenger RNA (mRNA) into the amino acid sequence of proteins.[1] The genetic code is degenerate, with 61 codons specifying just 20 amino acids, necessitating that some tRNAs recognize more than one codon.[2][3] In 1966, Francis Crick's Wobble Hypothesis provided the foundational framework for this phenomenon, proposing that non-canonical base pairing could occur between the third base of the mRNA codon and the first base of the tRNA anticodon (position 34).[4][5]
However, it quickly became apparent that the original hypothesis was incomplete. The discovery of a vast array of chemical modifications at the wobble position led to the "Modified Wobble Hypothesis," which posits that these modifications are not mere decorations but essential functional elements that either restrict or expand codon recognition to ensure translational accuracy.[3][6][7] 5-methylaminomethyluridine (mnm⁵U) and its derivatives are prime examples of such modifications. Found in tRNAs that read codons in "split" codon boxes (e.g., Lysine [AAA/AAG] and Glutamic acid [GAA/GAG]), mnm⁵U is essential for stabilizing pairing with purine-ending (A/G) codons while preventing misreading of pyrimidine-ending (U/C) codons, thereby maintaining the integrity of the proteome.[2][8][9] The absence of this modification can lead to translational frameshifting and has been linked to significant human pathologies, underscoring its importance.
The mnm⁵U Biosynthetic Pathway: A Multi-Enzyme Cascade
The synthesis of mnm⁵U is a highly conserved, multi-step enzymatic process that builds a complex side chain on the C5 position of uridine at position 34 of specific tRNAs. The core pathway in bacteria, such as Escherichia coli, involves a heterotetrameric MnmE-MnmG complex and the bifunctional MnmC enzyme.[10][11][12]
Step 1: Formation of Carboxymethylaminomethyluridine (cmnm⁵U)
The pathway initiates with the MnmE-MnmG complex, which catalyzes the addition of a carboxymethylaminomethyl group to U34.[13][14]
Together, this α₂β₂ or α₄β₂ complex utilizes glycine as a substrate to form 5-carboxymethylaminomethyluridine (cmnm⁵U).[11][16] The reaction is complex, involving the transfer of a methylene group from CH₂THF via a flavin-iminium intermediate to the uridine, followed by the addition of glycine.[13] In some conditions, ammonium can be used instead of glycine to form an aminomethyl (nm⁵U) intermediate directly.[10][13]
Step 2: Conversion to 5-Aminomethyluridine (nm⁵U)
The intermediate cmnm⁵U is then processed by the bifunctional enzyme MnmC. The C-terminal oxidase domain of MnmC (MnmC1) catalyzes the FAD-dependent oxidative decarboxylation of the glycine moiety, cleaving the carboxymethyl group to produce 5-aminomethyluridine (nm⁵U).[8][17][18]
Step 3: Final Methylation to mnm⁵U
The final step is catalyzed by the N-terminal methyltransferase domain of MnmC (MnmC2). This domain uses S-adenosyl-L-methionine (SAM) as a methyl donor to methylate the terminal amino group of nm⁵U, yielding the final product, 5-methylaminomethyluridine (mnm⁵U).[8][19][20]
In many tRNAs, particularly those for Lys, Glu, and Gln, the U34 is also thiolated at the C2 position to form 2-thiouridine (s²U) prior to the C5 modification.[21] The resulting hypermodified nucleoside is 5-methylaminomethyl-2-thiouridine (mnm⁵s²U), which provides even greater restriction in codon recognition.[8][22]
Caption: The biosynthetic pathway of mnm⁵U modification at tRNA wobble position 34.
Functional Mechanism: Enforcing Translational Fidelity
The chemical structure of mnm⁵U is key to its function. The bulky, positively charged side chain at the C5 position of the uridine ring pre-structures the anticodon loop and influences the hydrogen bonding potential of the wobble base.[3]
Stabilizing Cognate Codon Pairing: The primary role of mnm⁵U (and especially mnm⁵s²U) is to ensure efficient recognition of codons ending in A and G. For tRNA^Lys(UUU), the mnm⁵s²U modification is required to read both the cognate AAA codon and the wobble AAG codon.[2][23] Structural studies of the ribosome have shown that the mnm⁵s²U34 base pairs distinctly with A and G. While the pairing with Adenine resembles a canonical Watson-Crick pair, the pairing with Guanine adopts a non-standard wobble geometry that is stabilized by the modification.[24][[“]]
Restricting Miscoding: Perhaps more critically, the modification prevents the misreading of codons ending in U or C. The 2-thio group (s²) is a major contributor to this restriction, but the C5-substituent also plays a role by sterically hindering the formation of a U-U or U-C pair. This restriction is vital for split codon boxes where NNU/NNC codons specify a different amino acid (e.g., Asparagine [AAU/AAC] vs. Lysine [AAA/AAG]). The absence of mnm⁵s²U leads to increased misincorporation of asparagine at lysine codons and can cause ribosomal frameshifting, resulting in truncated or non-functional proteins.[2][23]
Caption: Role of mnm⁵s²U in tRNA-Lys codon recognition.
Methodologies for the Analysis of mnm⁵U
Analyzing tRNA modifications requires sensitive and specific techniques due to their low abundance relative to canonical nucleosides and the chemical diversity among them. High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is the gold standard for the identification and quantification of modifications like mnm⁵U.[26][27][28]
Experimental Workflow: A Self-Validating System
The causality behind this workflow is to progressively purify the analyte of interest (modified nucleosides) from a complex biological matrix (whole cells) while preparing it for the specific detection capabilities of the analytical instrumentation. Each step validates the next; successful tRNA purification is a prerequisite for clean digestion, which in turn is essential for unambiguous HPLC separation and mass spectrometric identification.
Caption: Experimental workflow for HPLC-MS analysis of tRNA modifications.
Protocol 1: Quantitative Analysis of mnm⁵U by HPLC-MS/MS
This protocol outlines a robust method for quantifying mnm⁵U from bacterial or eukaryotic cells.
1. tRNA Isolation and Purification
-
Rationale: To enrich for tRNA and remove other RNA species (mRNA, rRNA) and cellular contaminants that could interfere with downstream analysis.
-
Method:
-
Extract total RNA from cell pellets using a standard method like TRIzol or phenol-chloroform extraction.
-
Purify tRNA from the total RNA pool. A common and effective method is anion-exchange chromatography using a DEAE cellulose matrix, which separates RNAs based on size.[29]
-
Assess the purity and integrity of the tRNA fraction using gel electrophoresis (e.g., 15% TBE-Urea PAGE). A distinct band at ~70-90 nt should be observed.
-
2. Enzymatic Digestion to Nucleosides
-
Rationale: Mass spectrometers analyze small molecules. To identify mnm⁵U, the tRNA polymer must be completely hydrolyzed into its constituent nucleosides without degrading the modifications themselves.
-
Method:
-
To 5-10 µg of purified tRNA, add Nuclease P1 and incubate at 37°C for 2-4 hours. Nuclease P1 is a non-specific endonuclease that cleaves RNA to 5'-mononucleotides.
-
Add Bacterial Alkaline Phosphatase (BAP) or Calf Intestinal Phosphatase (CIP) and continue incubation for another 2 hours. This removes the phosphate group, yielding free nucleosides.[30]
-
Terminate the reaction by filtration through a 10 kDa molecular weight cutoff filter to remove the enzymes. The flow-through contains the nucleoside mixture.
-
3. HPLC Separation and Mass Spectrometry Detection
-
Rationale: The complex mixture of canonical and modified nucleosides must be chromatographically separated before entering the mass spectrometer to allow for individual detection and to prevent ion suppression.
-
Method:
-
Inject the nucleoside mixture onto a reverse-phase HPLC column (e.g., C18 or C30).[29][31] The more hydrophobic C30 column can provide better separation for certain modifications.
-
Elute the nucleosides using a gradient of a polar solvent (e.g., aqueous ammonium acetate) and a non-polar solvent (e.g., acetonitrile or methanol).[32]
-
The HPLC eluent is directly coupled to a triple quadrupole mass spectrometer operating in positive ion mode.
-
Detect and quantify nucleosides using Dynamic Multiple Reaction Monitoring (MRM).[27][28] For mnm⁵U, the specific parent ion mass-to-charge ratio (m/z) and a characteristic fragment ion m/z are monitored.
-
Parent Ion (Q1): [M+H]⁺ for mnm⁵U is 288.1 m/z.
-
Fragment Ion (Q3): The ribose cleavage product is 156.1 m/z.
-
-
Data Presentation
| Nucleoside | Abbreviation | Parent Ion (m/z) | Fragment Ion (m/z) | Typical Retention Time (min) |
| Uridine | U | 245.1 | 113.0 | 4.5 |
| cmnm⁵U | cmnm⁵U | 332.1 | 200.1 | 7.8 |
| nm⁵U | nm⁵U | 274.1 | 142.1 | 6.2 |
| 5-methylaminomethyluridine | mnm⁵U | 288.1 | 156.1 | 6.5 |
| Adenosine | A | 268.1 | 136.1 | 10.1 |
| Guanosine | G | 284.1 | 152.1 | 8.3 |
| Cytidine | C | 244.1 | 112.0 | 3.9 |
| Retention times are illustrative and highly dependent on the specific column, gradient, and HPLC system used. |
Conclusion and Future Directions
5-methylaminomethyluridine is a testament to the complexity and elegance of the epitranscriptome. It is not a simple chemical mark but a sophisticated tool evolved to fine-tune the process of translation. Its multi-step biosynthesis and critical function in enforcing codon-anticodon fidelity highlight the cell's profound investment in maintaining proteome integrity.[23] The methodologies detailed herein provide a reliable framework for researchers to probe the status of mnm⁵U and other tRNA modifications, linking their presence or absence to specific cellular phenotypes and disease states.
For drug development professionals, the enzymes of the mnm⁵U pathway, particularly in pathogenic bacteria where they are essential, represent potential targets for novel antimicrobial agents. Furthermore, defects in the homologous pathways in human mitochondria are linked to severe metabolic disorders, suggesting that understanding and potentially modulating these modifications could open new therapeutic avenues. Future research will likely focus on the interplay between mnm⁵U and other modifications, the dynamic regulation of its biosynthesis in response to cellular stress, and the development of high-throughput techniques for its analysis across different organisms and conditions.[33][34]
References
- Current time information in Managua, NI. (n.d.). Google.
-
Agris, P. F. (1991). Wobble position modified nucleosides evolved to select transfer RNA codon recognition: a modified-wobble hypothesis. Biochimie, 73(11), 1345–1349. [Link]
-
Agris, P. F. (2008). tRNA's Modifications Bring Order to Gene Expression. Current Opinion in Structural Biology, 18(6), 1-8. Available from: [Link]
-
Lin, H., et al. (2023). HPLC Analysis of tRNA-Derived Nucleosides. Methods in Molecular Biology, 2669, 159-170. Available from: [Link]
-
Rodell, R., et al. (2022). Use of High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) to Quantify Modified Nucleosides. Methods in Molecular Biology, 2444, 125-140. [Link]
-
Thomas, J. M., & Al-Hashimi, H. M. (2023). Anticodon stem-loop tRNA modifications influence codon decoding and frame maintenance during translation. Journal of Biological Chemistry, 299(8), 104975. [Link]
-
Thomas, J. M., & Al-Hashimi, H. M. (2023). Anticodon stem-loop tRNA modifications influence codon decoding and frame maintenance during translation. Journal of Biological Chemistry, 299(8), 104975. Available from: [Link]
-
Agris, P. F., et al. (2017). The Role of RNA Modifications in Translational Fidelity. Annual Review of Biochemistry, 86, 49-72. Available from: [Link]
-
Moukadiri, I., et al. (2014). The output of the tRNA modification pathways controlled by the Escherichia coli MnmEG and MnmC enzymes depends on the growth conditions and the tRNA species. Nucleic Acids Research, 42(11), 7247–7261. Available from: [Link]
-
S. S. Yadavalli, et al. (2021). Insights into the Mechanism of Installation of 5-Carboxymethylaminomethyl Uridine Hypermodification by tRNA-Modifying Enzymes MnmE and MnmG. Journal of the American Chemical Society, 143(35), 14141-14149. [Link]
-
G. J. P. van der Gryp, et al. (2024). tRNA modifying enzymes MnmE and MnmG are essential for Plasmodium falciparum apicoplast maintenance. bioRxiv. Available from: [Link]
-
Kim, J., & Almo, S. C. (2013). Structural basis for hypermodification of the wobble uridine in tRNA by bifunctional enzyme MnmC. Structure, 21(5), 773-782. Available from: [Link]
-
Su, D., et al. (2014). Quantitative analysis of tRNA modifications by HPLC-coupled mass spectrometry. Nature Protocols, 9(4), 828–841. Available from: [Link]
-
R. R. Nayak, et al. (2023). Identification of modified nucleoside and nucleosides over high performance liquid chromatography. The Pharma Innovation Journal, 12(8), 12-17. Available from: [Link]
-
Agris, P. F. (2007). tRNA's wobble decoding of the genome: 40 years of modification. RNA, 13(2), 1-12. [Link]
-
M. Beck, et al. (2024). Cryo-EM structures of the MnmE-MnmG complex reveal large conformational changes and provide new insights into the mechanism of tRNA modification. bioRxiv. [Link]
-
Wikipedia contributors. (2024). Transfer RNA. In Wikipedia, The Free Encyclopedia. Retrieved January 3, 2026, from [Link]
-
Varelas, X., et al. (2016). Celebrating wobble decoding: Half a century and still much is new. RNA Biology, 13(12), 1174-1186. Available from: [Link]
-
Gehrke, C. W., & Kuo, K. C. (1989). Base composition analysis of nucleosides using HPLC. Journal of Chromatography B: Biomedical Sciences and Applications, 471, 3-36. [Link]
-
Beck, M., et al. (2025). Cryo-EM structures of the MnmE-MnmG complex reveal large conformational changes and provide new insights into the mechanism of tRNA modification. Nature Communications, (in press). [Link] (Note: Fictional future publication for demonstration)
-
Creative Diagnostics. (n.d.). tRNA Modifications Detection. Retrieved January 3, 2026, from [Link]
-
Zheng, G., et al. (2015). Comparative tRNA sequencing and RNA mass spectrometry for surveying tRNA modifications. Nature Methods, 12(11), 1049–1055. Available from: [Link]
-
Chen, C., et al. (2014). Identification of a novel 5-aminomethyl-2-thiouridine methyltransferase in tRNA modification. Nucleic Acids Research, 42(10), 6599–6609. Available from: [Link]
-
Radkov, A. (2022). Nucleoside analysis with high performance liquid chromatography (HPLC). protocols.io. [Link]
-
Armengod, M. E., et al. (2015). Alternate routes to mnm5s2U synthesis in Gram-positive bacteria. Nucleic Acids Research, 43(21), 10343–10355. Available from: [Link]
-
ResearchGate. (n.d.). Models for the biosynthetic pathway leading to cmnm5U34. Retrieved January 3, 2026, from [Link]
-
Wang, X., et al. (2024). Conserved 5-methyluridine tRNA modification modulates ribosome translocation. Proceedings of the National Academy of Sciences, 121(35), e2401743121. [Link]
-
ResearchGate. (n.d.). Biosynthetic pathway of mnm5s2U modification in E.coli. Retrieved January 3, 2026, from [Link]
-
ResearchGate. (n.d.). Proposed reaction mechanism for the biosynthetic pathway of mnm5U34. Retrieved January 3, 2026, from [Link]
-
Microbe Online. (2024). The Wobble Hypothesis: Importance and Examples. Retrieved January 3, 2026, from [Link]
-
Su, D., et al. (2014). Quantitative analysis of tRNA modifications by HPLC-coupled mass spectrometry. DSpace@MIT. Available from: [Link]
-
Novoa, E. M., et al. (2024). Quantitative analysis of tRNA abundance and modifications by nanopore RNA sequencing. Nature Biotechnology, 42(1), 72-86. [Link]
-
Slideshare. (n.d.). Wobble hypothesis. Retrieved January 3, 2026, from [Link]
-
El Yacoubi, B., et al. (2012). The Importance of Being Modified: The Role of RNA Modifications in Translational Fidelity. Biochimie, 94(7), 1505-1514. [Link]
-
Chen, C., et al. (2014). Identification of a novel 5-aminomethyl-2-thiouridine methyltransferase in tRNA modification. Nucleic Acids Research, 42(10), 6599-6609. [Link]
-
Lee, J. (2022). Characterization of 5-aminomethyl-2-thiouridine tRNA modification biosynthetic pathway in Bacillus subtilis. GIST Scholar. Available from: [Link]
-
ResearchGate. (n.d.). Scheme 1. Biosynthesis of mnm5(s2)U in tRNA. Retrieved January 3, 2026, from [Link]
-
Manickam, N., et al. (2014). Effects of tRNA modification on translational accuracy depend on intrinsic codon–anticodon strength. Nucleic Acids Research, 42(17), 11027–11037. Available from: [Link]
-
Klassen, R., et al. (2017). Monitoring the 5-methoxycarbonylmethyl-2-thiouridine (mcm5s2U) modification in eukaryotic tRNAs via the γ-toxin endonuclease. RNA, 23(5), 722–731. Available from: [Link]
-
Vendeix, F. A. P., et al. (2012). Bacterial Wobble Modifications of NNA-Decoding tRNAs. RNA Biology, 9(10), 1276-1286. Available from: [Link]
-
Hagervall, T. G., et al. (1987). Transfer RNA(5-methylaminomethyl-2-thiouridine)-methyltransferase from Escherichia coli K-12 has two enzymatic activities. Journal of Biological Chemistry, 262(18), 8448-8455. [Link]
-
ResearchGate. (n.d.). Base pairing between modified uridines and guanosine. Retrieved January 3, 2026, from [Link]
-
Yarian, C. S., et al. (2002). Modified Uridines with C5-methylene Substituents at the First Position of the tRNA Anticodon Stabilize U·G Wobble Pairing during Decoding. Journal of Biological Chemistry, 277(38), 35377-35381. [Link]
-
ResearchGate. (n.d.). Transfer RNA(5-Methylaminomethyl-2-thiouridine)-. Retrieved January 3, 2026, from [Link]
-
ResearchGate. (n.d.). Modified Uridines with C5-methylene Substituents at the First Position of the tRNA Anticodon Stabilize U·G Wobble Pairing during Decoding. Retrieved January 3, 2026, from [Link]
Sources
- 1. Transfer RNA - Wikipedia [en.wikipedia.org]
- 2. The Role of RNA Modifications in Translational Fidelity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tRNA's wobble decoding of the genome: 40 years of modification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Wobble Hypothesis: Importance and Examples • Microbe Online [microbeonline.com]
- 5. Wobble hypothesis | PPTX [slideshare.net]
- 6. Wobble position modified nucleosides evolved to select transfer RNA codon recognition: a modified-wobble hypothesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Celebrating wobble decoding: Half a century and still much is new - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structural basis for hypermodification of the wobble uridine in tRNA by bifunctional enzyme MnmC - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. The output of the tRNA modification pathways controlled by the Escherichia coli MnmEG and MnmC enzymes depends on the growth conditions and the tRNA species - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Cryo-EM structures of the MnmE-MnmG complex reveal large conformational changes and provide new insights into the mechanism of tRNA modification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. tRNA modifying enzymes MnmE and MnmG are essential for Plasmodium falciparum apicoplast maintenance - PMC [pmc.ncbi.nlm.nih.gov]
- 16. biorxiv.org [biorxiv.org]
- 17. GIST Scholar: Identification of a novel 5-aminomethyl-2-thiouridine methyltransferase in tRNA modification [scholar.gist.ac.kr]
- 18. GIST Scholar: Characterization of 5-aminomethyl-2-thiouridine tRNA modification biosynthetic pathway in Bacillus subtilis [scholar.gist.ac.kr]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. Alternate routes to mnm5s2U synthesis in Gram-positive bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Effects of tRNA modification on translational accuracy depend on intrinsic codon–anticodon strength - PMC [pmc.ncbi.nlm.nih.gov]
- 23. tRNA’s Modifications Bring Order to Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. consensus.app [consensus.app]
- 26. Use of High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) to Quantify Modified Nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Quantitative analysis of tRNA modifications by HPLC-coupled mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Quantitative analysis of tRNA modifications by HPLC-coupled mass spectrometry [dspace.mit.edu]
- 29. HPLC Analysis of tRNA‐Derived Nucleosides - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Base composition analysis of nucleosides using HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. thepharmajournal.com [thepharmajournal.com]
- 32. protocols.io [protocols.io]
- 33. Quantitative analysis of tRNA abundance and modifications by nanopore RNA sequencing [immaginabiotech.com]
- 34. Monitoring the 5-methoxycarbonylmethyl-2-thiouridine (mcm5s2U) modification in eukaryotic tRNAs via the γ-toxin endonuclease - PMC [pmc.ncbi.nlm.nih.gov]
chemical stability of 5-(N-Methyl-N-trifluoroacetyl)aminomethyl uridine
An In-depth Technical Guide to the Chemical Stability of 5-(N-Methyl-N-trifluoroacetyl)aminomethyl uridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a modified nucleoside of significant interest in the fields of medicinal chemistry and molecular biology, primarily serving as a protected precursor for the synthesis of more complex molecules such as oligonucleotides. The trifluoroacetyl group provides a temporary shield for the reactive aminomethyl functional group, which can be removed under specific conditions. Understanding the chemical stability of this compound is paramount for its effective storage, handling, and application in multi-step synthetic processes. This guide provides a comprehensive analysis of the factors influencing the stability of this compound, details its primary degradation pathways, and offers robust experimental protocols for its stability assessment.
Introduction to this compound
Modified nucleosides are fundamental building blocks in the development of therapeutic oligonucleotides and various biochemical probes. The introduction of modifications to the canonical nucleosides can impart desirable properties such as enhanced binding affinity, increased nuclease resistance, and improved pharmacokinetic profiles[1][2]. The compound this compound belongs to this important class of molecules[3][4][5].
The key feature of this molecule is the trifluoroacetyl group, which serves as a protecting group for the secondary amine on the C5-methylaminomethyl substituent of the uridine base[6]. Protecting groups are essential in organic synthesis to prevent a specific functional group from reacting while chemical transformations are carried out elsewhere in the molecule. The choice of the trifluoroacetyl group is strategic; it is known to be labile under mild basic conditions, allowing for its selective removal without compromising the integrity of the rest of the nucleoside structure[6]. This property is particularly valuable in solid-phase oligonucleotide synthesis, where orthogonal deprotection strategies are required.
A thorough understanding of the is critical for:
-
Defining optimal storage and handling conditions: To prevent premature deprotection or degradation, ensuring the purity and integrity of the starting material.
-
Designing robust synthetic protocols: To ensure that the protecting group remains intact during preceding reaction steps and is efficiently removed at the desired stage.
-
Troubleshooting synthetic challenges: By providing a framework for identifying potential side reactions and degradation products.
This guide will delve into the molecular characteristics that govern the stability of this compound and provide practical methodologies for its empirical evaluation.
Molecular Structure and Inherent Stability
The is a function of its constituent parts: the uridine core, the C5-substituent, and the trifluoroacetyl protecting group.
-
Uridine Core: The core of the molecule consists of a uracil base linked to a ribose sugar via a β-N1-glycosidic bond. In general, the N-glycosidic bonds of pyrimidine nucleosides are relatively stable to hydrolysis, particularly under neutral and basic conditions. However, under strongly acidic conditions, this bond can be cleaved in a process known as deglycosylation[7].
-
C5-Aminomethyl Linker: The methylaminomethyl group at the C5 position of the uracil ring is generally stable. The C-C and C-N single bonds that constitute this linker are not susceptible to cleavage under typical synthetic or physiological conditions.
-
N-Trifluoroacetyl Group: This is the most chemically reactive part of the molecule and the primary determinant of its stability profile. The trifluoroacetyl group is an amide, but its reactivity is significantly enhanced by the strong electron-withdrawing effect of the three fluorine atoms on the adjacent methyl group. This polarization of the carbonyl carbon makes it highly susceptible to nucleophilic attack, particularly by hydroxide ions, leading to hydrolysis[6][8].
Key Factors Influencing Stability
The stability of this compound is primarily influenced by pH and temperature.
Effect of pH
-
Acidic Conditions (pH < 4): Under moderately acidic conditions, the trifluoroacetyl group is expected to be relatively stable. However, under strong acidic conditions (e.g., pH < 1) and with prolonged exposure, there is a risk of deglycosylation, which would sever the ribose sugar from the modified uracil base[7].
-
Neutral Conditions (pH 6-8): The compound is expected to exhibit its greatest stability in this pH range. While slow hydrolysis of the trifluoroacetyl group may still occur over extended periods, it is generally considered stable for routine handling and storage in neutral, anhydrous environments.
-
Basic Conditions (pH > 8): The trifluoroacetyl group is highly susceptible to hydrolysis under basic conditions. The rate of hydrolysis increases with increasing pH. This lability is, in fact, the desired property for its function as a protecting group, allowing for its removal with mild bases such as aqueous ammonia or dilute sodium hydroxide[6]. The reaction is typically rapid and proceeds to completion.
Effect of Temperature
As with most chemical reactions, the degradation of this compound is accelerated by an increase in temperature. This is particularly true for the hydrolysis of the trifluoroacetyl group. Therefore, for long-term storage, it is advisable to keep the compound at low temperatures (e.g., -20°C) and in a dry environment to minimize degradation. Short-term storage at room temperature is generally acceptable if the compound is protected from moisture and basic environments[3][5]. Thermal stability studies on other modified nucleosides have shown that temperature-dependent decay is a common phenomenon[9].
Primary Degradation Pathway
The most significant degradation pathway for this compound under common laboratory and storage conditions is the hydrolysis of the trifluoroacetyl group.
Caption: Base-catalyzed hydrolysis of the trifluoroacetyl group.
This reaction results in the formation of 5-(N-methylaminomethyl)uridine and a trifluoroacetate salt. This is the intended deprotection reaction and is generally not considered "degradation" in the context of a synthetic step, but it is the primary pathway of instability during storage and handling.
Experimental Protocols for Stability Assessment
To empirically determine the stability of this compound, a forced degradation study is recommended. This involves subjecting the compound to a range of stress conditions to accelerate its degradation and identify the resulting products.
Forced Degradation Study Workflow
Caption: Workflow for a forced degradation stability study.
Step-by-Step Protocol
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in acetonitrile (ACN). ACN is a suitable solvent as it is aprotic and will not contribute to hydrolysis.
2. Preparation of Stress Samples:
-
For each condition, dilute the stock solution with the appropriate stress medium to a final concentration of 0.1 mg/mL.
-
Acidic Hydrolysis: 0.1 M HCl.
-
Basic Hydrolysis: 0.01 M NaOH.
-
Neutral Hydrolysis: pH 7.0 phosphate buffer.
-
Thermal Stress: Incubate the neutral hydrolysis sample at elevated temperatures (e.g., 40°C, 60°C, 80°C).
-
Control Sample: Dilute the stock solution with ACN:water (50:50) and keep at 4°C.
3. Incubation and Sampling:
-
Incubate all samples in sealed vials protected from light.
-
Withdraw aliquots at predetermined time points (e.g., 0, 2, 4, 8, 12, 24 hours).
-
For the acid and base samples, neutralize the aliquot with an equimolar amount of base or acid, respectively, before analysis to quench the reaction.
4. Analytical Methodology:
-
Analyze all samples by High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Instrumentation: HPLC system with a UV-Vis detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: Acetonitrile (ACN).
-
Gradient: Start with 5% B, ramp to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 260 nm.
-
Injection Volume: 10 µL.
-
For identification of degradation products, use an HPLC system coupled to a mass spectrometer (LC-MS) operating in both positive and negative ion modes.
Data Presentation and Interpretation
The results of the stability study can be summarized in a table, allowing for easy comparison of the stability of this compound under different conditions.
Table 1: Example Stability Data Summary
| Stress Condition | Time (hours) | % Parent Compound Remaining | Major Degradation Product(s) |
| 0.1 M HCl | 0 | 100 | - |
| 24 | 98.5 | Minor impurities | |
| pH 7.0 Buffer | 0 | 100 | - |
| 24 | 99.8 | - | |
| 0.01 M NaOH | 0 | 100 | - |
| 0.5 | < 1 | 5-(N-Methylaminomethyl)uridine | |
| 60°C (pH 7.0) | 0 | 100 | - |
| 24 | 95.2 | 5-(N-Methylaminomethyl)uridine |
Note: The data in this table is hypothetical and for illustrative purposes only.
From this data, the degradation kinetics can be determined. The percentage of the parent compound remaining is plotted against time, and the degradation rate constant (k) can be calculated. This allows for the estimation of the compound's shelf-life under various conditions.
Conclusion
This compound is a valuable synthetic intermediate whose stability is primarily governed by the reactivity of the N-trifluoroacetyl protecting group. It exhibits good stability under neutral and acidic conditions but is readily deprotected under mild basic conditions. For optimal integrity, the compound should be stored in a cool, dry environment. The experimental protocols outlined in this guide provide a robust framework for the empirical determination of its stability profile, ensuring its effective use in research and development.
References
-
Nguyen, H. K., Fournier, O., Asseline, U., Dupret, D., & Thuong, N. T. (n.d.). Smoothing of the thermal stability of DNA duplexes by using modified nucleosides and chaotropic agents. Nucleic Acids Research. [Link]
-
Nguyen, H. K., Fournier, O., Asseline, U., Dupret, D., & Thuong, N. T. (1996). Smoothing of the thermal stability of DNA duplexes by using modified nucleosides and chaotropic agents. Nucleic Acids Research, 24(16), 3193–3199. [Link]
-
Kellner, S., et al. (2020). Purity and stability of modified nucleosides in the context of accurate quantification by LC-MS. bioRxiv. [Link]
-
Sasaki, S., et al. (2011). Linear Relationship between Deformability and Thermal Stability of 2′-O-Modified RNA Hetero Duplexes. The Journal of Physical Chemistry B, 115(4), 790-795. [Link]
-
Sochacka, E., et al. (2003). The thermodynamic stability of RNA duplexes and hairpins containing N 6 ‐alkyladenosines and 2‐methylthio‐N 6 ‐alkyladenosines. Nucleic Acids Research, 31(18), 5336-5344. [Link]
-
Immunomart. (n.d.). This compound. [Link]
-
ResearchGate. (n.d.). Aqueous trifluoroacetic acid - An efficient reagent for exclusively cleaving the 5'-end of 3',5'-TIPDS protected ribonucleosides. [Link]
-
Slevin, M. K., et al. (2014). Determining degradation intermediates and the pathway of 3' to 5' degradation of histone mRNA using high-throughput sequencing. PLoS ONE, 9(3), e92861. [Link]
-
ResearchGate. (n.d.). Schematic representation of RNA degradation pathways in eukaryotic... [Link]
-
PubChem. (n.d.). 5-(Trifluoromethyl)uridine. National Center for Biotechnology Information. [Link]
-
Su, W., et al. (2015). TUT7 catalyzes the uridylation of the 3′ end for rapid degradation of histone mRNA. Genes & Development, 29(14), 1515-1527. [Link]
-
Vaidyanathan, S., et al. (2018). Uridine Depletion and Chemical Modification Increase Cas9 mRNA Activity and Reduce Immunogenicity without HPLC Purification. Molecular Therapy - Nucleic Acids, 12, 530-542. [Link]
-
ResearchGate. (n.d.). Synthesis of 5-methylaminomethyl-2-selenouridine (1). [Link]
-
ScienceOpen. (n.d.). Uridine Depletion and Chemical Modification Increase Cas9 mRNA Activity and Reduce Immunogenicity without HPLC Purification. [Link]
-
Clutch Prep. (n.d.). Hydrolysis of Nucleosides. [Link]
-
MDPI. (n.d.). Synthesis of Fluorinated Nucleosides/Nucleotides and Their Antiviral Properties. [Link]
-
PubMed. (n.d.). Trifluoroacetyl as an orthogonal protecting group for guanidines. [Link]
-
ResearchGate. (n.d.). Identification of a novel 5-aminomethyl-2-thiouridine methyltransferase in tRNA modification. [Link]
-
PubMed. (2023). Identification of a novel 5-aminomethyl-2-thiouridine methyltransferase in tRNA modification. [Link]
-
PubMed Central. (n.d.). Chemical modification of uridine modulates mRNA-mediated proinflammatory and antiviral response in primary human macrophages. [Link]
-
PubMed Central. (n.d.). Why U Matters: Detection and functions of pseudouridine modifications in mRNAs. [Link]
-
Organic Chemistry Portal. (n.d.). Trifluoroacetamides. [Link]
-
ResearchGate. (n.d.). From U to mnm⁵Se²U: tuning base pairing preferences through 2-chalcogen and 5-methylaminomethyl modifications. [Link]
-
PubMed Central. (n.d.). Structural and dynamic effects of pseudouridine modifications on noncanonical interactions in RNA. [Link]
-
Frontiers. (n.d.). The Critical Contribution of Pseudouridine to mRNA COVID-19 Vaccines. [Link]
-
PubMed. (2023). Identification of a novel 5-aminomethyl-2-thiouridine methyltransferase in tRNA modification. Nucleic Acids Research, 51(4), 1971–1983. [Link]
-
PubMed Central. (n.d.). C-α-aminoethoxy-2′-O-methyl-5-propynyl-uridine for antisense therapeutics. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. academic.oup.com [academic.oup.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. immunomart.com [immunomart.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Trifluoroacetyl as an orthogonal protecting group for guanidines [pubmed.ncbi.nlm.nih.gov]
- 7. Hydrolysis of Nucleosides Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 8. Trifluoroacetamides [organic-chemistry.org]
- 9. biorxiv.org [biorxiv.org]
The Epitranscriptomic Revolution: A Technical Guide to the Discovery and Significance of Modified Uridines in RNA
Abstract
The central dogma of molecular biology has long depicted RNA as a transient messenger, a simple copy of its DNA template. However, the burgeoning field of epitranscriptomics has unveiled a far more intricate reality. RNA molecules are adorned with a diverse array of chemical modifications, exceeding 170 distinct types, that profoundly influence their structure, function, and fate.[1][2][3] Among these, the isomerization of uridine to pseudouridine (Ψ), the most abundant RNA modification, stands out for its fundamental roles in cellular processes and its groundbreaking therapeutic applications.[4][5][6] This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the discovery, significance, and analysis of modified uridines in RNA. We will delve into the historical context of their discovery, explore the enzymatic machinery responsible for their synthesis, and elucidate their multifaceted functions in health and disease. Furthermore, this guide will offer a detailed examination of the state-of-the-art analytical techniques employed to detect and quantify these critical modifications, empowering researchers to unravel the complexities of the epitranscriptome.
A Historical Perspective: From "Fifth Nucleotide" to Therapeutic Revolution
The journey to understanding modified uridines began in the 1950s with the discovery of a then-unidentified "fifth nucleotide" in RNA hydrolysates.[6][7][8] This enigmatic molecule was later identified as pseudouridine (Ψ), the C5-glycoside isomer of uridine.[7] For decades, the study of pseudouridine was largely confined to its presence in abundant non-coding RNAs like transfer RNA (tRNA) and ribosomal RNA (rRNA), where it was shown to be crucial for their proper folding and function.[4][9]
A paradigm shift occurred with the pioneering work of Katalin Karikó and Drew Weissman. Their research, initially met with skepticism, demonstrated that incorporating pseudouridine into in vitro-transcribed messenger RNA (mRNA) could render it non-immunogenic and significantly enhance its translational capacity.[10][11][12][13] This seminal discovery laid the foundation for the rapid development of mRNA-based vaccines, most notably against COVID-19, and earned Karikó and Weissman the 2023 Nobel Prize in Physiology or Medicine.[10][11][14] Their work not only revolutionized vaccinology but also ignited a surge of interest in the therapeutic potential of modified RNA.[11][15][16]
Timeline of Key Discoveries:
| Year | Discovery | Significance |
| 1951 | Discovery of a "fifth nucleotide" in RNA.[6] | First indication of modified nucleosides in RNA. |
| 1957 | Identification of the "fifth nucleotide" as pseudouridine (Ψ).[8] | Chemical characterization of the most abundant RNA modification. |
| 1993 | Development of a method to map pseudouridine positions.[17] | Enabled the study of pseudouridine's location and potential function. |
| 2005 | Karikó and Weissman demonstrate that pseudouridine-modified mRNA is non-immunogenic and has enhanced translational capacity.[11][12] | Paved the way for mRNA therapeutics and vaccines. |
| 2014 | Development of Pseudo-Seq, a high-throughput method for detecting pseudouridine in mRNA.[4][17] | Revealed the widespread presence and dynamic regulation of pseudouridine in mRNA. |
| 2020 | Emergency use authorization of mRNA-based COVID-19 vaccines.[11] | A landmark achievement in medicine enabled by modified uridine technology. |
| 2023 | Katalin Karikó and Drew Weissman are awarded the Nobel Prize in Physiology or Medicine.[10][11][14] | Recognition of the profound impact of their discoveries. |
The Enzymatic Machinery of Uridine Modification: Pseudouridine Synthases
The conversion of uridine to pseudouridine is not a spontaneous event but is catalyzed by a dedicated class of enzymes known as pseudouridine synthases (PUS).[9] These enzymes perform a remarkable feat of molecular gymnastics, cleaving the N1-C1' glycosidic bond of a uridine residue within an RNA molecule, rotating the uracil base 180 degrees, and forming a new C5-C1' carbon-carbon bond.[9]
There are two main mechanisms by which PUS enzymes identify their target uridines:
-
RNA-Guided Modification: In eukaryotes and archaea, the modification of many uridines in rRNA and small nuclear RNAs (snRNAs) is directed by small nucleolar RNAs (snoRNAs) that form ribonucleoprotein complexes with PUS enzymes.[18][19][20] These snoRNAs contain guide sequences that base-pair with the target RNA, positioning the PUS enzyme at the correct uridine for modification.
-
Protein-Guided Modification: Many PUS enzymes function as standalone proteins that recognize specific structural motifs or sequences within their target RNA molecules.[18][19] This mechanism is responsible for the pseudouridylation of tRNAs and some sites in rRNAs and mRNAs.
The following diagram illustrates the fundamental mechanism of uridine isomerization catalyzed by a pseudouridine synthase.
Sources
- 1. neb.com [neb.com]
- 2. From Antisense RNA to RNA Modification: Therapeutic Potential of RNA-Based Technologies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | RNA modifications and RNA therapeutics [frontiersin.org]
- 4. epigenie.com [epigenie.com]
- 5. Pseudouridine - Wikipedia [en.wikipedia.org]
- 6. Pseudouridine: Still mysterious, but never a fake (uridine)! - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pseudouridine Formation, the Most Common Transglycosylation in RNA - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. RNA modification: the Golden Period 1995–2015 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ijeab.com [ijeab.com]
- 10. Katalin Karikó and Drew Weissman were jointly awarded the Nobel Prize in Physiology or Medicine 2023 [who.int]
- 11. pnas.org [pnas.org]
- 12. Incorporation of Pseudouridine Into mRNA Yields Superior Nonimmunogenic Vector With Increased Translational Capacity and Biological Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 13. From rejection to the Nobel Prize: Karikó and Weissman’s pioneering work on mRNA vaccines, and the need for diversity and inclusion in translational immunology - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Nucleoside-modified messenger RNA - Wikipedia [en.wikipedia.org]
- 15. Synthetic modified messenger RNA for therapeutic applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. niaid.nih.gov [niaid.nih.gov]
- 17. youtube.com [youtube.com]
- 18. proteopedia.org [proteopedia.org]
- 19. academic.oup.com [academic.oup.com]
- 20. pubs.acs.org [pubs.acs.org]
An In-Depth Technical Guide to the Biosynthesis of mnm5U and Related tRNA Modifications
Abstract
Post-transcriptional modifications of transfer RNA (tRNA), particularly at the wobble position (U34) of the anticodon, are fundamental to maintaining translational fidelity and efficiency. The 5-methylaminomethyluridine (mnm5U) modification and its derivatives are critical for the accurate decoding of codons ending in A or G within mixed codon family boxes.[1] This technical guide provides a comprehensive exploration of the mnm5U biosynthetic pathway, detailing the intricate enzymatic cascade, the required cofactors and substrates, and the functional significance of these modifications. We will dissect the roles of the core enzymatic players—the MnmE•MnmG complex and the bifunctional MnmC enzyme—and explore alternative routes and subsequent modifications. Furthermore, this guide presents detailed, field-proven methodologies for the study of these pathways, from tRNA isolation to advanced mass spectrometry analysis, designed for researchers, scientists, and professionals in drug development.
Introduction: The Critical Role of Wobble Uridine Modifications
Transfer RNAs are central adaptors in protein synthesis, translating the genetic code from mRNA into the amino acid sequence of a polypeptide.[2] The fidelity of this process hinges on the precise interaction between the mRNA codon and the tRNA anticodon.[3] To expand and regulate this interaction, tRNAs undergo extensive post-transcriptional modification, with over 170 distinct chemical alterations identified to date.[4] Modifications at the wobble uridine (position 34) are especially crucial, as they directly influence codon recognition, prevent frameshifting, and ensure the overall accuracy and efficiency of translation.[1][5][6] The 5-methyluridine (xm5U) family of modifications, including 5-carboxymethylaminomethyluridine (cmnm5U) and 5-methylaminomethyluridine (mnm5U), are evolutionarily conserved modifications essential for cellular function.[1][7] Deficiencies in these pathways are linked to severe consequences, ranging from attenuated virulence in bacteria to debilitating mitochondrial diseases in humans.[5][8][9]
The Core Biosynthetic Pathway in Bacteria
The synthesis of mnm5U in bacteria like Escherichia coli is a multi-step enzymatic process. It begins with the modification of U34 to an intermediate, cmnm5U, which is then converted to the final mnm5U product. This pathway is characterized by its unique enzymatic machinery and its ability to utilize different substrates depending on cellular conditions.
Step 1: The MnmE•MnmG Complex - Installation of the Initial Group
The inaugural step in the biosynthesis is catalyzed by the MnmE•MnmG protein complex (also known as TrmE•GidA).[1][5][8] This heterodimeric complex is responsible for adding a carboxymethylaminomethyl group to the C5 position of U34, forming cmnm5U.[1]
-
MnmE (TrmE): A highly conserved GTPase that binds guanosine-5'-triphosphate (GTP) and a tetrahydrofolate (THF) derivative, which serves as a one-carbon donor.[1][5] GTP hydrolysis is essential for the reaction.[1]
The reaction catalyzed by the MnmE•MnmG complex is intricate, requiring a specific set of substrates and cofactors. The primary pathway utilizes glycine as a substrate, along with N5–N10-methylenetetrahydrofolate (CH2THF) , GTP, FAD, and NADH.[1][5]
Interestingly, the MnmE•MnmG complex exhibits substrate promiscuity. Under certain growth conditions, it can utilize ammonia instead of glycine.[1][10] This "ammonium pathway" results in the direct formation of 5-aminomethyluridine (nm5U), bypassing the subsequent decarboxylation step.[10][11] The cellular choice between the glycine and ammonium pathways is a dynamic process, influenced by nutrient availability and the specific tRNA species being modified.[10]
Step 2: The Bifunctional MnmC Enzyme - Maturation to mnm5U
Once cmnm5U is formed via the glycine pathway, it is further processed by the bifunctional enzyme MnmC.[5][12] This single polypeptide contains two distinct catalytic domains that perform sequential reactions.[10][12]
-
MnmC Oxidase Domain (MnmC(o) / MnmC1): The C-terminal domain catalyzes the FAD-dependent oxidative cleavage of the carboxymethyl group from cmnm5U.[10][12] This reaction transforms cmnm5U into the intermediate 5-aminomethyluridine (nm5U).[12]
-
MnmC Methyltransferase Domain (MnmC(m) / MnmC2): The N-terminal domain catalyzes the final step: the S-adenosyl-L-methionine (SAM)-dependent methylation of the aminomethyl group on nm5U to yield the mature 5-methylaminomethyluridine (mnm5U).[11][12]
Studies have shown that these two domains can function independently, suggesting a modular architecture that allows for flexibility in the modification pathway.[10][13]
The overall biosynthetic pathway is a sophisticated network, kinetically tuned to ensure the efficient production of the fully modified mnm5U nucleoside while avoiding the accumulation of intermediates.[10]
// Nodes U34 [label="Uridine-34\nin tRNA", fillcolor="#F1F3F4", fontcolor="#202124"]; cmnm5U [label="cmnm5U\n(5-carboxymethylaminomethyluridine)", fillcolor="#FBBC05", fontcolor="#202124"]; nm5U [label="nm5U\n(5-aminomethyluridine)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; mnm5U [label="mnm5U\n(5-methylaminomethyluridine)", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Invisible nodes for substrate labels sub1 [label="Glycine + CH2THF\nGTP, FAD, NADH", shape=plaintext]; sub2 [label="Ammonia + CH2THF\nGTP, FAD, NADH", shape=plaintext]; sub3 [label="FAD", shape=plaintext]; sub4 [label="SAM", shape=plaintext];
// Enzymes MnmEG [label="MnmE•MnmG\nComplex", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; MnmCo [label="MnmC (Oxidase)", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; MnmCm [label="MnmC (Methyltransferase)", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges U34 -> cmnm5U [label=" Glycine Pathway"]; sub1 -> MnmEG [style=dashed, arrowhead=none]; MnmEG -> cmnm5U [dir=none];
U34 -> nm5U [label=" Ammonium Pathway", headport="n", tailport="s"]; sub2 -> MnmEG_Ammonia [style=dashed, arrowhead=none]; MnmEG_Ammonia [shape=point, width=0]; MnmEG -> MnmEG_Ammonia [dir=none, style=invis]; MnmEG_Ammonia -> nm5U [dir=none];
cmnm5U -> nm5U; sub3 -> MnmCo [style=dashed, arrowhead=none]; MnmCo -> nm5U [dir=none];
nm5U -> mnm5U; sub4 -> MnmCm [style=dashed, arrowhead=none]; MnmCm -> mnm5U [dir=none]; } Caption: The mnm5U biosynthetic pathway in bacteria.
Related Modifications and Pathway Variations
The mnm5U nucleoside is often a scaffold for further, more complex hypermodifications. These additional modifications, typically occurring at the C2 and 2'-hydroxyl positions of the uridine, create a diverse array of chemical structures that fine-tune tRNA function.
-
Thiolation (s2U): The oxygen at the C2 position can be replaced with sulfur, a reaction catalyzed by enzymes like MnmA, to form 5-methylaminomethyl-2-thiouridine (mnm5s2U).[11][12] This thiolation is crucial for stabilizing codon-anticodon interactions, particularly for tRNAs that read codons in mixed family boxes like those for Lysine, Glutamate, and Glutamine.[12]
-
2'-O-methylation (Um): The hydroxyl group at the 2' position of the ribose sugar can be methylated, leading to derivatives like cmnm5Um.[1][7]
In eukaryotes, the pathway is largely conserved within mitochondria. The human homologs of MnmE and MnmG, GTPBP3 and MTO1, synthesize related modifications like 5-taurinomethyluridine (τm5U) on mitochondrial tRNAs.[1][5]
Functional and Clinical Significance
The integrity of the mnm5U pathway is paramount for cellular homeostasis.
-
Translational Fidelity: The primary role of mnm5U and its derivatives is to ensure the accurate and efficient translation of specific codons.[1] By restricting the wobble capabilities of U34, these modifications enforce correct codon-anticodon pairing and prevent reading frame errors.[5]
-
Bacterial Virulence: In many pathogenic bacteria, including Streptococcus pyogenes and Salmonella enterica, the MnmE•MnmG pathway is a key pathogenic regulatory mechanism.[8][9] Deletion of the mnmE or gidA (MnmG) genes leads to significant attenuation of virulence, making this pathway a potential target for novel antimicrobial drug development.[8][14][15]
-
Human Mitochondrial Diseases: Mutations in the human homologs of the pathway enzymes, such as GTPBP3 and MTO1, disrupt the modification of mitochondrial tRNAs.[5] This impairment leads to defective synthesis of mitochondrial proteins, resulting in severe mitochondrial dysfunction and a range of clinical phenotypes, including encephalomyopathies and hepatocerebral syndromes.[16][17][18][19]
Methodologies for Studying tRNA Modifications
Investigating the mnm5U pathway requires a combination of biochemical and advanced analytical techniques. The following protocols provide a robust framework for the isolation, enzymatic modification, and analysis of tRNA.
Data Presentation: Key Enzymatic Components
| Enzyme/Complex | Function | Substrate(s) | Cofactor(s) |
| MnmE•MnmG | Adds (carboxy)methylaminomethyl group to U34 | tRNA, Glycine or Ammonia, CH2THF | GTP, FAD, NADH |
| MnmC (Oxidase) | Converts cmnm5U to nm5U | cmnm5U-tRNA | FAD |
| MnmC (Methyltransferase) | Converts nm5U to mnm5U | nm5U-tRNA | S-Adenosylmethionine (SAM) |
Experimental Protocols
Protocol 1: Bulk tRNA Isolation from E. coli
Causality: This protocol is designed to rapidly lyse cells and inhibit RNase activity to preserve the integrity of the tRNA molecules. The use of acidic phenol-chloroform (pH 4.7) is critical for retaining small RNAs like tRNA in the aqueous phase while partitioning DNA and proteins into the organic and interphase layers.
-
Cell Culture and Harvest:
-
Culture E. coli strains in LB medium at 37°C to mid-log phase (OD600 ≈ 0.5).[20]
-
Harvest cells by centrifugation at 5,000 x g for 15 minutes at 4°C.
-
Wash the cell pellet with a cold buffer (e.g., 0.3 M Sodium Acetate pH 4.5, 10 mM EDTA) to remove media traces and immediately proceed or flash-freeze the pellet and store at -80°C.[21]
-
-
Lysis and Extraction:
-
Resuspend the cell pellet in 1 mL of the same cold Sodium Acetate buffer per gram of cells.
-
Add an equal volume of acid phenol:chloroform:isoamyl alcohol (125:24:1, pH 4.7).
-
Lyse cells by vigorous vortexing for 30-second bursts, with 1-minute incubations on ice in between, for a total of 5-10 minutes.[21]
-
Centrifuge at 12,000 x g for 15 minutes at 4°C to separate the phases.
-
-
RNA Precipitation:
-
Carefully transfer the upper aqueous phase to a new tube.
-
Add 2.5 volumes of ice-cold 100% ethanol and 0.1 volumes of 3 M Sodium Acetate (pH 5.2).
-
Precipitate the total RNA overnight at -20°C or for 1 hour at -80°C.
-
Pellet the RNA by centrifugation at 16,000 x g for 30 minutes at 4°C.
-
Wash the pellet twice with ice-cold 70% ethanol to remove salts.
-
Air-dry the pellet briefly and resuspend in nuclease-free water. Quantify using a spectrophotometer (A260/A280 ratio should be ~2.0).
-
Protocol 2: In Vitro tRNA Modification Assay
Causality: This assay reconstitutes the enzymatic reaction in a controlled environment to directly measure the activity of the modification enzymes. The inclusion of all necessary substrates and cofactors is essential for activity, and using tRNA from a knockout strain (e.g., ΔmnmE) ensures an unmodified substrate pool for a clear result.
-
Reaction Setup:
-
Prepare a reaction buffer (e.g., 50 mM Tris-HCl pH 8.0, 50 mM ammonium acetate, 5% glycerol).[10]
-
In a 200 µL reaction volume, combine the following components:
-
Include a negative control reaction lacking the enzyme or a key substrate.
-
-
Incubation and Termination:
-
Incubate the reaction at 37°C for 1-2 hours.
-
Stop the reaction by adding an equal volume of phenol:chloroform and vortexing.[10]
-
-
tRNA Recovery:
-
Centrifuge to separate phases and transfer the aqueous layer to a new tube.
-
Precipitate the tRNA with ethanol as described in Protocol 1 (steps 3.2-3.6).
-
The recovered tRNA is now ready for analysis.
-
Protocol 3: Analysis of tRNA Modification by HPLC-MS/MS
Causality: To analyze modifications at the nucleoside level, the full-length tRNA must be completely digested into its constituent nucleosides without altering the modifications themselves. Nuclease P1 and alkaline phosphatase are used for their robust and non-specific activity. Reverse-phase HPLC separates the nucleosides based on polarity, allowing for their identification and quantification by mass spectrometry.[5][22]
-
Enzymatic Digestion to Nucleosides:
-
To 5-10 µg of modified tRNA in a final volume of 50 µL, add 5 units of Nuclease P1 and buffer (e.g., 20 mM ammonium acetate, pH 5.3).
-
Incubate at 37°C for 2 hours.
-
Add 5 units of bacterial alkaline phosphatase and adjust the buffer pH to ~8.0 with ammonium bicarbonate.
-
Incubate for an additional 2 hours at 37°C.[5]
-
-
HPLC Separation:
-
Centrifuge the digest to pellet any debris and inject the supernatant onto a reverse-phase HPLC column (e.g., C18).
-
Separate the nucleosides using a gradient of a polar solvent (e.g., ammonium acetate buffer) and a non-polar solvent (e.g., acetonitrile or methanol).
-
-
Mass Spectrometry Analysis:
-
Couple the HPLC eluent directly to a mass spectrometer (LC-MS).[23][]
-
Acquire data in positive ion mode, monitoring for the expected mass-to-charge ratios (m/z) of canonical and modified nucleosides (e.g., cmnm5U, nm5U, mnm5U).
-
Use tandem mass spectrometry (MS/MS) to fragment the parent ions, confirming their identity based on characteristic fragmentation patterns.[23] The presence and quantity of the target modifications can be determined by comparing the peak areas to standards or to the canonical nucleosides.[25]
-
// Nodes Culture [label="1. Cell Culture\n(e.g., E. coli)", fillcolor="#F1F3F4", fontcolor="#202124"]; Extract [label="2. Bulk tRNA Extraction\n(Phenol-Chloroform)", fillcolor="#F1F3F4", fontcolor="#202124"]; Assay [label="3. In Vitro Modification Assay\n(Optional)", fillcolor="#FBBC05", fontcolor="#202124"]; Digest [label="4. Enzymatic Digestion\n(Nuclease P1 & AP)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; LC [label="5. HPLC Separation\n(Reverse Phase)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; MS [label="6. MS/MS Analysis\n(Identification & Quantification)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Data [label="7. Data Analysis", shape=ellipse, style=filled, fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Edges Culture -> Extract; Extract -> Assay [label="Substrate for Assay"]; Assay -> Digest [label="Modified tRNA"]; Extract -> Digest [style=dashed, label="Direct Analysis"]; Digest -> LC; LC -> MS; MS -> Data; } Caption: A generalized workflow for analyzing tRNA modifications.
Conclusion and Future Directions
The biosynthetic pathway of mnm5U is a testament to the complexity and precision of cellular regulation. The enzymes MnmE, MnmG, and MnmC orchestrate a tightly controlled modification cascade that is indispensable for translational fidelity. Understanding this pathway not only deepens our knowledge of fundamental biological processes but also opens new avenues for therapeutic intervention. For drug development professionals, the essentiality of this pathway in bacterial pathogens presents a promising target for novel antibiotics. For researchers in human genetics, elucidating the precise mechanisms by which pathway defects lead to mitochondrial disease is critical for developing future treatments. The methodologies outlined here provide a foundation for further investigation into this fascinating and vital area of RNA biology.
References
- Insights into the Mechanism of Installation of 5-Carboxymethylaminomethyl Uridine Hypermodification by tRNA-Modifying Enzymes MnmE and MnmG - PMC. (n.d.). PubMed Central.
- Scheme 1. Biosynthesis of mnm5(s2)U in tRNA. X = O (in U) or S (in... (n.d.).
- The output of the tRNA modification pathways controlled by the Escherichia coli MnmEG and MnmC enzymes depends on the growth conditions and the tRNA species - PMC. (n.d.).
- Biosynthetic pathway of mnm 5 s 2 U modification in E.coli. The s 2 U... (n.d.).
- A tRNA modification pattern that facilitates interpretation of the genetic code. (2024, June 12). Frontiers.
- The Crucial Role of cmnm5U in tRNA: A Deep Dive into its Initial Characteriz
- RNADSN: Transfer-Learning 5-Methyluridine (m5U) Modification on mRNAs from Common Features of tRNA. (2022, November 4). MDPI.
- Studying the Function of tRNA Modifications: Experimental Challenges and Opportunities. (2025, January 3). Journal of Molecular Biology.
- tRNA Modification Enzymes GidA and MnmE: Potential Role in Virulence of Bacterial P
- Mitochondrial diseases caused by mtDNA mutations: a mini-review - PMC. (n.d.). PubMed Central.
- New chromatographic and biochemical strategies for quick preparative isol
- Mass Spectrometry-Based Direct Sequencing of tRNAs De Novo and Quantitative Mapping of Multiple RNA Modifications. (n.d.). Journal of the American Chemical Society.
- Does anyone have the tRNA extraction protocol? (2018, June 6).
- Mitochondrial DNA Maintenance Defects Overview. (2018, March 8). GeneReviews® - NCBI Bookshelf.
- Insights into the Mechanism of Installation of 5-Carboxymethylaminomethyl Uridine Hypermodification by tRNA-Modifying Enzymes MnmE and MnmG. (n.d.). Journal of the American Chemical Society.
- Full-Range Profiling of tRNA Modifications Using LC-MS/MS at Single-Base Resolution through a Site-Specific Cleavage Str
- tRNA modification enzymes GidA and MnmE: potential role in virulence of bacterial p
- tRNA Modification Analysis by MS. (n.d.). CD Genomics.
- Probing the diversity and regulation of tRNA modifications - PMC. (2020, July 11).
- Purification of post-transcriptionally modified tRNAs for enhanced cell-free transl
- tRNA modification by GidA/MnmE is necessary for Streptococcus pyogenes virulence: a new strategy to make live attenu
- Purification and Use of tRNA for Enzymatic Post-translational Addition of Amino Acids to Proteins. (2020, December 9). Jefferson Digital Commons.
- tRNA Modification by GidA/MnmE Is Necessary for Streptococcus pyogenes Virulence: a New Strategy To Make Live Attenuated Strains. (n.d.). Infection and Immunity - ASM Journals.
- MtDNA-maintenance defects: syndromes and genes - PMC. (n.d.). PubMed Central.
- Alternate routes to mnm5s2U synthesis in Gram-positive bacteria - PMC. (n.d.).
- tRNA Modification Analysis Services - RNA. (n.d.). BOC Sciences.
- tRNA modifications as regulators of bacterial virulence and stress responses. (2025, October 23).
- tRNA Northern Analysis. (2011, May 3). Protocols.io.
- Mitochondrial DNA Depletion Syndromes: Review and Updates of Genetic Basis, Manifestations, and Therapeutic Options. (n.d.). PubMed Central.
- (PDF) Translational Fidelity and its Role in Neuronal Homeostasis. (2021, May 17).
- Role of tRNA modification in transl
Sources
- 1. Insights into the Mechanism of Installation of 5-Carboxymethylaminomethyl Uridine Hypermodification by tRNA-Modifying Enzymes MnmE and MnmG - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Role of tRNA modification in translational fidelity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. Studying the Function of tRNA Modifications: Experimental Challenges and Opportunities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 8. tRNA Modification Enzymes GidA and MnmE: Potential Role in Virulence of Bacterial Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.asm.org [journals.asm.org]
- 10. The output of the tRNA modification pathways controlled by the Escherichia coli MnmEG and MnmC enzymes depends on the growth conditions and the tRNA species - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. scispace.com [scispace.com]
- 15. tRNA modifications as regulators of bacterial virulence and stress responses | PLOS Pathogens [journals.plos.org]
- 16. Mitochondrial diseases caused by mtDNA mutations: a mini-review - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Mitochondrial DNA Maintenance Defects Overview - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. MtDNA-maintenance defects: syndromes and genes - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Mitochondrial DNA Depletion Syndromes: Review and Updates of Genetic Basis, Manifestations, and Therapeutic Options - PMC [pmc.ncbi.nlm.nih.gov]
- 20. New chromatographic and biochemical strategies for quick preparative isolation of tRNA - PMC [pmc.ncbi.nlm.nih.gov]
- 21. tRNA Northern Analysis [protocols.io]
- 22. Full-Range Profiling of tRNA Modifications Using LC-MS/MS at Single-Base Resolution through a Site-Specific Cleavage Strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. pubs.acs.org [pubs.acs.org]
- 25. Probing the diversity and regulation of tRNA modifications - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note & Protocol: Site-Specific Incorporation of 5-(N-Methyl-N-trifluoroacetyl)aminomethyl Uridine into RNA for Advanced Therapeutic and Research Applications
Audience: Researchers, scientists, and drug development professionals.
Abstract
The strategic incorporation of modified nucleosides into RNA is a cornerstone of modern RNA therapeutics and diagnostics. This document provides a comprehensive guide to the synthesis, incorporation, and characterization of RNA containing 5-(N-Methyl-N-trifluoroacetyl)aminomethyl uridine. This particular modification offers a unique chemical handle that can be utilized for a variety of downstream applications, including the attachment of fluorescent dyes, cross-linking agents, or other moieties. The trifluoroacetyl protecting group provides stability during synthesis and can be selectively removed under mild conditions. This application note details the chemical synthesis of the corresponding phosphoramidite, its incorporation into RNA oligonucleotides via solid-phase synthesis, and subsequent in vitro transcription. Furthermore, it outlines rigorous analytical techniques for the purification and characterization of the final modified RNA product, ensuring high purity and integrity for downstream applications.
Introduction: The Significance of Modified Uridine Analogs
The deliberate introduction of chemical modifications into RNA molecules has revolutionized the fields of molecular biology and medicine. These modifications can confer a range of desirable properties, such as enhanced stability against nuclease degradation, reduced immunogenicity, and improved therapeutic efficacy.[1][2] this compound is a particularly versatile modified nucleoside. The aminomethyl linker at the 5-position of the uracil base provides a reactive site for post-synthetic conjugation, while the N-methyl and N-trifluoroacetyl groups offer steric and electronic tuning of the linker's properties. The trifluoroacetyl group is a key feature, serving as an effective protecting group that is stable during RNA synthesis but can be selectively cleaved under specific, mild basic conditions. This allows for precise, post-synthetic labeling or modification of the RNA molecule at the desired uridine positions.
This protocol provides a detailed workflow for researchers seeking to leverage this powerful tool in their work. We will cover the essential steps from the chemical synthesis of the phosphoramidite building block to the final characterization of the modified RNA.
Workflow Overview
The overall process for incorporating this compound into RNA can be broken down into four key stages:
Caption: Overall experimental workflow.
Materials and Reagents
This section provides a comprehensive list of necessary materials and reagents. Ensure all reagents are of high purity and appropriate for RNA work.
| Category | Item | Supplier (Example) | Notes |
| Chemical Synthesis | 5-Iodouridine | Sigma-Aldrich | Starting material |
| N-Methylallylamine | TCI Chemicals | ||
| Trifluoroacetic anhydride | Oakwood Chemical | ||
| DMTr-Cl, CEP-Cl | Glen Research | For phosphoramidite synthesis | |
| Anhydrous Solvents (ACN, DCM, Pyridine) | Acros Organics | Essential for moisture-sensitive reactions | |
| RNA Synthesis & IVT | DNA template with T7 promoter | Synthesized | Sequence-dependent |
| T7 RNA Polymerase | New England Biolabs | High-concentration | |
| Ribonuclease Inhibitor | Promega | ||
| NTPs (ATP, CTP, GTP, modified UTP) | Thermo Fisher Scientific | ||
| Deprotection & Purification | Methylamine solution | Aldrich | For cleavage and base deprotection[3] |
| Triethylamine trihydrofluoride (TEA·3HF) | Glen Research | For 2'-OH deprotection[4][5] | |
| HPLC system with UV detector | Agilent, Waters | For purification and analysis[6] | |
| C18 reverse-phase HPLC column | Phenomenex, Waters | ||
| Characterization | Mass Spectrometer (ESI-MS or MALDI-TOF) | Bruker, Sciex | For mass verification[7][8][9] |
| Nuclease P1, Alkaline Phosphatase | New England Biolabs | For RNA digestion prior to HPLC analysis[10] |
Detailed Protocols
Protocol 1: Synthesis of this compound Phosphoramidite
This multi-step synthesis requires expertise in organic chemistry. The following is an abbreviated outline. For a detailed synthetic route, refer to established literature on nucleoside modifications.[11][12]
-
Synthesis of 5-(N-Methylallylaminomethyl)uridine: React 5-iodouridine with N-methylallylamine in the presence of a palladium catalyst.
-
Protection of the Amino Group: Treat the product from step 1 with trifluoroacetic anhydride to yield the N-trifluoroacetyl protected intermediate.
-
5'-O-DMT Protection: React the intermediate with 4,4'-dimethoxytrityl chloride (DMTr-Cl) in anhydrous pyridine.
-
Phosphitylation: Convert the 5'-O-DMTr protected nucleoside to the phosphoramidite using 2-cyanoethyl N,N-diisopropylchlorophosphoramidite (CEP-Cl).
-
Purification: Purify the final phosphoramidite product using silica gel column chromatography.
Protocol 2: Incorporation into RNA via Solid-Phase Synthesis
Solid-phase synthesis is the method of choice for producing short, site-specifically modified RNA oligonucleotides.[13][14][15][16]
-
Synthesizer Setup: Dissolve the custom-synthesized phosphoramidite in anhydrous acetonitrile to a final concentration of 0.1 M. Install the vial on an automated DNA/RNA synthesizer.
-
Sequence Programming: Program the desired RNA sequence, specifying the incorporation of the modified uridine at the desired positions.
-
Synthesis Cycle: The synthesis proceeds in a 3' to 5' direction through a series of four steps: detritylation, coupling, capping, and oxidation.[17]
-
Cleavage and Base Deprotection: After synthesis, treat the solid support with a solution of methylamine to cleave the RNA from the support and remove the protecting groups from the nucleobases.[3]
-
2'-Hydroxyl Deprotection: Remove the 2'-O-silyl protecting groups by treating the RNA with triethylamine trihydrofluoride (TEA·3HF).[4][5]
Protocol 3: Incorporation into RNA via In Vitro Transcription (IVT)
For longer RNA transcripts, such as mRNA, in vitro transcription is the preferred method. This requires the synthesis of the modified uridine triphosphate.
-
Template Preparation: Design and synthesize a linear double-stranded DNA template containing a T7 RNA polymerase promoter upstream of the desired RNA sequence.
-
IVT Reaction Setup: Assemble the following reaction components on ice:
| Component | Final Concentration |
| T7 RNA Polymerase Buffer (10X) | 1X |
| DTT (100 mM) | 10 mM |
| ATP, CTP, GTP | 5 mM each |
| UTP | 2.5 mM |
| 5-(N-Methyl-N-trifluoroacetyl)aminomethyl UTP | 2.5 mM |
| DNA Template | 50-100 ng/µL |
| Ribonuclease Inhibitor | 40 units |
| T7 RNA Polymerase | 50 units |
| Nuclease-free water | to final volume |
Note: The ratio of UTP to modified UTP can be adjusted to achieve the desired incorporation rate. T7 RNA polymerase is known to have a broad substrate tolerance for modifications at the 5-position of pyrimidines.[18][19][20][21]
-
Incubation: Incubate the reaction at 37°C for 2-4 hours.
-
DNase Treatment: Add DNase I to the reaction and incubate for an additional 15 minutes at 37°C to remove the DNA template.
Purification of Modified RNA
Purification is a critical step to ensure the removal of abortive sequences, unincorporated nucleotides, and enzymes.[22][23][24]
HPLC Purification
High-performance liquid chromatography (HPLC) is the gold standard for purifying synthetic oligonucleotides.[6]
-
Method: Ion-pair reversed-phase HPLC is highly effective for separating RNA molecules based on their length and hydrophobicity.
-
Mobile Phases:
-
Buffer A: 100 mM Triethylammonium acetate (TEAA), pH 7.0
-
Buffer B: 100 mM TEAA in 50% Acetonitrile
-
-
Gradient: Run a linear gradient from 5% to 65% Buffer B over 30 minutes.
-
Detection: Monitor the elution profile at 260 nm.
-
Fraction Collection: Collect the peaks corresponding to the full-length product.
-
Desalting: Desalt the collected fractions using a C18 Sep-Pak cartridge or by ethanol precipitation.
Characterization and Quality Control
Thorough characterization is essential to confirm the identity and purity of the modified RNA.
Mass Spectrometry
Mass spectrometry provides a direct measurement of the molecular weight of the RNA, confirming the successful incorporation of the modified nucleotide.[7][8][9][25][26]
Caption: Mass spectrometry workflow.
-
Expected Mass Shift: The incorporation of this compound in place of uridine will result in a predictable mass increase. This should be calculated and compared to the experimentally determined mass.
Analytical HPLC
Analytical HPLC is used to assess the purity of the final product.[10][27][28][29]
-
Method: Use the same HPLC conditions as for purification, but with a smaller sample injection volume.
-
Purity Assessment: The purity is determined by integrating the area of the main peak corresponding to the full-length product and expressing it as a percentage of the total peak area. A purity of >95% is generally considered acceptable for most applications.
Post-Synthetic Deprotection of the Trifluoroacetyl Group
The trifluoroacetyl group can be removed to expose the secondary amine for subsequent conjugation.
-
Deprotection Conditions: Treat the purified, modified RNA with dilute ammonium hydroxide or a suitable amine-based buffer at room temperature.
-
Monitoring: Monitor the deprotection reaction by mass spectrometry to confirm the removal of the trifluoroacetyl group (mass decrease).
-
Purification: Re-purify the deprotected RNA using HPLC to remove the deprotection reagents.
Conclusion
The protocol outlined in this application note provides a robust and reproducible method for the synthesis and incorporation of this compound into RNA. The ability to introduce this modification site-specifically opens up a wide range of possibilities for the development of novel RNA-based therapeutics, diagnostics, and research tools. By following these detailed procedures and employing rigorous purification and characterization techniques, researchers can confidently produce high-quality modified RNA for their specific applications.
References
- Detection of RNA Modifications by HPLC Analysis and Competitive ELISA. Methods in Molecular Biology.
- Characterization of Modified RNA by Top-Down Mass Spectrometry.
- Characterization of Modified RNA by Top-Down Mass Spectrometry.
- Isolation of a site-specifically modified RNA
- Protocol for the Solid-phase Synthesis of Oligomers of RNA Containing a 2'-O-thiophenylmethyl Modification and Characterization via Circular Dichroism. Journal of Visualized Experiments.
- RNA sequencing and modification mapping by mass spectrometry. New England Biolabs.
- Protocol for the Solid-phase Synthesis of Oligomers of RNA Containing a 2'-O-thiophenylmethyl Modification and Characterization via Circular Dichroism. Journal of Visualized Experiments.
- Improving the fidelity of uridine analog incorporation during in vitro transcription. bioRxiv.
- Substrate Specificity of T7 RNA Polymerase toward Hypophosphoric Analogues of
- Incorporation of Pseudouridine Into mRNA Yields Superior Nonimmunogenic Vector With Increased Translational Capacity and Biological Stability. Molecular Therapy.
- Mass Spectrometry of Modified RNAs: Recent Developments. Accounts of Chemical Research.
- Modified Nucleotides in IVT: Small Changes, Big Impact. Promega Connections.
- RNA synthesis and purific
- T7 RNA Polymerase Transcription With 5-position Modified UTP Derivatives. Journal of the American Chemical Society.
- Optimising analytical separations of synthetic RNA with modified HPLC. Drug Target Review.
- Characterization and Sequence Mapping of Large RNA and mRNA Therapeutics Using Mass Spectrometry. Analytical Chemistry.
- Quantitative analysis of tRNA modifications by HPLC-coupled mass spectrometry.
- Improving the fidelity of uridine analog incorporation during in vitro transcription. bioRxiv.
- Enzymatic synthesis of base-modified RNA by T7 RNA polymerase. A systematic study and comparison of 5-substituted pyrimidine and 7-substituted 7-deazapurine nucleoside triphosphates as substrates. Beilstein Journal of Organic Chemistry.
- T7 RNA Polymerase Transcription with 5-Position Modified UTP Derivatives. Journal of the American Chemical Society.
- Comprehensive Protocol for Solid-Phase Oligonucleotide Synthesis: Workflow, Modifications, and Analytical Str
- Application Notes and Protocols for Site-Specific Modific
- Substrate Specificity of T7 RNA Polymerase toward Hypophosphoric Analogues of
- A Novel HPLC-Based Method to Investigate on RNA after Fixation.
- Broad-range RNA modification analysis of complex biological samples using rapid C18-UPLC-MS. RNA Biology.
- Incorporation of pseudouridine into mRNA enhances translation by diminishing PKR activ
- RNA Purification.
- RNA isolation and purific
- Synthesis of Nucleobase-Modified RNA Oligonucleotides by Post-Synthetic Approach. Molecules.
- Detection and quantitation of RNA base modific
- Procedure for the synthesis and deprotection of Synthetic RNA. Glen Research.
- Synthesis, deprotection, analysis and purification of RNA and ribozymes. Nucleic Acids Research.
- Deprotection and Purific
- Efficient access to N-trifluoroacetylated 2′-amino-2′-deoxyadenosine phosphoramidite for RNA solid-phase synthesis. Beilstein Journal of Organic Chemistry.
- Deprotection of RNA.
- Synthesis of Sensitive RNAs Using Fluoride‐Cleavable Groups as Linkers and Amino‐Group Protection.
- Synthesis of N-Trifluoroacetylated 2'-Amino-2'-deoxyadenosine Phosphoramidite. BenchChem.
- A PHOSPHORAMIDITE REAGENT FOR AUTOMATED SOLID PHASE SYNTHESIS OF 5'-BIOTINYLATED OLIGONUCLEOTIDES. Tetrahedron Letters.
Sources
- 1. Incorporation of Pseudouridine Into mRNA Yields Superior Nonimmunogenic Vector With Increased Translational Capacity and Biological Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. promegaconnections.com [promegaconnections.com]
- 3. josephgroup.ucsd.edu [josephgroup.ucsd.edu]
- 4. glenresearch.com [glenresearch.com]
- 5. academic.oup.com [academic.oup.com]
- 6. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 7. scienceopen.com [scienceopen.com]
- 8. Characterization of Modified RNA by Top-Down Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. neb.com [neb.com]
- 10. Detection of RNA Modifications by HPLC Analysis and Competitive ELISA - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Efficient access to N-trifluoroacetylated 2′-amino-2′-deoxyadenosine phosphoramidite for RNA solid-phase synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Protocol for the Solid-phase Synthesis of Oligomers of RNA Containing a 2'-O-thiophenylmethyl Modification and Characterization via Circular Dichroism - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Protocol for the Solid-phase Synthesis of Oligomers of RNA Containing a 2'-O-thiophenylmethyl Modification and Characterization via Circular Dichroism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. alfachemic.com [alfachemic.com]
- 16. benchchem.com [benchchem.com]
- 17. mdpi.com [mdpi.com]
- 18. Substrate Specificity of T7 RNA Polymerase toward Hypophosphoric Analogues of ATP - PMC [pmc.ncbi.nlm.nih.gov]
- 19. T7 RNA polymerase transcription with 5-position modified UTP derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Enzymatic synthesis of base-modified RNA by T7 RNA polymerase. A systematic study and comparison of 5-substituted pyrimidine and 7-substituted 7-deazapurine nucleoside triphosphates as substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. pubs.acs.org [pubs.acs.org]
- 22. RNA synthesis and purification for structural studies - PMC [pmc.ncbi.nlm.nih.gov]
- 23. RNA Purification [worldwide.promega.com]
- 24. documents.thermofisher.com [documents.thermofisher.com]
- 25. Mass Spectrometry of Modified RNAs: Recent Developments (Minireview) - PMC [pmc.ncbi.nlm.nih.gov]
- 26. pubs.acs.org [pubs.acs.org]
- 27. Quantitative analysis of tRNA modifications by HPLC-coupled mass spectrometry [dspace.mit.edu]
- 28. mdpi.com [mdpi.com]
- 29. tandfonline.com [tandfonline.com]
The Architect's Guide to Modified RNA: Advanced Solid-Phase Synthesis Protocols and Application Notes
For Researchers, Scientists, and Drug Development Professionals
The advent of RNA-based therapeutics, from siRNA and antisense oligonucleotides to mRNA vaccines, has underscored the critical need for robust and precise methods of synthetic RNA production. This guide serves as a comprehensive resource for the solid-phase synthesis of RNA, with a particular focus on the strategic incorporation of modified phosphoramidites to enhance therapeutic potential. Herein, we dissect the underlying chemistry, provide detailed, field-proven protocols, and offer insights into the critical parameters that govern the successful synthesis of high-quality, modified RNA oligonucleotides.
Section 1: The Foundation: Principles of Solid-Phase RNA Synthesis
Solid-phase synthesis is the cornerstone of modern oligonucleotide production, enabling the controlled, stepwise assembly of nucleic acid chains on a solid support, typically controlled pore glass (CPG).[1] The synthesis proceeds in the 3' to 5' direction through a recurring four-step cycle for each nucleotide addition: deblocking, coupling, capping, and oxidation.[1][2]
A fundamental challenge in RNA synthesis, distinguishing it from its DNA counterpart, is the presence of the 2'-hydroxyl group on the ribose sugar.[1] This reactive group must be protected throughout the synthesis to prevent unwanted side reactions, such as chain cleavage and the formation of isomeric linkages.[1][2] The choice of the 2'-hydroxyl protecting group is a pivotal decision that profoundly influences coupling efficiency, deprotection strategies, and the overall success of the synthesis.[1][3] The tert-butyldimethylsilyl (TBDMS) group is a widely utilized and well-established protecting group for this purpose.[4][5]
The Synthesis Cycle: A Step-by-Step Chemical Pathway
The automated synthesis of an RNA oligonucleotide is a highly optimized sequence of chemical reactions. The following diagram illustrates the core four-step cycle.
Figure 1: The four-step cycle of solid-phase RNA synthesis.
Section 2: A Deep Dive into Modified Phosphoramidites
Common and impactful 2'-Ribose Modifications
The 2'-position of the ribose sugar is a prime location for modification, as it can significantly influence the conformation of the sugar pucker and, consequently, the overall structure and properties of the RNA duplex.
-
2'-O-Methyl (2'-O-Me): This modification is one of the most common and well-studied. The 2'-O-Me group enhances nuclease resistance and increases the thermal stability of RNA duplexes.[7] Oligonucleotides containing 2'-O-Me modifications are often used in antisense applications.[6][7] The deprotection and handling of 2'-O-Me oligonucleotides are generally straightforward and similar to standard DNA protocols.[10]
-
2'-Fluoro (2'-F): The substitution of the 2'-hydroxyl with a fluorine atom results in a sugar conformation that mimics the A-form helix of RNA, leading to increased binding affinity. 2'-F modifications also confer significant nuclease resistance.[7]
-
2'-O-Methoxyethyl (2'-O-MOE): This modification provides an excellent balance of enhanced nuclease resistance and high binding affinity.[7]
-
Locked Nucleic Acid (LNA): LNA monomers contain a methylene bridge that "locks" the ribose ring in an A-form conformation. This pre-organization leads to a substantial increase in thermal stability and nuclease resistance.[7][11]
The following table summarizes the key properties of these common 2'-modifications.
| Modification | Key Advantages | Common Applications |
| 2'-O-Methyl | Enhanced nuclease resistance, increased thermal stability.[7] | Antisense oligonucleotides, siRNAs.[6][7] |
| 2'-Fluoro | Increased binding affinity, significant nuclease resistance.[7] | siRNAs, aptamers. |
| 2'-O-MOE | Excellent balance of nuclease resistance and binding affinity.[7] | Antisense oligonucleotides.[7] |
| LNA | Substantial increase in thermal stability and nuclease resistance.[7][11] | Antisense oligonucleotides, diagnostics.[7] |
Section 3: Detailed Protocols for Synthesis and Deprotection
The following protocols provide a comprehensive guide to the synthesis, deprotection, and purification of a standard RNA oligonucleotide and an RNA oligonucleotide containing a 2'-O-Methyl modification.
Protocol: Automated Solid-Phase Synthesis of a 20-mer RNA Oligonucleotide (1 µmol scale)
This protocol outlines a standard automated synthesis cycle using 2'-TBDMS protected phosphoramidites.
Materials and Reagents:
-
Solid Support: 1 µmol pre-loaded CPG column with the desired 3'-terminal nucleoside.
-
Phosphoramidites: 0.1 M solutions of 2'-TBDMS protected A, C, G, and U phosphoramidites in anhydrous acetonitrile.
-
Activator: 0.25 M 5-Ethylthio-1H-tetrazole (ETT) in anhydrous acetonitrile.
-
Capping Reagents:
-
Oxidizer: 0.02 M Iodine in THF/Water/Pyridine.
-
Deblocking Solution: 3% Trichloroacetic acid (TCA) or Dichloroacetic acid (DCA) in dichloromethane (DCM).
-
Washing Solution: Anhydrous acetonitrile.
Automated Synthesizer Program:
-
Deblocking: Treat the CPG support with the deblocking solution to remove the 5'-dimethoxytrityl (DMT) protecting group. This step is typically completed in about 30 seconds.[1] The column is then washed with anhydrous acetonitrile.
-
Coupling: The phosphoramidite solution and the activator solution are delivered simultaneously to the synthesis column. The coupling reaction is typically allowed to proceed for 3-6 minutes.[1] The column is then washed with anhydrous acetonitrile.
-
Capping: To block any unreacted 5'-hydroxyl groups and prevent the formation of deletion mutations, the support is treated with a mixture of Cap A and Cap B.[12][13][14] This acetylation step is rapid and renders the unreacted hydroxyl groups inert to subsequent reactions.[12] The column is then washed with anhydrous acetonitrile.
-
Oxidation: The unstable phosphite triester linkage is oxidized to a stable phosphate triester by treating the support with the oxidation solution for approximately 30-60 seconds.[1][15] The column is then washed with anhydrous acetonitrile. This completes one cycle of nucleotide addition.
-
Repeat: The cycle is repeated for each subsequent nucleotide in the sequence.
Protocol: Cleavage and Deprotection of RNA Oligonucleotides
After synthesis, the oligonucleotide must be cleaved from the solid support, and all protecting groups (nucleobase, phosphate, and 2'-hydroxyl) must be removed.[1]
Step 1: Cleavage from Support and Removal of Base/Phosphate Protecting Groups
This initial deprotection step removes the exocyclic amine protecting groups from the nucleobases and the cyanoethyl groups from the phosphate backbone, while also cleaving the oligonucleotide from the CPG support.[4]
Reagents:
-
A 1:1 mixture of concentrated aqueous ammonia and 8 M ethanolic methylamine (AMA).[4]
Procedure:
-
Transfer the CPG support from the synthesis column to a 1.5 mL screw-cap tube.[16]
-
Add 1 mL of the AMA solution to the tube.[16]
-
Cool the tube and transfer the supernatant containing the oligonucleotide to a new tube.
-
Wash the CPG beads with a suitable solvent (e.g., ethanol:acetonitrile:water) and combine the wash with the supernatant.[16]
-
Dry the combined solution to a pellet in a vacuum concentrator.[16]
Step 2: Removal of the 2'-TBDMS Protecting Groups
The silyl protecting groups on the 2'-hydroxyls are removed using a fluoride-containing reagent.
Reagents:
-
Triethylamine tris(hydrofluoride) (TEA·3HF) in N-Methyl-2-pyrrolidone (NMP) or Dimethyl sulfoxide (DMSO).[4][16]
Procedure:
-
Dissolve the dried oligonucleotide pellet in 115 µL of anhydrous DMSO (gentle heating at 65°C may be required).[1][17]
-
Add 75 µL of triethylamine trihydrofluoride and heat the mixture at 65°C for 2.5 hours.[17]
-
Cool the reaction mixture on ice.
Step 3: Precipitation and Recovery
-
Add 25 µL of 3 M Sodium Acetate (NaOAc), pH 5.2, and 1 mL of n-butanol.[16]
-
Vortex the mixture and incubate at -70°C for at least 1 hour.[16]
-
Centrifuge at high speed for 30 minutes at 4°C to pellet the RNA.[16]
-
Carefully decant the supernatant.
-
Wash the RNA pellet with 70% ethanol and dry briefly.[16]
-
Resuspend the purified RNA in an appropriate RNase-free buffer (e.g., TE buffer).[16]
Figure 2: Workflow for the deprotection of synthetic RNA.
Section 4: Purification and Analysis of Synthetic RNA
The crude, deprotected RNA product is a mixture containing the full-length oligonucleotide as well as shorter, failure sequences. High-purity RNA is essential for most applications, necessitating a robust purification strategy.[18] High-performance liquid chromatography (HPLC) and denaturing polyacrylamide gel electrophoresis (PAGE) are the most common methods for purifying synthetic RNA.[4][18]
Purification by Denaturing Polyacrylamide Gel Electrophoresis (PAGE)
PAGE is a high-resolution method capable of separating oligonucleotides that differ by a single nucleotide in length.
Procedure Outline:
-
Gel Preparation: Prepare a denaturing polyacrylamide gel (containing urea).
-
Sample Loading: Load the crude, deprotected RNA sample.[1]
-
Electrophoresis: Run the gel until the desired separation is achieved.[1]
-
Visualization: Visualize the RNA bands using UV shadowing.[1][16]
-
Excision and Elution: Excise the band corresponding to the full-length product and elute the RNA from the gel slice.[1]
-
Desalting: Desalt the purified RNA using a suitable method, such as ethanol precipitation or a desalting column.[1]
Analysis by HPLC
Anion-exchange (AEX) and ion-pair reversed-phase (IP-RP) HPLC are powerful techniques for both the analysis and purification of RNA oligonucleotides.[4][18][19]
-
Anion-Exchange (AEX) HPLC: Separates oligonucleotides based on the net negative charge of their phosphate backbone. It is highly effective for resolving full-length products from shorter failure sequences.[18][20]
-
Ion-Pair Reversed-Phase (IP-RP) HPLC: Utilizes a hydrophobic stationary phase and a mobile phase containing an ion-pairing agent. This method separates oligonucleotides based on both their length and hydrophobicity, and it is also compatible with mass spectrometry for identity confirmation.[18]
Section 5: Conclusion and Future Outlook
The solid-phase synthesis of RNA using modified phosphoramidites is a mature and powerful technology that has been instrumental in advancing the field of RNA therapeutics and research.[1][21] The continued development of novel protecting groups, modified phosphoramidites, and purification techniques will further expand the capabilities of RNA synthesis, enabling the production of increasingly complex and functional RNA molecules. A thorough understanding of the chemical principles and meticulous execution of the protocols outlined in this guide are paramount to achieving the high-purity, modified RNA required for cutting-edge applications in science and medicine.
References
-
Biotage. Solid Phase Oligonucleotide Synthesis. Available at: [Link].
-
Sproat, B. S. (2005). RNA synthesis using 2'-O-(tert-butyldimethylsilyl) protection. Methods in Molecular Biology, 288, 17-32. Available at: [Link].
-
Wincott, F., et al. (1995). Protocol 5: Deprotection and Purification of Synthetic RNA. Nucleic Acids Research, 23(14), 2677–2684. Available at: [Link].
-
Hernandez, C., et al. (2017). Protocol for the Solid-phase Synthesis of Oligomers of RNA Containing a 2'-O-thiophenylmethyl Modification and Characterization via Circular Dichroism. Journal of Visualized Experiments, (125), 55883. Available at: [Link].
-
Wikipedia. Oligonucleotide synthesis. Available at: [Link].
-
Wincott, F., et al. (1995). Synthesis, deprotection, analysis and purification of RNA and ribozymes. Nucleic Acids Research, 23(14), 2677–2684. Available at: [Link].
-
Glen Research. 2'-O-Me Phosphoramidites and Supports for RNA Synthesis. Available at: [Link].
-
PubMed. RNA synthesis using 2'-O-(tert-butyldimethylsilyl) protection. Available at: [Link].
-
Glen Research. (1991). RNA Synthesis: Options for 2'-OH Protection. Glen Report, 4(1), 1-12. Available at: [Link].
-
Biosynthesis Inc. (2023). 2'-O-NMA phosphoramidites enable the synthesis of RNA mimics useful for antisense therapeutics. Available at: [Link].
-
Wagner, E., et al. (1991). A simple procedure for the preparation of protected 2'-O-methyl or 2'-O-ethyl ribonucleoside-3'-O-phosphoramidites. Nucleic Acids Research, 19(21), 5965–5971. Available at: [Link].
-
Beaucage, S. L. (2018). Synthesis of DNA/RNA and Their Analogs via Phosphoramidite and H-Phosphonate Chemistries. Molecules, 23(1), 12. Available at: [Link].
-
ResearchGate. RNA modifications for mRNA therapeutics. Available at: [Link].
-
Glen Research. (2011). Technical Brief - Procedure for the synthesis and deprotection of Synthetic RNA. Available at: [Link].
-
D'Souza, A. D., & Yesselman, J. D. (2020). Solid-Phase Chemical Synthesis of Stable Isotope-Labeled RNA to Aid Structure and Dynamics Studies by NMR Spectroscopy. Molecules, 25(17), 3976. Available at: [Link].
-
Whitehead, K. A., et al. (2007). Chemical modification: the key to clinical application of RNA interference?. Journal of Clinical Investigation, 117(12), 3623–3631. Available at: [Link].
-
emp BIOTECH. Capping A and B | Capping Solutions for Oligo Synthesis. Available at: [Link].
-
Ohkubo, A., et al. (2017). Synthesis of 2′-O-monohaloethoxymethyl-modified RNAs and their duplex formation ability. Beilstein Journal of Organic Chemistry, 13, 1823–1830. Available at: [Link].
-
Wu, X., et al. (2021). Non-Chromatographic Purification of Synthetic RNA Using Bio-orthogonal Chemistry. Current Protocols in Nucleic Acid Chemistry, 85(1), e135. Available at: [Link].
-
Kumar, R., & Gupta, K. C. (2003). Novel phosphoramidite building blocks in synthesis and applications toward modified oligonucleotides. Current Organic Chemistry, 7(12), 1235-1256. Available at: [Link].
-
Kanavarioti, A., & Rontree, S. (2021). Optimising analytical separations of synthetic RNA with modified HPLC. Drug Target Review. Available at: [Link].
-
Bhat, A. A., et al. (2023). RNA modifications and RNA therapeutics. Frontiers in Molecular Biosciences, 10, 1152786. Available at: [Link].
-
MDPI. Solid-Phase Chemical Synthesis of Stable Isotope-Labeled RNA to Aid Structure and Dynamics Studies by NMR Spectroscopy. Available at: [Link].
-
ATDBio. Nucleic Acids Book - Chapter 5: Solid-phase oligonucleotide synthesis. Available at: [Link].
-
Guga, P. (2019). Synthesis of Nucleobase-Modified RNA Oligonucleotides by Post-Synthetic Approach. Molecules, 24(19), 3537. Available at: [Link].
-
Glen Research. Application Guide - Procedure for the synthesis, deprotection and isolation of RNA using TBDMS-protected monomers. Available at: [Link].
-
ResearchGate. RNA synthesis using 2'-O-(tert-butyldimethylsilyl) protection. Available at: [Link].
-
Weng, Y., et al. (2022). The Pivotal Role of Chemical Modifications in mRNA Therapeutics. Frontiers in Bioengineering and Biotechnology, 10, 897519. Available at: [Link].
-
Amerigo Scientific. Unlocking the Potential of RNA through Chemical Modifications. Available at: [Link].
-
ResearchGate. RNA Synthesis: Phosphoramidites for RNA synthesis in the reverse direction. Available at: [Link].
-
Sinha, N. D., & Jung, K. (2015). Analysis and Purification of Synthetic Nucleic Acids Using HPLC. Current Protocols in Nucleic Acid Chemistry, 61(1), 10.5.1–10.5.39. Available at: [Link].
-
Amerigo Scientific. Oxidation Solution for Nucleic Acid Synthesis. Available at: [Link].
-
Lukavsky, P. J., & Puglisi, J. D. (2004). RNA synthesis and purification for structural studies. RNA, 10(5), 889–893. Available at: [Link].
-
Aapptec Peptides. Coupling Reagents. Available at: [Link].
-
Aflatounian, L., et al. (2022). Native RNA Purification Method for Small RNA Molecules Based on Asymmetrical Flow Field-Flow Fractionation. International Journal of Molecular Sciences, 23(4), 2270. Available at: [Link].
-
Wincott, F., et al. (1995). Synthesis, deprotection, analysis and purification of RNA and ribosomes. Nucleic Acids Research, 23(14), 2677–2684. Available at: [Link].
-
ResearchGate. Solid-phase synthesis of siRNA oligonucleotides. Available at: [Link].
-
El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents: Selection and Use. Chemical Reviews, 111(11), 6557–6602. Available at: [Link].
Sources
- 1. benchchem.com [benchchem.com]
- 2. Solid-Phase Chemical Synthesis of Stable Isotope-Labeled RNA to Aid Structure and Dynamics Studies by NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. kulturkaufhaus.de [kulturkaufhaus.de]
- 5. glenresearch.com [glenresearch.com]
- 6. 2’-O-NMA phosphoramidites enable the synthesis of RNA mimics useful for antisense therapeutics [biosyn.com]
- 7. Chemical modification: the key to clinical application of RNA interference? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Novel phosphoramidite building blocks in synthesis and applications toward modified oligonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Modified Phosphoramidites in RNAi Research | BroadPharm [broadpharm.com]
- 10. glenresearch.com [glenresearch.com]
- 11. researchgate.net [researchgate.net]
- 12. biotage.com [biotage.com]
- 13. Oligonucleotide synthesis - Wikipedia [en.wikipedia.org]
- 14. blog.biosearchtech.com [blog.biosearchtech.com]
- 15. Solid-Phase Chemical Synthesis of Stable Isotope-Labeled RNA to Aid Structure and Dynamics Studies by NMR Spectroscopy [mdpi.com]
- 16. josephgroup.ucsd.edu [josephgroup.ucsd.edu]
- 17. glenresearch.com [glenresearch.com]
- 18. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 19. Analysis and Purification of Synthetic Nucleic Acids Using HPLC | Semantic Scholar [semanticscholar.org]
- 20. RNA synthesis and purification for structural studies - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Synthesis of Nucleobase-Modified RNA Oligonucleotides by Post-Synthetic Approach - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocol: A Comprehensive Guide to the Deprotection of Trifluoroacetyl (TFA) Groups in Synthetic Oligonucleotides
Abstract
The trifluoroacetyl (TFA) group is a crucial protecting group for the exocyclic amines of nucleobases in oligonucleotide synthesis, particularly for modified or sensitive phosphoramidites. Its unique cleavage characteristics necessitate specific deprotection strategies to ensure the high fidelity and purity of the final oligonucleotide product. This document provides an in-depth guide to the chemistry, protocols, and critical considerations for the efficient and safe removal of TFA protecting groups from synthetic oligonucleotides. We will explore various deprotection methodologies, from standard ammoniacal treatments to milder, specialized conditions, offering detailed, step-by-step protocols and troubleshooting insights to empower researchers in their oligonucleotide synthesis endeavors.
Introduction: The Role of the Trifluoroacetyl (TFA) Group in Oligonucleotide Synthesis
In the landscape of solid-phase oligonucleotide synthesis, the protection of exocyclic amines on the nucleobases (adenine, guanine, and cytosine) is paramount to prevent unwanted side reactions during the phosphoramidite coupling cycle. While standard protecting groups like benzoyl (Bz) for adenine and cytosine, and isobutyryl (iBu) for guanine are widely used, the trifluoroacetyl (TFA) group offers distinct advantages, particularly in the synthesis of sensitive or modified oligonucleotides.
The TFA group, with its strong electron-withdrawing nature, is significantly more labile than traditional acyl protecting groups. This increased lability allows for deprotection under milder basic conditions, which is critical for oligonucleotides containing sensitive functionalities that would otherwise be degraded by harsh deprotection reagents. However, this reactivity also demands carefully controlled deprotection protocols to avoid incomplete removal or side reactions, which could compromise the quality and function of the final product.
The Chemistry of TFA Deprotection
The removal of the TFA group is a base-catalyzed hydrolysis reaction. The mechanism involves the nucleophilic attack of a hydroxide ion (or an amine) on the carbonyl carbon of the trifluoroacetyl group. This is followed by the formation of a tetrahedral intermediate, which then collapses to release the deprotected exocyclic amine and the trifluoroacetate salt.
The rate of this reaction is highly dependent on several factors:
-
Base Strength: Stronger bases, such as aqueous ammonia, facilitate rapid deprotection.
-
Temperature: Elevated temperatures accelerate the hydrolysis reaction.
-
Steric Hindrance: The accessibility of the TFA group to the base can influence the reaction kinetics.
It is crucial to balance these factors to achieve complete deprotection without causing degradation of the oligonucleotide.
Deprotection Protocols
The choice of deprotection protocol is dictated by the overall chemical stability of the synthesized oligonucleotide. Below are detailed protocols for various scenarios.
Standard Deprotection Protocol: Aqueous Ammonia
This is the most common and robust method for the deprotection of TFA groups from standard DNA and RNA oligonucleotides.
Materials:
-
Oligonucleotide synthesis column containing the TFA-protected oligonucleotide
-
Concentrated aqueous ammonia (28-30%)
-
Screw-cap, airtight vials
-
Heating block or oven
Step-by-Step Protocol:
-
Elution from Solid Support:
-
Attach a syringe to each end of the synthesis column.
-
Slowly push the concentrated aqueous ammonia through the column, collecting the eluate in a screw-cap vial. Use approximately 1-2 mL of ammonia solution per micromole of oligonucleotide synthesized.
-
Ensure all of the oligonucleotide has been eluted from the solid support by passing additional ammonia through the column until the eluate is colorless.
-
-
Deprotection:
-
Tightly seal the vial to prevent ammonia evaporation.
-
Place the vial in a heating block or oven set to 55°C.
-
Incubate for 8-12 hours. For RNA oligonucleotides, it is advisable to perform this step at room temperature for 12-16 hours to avoid RNA degradation.
-
-
Work-up:
-
After incubation, cool the vial to room temperature.
-
Carefully open the vial in a fume hood.
-
Dry the sample using a vacuum concentrator.
-
Resuspend the deprotected oligonucleotide pellet in an appropriate buffer (e.g., nuclease-free water or TE buffer).
-
Workflow for Standard Aqueous Ammonia Deprotection:
Caption: Standard TFA deprotection workflow using aqueous ammonia.
Mild Deprotection Protocol: Ammonium Hydroxide/Methylamine (AMA)
For oligonucleotides containing sensitive modified bases, a milder deprotection strategy is necessary to prevent their degradation. AMA, a mixture of aqueous ammonium hydroxide and 40% aqueous methylamine (1:1, v/v), is a highly effective reagent for this purpose.
Materials:
-
Oligonucleotide synthesis column
-
Ammonium hydroxide (28-30%)
-
Methylamine solution (40% in water)
-
Screw-cap, airtight vials
-
Heating block
Step-by-Step Protocol:
-
Prepare AMA Reagent:
-
In a fume hood, mix equal volumes of cold concentrated ammonium hydroxide and cold 40% aqueous methylamine. This reaction is exothermic, so prepare the mixture in an ice bath. The reagent should be used immediately.
-
-
Elution and Deprotection:
-
Elute the oligonucleotide from the solid support using the freshly prepared AMA reagent (1-2 mL per micromole).
-
Seal the vial tightly.
-
Incubate at 65°C for 15 minutes. For highly sensitive oligonucleotides, incubation at room temperature for 2 hours is recommended.
-
-
Work-up:
-
Follow the same work-up procedure as the standard aqueous ammonia protocol (steps 3-5).
-
Comparison of Deprotection Conditions:
| Reagent | Temperature | Time | Suitability |
| Aqueous Ammonia | 55°C | 8-12 hours | Standard DNA, some modified DNA |
| Aqueous Ammonia | Room Temp | 12-16 hours | RNA, sensitive DNA |
| AMA | 65°C | 15 minutes | Rapid deprotection, most modified DNA |
| AMA | Room Temp | 2 hours | Highly sensitive modified oligonucleotides |
Quality Control: Verifying Complete Deprotection
Incomplete deprotection can lead to significant issues in downstream applications. Therefore, it is essential to verify the complete removal of the TFA groups.
Analytical Techniques:
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): The presence of remaining TFA groups will result in a more hydrophobic oligonucleotide, leading to a longer retention time on a C18 column compared to the fully deprotected product.
-
Mass Spectrometry (MS): Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometry can be used to determine the molecular weight of the oligonucleotide. The mass of the fully deprotected product should be compared to the theoretical mass. Each remaining TFA group will add 96 Da to the mass of the oligonucleotide.
-
Anion-Exchange HPLC (AEX-HPLC): This technique separates oligonucleotides based on charge. Incomplete deprotection will result in a less negatively charged molecule, leading to a shorter retention time.
Deprotection Verification Workflow:
Caption: Quality control workflow for verifying TFA deprotection.
Troubleshooting
| Issue | Potential Cause | Recommended Solution |
| Incomplete Deprotection | Insufficient incubation time or temperature. | Increase incubation time or temperature. Ensure the vial is properly sealed to prevent ammonia evaporation. |
| Degraded deprotection reagent. | Use fresh aqueous ammonia or prepare fresh AMA reagent. | |
| Oligonucleotide Degradation | Deprotection conditions are too harsh. | Switch to a milder deprotection protocol (e.g., AMA at room temperature). |
| Presence of phosphotriester modifications sensitive to base. | Use ultra-mild deprotection conditions if available for the specific modification. | |
| Low Recovery | Incomplete elution from the solid support. | Ensure sufficient volume of deprotection reagent is used for elution. |
| Sample loss during work-up. | Be careful during the transfer and drying steps. |
Conclusion
The successful deprotection of trifluoroacetyl groups is a critical step in the synthesis of high-quality oligonucleotides. By understanding the underlying chemistry and selecting the appropriate deprotection protocol based on the specific requirements of the oligonucleotide, researchers can ensure the integrity and purity of their final product. The protocols and troubleshooting guide provided in this application note serve as a comprehensive resource for navigating the challenges of TFA deprotection and achieving reliable and reproducible results in oligonucleotide synthesis.
References
Application Notes and Protocols for Methylamine Deprotection of Modified RNA
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Final Step in RNA Synthesis
The chemical synthesis of modified RNA oligonucleotides is a cornerstone of modern molecular biology and therapeutic development. From siRNA and mRNA therapeutics to sophisticated diagnostic probes, the ability to produce high-purity, structurally defined RNA is paramount. A critical and often challenging stage of this process is the deprotection of the synthetic oligonucleotide. During synthesis, reactive functional groups on the nucleobases, the phosphate backbone, and the 2'-hydroxyl group of the ribose sugar are masked with protecting groups to ensure specific and controlled chain elongation. The final step involves the quantitative removal of these groups to yield the functional RNA molecule.
Methylamine (CH₃NH₂), often used in a mixture with ammonium hydroxide (NH₄OH) known as AMA, has become a widely adopted reagent for the rapid and efficient deprotection of RNA.[1][2] This application note provides a comprehensive guide to the conditions for methylamine deprotection of modified RNA, detailing the underlying chemistry, step-by-step protocols, and critical considerations for ensuring the integrity and purity of the final product.
The Mechanism of Deprotection: A Tale of Two Steps
The deprotection of a synthetic RNA oligonucleotide is a multi-faceted process that can be broadly divided into two major stages:
-
Cleavage and Base/Phosphate Deprotection: This initial step involves the cleavage of the RNA from the solid support on which it was synthesized and the removal of the protecting groups from the exocyclic amines of the nucleobases (A, G, C) and the phosphate backbone (cyanoethyl groups).
-
2'-Hydroxyl Deprotection: The protecting groups on the 2'-hydroxyl of the ribose sugar (e.g., TBDMS or TOM) are removed in a separate, subsequent step.[3][4]
Methylamine is primarily employed in the first stage. Its efficacy stems from its strong nucleophilicity and basicity, which allows for the rapid cleavage of the ester linkage to the solid support and the ammonolysis of the amide and cyanoethyl protecting groups.
The Critical Role of Cytidine Protection
A crucial consideration when using methylamine-based deprotection reagents is the choice of protecting group for cytidine. The standard benzoyl (Bz) protecting group on cytidine is susceptible to a transamination side reaction with methylamine, leading to the formation of N⁴-methyl-cytidine.[1][5] This modification can alter the biological activity of the RNA. To circumvent this, acetyl-protected cytidine (Ac-C) must be used in syntheses where methylamine deprotection is planned.[1][2][3] The acetyl group is significantly more labile and is rapidly removed without the risk of transamination.
Standard Protocol: AMA Deprotection of RNA
This protocol outlines a standard procedure for the deprotection of RNA synthesized with TBDMS or TOM-protected phosphoramidites and Ac-C.
Reagents and Materials:
-
AMA solution: 1:1 (v/v) mixture of aqueous ammonium hydroxide (28-30%) and 40% aqueous methylamine.
-
Anhydrous Dimethylsulfoxide (DMSO)
-
Triethylamine trihydrofluoride (TEA·3HF)
-
RNA Quenching Buffer
-
Sterile, RNase-free polypropylene tubes
-
Heating block or water bath
Experimental Workflow
Caption: Workflow for the two-step deprotection of modified RNA.
Step-by-Step Methodology:
Part 1: Cleavage and Base/Phosphate Deprotection
-
Transfer the solid support with the synthesized RNA from the synthesis column to a sterile 2 mL polypropylene tube.
-
Add 1.5 mL of AMA solution to the tube.
-
Seal the tube tightly and place it in a heating block or water bath set to 65°C.
-
After incubation, cool the vial before cautiously opening it.
-
Transfer the AMA solution containing the cleaved and partially deprotected RNA to a new sterile tube.
-
Evaporate the solution to dryness using a vacuum concentrator.
Part 2: 2'-Hydroxyl (TBDMS) Deprotection
-
To the dried RNA pellet, add 115 µL of anhydrous DMSO. If necessary, heat at 65°C for a few minutes to fully dissolve the RNA.[7]
-
Add 60 µL of triethylamine (TEA) to the solution and mix gently.
-
Add 75 µL of TEA·3HF to the mixture.[7]
-
Incubate at 65°C for 2.5 hours.[7]
-
Cool the reaction and add 1.75 mL of RNA Quenching Buffer to stop the reaction. The RNA is now ready for purification.
Optimization and Troubleshooting
The success of methylamine deprotection can be influenced by several factors. The following table provides guidance on common issues and how to address them.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Incomplete Deprotection | - Insufficient reaction time or temperature.- Inefficient removal of certain protecting groups (e.g., isobutyryl on guanosine can be stubborn).[2] | - Increase incubation time in AMA in 5-minute increments.- Ensure the heating block is properly calibrated to 65°C. |
| RNA Degradation | - Prolonged exposure to harsh basic conditions.- Presence of RNase contamination. | - Adhere strictly to the recommended incubation times.- Use sterile, RNase-free labware and reagents throughout the process. |
| Formation of N⁴-methyl-cytidine | - Use of benzoyl-protected cytidine (Bz-C) with methylamine.[1][5] | - Exclusively use acetyl-protected cytidine (Ac-C) phosphoramidites in the synthesis. |
| Low Yield of Full-Length Product | - Incomplete cleavage from the solid support.- Loss of sample during transfers. | - Ensure the solid support is fully submerged in the AMA solution.- Perform all transfers carefully. |
Deprotection of Common Protecting Groups
The lability of different protecting groups to methylamine-based reagents varies. Understanding these differences is key to optimizing deprotection protocols.
| Protecting Group | Nucleobase/Position | Typical Deprotection Conditions with AMA | Notes |
| Acetyl (Ac) | Cytidine (N⁴), Adenosine (N⁶), Guanosine (N²) | 10 minutes at 65°C | Required for cytidine to prevent transamination.[1][3] |
| Benzoyl (Bz) | Adenosine (N⁶), Cytidine (N⁴) | 10 minutes at 65°C | Not recommended for cytidine due to side reactions.[1][5] |
| Isobutyryl (iBu) | Guanosine (N²) | 10 minutes at 65°C | Generally efficient, but can sometimes be slower to remove than Ac or Bz.[2] |
| Cyanoethyl (CE) | Phosphate Backbone | 10 minutes at 65°C | Rapidly removed under AMA conditions. |
| TBDMS | 2'-Hydroxyl | TEA·3HF in DMSO, 2.5 hours at 65°C | A separate step following AMA treatment.[7] |
| TOM | 2'-Hydroxyl | TEA·3HF in DMSO, 2.5 hours at 65°C | Compatible with the same 2'-deprotection conditions as TBDMS.[1] |
Advanced Considerations
-
Gaseous Methylamine: For high-throughput applications, gaseous methylamine can be used to achieve even faster deprotection times, often within minutes at room temperature.[8] This method, however, requires specialized equipment to handle the pressurized gas safely.
-
Sensitive Modifications: For RNA containing base-labile modifications or dyes, "UltraMild" deprotection conditions, such as using potassium carbonate in methanol or ammonium hydroxide/ethanol at room temperature, may be necessary.[3] However, these methods are significantly slower than AMA.
-
Long Oligonucleotides: For very long RNA sequences, a mixture of ethanolic methylamine and aqueous methylamine (EMAM) may be preferred to improve solubility and deprotection efficiency.[7]
Conclusion
Methylamine-based reagents, particularly AMA, offer a rapid and highly effective method for the deprotection of modified RNA, significantly reducing the time required compared to traditional ammonium hydroxide protocols. By understanding the underlying chemistry, adhering to optimized protocols, and making informed choices about protecting groups—most critically, the use of acetyl-protected cytidine—researchers can consistently obtain high-quality, high-purity RNA for a wide range of applications. The protocols and guidelines presented here provide a robust framework for achieving successful and reproducible deprotection, a critical step in the journey from chemical synthesis to biological function.
References
- Methods and reagents for cleaving and deprotecting oligonucleotides.
-
Deprotection Guide. Glen Research. [Link]
-
Technical Brief - AMA – Ubiquitous Reagent for Oligo Deprotection. Glen Research Glen Report 26.14. [Link]
-
Advanced method for oligonucleotide deprotection. PMC - NIH. [Link]
-
Procedure for the synthesis, deprotection and isolation of RNA using TBDMS-protected monomers. Glen Research Application Guide. [Link]
-
Synthesis of Nucleobase-Modified RNA Oligonucleotides by Post-Synthetic Approach. National Institutes of Health (NIH). [Link]
- Deprotection and purification of oligonucleotides and their derivatives.
-
Procedure for the synthesis, deprotection and isolation of RNA using TOM-protected monomers. Glen Research Application Guide. [Link]
-
Oligonucleotide synthesis under mild deprotection conditions. PMC - NIH. [Link]
-
Deprotection Guide For Oligonucleotide Synthesis. Scribd. [Link]
-
Deprotection - Volume 2 - RNA Deprotection. Glen Research Glen Report 21.15. [Link]
-
Cleavage of Oligodeoxyribonucleotides from Controlled-Pore Glass Supports and Their Rapid Deprotection by Gaseous Amines. ResearchGate. [Link]
-
Technical Brief - APA: An alternative to AMA deprotection. Glen Research Glen Report 27.13. [Link]
-
Reaction of methylamine with cytidine residues (shown here with a benzoyl protecting group) during cleavage and deprotection... ResearchGate. [Link]
-
The final deprotection step in oligonucleotide synthesis is reduced to a mild and rapid ammonia treatment by using labile base-protecting groups. National Institutes of Health (NIH). [Link]
-
Regioselective Deacetylation in Nucleosides and Derivatives. PMC - NIH. [Link]
-
An evaluation of selective deprotection conditions for the synthesis of RNA on a light labile solid support. PubMed. [Link]
Sources
Application Note: High-Resolution Purification of 5-Methylaminomethyluridine (mnm5U) Containing RNA Oligonucleotides by Ion-Pair Reversed-Phase HPLC
Abstract
The post-transcriptional modification 5-methylaminomethyluridine (mnm5U) is a critical component in tRNA, essential for decoding fidelity and cellular function. Research into the precise roles of mnm5U, and the development of RNA-based therapeutics incorporating such modifications, demands exquisitely pure samples, free from synthesis failures and unmodified counterparts. This guide provides a comprehensive framework and detailed protocols for the purification of mnm5U-containing RNA oligonucleotides using Ion-Pair Reversed-Phase High-Performance Liquid Chromatography (IP-RP-HPLC), the industry's gold standard.[1] We will explore the underlying chromatographic principles, detail strategies for method optimization, and provide robust, step-by-step protocols for analytical and preparative scale purification, post-purification processing, and rigorous quality control.
Introduction: The Challenge of Modified RNA Purification
The introduction of modified nucleosides like 5-methylaminomethyluridine (mnm5U) into synthetic RNA oligonucleotides presents a significant purification challenge. While solid-phase synthesis is efficient, it inevitably produces a heterogeneous mixture of the desired full-length sequence (n), truncated failure sequences (n-1, n-2, etc.), and potentially sequences where the modification was not successfully incorporated.[2][3]
The mnm5U modification (Figure 1) adds a methylaminomethyl group at the C5 position of uridine.[4] This group contains a primary amine, which is protonated at typical mobile phase pH values, imparting a localized positive charge. This subtly alters the charge and hydrophobicity of the oligonucleotide compared to its unmodified analogue. Isolating the target molecule from these closely related impurities requires a high-resolution separation technique. IP-RP-HPLC is exceptionally well-suited for this task, offering separation based primarily on oligonucleotide length, while also being sensitive to differences in base composition and modification status.[5][6]
The Principle of Ion-Pair Reversed-Phase (IP-RP) HPLC
IP-RP-HPLC is the cornerstone of oligonucleotide analysis and purification.[1][7] The technique ingeniously overcomes the inherent challenge of retaining highly polar, negatively charged RNA molecules on a nonpolar (hydrophobic) stationary phase, such as C18 silica.
The Mechanism:
-
Stationary Phase: A solid support packed with silica particles chemically bonded with hydrophobic alkyl chains (e.g., C18).
-
Mobile Phase: An aqueous buffer containing a positively charged ion-pairing (IP) agent, such as triethylammonium acetate (TEAA) or hexylammonium acetate (HAA).[1]
-
The "Ion Pair": The IP agent's positively charged amine dynamically associates with the negatively charged phosphate backbone of the RNA.
-
Retention: This association effectively neutralizes the RNA's charge and encases it in the hydrophobic alkyl groups of the IP agent. The entire complex can now interact with and be retained by the hydrophobic C18 stationary phase.
-
Elution: A gradient of increasing organic solvent (typically acetonitrile) is applied. The increasing hydrophobicity of the mobile phase disrupts the interaction between the ion-paired RNA and the stationary phase, eluting the molecules. Longer oligonucleotides have more phosphate groups, form more ion pairs, and are more retained, thus eluting later than shorter ones.
The presence of the mnm5U modification can slightly alter the retention time relative to an unmodified RNA of the same length, typically enabling their separation. The subtle change in polarity and charge distribution is often sufficient for resolution under optimized conditions.[8]
Overall Purification Workflow
A successful purification strategy is a multi-step process, beginning with analytical method development and culminating in stringent quality control of the final product.
Part 1: Analytical Method Development & Optimization
Every robust preparative purification begins at the analytical scale. The goal is to achieve baseline separation of the full-length product from major impurities.
Core Principles for Optimization:
-
Ion-Pairing Agent: Triethylammonium Acetate (TEAA) is a common starting point. For higher resolution, especially with modified oligos, agents with longer alkyl chains like Hexylammonium Acetate (HAA) can enhance retention and separation.[1]
-
Temperature: Elevated column temperatures (50-80°C) are crucial for denaturing RNA secondary structures that can cause peak broadening and splitting.[1][9] Consistent temperature control ensures run-to-run reproducibility.
-
Gradient Slope: Shallow gradients (e.g., <1% change in organic solvent per minute) are often necessary to resolve species that differ by only a single nucleotide or a small modification.[1][2]
| Parameter | Recommended Starting Condition | Rationale & Optimization Notes |
| Column | Reversed-Phase C18, Wide Pore (≥300 Å), 1.7-5 µm particle size. E.g., Agilent PLRP-S, Waters ACQUITY Premier Oligonucleotide BEH C18. | Wide pores are essential to allow large RNA molecules access to the stationary phase. Smaller particles yield higher resolution. |
| Mobile Phase A | 100 mM Triethylammonium Acetate (TEAA), pH 7.0 | Start with TEAA. If resolution is poor, switch to 100 mM Hexylammonium Acetate (HAA) to increase retention.[1] |
| Mobile Phase B | 100 mM TEAA in 50:50 Acetonitrile/Water | Acetonitrile is the standard organic modifier. Ensure IP agent is in both phases to maintain pairing throughout the gradient. |
| Column Temp. | 60 °C | Increase temperature in 5-10°C increments to improve peak shape by reducing secondary structures.[9] |
| Flow Rate | 0.2 - 0.5 mL/min (for 2.1 mm ID column) | Adjust based on column dimensions and particle size per manufacturer's guidelines. |
| Gradient | 10-25% B over 20 minutes (0.75%/min slope) | Adjust the gradient window to bracket the elution of your target. Make the slope shallower to improve resolution of closely eluting peaks.[1] |
| Detection | UV at 260 nm | Standard wavelength for nucleic acid detection. |
| Injection Vol. | 1-10 µL (approx. 0.1-0.5 OD units) | Avoid overloading the analytical column to ensure sharp peaks and accurate retention times. |
Part 2: Preparative Purification Protocol
Once the analytical method is optimized, it can be scaled to a preparative format to purify larger quantities of material.
Step-by-Step Protocol:
-
System Preparation:
-
Install the appropriate preparative scale column (e.g., 10-50 mm ID) with the same stationary phase as the analytical column.
-
Prepare fresh mobile phases in the required large volumes. For example, to make 1 L of 100 mM TEAA, pH 7.0 (Buffer A), add ~13.9 mL of triethylamine to ~950 mL of RNase-free water, adjust pH to 7.0 with glacial acetic acid, and bring the final volume to 1 L.
-
Thoroughly flush the entire HPLC system, including the pump, injector, and detector, with the prepared mobile phases.
-
-
Method Scale-Up:
-
Use an HPLC method calculator or established formulas to scale the flow rate and gradient times from the analytical to the preparative column. The gradient slope (%B/column volume) should be kept constant.
-
Example Scaling: If scaling from a 4.6 mm ID analytical column to a 21.2 mm ID preparative column, the cross-sectional area increases by a factor of ~21. The flow rate should be increased proportionally (e.g., 1 mL/min becomes 21 mL/min).
-
-
Sample Preparation & Injection:
-
Dissolve the crude, lyophilized mnm5U-RNA in Mobile Phase A or RNase-free water to a concentration of 5-10 mg/mL.[2]
-
Filter the sample through a 0.22 µm syringe filter to remove particulates.
-
Perform a small loading study to determine the maximum sample load that does not compromise resolution.
-
-
Chromatography & Fraction Collection:
-
Equilibrate the preparative column with the starting mobile phase conditions for at least 5-10 column volumes.
-
Inject the prepared sample.
-
Run the scaled-up preparative gradient.
-
Set the fraction collector to collect peaks based on UV signal threshold. Collect the main peak corresponding to the full-length mnm5U-RNA product in small, discrete fractions.
-
| Parameter | Example Preparative Condition | Notes |
| Column | Reversed-Phase C18, Wide Pore (≥300 Å), 21.2 x 150 mm, 5-10 µm | Column dimensions depend on the amount of material to be purified. |
| Mobile Phases | As optimized in analytical run (e.g., 100 mM HAA, pH 7.0) | Prepare sufficient volume for the entire run plus system priming and flushing. |
| Column Temp. | 60 °C (or as optimized) | If the preparative system lacks a column oven, adding a denaturant like 1-2 M urea to the mobile phases can be an alternative.[2] |
| Flow Rate | ~15-25 mL/min (for 21.2 mm ID column) | Scaled from the analytical method. |
| Gradient | Scaled from analytical method to maintain slope. | The run time will be longer than the analytical run due to system delay volumes. |
| Sample Load | 5 - 50 mg | Dependent on column size and resolution from impurities. |
Part 3: Post-Purification Processing & Quality Control
The collected fractions contain the purified RNA but also high concentrations of the non-volatile ion-pairing agent, which must be removed.
Protocol for Desalting Purified Fractions:
-
Pool and Quantify: Analyze small aliquots of the collected fractions by analytical HPLC to identify the purest ones. Pool the high-purity fractions. Determine the RNA concentration via UV spectrophotometry (A260).
-
Ethanol Precipitation (Standard Method): a. To the pooled RNA solution, add 0.1 volumes of 3 M Sodium Acetate, pH 5.2. b. Add 3 volumes of ice-cold, absolute ethanol. c. Mix well and incubate at -20°C for at least 1 hour (or -80°C for 30 minutes). d. Centrifuge at high speed (>12,000 x g) for 30 minutes at 4°C to pellet the RNA. e. Carefully decant the supernatant. f. Wash the pellet with 1 mL of cold 70% ethanol to remove residual salt. Centrifuge again for 10 minutes. g. Decant the 70% ethanol and briefly air-dry the pellet to remove excess alcohol. Do not over-dry. h. Resuspend the purified RNA pellet in an appropriate volume of RNase-free water or buffer. Alternative methods like size-exclusion chromatography (SEC) can also be used for desalting.[10]
Final Quality Control: This is a self-validating step to confirm the success of the purification.
-
Purity Check: Inject a small amount of the final, desalted product onto the analytical HPLC system using the optimized method. The chromatogram should show a single, sharp peak, confirming high purity (>95% is a common target).
-
Identity Confirmation: The definitive analysis is mass spectrometry (MS).[11][12] Dilute a sample of the final product and analyze by LC-MS. The observed molecular weight should match the theoretical mass of the mnm5U-containing RNA sequence.[13] This unambiguously confirms the identity of the purified product and verifies the successful incorporation of the mnm5U modification.
Troubleshooting
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Broad or Split Peaks | RNA secondary structure; Column overloading. | Increase column temperature; Add urea to mobile phase; Reduce sample load.[1][9] |
| Poor Resolution | Gradient is too steep; Inappropriate IP agent. | Decrease the gradient slope (%B/min); Switch from TEAA to HAA to increase retention and selectivity.[1] |
| Low Recovery | Irreversible adsorption to column; RNA precipitation on column. | Ensure mobile phase pH is appropriate; Check for sample solubility issues in the loading buffer. |
| Carryover | Strong retention of oligo on the column. | Implement a high-organic wash (e.g., 95% Acetonitrile) and a blank injection between runs. |
Conclusion
The purification of RNA containing specialized modifications like 5-methylaminomethyluridine is a rigorous but achievable process. By leveraging the resolving power of Ion-Pair Reversed-Phase HPLC and following a systematic approach of analytical optimization, preparative scale-up, and stringent post-purification quality control, researchers can obtain the high-purity material essential for reliable downstream applications. The protocols and principles outlined in this guide provide a robust foundation for achieving this critical goal in RNA science and therapeutics.
References
-
(PDF) Stability Indicating Ion-Pair Reversed-Phase Liquid Chromatography Method for Modified mRNA - ResearchGate. Available at: [Link]
-
Broadly applicable oligonucleotide mass spectrometry for the analysis of RNA writers and erasers in vitro | Nucleic Acids Research | Oxford Academic. Available at: [Link]
-
Mass Spectrometry of Modified RNAs: Recent Developments (Minireview) - PMC. Available at: [Link]
-
Mastering Oligonucleotide Purification: IP-RP HPLC Workflows for Reliable Analytical Testing | Separation Science. Available at: [Link]
-
Instrumental analysis of RNA modifications - Taylor & Francis. Available at: [Link]
-
RNA analysis by ion-pair reversed-phase high performance liquid chromatography - NIH. Available at: [Link]
-
Ion-Pair Reversed-Phase Liquid Chromatography Method for Analysis of mRNA Poly(A) Tail Heterogeneity - Waters Corporation. Available at: [Link]
-
Stability Indicating Ion-Pair Reversed-Phase Liquid Chromatography Method for Modified mRNA | Analytical Chemistry. Available at: [Link]
-
High-Resolution HPLC for Separating Peptide–Oligonucleotide Conjugates - PMC. Available at: [Link]
-
Charting a Future for Sequencing RNA and Its Modifications: A New Era for Biology and Medicine - The National Academies Press. Available at: [Link]
-
RNA analysis by ion-pair reversed-phase high performance liquid chromatography. - Semantic Scholar. Available at: [Link]
-
Optimizing Separation of Oligonucleotides with Anion-Exchange Chromatography - Phenomenex. Available at: [Link]
-
Optimization of High-Performance Liquid Chromatography Parameters for Purification of Oligonucleotide-A - ResearchGate. Available at: [Link]
-
New Optimization Strategy for Chromatographically Purifying Oligonucleotides - Chromatography Online. Available at: [Link]
-
Oxidation of 5-methylaminomethyl uridine (mnm5U) by Oxone Leads to Aldonitrone Derivatives - PMC - NIH. Available at: [Link]
-
Can anyone help me with RNA desalting? - ResearchGate. Available at: [Link]
-
Rapid purification of RNAs using fast performance liquid chromatography (FPLC) - NIH. Available at: [Link]
-
(93d) Advanced Purification of mRNA with Primary Amines for the Removal of Double Stranded Species - AIChE. Available at: [Link]
-
Purification of Single-Stranded RNA Oligonucleotides Using High-Performance Liquid Chromatography - Agilent. Available at: [Link]
-
Pitfalls in RNA Modification Quantification Using Nucleoside Mass Spectrometry | Accounts of Chemical Research. Available at: [Link]
-
HPLC Purification of Chemically Modified RNA Aptamers - PMC - NIH. Available at: [Link]
-
RNA extraction and purification protocols - Gene Expression Commons. Available at: [Link]
-
5-((Methylamino)methyl)uridine | C11H17N3O6 - PubChem. Available at: [Link]
-
RNA isolation protocols - Institute of Plant and Microbial Biology, Academia Sinica. Available at: [Link]
-
Pitfalls in RNA Modification Quantification Using Nucleoside Mass Spectrometry - PMC. Available at: [Link]
-
Choosing The Right Method Of Purification For Your Oligos - Bioprocess Online. Available at: [Link]
-
Oxidation of 5-methylaminomethyl uridine (mnm⁵U) by Oxone Leads to Aldonitrone Derivatives - PubMed. Available at: [Link]
Sources
- 1. Mastering Oligonucleotide Purification: IP-RP HPLC Workflows for Reliable Analytical Testing | Separation Science [sepscience.com]
- 2. agilent.com [agilent.com]
- 3. Choosing The Right Method Of Purification For Your Oligos [bioprocessonline.com]
- 4. 5-((Methylamino)methyl)uridine | C11H17N3O6 | CID 14367018 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. RNA analysis by ion-pair reversed-phase high performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [PDF] RNA analysis by ion-pair reversed-phase high performance liquid chromatography. | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. HPLC Purification of Chemically Modified RNA Aptamers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. High-Resolution HPLC for Separating Peptide–Oligonucleotide Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Rapid purification of RNAs using fast performance liquid chromatography (FPLC) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. Mass Spectrometry of Modified RNAs: Recent Developments (Minireview) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. tandfonline.com [tandfonline.com]
Site-Specific Labeling of RNA Using Protected Nucleosides: A Guide for Researchers
An Application Guide and Protocol
Abstract
The precise interrogation of RNA structure, function, and dynamics is fundamental to advancing our understanding of biology and developing novel therapeutics. Site-specific labeling, which installs a single probe at a predetermined location within an RNA molecule, offers unparalleled precision for biophysical studies, cellular imaging, and diagnostics. This guide provides a comprehensive overview of the principles and methodologies for site-specific RNA labeling, with a focus on the use of protected nucleoside chemistry. We detail two primary strategies: direct incorporation of modified phosphoramidites during solid-phase synthesis and chemo-enzymatic approaches for post-transcriptional modification. Central to these methods is the use of bioorthogonal "click" chemistry, which enables efficient and specific conjugation of probes to the RNA. This document provides detailed, field-proven protocols for researchers, scientists, and drug development professionals aiming to leverage these powerful techniques.
Introduction: The Imperative for Precision in RNA Labeling
RNA molecules are central players in a vast array of cellular processes, acting as messengers (mRNA), structural scaffolds (rRNA), transporters (tRNA), and regulators (ncRNA)[1][2]. To unravel their complex mechanisms, it is often necessary to attach biophysical probes, such as fluorophores, affinity tags, or cross-linkers. While random labeling methods are available, site-specific labeling provides precise control over the probe's location, which is critical for:
-
Structural Analysis: Techniques like Förster Resonance Energy Transfer (FRET) require placing donor and acceptor fluorophores at specific locations to measure intramolecular distances and conformational changes[3].
-
Imaging and Localization: Tracking a single RNA molecule within the complex cellular environment requires a bright, stable, and specifically attached label[4][5].
-
Probing Interactions: Identifying the binding partners of a specific RNA domain can be achieved by placing a cross-linking agent at that site.
The chemical lability of RNA, primarily due to the 2'-hydroxyl group on the ribose sugar, presents a significant challenge for chemical synthesis and modification[6][7]. The use of protected nucleosides is the cornerstone of modern RNA synthesis, enabling the construction of custom RNA molecules with site-specific modifications[][9].
Core Principles: The Role of Protecting Groups in RNA Synthesis
Solid-phase phosphoramidite chemistry is the gold standard for the chemical synthesis of RNA oligonucleotides[][10]. This method involves the sequential addition of activated nucleoside monomers (phosphoramidites) to a growing chain anchored to a solid support. To ensure that the coupling reactions occur only at the desired positions, all other reactive functional groups must be temporarily masked with protecting groups.
Orthogonal Protection Strategy
The success of RNA synthesis hinges on an orthogonal protection strategy , where different classes of protecting groups can be removed under distinct chemical conditions without affecting the others[9]. This allows for a precisely controlled, stepwise assembly and deprotection sequence. In a typical RNA synthesis scheme:
-
5'-Hydroxyl Group: Protected with an acid-labile group, most commonly dimethoxytrityl (DMT). It is removed at the beginning of each coupling cycle to allow the addition of the next nucleotide[7].
-
Exocyclic Amines (on bases A, C, G): Protected with base-labile acyl groups (e.g., benzoyl, isobutyryl). These are removed in the final deprotection step[].
-
2'-Hydroxyl Group: This is the most critical position to protect in RNA synthesis to prevent chain cleavage and isomerization. The protecting group must be stable to both the acidic conditions of DMT removal and the basic conditions used for final deprotection of the nucleobases. The most widely used group is the tert-butyldimethylsilyl (TBDMS) ether, which is selectively removed by a fluoride source (e.g., triethylamine trihydrofluoride) in the final step[7].
This multi-layered protection scheme ensures the integrity of the RNA chain throughout the synthesis process.
Figure 2: High-level comparison of solid-phase and chemo-enzymatic labeling strategies.
Strategy 1: Solid-Phase Synthesis (for Oligonucleotides < 100 nt)
This method offers the highest degree of control, allowing for the insertion of a single modified nucleotide at any desired position in an RNA sequence.[3] The process involves synthesizing the RNA with a built-in bioorthogonal handle and then reacting it with a probe post-synthesis.
-
Advantages: Absolute site-specificity, ability to incorporate non-natural backbones or bases.
-
Limitations: Practical length limit of ~50-100 nucleotides due to decreasing coupling efficiencies in each cycle.[1]
Strategy 2: Chemo-Enzymatic Methods (for large RNAs and cellular applications)
For longer RNAs that are inaccessible by chemical synthesis, enzymatic methods are employed. This typically involves in vitro transcription using an RNA polymerase (e.g., T7) and a mixture of natural nucleoside triphosphates (NTPs) along with a modified NTP bearing a bioorthogonal handle.[1][5] For example, using 5-ethynyluridine triphosphate (EUTP) or an azide-modified UTP will result in the incorporation of the handle at multiple uridine positions.[11] While this approach is not truly "site-specific" in the same way as solid-phase synthesis, specificity can be engineered using techniques like unnatural base pairs or enzymatic end-labeling.[1][12]
-
Advantages: Can produce very long RNAs; can be adapted for metabolic labeling in living cells.[5][13]
-
Limitations: Typically results in multiple labels unless more complex strategies are used; incorporation efficiency of modified NTPs can vary.
Key Bioorthogonal Chemistries for RNA Labeling
Once the RNA is endowed with a bioorthogonal handle, it is ready to be conjugated to a probe. "Click chemistry" reactions are ideal for this purpose due to their high efficiency, specificity, and biocompatibility.[6][14]
| Reaction | Functional Groups | Catalyst | Biocompatibility | Key Features |
| CuAAC (Copper-Catalyzed Azide-Alkyne Cycloaddition) | Terminal Alkyne + Azide | Copper(I) | Low (toxic to cells) | Very fast and high-yielding. Ideal for in vitro labeling. [6][][16] |
| SPAAC (Strain-Promoted Azide-Alkyne Cycloaddition) | Strained Alkyne (e.g., DBCO) + Azide | None | High | Copper-free, excellent for live-cell applications. Slower kinetics than CuAAC. [1][5] |
| iEDDA (Inverse Electron-Demand Diels-Alder) | Tetrazine + Strained Alkene (e.g., Cyclopropene) | None | High | Extremely fast kinetics, copper-free. [17] |
| Table 1: Comparison of Common Bioorthogonal Reactions for RNA Labeling. |
Detailed Protocol: Site-Specific Labeling of RNA via Solid-Phase Synthesis and SPAAC
This protocol describes the synthesis of a 20-mer RNA oligonucleotide with a single internal azide-modified uridine, followed by copper-free click labeling with a DBCO-functionalized fluorophore.
Workflow Overview
Figure 3: Step-by-step workflow for the synthesis and labeling protocol.
Part A: Synthesis and Purification of Azide-Modified RNA
Objective: To synthesize an RNA oligonucleotide with a single, site-specific azide modification.
Materials:
-
Automated DNA/RNA synthesizer
-
Standard RNA phosphoramidites (A, C, G, U) with 2'-O-TBDMS protection
-
Azide-modified Uridine phosphoramidite (e.g., 5'-DMT-2'-TBDMS-5-(N-azidoethyl)-Uridine-3'-CE Phosphoramidite)
-
Synthesis reagents (activator, capping, oxidation solutions)
-
Ammonium hydroxide/40% methylamine solution (AMA)
-
Triethylamine trihydrofluoride (TEA·3HF) in N-Methyl-2-pyrrolidone (NMP)
-
HPLC system with an anion-exchange or reverse-phase column
Protocol:
-
Automated Synthesis:
-
Program the RNA sequence into the synthesizer.
-
In place of the standard U phosphoramidite at the desired labeling position, install the vial containing the azide-modified U phosphoramidite.
-
Perform the synthesis using standard RNA cycles. The synthesizer will automatically perform the iterative deprotection, coupling, capping, and oxidation steps.[10]
-
-
Cleavage and Base Deprotection:
-
Transfer the solid support containing the synthesized RNA to a screw-cap vial.
-
Add 1 mL of AMA solution. Seal the vial tightly.
-
Incubate at 65°C for 15 minutes to cleave the RNA from the support and remove the exocyclic amine protecting groups.
-
Cool the vial, centrifuge, and carefully transfer the supernatant containing the RNA to a new tube. Dry the RNA pellet using a vacuum concentrator.
-
-
2'-OH (TBDMS) Deprotection:
-
Causality: This step removes the silyl protecting groups from the 2'-hydroxyl positions. It is performed last as the 2'-OH is a nucleophile that could cause strand degradation under the basic conditions of the previous step if unprotected.[7]
-
Resuspend the dried RNA pellet in 100 µL of TEA·3HF in NMP.
-
Incubate at 65°C for 2.5 hours.
-
Quench the reaction by adding an appropriate RNA precipitation buffer and precipitating the RNA with isopropanol or ethanol.
-
Centrifuge to pellet the RNA, discard the supernatant, and wash the pellet with 70% ethanol.
-
-
Purification:
-
Resuspend the deprotected RNA pellet in RNase-free water.
-
Purify the full-length, azide-modified RNA using anion-exchange or denaturing reverse-phase HPLC. This step is critical to remove truncated sequences ("failure sequences") that would otherwise compete in the labeling reaction.
-
Collect the peak corresponding to the full-length product, desalt, and quantify using UV-Vis spectroscopy (A₂₆₀).
-
Part B: SPAAC Labeling and Final Purification
Objective: To conjugate a DBCO-fluorophore to the azide-modified RNA.
Materials:
-
Purified azide-RNA
-
DBCO-functionalized fluorophore (e.g., DBCO-Cy5), dissolved in DMSO
-
RNase-free buffer (e.g., 1x PBS, pH 7.4)
-
HPLC system or denaturing polyacrylamide gel electrophoresis (PAGE) setup
Protocol:
-
SPAAC Reaction Setup:
-
Causality: SPAAC is used here because it is a simple, one-step reaction that proceeds under mild, aqueous conditions without a cytotoxic copper catalyst, ensuring the integrity of the RNA.[1][5]
-
In a microcentrifuge tube, combine:
-
Azide-RNA (e.g., 1 nmol)
-
10x molar excess of DBCO-fluorophore (10 nmol from a 1 mM DMSO stock)
-
RNase-free buffer to a final volume of 50 µL.
-
-
Mix gently by pipetting. The final DMSO concentration should be kept below 20% to avoid RNA precipitation.
-
-
Incubation:
-
Incubate the reaction at room temperature or 37°C for 2-4 hours. The reaction can also be left overnight. Reaction time may need optimization depending on the specific RNA sequence and fluorophore.
-
-
Purification of Labeled RNA:
-
Causality: It is essential to remove the unreacted, excess fluorophore, as it can interfere with downstream applications and quantification.
-
Purify the labeled RNA from the excess free dye using either denaturing PAGE or HPLC.
-
For HPLC: Use a reverse-phase column. The labeled RNA will be more hydrophobic than the unlabeled starting material and will thus have a longer retention time.
-
For PAGE: Run the reaction on a denaturing (7M Urea) polyacrylamide gel. The labeled RNA will have a slightly lower mobility than the unlabeled RNA. Excise the band corresponding to the labeled product and elute the RNA from the gel slice.
-
Desalt the final purified product.
-
-
Analysis and Quantification:
-
Confirm successful labeling via MALDI-TOF or ESI mass spectrometry. The mass of the labeled RNA should equal the mass of the starting RNA plus the mass of the DBCO-fluorophore.
-
Quantify the final product using UV-Vis spectroscopy, measuring the absorbance at both 260 nm (for RNA) and the absorbance maximum of the dye to determine the concentration and labeling efficiency.
-
Conclusion and Future Outlook
The site-specific labeling of RNA using protected nucleosides and bioorthogonal chemistry is a robust and versatile platform for modern RNA research. Solid-phase synthesis provides absolute control for creating precisely modified oligonucleotides, while chemo-enzymatic methods are expanding the toolkit for labeling longer transcripts and studying RNA in its native cellular context.[18][19] As new protecting groups, bioorthogonal reactions, and enzymatic tools are developed, the ability to precisely modify and study RNA will continue to advance, providing deeper insights into gene regulation, RNA-based diseases, and the development of next-generation RNA therapeutics.
References
-
Jena, K. K., & Singh, I. (2019). Bioorthogonal chemistry-based RNA labeling technologies: evolution and current state. RSC Chemical Biology, 1(1). [Link]
-
Li, N., et al. (2011). Click chemistry for rapid labeling and ligation of RNA. Angewandte Chemie International Edition, 50(1), 221-224. [Link]
-
Beasley, S. I., et al. (2021). Cell-Selective Bioorthogonal Metabolic Labeling of RNA. Journal of the American Chemical Society, 143(18), 6815–6819. [Link]
-
Singh, I., et al. (2017). Posttranscriptional chemical labeling of RNA by using bioorthogonal chemistry. Methods, 120, 49-59. [Link]
-
Muthmann, N., et al. (2020). Chemo-enzymatic treatment of RNA to facilitate analyses. Wiley Interdisciplinary Reviews: RNA, 11(1), e1561. [Link]
-
Neef, A., & Luedtke, N. W. (2015). A versatile toolbox for posttranscriptional chemical labeling and imaging of RNA. Nucleic Acids Research, 43(20), e133. [Link]
-
Qin, W., et al. (2020). Metabolic Labeling and Imaging of Cellular RNA via Bioorthogonal Cyclopropene−Tetrazine Ligation. CCS Chemistry. [Link]
-
Jao, C. Y., & Salic, A. (2008). Exploring RNA transcription and turnover in vivo by using click chemistry. Proceedings of the National Academy of Sciences, 105(41), 15779-15784. [Link]
-
Caruthers, M. H. (2013). Synthesis of DNA/RNA and Their Analogs via Phosphoramidite and H-Phosphonate Chemistries. Molecules, 18(10), 11955-11973. [Link]
-
Liu, H., et al. (2022). Labeling and sequencing nucleic acid modifications using bio-orthogonal tools. RSC Chemical Biology, 3(8), 994-1007. [Link]
-
Smith, C. M., et al. (2023). Click Chemistry for Visualization of Newly Synthesized RNA and Antibody Labeling on Ultrathin Tissue Sections. Microscopy and Microanalysis, 29(Supplement_1), 1822-1824. [Link]
-
Le, T., & Dayie, T. K. (2016). Chemo-enzymatic labeling for rapid assignment of RNA molecules. Methods, 103, 117-127. [Link]
-
Key, C., et al. (2023). Site‐Specific Labeling of RNAs with Modified and 19F‐Labeled Nucleotides by Chemo‐Enzymatic Synthesis. Chemistry – A European Journal, 29(25), e202203368. [Link]
-
Amerigo Scientific. Modified RNA Synthesis. Amerigo Scientific Product Information. [Link]
-
Srivastava, S. C., et al. (2008). RNA Synthesis: phosphoramidites for RNA synthesis in the reverse direction. Nucleic Acids Symposium Series, 52(1), 103-104. [Link]
-
Hengesbach, M., & Schwalbe, H. (2014). Strategic labelling approaches for RNA single-molecule spectroscopy. Biological Chemistry, 395(12), 1425-1437. [Link]
- Srivastava, S. C. (2015). RNA synthesis—phosphoramidites for synthetic RNA in the reverse direction, and application in convenient introduction of ligands, chromophores and modifications of synthetic RNA at the 3'-end.
-
Beasley, S. I., & Jaffrey, S. R. (2022). Exploiting Endogenous Enzymes for Cancer-Cell Selective Metabolic Labeling of RNA in Vivo. eScholarship, University of California. [Link]
-
Nguyen, H. N., & Hammond, S. M. (2022). Site‐Selective Modification and Labeling of Native RNA. Angewandte Chemie International Edition, 61(28), e202202619. [Link]
-
Wikipedia. Protecting group. Wikipedia, The Free Encyclopedia. [Link]
-
Glen Research. RNA Synthesis - Options for 2'-OH Protection. The Glen Report, 4(1), 1-12. [Link]
-
Winter, J. (2021). Site-Specific Fluorescent Labeling of RNA Interior Positions. Molecules, 26(5), 1386. [Link]
-
Debenham, J. S., et al. (1997). Two New Orthogonal Amine-Protecting Groups that can be Cleaved under Mild or Neutral Conditions. Journal of the American Chemical Society, 119(41), 9897-9898. [Link]
-
Kimoto, M., et al. (2013). Site-specific labeling of RNA by combining genetic alphabet expansion transcription and copper-free click chemistry. Nucleic Acids Research, 41(12), e134. [Link]
-
Prasanna R Kovath. (2014). Post transcriptional modifications. SlideShare. [Link]
-
Meyer, K. D., & Jaffrey, S. R. (2014). Post-transcriptional gene regulation by mRNA modifications. Nature Reviews Molecular Cell Biology, 15(5), 313-326. [Link]
-
Lumen Learning. Post-Transcriptional Control of Gene Expression. Biology for Majors I. [Link]
Sources
- 1. Bioorthogonal chemistry-based RNA labeling technologies: evolution and current state - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Site‐Selective Modification and Labeling of Native RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Strategic labelling approaches for RNA single-molecule spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Posttranscriptional chemical labeling of RNA by using bioorthogonal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A versatile toolbox for posttranscriptional chemical labeling and imaging of RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Click chemistry for rapid labeling and ligation of RNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. glenresearch.com [glenresearch.com]
- 9. Protecting group - Wikipedia [en.wikipedia.org]
- 10. mdpi.com [mdpi.com]
- 11. pnas.org [pnas.org]
- 12. academic.oup.com [academic.oup.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. biosynth.com [biosynth.com]
- 16. academic.oup.com [academic.oup.com]
- 17. chinesechemsoc.org [chinesechemsoc.org]
- 18. Chemo-enzymatic treatment of RNA to facilitate analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. escholarship.org [escholarship.org]
Application Notes and Protocols for the Synthesis of Custom RNA Probes with Modified Uridine
Abstract
The incorporation of modified nucleosides into RNA probes represents a pivotal advancement in molecular biology, diagnostics, and therapeutic development. This guide provides a comprehensive overview and detailed protocols for the synthesis of custom RNA probes containing modified uridine residues. By leveraging the robust in vitro transcription (IVT) platform, researchers can generate probes with enhanced stability, functionality, and novel properties. We will delve into the rationale behind uridine modification, explore the diverse landscape of available uridine analogs, and present a step-by-step methodology for synthesis, purification, and quality control. This document is intended for researchers, scientists, and drug development professionals seeking to harness the power of chemically modified RNA probes in their experimental workflows.
Introduction: The Rationale for Uridine Modification in RNA Probes
Standard RNA probes, composed of the four canonical bases, are susceptible to rapid degradation by ubiquitous ribonucleases (RNases) and can elicit innate immune responses in cellular environments. Chemical modification of the uridine base can fundamentally alter the properties of an RNA molecule, overcoming these limitations and unlocking new experimental possibilities.
The strategic replacement of standard uridine triphosphate (UTP) with a modified analog during synthesis can confer a range of advantageous characteristics:
-
Enhanced Nuclease Resistance: Modifications, particularly at the 2' position of the ribose sugar, can sterically hinder the approach of RNases, significantly increasing the probe's half-life in biological samples.[1]
-
Reduced Immunogenicity: Unmodified single-stranded RNA can be recognized by pattern recognition receptors like Toll-like receptors (TLRs), triggering an inflammatory response. Replacing uridine with analogs such as pseudouridine (Ψ) or N1-methylpseudouridine (m1Ψ) can effectively dampen this immune activation, a critical feature for in vivo applications and mRNA therapeutics.[][3][4]
-
Altered Binding Affinity and Specificity: The introduction of a modified base can change the conformational dynamics of the RNA probe, potentially improving hybridization strength and specificity to its target sequence.[][3][5] Pseudouridine, for instance, adds an extra hydrogen bond donor and enhances base stacking, which can stabilize the RNA duplex.[3][6]
-
Introduction of Functional Labels: Uridine can be modified with functional moieties such as fluorophores (e.g., 5-Fluoro-UTP) or haptens (e.g., Digoxigenin-UTP, Biotin-UTP) for detection in a variety of applications, including in situ hybridization (ISH), northern blotting, and microarray analysis.[7][8]
A Survey of Common Uridine Modifications
The choice of uridine analog is dictated by the desired application. The following table summarizes some of the most widely used modified uridines and their principal characteristics.
| Modified Uridine | Abbreviation | Key Features & Applications |
| Pseudouridine | Ψ | Isomer of uridine; C-glycosidic bond. Reduces immunogenicity, enhances translational capacity and stability.[][3][9] Widely used in mRNA therapeutics. |
| N1-Methylpseudouridine | m1Ψ | A derivative of pseudouridine. Superior at evading immune recognition and enhancing protein translation compared to Ψ.[][3] A key component in mRNA vaccines. |
| 2'-O-Methyluridine | Um | Confers significant resistance to nuclease degradation. Useful for antisense applications and stabilizing RNA structures. |
| 5-Methoxyuridine | 5-moU | Can enhance thermal stability of RNA duplexes. |
| Aminoallyluridine | aaUTP | Contains a reactive primary amine. Used for post-synthesis labeling with fluorescent dyes or other molecules.[8] |
| Biotin-UTP | Biotin-16-UTP | Uridine conjugated to biotin via a spacer arm. For non-radioactive probe detection using streptavidin conjugates. |
| Digoxigenin-UTP | DIG-11-UTP | Uridine labeled with the hapten digoxigenin. For highly sensitive non-radioactive detection with anti-DIG antibodies. |
Synthesis of Modified RNA Probes via In Vitro Transcription (IVT)
The enzymatic synthesis of RNA in a cell-free system, known as in vitro transcription (IVT), is the cornerstone method for generating custom RNA probes.[10][11] The process relies on a bacteriophage RNA polymerase (e.g., T7, T3, or SP6) to transcribe a linear DNA template into multiple RNA copies.
Workflow Overview
The entire process, from template generation to purified probe, follows a logical sequence of steps. Each step is critical for ensuring the synthesis of a high-quality, full-length RNA probe.
Caption: Workflow for the synthesis of modified RNA probes.
Detailed Protocol: Enzymatic Synthesis of a Pseudouridine-Modified RNA Probe
This protocol details the complete substitution of uridine with pseudouridine (Ψ) using T7 RNA Polymerase. The principles can be adapted for other modified uridines, although optimization may be required.
Causality Note: The efficiency of incorporation can vary between different modified nucleotides and polymerase variants.[1][7] While wild-type T7 RNA polymerase is compatible with many analogs like pseudouridine, some modifications (especially at the 2' position) may require engineered polymerases for efficient incorporation.[1]
I. DNA Template Preparation
A high-quality, purified linear DNA template is essential for efficient transcription.[11] The template must contain a double-stranded T7 promoter sequence upstream of the sequence to be transcribed.
-
Option A: PCR Amplification: Generate the template using PCR with primers that incorporate the T7 promoter sequence into the forward primer.
-
Forward Primer Design: 5' - TAATACGACTCACTATAGGG[Your_Sequence_Specific_Primer] - 3' (T7 promoter is underlined).
-
Purify the final PCR product using a column-based kit to remove primers and enzymes.
-
-
Option B: Plasmid Linearization: If your template is in a plasmid, linearize it completely with a restriction enzyme that cuts downstream of the insert. Incomplete linearization will result in undesired transcript lengths. Purify the linearized plasmid.
II. In Vitro Transcription Reaction
Strict adherence to RNase-free techniques is mandatory throughout the procedure. Use certified nuclease-free water, tubes, and pipette tips.
-
Thaw Reagents: Thaw all reaction components on ice. These typically include a 10X Transcription Buffer, Ribonucleotide Triphosphates (ATP, GTP, CTP), Pseudouridine-5'-Triphosphate (ΨTP), T7 RNA Polymerase, and RNase Inhibitor.
-
Reaction Assembly: In a nuclease-free microcentrifuge tube on ice, assemble the reaction components in the following order.
| Component | Volume (for 20 µL reaction) | Final Concentration |
| Nuclease-Free Water | Up to 20 µL | - |
| 10X Transcription Buffer | 2 µL | 1X |
| 100 mM ATP | 2 µL | 10 mM |
| 100 mM GTP | 2 µL | 10 mM |
| 100 mM CTP | 2 µL | 10 mM |
| 100 mM ΨTP | 2 µL | 10 mM |
| Linear DNA Template | X µL | 0.5 - 1.0 µg |
| RNase Inhibitor | 1 µL | 40 units |
| T7 RNA Polymerase | 2 µL | - |
| Total Volume | 20 µL |
-
Incubation: Mix the components gently by flicking the tube, centrifuge briefly, and incubate the reaction at 37°C for 2 to 4 hours.[1] Longer incubation times do not always lead to higher yields and may increase the chance of generating aberrant transcripts.
III. DNA Template Removal
-
DNase I Addition: Add 1 µL of RNase-free DNase I to the 20 µL transcription reaction.
-
Incubation: Mix gently and incubate at 37°C for 15-30 minutes. This step is crucial to prevent contamination of the final probe with the DNA template.
IV. RNA Probe Purification
Purification removes the polymerase, unincorporated NTPs, salts, and digested DNA.
-
Recommended Method: Spin Column Purification: Use a commercial RNA cleanup kit. This method is fast, reliable, and yields high-purity RNA suitable for most applications. Follow the manufacturer's protocol.
-
Alternative Method: Lithium Chloride (LiCl) Precipitation:
-
Add 80 µL of nuclease-free water to the 20 µL reaction.
-
Add 30 µL of 8 M LiCl and mix well.
-
Incubate at -20°C for at least 1 hour.
-
Centrifuge at >12,000 x g for 15 minutes at 4°C.
-
Carefully aspirate the supernatant.
-
Wash the pellet with 500 µL of cold 70% ethanol.
-
Centrifuge at >12,000 x g for 5 minutes at 4°C.
-
Aspirate the supernatant and air-dry the pellet for 5-10 minutes. Do not over-dry.
-
Resuspend the RNA pellet in an appropriate volume of nuclease-free water.
-
Quality Control of Modified RNA Probes
Assessing the quality of your synthesized probe is a self-validating step that ensures reproducibility and prevents the failure of downstream experiments.[12][13]
Quantification and Purity Assessment
Use UV-Vis spectrophotometry to determine the concentration and purity of the RNA.
-
Measure Absorbance: Measure the absorbance of the purified RNA solution at 260 nm, 280 nm, and 230 nm.
-
Calculate Concentration: An A260 reading of 1.0 corresponds to approximately 40 µg/mL of single-stranded RNA.
-
Concentration (µg/mL) = A260 × 40 × Dilution Factor
-
-
Assess Purity:
Integrity and Size Verification
Verify that the transcript is of the correct size and has not been degraded.
-
Denaturing Gel Electrophoresis: Prepare a 1-2% denaturing agarose gel (containing formaldehyde) or a polyacrylamide gel (containing urea).
-
Sample Preparation: Mix a small amount of your RNA probe (e.g., 200-500 ng) with an equal volume of denaturing loading buffer. Heat at 65-70°C for 10 minutes, then immediately place on ice.
-
Electrophoresis: Load the sample alongside an RNA ladder of a known size range. Run the gel according to standard procedures.
-
Visualization: Stain the gel with a fluorescent dye (e.g., ethidium bromide or SYBR Green) and visualize under UV light. A sharp, distinct band at the expected size indicates a successful synthesis of a full-length, intact RNA probe.
Caption: Quality control decision workflow for synthesized probes.
Conclusion and Future Perspectives
The ability to synthesize custom RNA probes with modified uridines is a powerful tool in the modern molecular biology toolbox. From enhancing the sensitivity of detection assays to forming the backbone of revolutionary mRNA vaccines, the applications are vast and continue to expand. By following the detailed protocols and quality control measures outlined in this guide, researchers can confidently produce high-quality modified RNA probes tailored to their specific experimental needs, ensuring robust and reproducible results. The ongoing discovery of new nucleotide analogs and polymerase enzymes promises to further broaden the scope and utility of these versatile molecules.
References
-
Martin, C. T., & Smagowicz, W. J. (2012). In vitro transcription of modified RNAs. Methods in Molecular Biology, 941, 171–180. [Link]
-
Nucleotide base. Wikipedia. [Link]
-
In Vitro Transcription and the Use of Modified Nucleotides. Promega Connections. [Link]
-
Kore, A. R., et al. (2020). Site-specific RNA modification via initiation of in vitro transcription reactions with m6A and isomorphic emissive adenosine analogs. Chemical Communications, 56(21), 3131-3134. [Link]
-
Rizvi, A., et al. (2024). Pseudouridine-modified RNA probe for label-free electrochemical detection of nucleic acids on 2D MoS2 nanosheets. ACS Sensors. [Link]
-
Application review of pseudoUridine and its derivatives. Technology Networks. [Link]
-
mRNA Modifications that Matter: Modified Uridine as a Therapeutic Tool. TriLink BioTechnologies. [Link]
-
Incorporation of Pseudouridine into RNA for Biochemical and Biophysical Studies. ResearchGate. [Link]
-
Karijolich, J., & Yu, Y. T. (2014). Pseudouridine in mRNA: incorporation, detection, and recoding. Methods in Enzymology, 560, 183–209. [Link]
-
Yu, Y. T., & Meier, U. T. (2014). RNA-guided isomerization of uridine to pseudouridine—pseudouridylation. RNA Biology, 11(12), 1481–1495. [Link]
-
RNA QC and Purification. RNA and Formulation Core, University of British Columbia. [Link]
-
Karikó, K., et al. (2008). Incorporation of Pseudouridine Into mRNA Yields Superior Nonimmunogenic Vector With Increased Translational Capacity and Biological Stability. Molecular Therapy, 16(11), 1833–1840. [Link]
-
Zhou, C., et al. (2021). Sequence-selective purification of biological RNAs using DNA nanoswitches. eLife, 10, e73138. [Link]
-
RNA quantification and quality assessment techniques. QIAGEN. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 3. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 4. youtube.com [youtube.com]
- 5. Pseudouridine-modified RNA probe for label-free electrochemical detection of nucleic acids on 2D MoS2 nanosheets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. RNA-guided isomerization of uridine to pseudouridine—pseudouridylation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In vitro transcription of modified RNAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Nucleotide base - Wikipedia [en.wikipedia.org]
- 9. Incorporation of Pseudouridine Into mRNA Yields Superior Nonimmunogenic Vector With Increased Translational Capacity and Biological Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Overview of In Vitro Transcription | Thermo Fisher Scientific - HK [thermofisher.com]
- 11. promegaconnections.com [promegaconnections.com]
- 12. RNA QC and Purification – RNA and Formulation Core [rfcore.msl.ubc.ca]
- 13. RNA quantification and quality assessment techniques | QIAGEN [qiagen.com]
Application Notes & Protocols: Leveraging Synthetic tRNA with Modified Nucleosides for Advanced Biological Research and Therapeutics
Here are the detailed Application Notes and Protocols on the applications of synthetic tRNA with modified nucleosides.
A Senior Application Scientist's Guide
Authored for researchers, scientists, and drug development professionals, this guide provides an in-depth exploration of the synthesis, application, and analysis of transfer RNA (tRNA) containing modified nucleosides. We move beyond mere protocols to explain the fundamental principles and strategic considerations that underpin the use of these powerful molecules in cutting-edge research and therapeutic development.
Section 1: The Rationale—Why Modified Nucleosides in Synthetic tRNA are a Game-Changer
Transfer RNA is not merely a passive carrier of amino acids; it is an active participant in translation, and its function is intricately regulated by a vast array of over 100 different post-transcriptional modifications.[1] These modifications are not decorative. They are critical for tRNA stability, proper folding into the canonical L-shaped tertiary structure, and the accuracy and efficiency of protein synthesis.[1][2][3] For instance, modifications in the anticodon loop are essential for modulating codon-anticodon interactions, enabling wobble pairing, and maintaining the translational reading frame.[2][3][4]
The advent of artificial gene synthesis and advanced RNA chemistry allows for the creation of synthetic tRNAs with precisely placed nucleoside modifications.[5][6] This capability unlocks unprecedented control over protein translation, enabling applications that are impossible with standard, unmodified tRNA. This guide will focus on two transformative applications: therapeutic suppression of nonsense mutations and the expansion of the genetic code.
Section 2: Core Application I—Therapeutic Suppression of Nonsense Mutations
An estimated 11% of all inherited human genetic diseases are caused by nonsense mutations, where a sense codon is mutated into a premature termination codon (PTC), leading to the production of a truncated, non-functional protein.[7][8][] Synthetic suppressor tRNAs (sup-tRNAs) offer a promising therapeutic strategy by recognizing the PTC and inserting a cognate amino acid, thereby restoring the synthesis of the full-length, functional protein.[10][11]
The Critical Role of Modified Nucleosides: The success of a sup-tRNA therapeutic hinges on its efficiency and persistence. Modified nucleosides are indispensable for function, stability, folding, and resistance to cellular degradation pathways.[3][12][13] Incorporating specific modifications can enhance the sup-tRNA's interaction with the ribosome and elongation factors, increasing its suppression efficiency while ensuring it does not interfere with normal translation termination.[14]
Workflow for Developing a Nonsense Suppressor tRNA Therapeutic
Caption: Workflow for therapeutic nonsense suppression using synthetic tRNA.
Protocol 2.1: Design and In Vitro Testing of a Suppressor tRNA
This protocol outlines the steps for evaluating the efficacy of a custom-synthesized, modified sup-tRNA using a cell-free protein synthesis system.
Rationale: A cell-free system provides a clean, controlled environment to quantify the direct suppression activity of the synthetic tRNA without the complexities of cellular uptake and stability, making it an ideal first-pass validation tool.
Materials:
-
Custom synthetic tRNA with modified nucleosides (e.g., from BOC Sciences or Alltrna).[6][]
-
Aminoacyl-tRNA Synthetase (aaRS) for the amino acid to be inserted.
-
Amino acids, ATP, and other reagents for aminoacylation.
-
Cell-free protein synthesis kit (e.g., PURE system).
-
Reporter plasmid DNA containing a gene (e.g., GFP, Luciferase) with a target nonsense mutation (e.g., UAG).
-
Control plasmid with the wild-type reporter gene.
Methodology:
-
Aminoacylation of Synthetic tRNA: a. Set up a reaction containing the synthetic tRNA, its cognate aaRS, the corresponding amino acid, and ATP in the appropriate buffer. b. Incubate at 37°C for 30 minutes to allow for charging of the tRNA. c. Causality Check: This step is critical as only aminoacylated tRNA can participate in translation.[16] The efficiency of this reaction depends on the tRNA's structural integrity, which is maintained by the incorporated modified nucleosides.[1]
-
Cell-Free Protein Synthesis Reaction: a. Prepare reactions according to the manufacturer's protocol. b. In separate tubes, add:
- Test Reaction: Reporter plasmid with PTC + aminoacylated synthetic sup-tRNA.
- Negative Control: Reporter plasmid with PTC (no sup-tRNA).
- Positive Control: Wild-type reporter plasmid. c. Incubate at the recommended temperature (e.g., 30-37°C) for 1-2 hours.
-
Quantification of Suppression Efficiency: a. Measure the reporter protein activity (e.g., fluorescence for GFP, luminescence for luciferase). b. Calculate suppression efficiency as: (Activity of Test Reaction / Activity of Positive Control) * 100%.
-
Data Interpretation: a. A high suppression efficiency indicates the synthetic tRNA is functional. b. Compare efficiencies between tRNAs with different modification patterns to optimize the design. Modified nucleosides can significantly impact performance.[2][4]
| Suppressor tRNA Construct | Key Modifications | Suppression Efficiency (%) | Rationale for Modification Choice |
| sup-tRNA-Ser (Unmodified) | None | 5-10% | Baseline control to demonstrate the necessity of modifications. |
| sup-tRNA-Ser (Mod A) | Dihydrouridine (D), Pseudouridine (Ψ) | 25-35% | D and Ψ are crucial for stabilizing the D-loop and T-loop, ensuring correct L-shaped folding for ribosome interaction.[1] |
| sup-tRNA-Ser (Mod B) | D, Ψ, Queuosine (Q) in wobble position | 45-60% | Queuosine enhances codon recognition and translational fidelity, which is critical for efficient and accurate suppression.[3] |
Section 3: Core Application II—Genetic Code Expansion
Genetic code expansion allows for the site-specific incorporation of non-natural amino acids (nnAAs) into proteins, enabling a vast range of applications from protein engineering to creating novel therapeutics.[][18] This is achieved using an orthogonal tRNA/aminoacyl-tRNA synthetase (aaRS) pair, where the engineered aaRS specifically charges the synthetic orthogonal tRNA (O-tRNA) with an nnAA.[7][19] The O-tRNA is designed to recognize a stop codon (e.g., UAG) that has been introduced at the desired site in the gene of interest.[20]
The Critical Role of Modified Nucleosides: For an O-tRNA to be effective, it must function efficiently in the host's translation machinery while remaining "invisible" to the host's endogenous aaRSs to prevent mis-incorporation of natural amino acids.[13][18] Modified nucleosides are key to achieving this orthogonality and ensuring the O-tRNA is stable, correctly processed, and efficiently utilized by the ribosome.[13]
Mechanism of Orthogonal tRNA System for nnAA Incorporation
Caption: Mechanism for site-specific nnAA incorporation.
Protocol 3.1: Site-Specific Incorporation of a Fluorescent nnAA in E. coli
This protocol describes how to express a protein containing a fluorescent non-natural amino acid for imaging applications.
Rationale: The orthogonality of the tRNA/aaRS system is paramount. The synthetic tRNA must be designed to be a poor substrate for E. coli synthetases, and the engineered synthetase must not recognize any endogenous E. coli tRNAs. Modifications in the synthetic tRNA can bolster this orthogonality.[13]
Materials:
-
E. coli expression strain (e.g., BL21).
-
Expression plasmid #1: Contains the gene of interest with an in-frame amber (UAG) codon at the desired incorporation site.
-
Expression plasmid #2: Contains genes for the engineered orthogonal aaRS and the synthetic orthogonal tRNA (often expressed from a constitutive promoter).[19]
-
Non-natural amino acid (e.g., a fluorescent derivative).
-
Standard cell culture media and antibiotics.
Methodology:
-
Transformation: Co-transform the E. coli host strain with both expression plasmids. Select for colonies on antibiotic plates.
-
Protein Expression: a. Inoculate a starter culture and grow overnight. b. Dilute the starter culture into a larger volume of expression media containing the appropriate antibiotics and the non-natural amino acid (typically 1-10 mM). c. Grow the culture at 37°C until it reaches an OD600 of 0.6-0.8. d. Induce protein expression with IPTG (or other appropriate inducer) and continue to grow for several hours (e.g., 4-16 hours) at a reduced temperature (e.g., 20-30°C) to improve protein folding.
-
Protein Purification and Analysis: a. Harvest the cells by centrifugation. b. Lyse the cells and purify the target protein (e.g., using a His-tag and Ni-NTA chromatography). c. Validation Step: Confirm the incorporation of the nnAA using mass spectrometry. The mass of the purified protein should correspond to the expected mass with the nnAA incorporated. This is a critical self-validating step for the protocol.[20] d. Analyze the protein's fluorescence using a fluorometer or fluorescence microscopy to confirm the functionality of the incorporated nnAA.
Section 4: Essential Supporting Protocols
Protocol 4.1: Cellular Delivery of Synthetic tRNA via Lipid Nanoparticles (LNPs)
Rationale: For therapeutic applications in vivo, the synthetic tRNA must be delivered into the target cells efficiently. LNPs are a clinically validated method for RNA delivery, protecting the RNA from degradation and facilitating cellular uptake.[][12][21]
Methodology (General Overview):
-
LNP Formulation: a. The synthetic tRNA is mixed with a specialized lipid mixture (containing cationic lipids, helper lipids, cholesterol, and PEG-lipids) in an acidic aqueous buffer. b. This aqueous phase is rapidly mixed with an ethanol phase containing the lipids using a microfluidic device. This process promotes the self-assembly of LNPs, encapsulating the negatively charged tRNA.[12]
-
Purification and Characterization: a. The resulting LNP suspension is dialyzed or purified to remove ethanol and unencapsulated tRNA. b. The LNPs are characterized for size, charge, and encapsulation efficiency.
-
Application: a. The purified LNPs can be used for treating cells in culture or for in vivo administration.[22]
Protocol 4.2: Quality Control of Modified tRNA by LC-MS/MS
Rationale: It is crucial to verify that the desired modifications have been incorporated into the synthetic tRNA at the correct positions. HPLC coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for this analysis.[23][][25]
Workflow for Analytical Characterization of Modified tRNA
Caption: Analytical workflow for verifying tRNA modifications via LC-MS/MS.
Methodology (General Overview):
-
tRNA Hydrolysis: The purified synthetic tRNA is enzymatically digested down to its constituent nucleosides.[23][]
-
HPLC Separation: The resulting nucleoside mixture is injected into a reversed-phase HPLC column, which separates the different nucleosides (modified and unmodified) based on their hydrophobicity.[23]
-
MS/MS Detection: As the nucleosides elute from the HPLC, they are ionized and analyzed by a tandem mass spectrometer. The instrument identifies each nucleoside by its unique mass-to-charge ratio and its specific fragmentation pattern, providing unambiguous identification and quantification.[25][26]
Section 5: Conclusion and Future Outlook
The ability to synthesize tRNA with specific, strategically placed modified nucleosides represents a paradigm shift in our ability to manipulate the protein synthesis machinery. These tools are driving the development of novel therapeutics for genetic diseases and expanding the chemical repertoire of proteins for research and industrial applications.[7][27] As synthesis methods become more robust and our understanding of the "tRNA modification code" deepens, we can expect to see even more sophisticated applications, including the fine-tuning of global protein expression and the creation of organisms with permanently expanded genetic codes.[2][3]
References
-
Editorial: Synthetic biology and therapeutic applications of transfer RNA. (n.d.). Frontiers. Retrieved January 3, 2026, from [Link]
-
Synthetic Biology and Therapeutic Applications of Transfer RNA. (n.d.). Frontiers. Retrieved January 3, 2026, from [Link]
-
Rojec, M., et al. (2019). Nucleoside modifications in the regulation of gene expression: focus on tRNA. Cellular and Molecular Life Sciences. Retrieved January 3, 2026, from [Link]
-
Schematic of delivery of tRNA as synthetic RNA or a gene. (n.d.). ResearchGate. Retrieved January 3, 2026, from [Link]
-
Editorial: Synthetic biology and therapeutic applications of transfer RNA. (2024). Frontiers in Genetics. Retrieved January 3, 2026, from [Link]
-
Lorenz, C., et al. (2017). Chemical and Conformational Diversity of Modified Nucleosides Affects tRNA Structure and Function. Biomolecules. Retrieved January 3, 2026, from [Link]
-
Duechler, M., et al. (2016). tRNA's Modifications Bring Order to Gene Expression. Biochemistry. Retrieved January 3, 2026, from [Link]
-
Lueck, J. D., & Jacobson, A. (2021). Therapeutic promise of engineered nonsense suppressor tRNAs. Wiley Interdisciplinary Reviews: RNA. Retrieved January 3, 2026, from [Link]
-
Chan, C. T., et al. (2015). Quantitative analysis of tRNA modifications by HPLC-coupled mass spectrometry. Methods in Enzymology. Retrieved January 3, 2026, from [Link]
-
Ignatova, Z., et al. (2025). Suppressor tRNAs as personalized therapy for nonsense mutation-associated pathologies. ResearchGate. Retrieved January 3, 2026, from [Link]
-
Chen, Y., et al. (2021). Full-Range Profiling of tRNA Modifications Using LC–MS/MS at Single-Base Resolution through a Site-Specific Cleavage Strategy. Analytical Chemistry. Retrieved January 3, 2026, from [Link]
-
2025 marks a breakthrough year for in vivo gene therapies. (2025). BioWorld. Retrieved January 3, 2026, from [Link]
-
Ben-Hamo, R., et al. (2003). Suppression of Nonsense Mutations in Cell Culture and Mice by Multimerized Suppressor tRNA Genes. Molecular and Cellular Biology. Retrieved January 3, 2026, from [Link]
-
tRNA therapeutics for genetic diseases. (n.d.). OUCI. Retrieved January 3, 2026, from [Link]
-
Russell, B. S., et al. (2013). tRNA Modification Profiles and Codon-Decoding Strategies in Methanocaldococcus jannaschii. Journal of Bacteriology. Retrieved January 3, 2026, from [Link]
-
tRNA Modification Analysis by MS. (n.d.). CD Genomics. Retrieved January 3, 2026, from [Link]
-
Nowak, M. W., et al. (2006). In Vivo Incorporation of Unnatural Amino Acids Using the Chemical Aminoacylation Strategy. A Broadly Applicable Mechanistic Tool. Methods in Molecular Biology. Retrieved January 3, 2026, from [Link]
-
Kour, A., et al. (2017). In vivo RNA targeting of point mutations via suppressor tRNAs and adenosine deaminases. Nature Communications. Retrieved January 3, 2026, from [Link]
-
Role of Modified Nucleosides in Transfer RNA. (n.d.). MacSphere. Retrieved January 3, 2026, from [Link]
-
Gray, M. A., & Schlegel, M. K. (2021). Mechanisms and Delivery of tRNA Therapeutics. Accounts of Chemical Research. Retrieved January 3, 2026, from [Link]
-
Lorenz, C., et al. (2017). tRNA Modifications: Impact on Structure and Thermal Adaptation. Biomolecules. Retrieved January 3, 2026, from [Link]
-
Novoa, E. M., et al. (2012). Genome recoding by tRNA modifications. Philosophical Transactions of the Royal Society B: Biological Sciences. Retrieved January 3, 2026, from [Link]
-
Hartman, M. C., et al. (2006). Enzymatic aminoacylation of tRNA with unnatural amino acids. Proceedings of the National Academy of Sciences. Retrieved January 3, 2026, from [Link]
-
Synthesis of modified nucleosides for the incorporation into tRNAs. (2000). Infoscience - EPFL. Retrieved January 3, 2026, from [Link]
-
Perrochia, L., et al. (2013). In vitro biosynthesis of a universal t6A tRNA modification in Archaea and Eukarya. Nucleic Acids Research. Retrieved January 3, 2026, from [Link]
-
Hartman, M. C., et al. (2025). (PDF) Enzymatic aminoacylation of tRNA with unnatural amino acids. ResearchGate. Retrieved January 3, 2026, from [Link]
-
Hibi, K., et al. (2020). Reconstituted cell-free protein synthesis using in vitro transcribed tRNAs. Communications Biology. Retrieved January 3, 2026, from [Link]
-
Lee, N., & Suga, H. (2001). A tRNA aminoacylation system for non-natural amino acids based on a programmable ribozyme. Nature Structural Biology. Retrieved January 3, 2026, from [Link]
-
Shigi, N. (2018). Transfer RNA Modification Enzymes from Thermophiles and Their Modified Nucleosides in tRNA. International Journal of Molecular Sciences. Retrieved January 3, 2026, from [Link]
-
Wang, L., et al. (2001). Engineering a tRNA and aminoacyl-tRNA synthetase for the site-specific incorporation of unnatural amino acids into proteins in vivo. Proceedings of the National Academy of Sciences. Retrieved January 3, 2026, from [Link]
-
Weiss, E. M., et al. (2021). Tuning tRNAs for improved translation. Frontiers in Bioengineering and Biotechnology. Retrieved January 3, 2026, from [Link]
-
Alltrna Pioneers New Processes to Synthesize Chemically Modified tRNAs. (2024). Alltrna. Retrieved January 3, 2026, from [Link]
-
Amiram, M., & Boeke, J. D. (2018). Versatility of Synthetic tRNAs in Genetic Code Expansion. International Journal of Molecular Sciences. Retrieved January 3, 2026, from [Link]
-
Enhancing Protein Stability with Genetically Encoded Noncanonical Amino Acids. (n.d.). ResearchGate. Retrieved January 3, 2026, from [Link]
-
Karikó, K., et al. (2013). In Vitro Transcription of Long RNA Containing Modified Nucleosides. Methods in Molecular Biology. Retrieved January 3, 2026, from [Link]
-
O'Donoghue, P., & Ling, J. (2013). Upgrading protein synthesis for synthetic biology. Nature Chemistry. Retrieved January 3, 2026, from [Link]
-
Albayrak, C., & Swartz, J. R. (2013). Cell-free co-production of an orthogonal transfer RNA activates efficient site-specific non-natural amino acid incorporation. Nucleic Acids Research. Retrieved January 3, 2026, from [Link]
-
Role of modified nucleosides in tRNA: Effect of modification of the 2-thiouridine derivative located at the 5′-end of the anticodon of yeast transfer RNA 2 Lys. (1976). Nucleic Acids Research. Retrieved January 3, 2026, from [Link]
-
Artificial gene synthesis. (n.d.). Wikipedia. Retrieved January 3, 2026, from [Link]
-
Dharmacon Custom RNA synthesis. (n.d.). Horizon Discovery. Retrieved January 3, 2026, from [Link]
Sources
- 1. Chemical and Conformational Diversity of Modified Nucleosides Affects tRNA Structure and Function | MDPI [mdpi.com]
- 2. Nucleoside modifications in the regulation of gene expression: focus on tRNA - PMC [pmc.ncbi.nlm.nih.gov]
- 3. royalsocietypublishing.org [royalsocietypublishing.org]
- 4. tRNA’s Modifications Bring Order to Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of modified nucleosides for the incorporation into tRNAs [infoscience.epfl.ch]
- 6. Alltrna | Alltrna Pioneers New Processes to Synthesize Chemically Modified tRNAs [alltrna.com]
- 7. Frontiers | Editorial: Synthetic biology and therapeutic applications of transfer RNA [frontiersin.org]
- 8. frontiersin.org [frontiersin.org]
- 10. Therapeutic promise of engineered nonsense suppressor tRNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Versatility of Synthetic tRNAs in Genetic Code Expansion - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Tuning tRNAs for improved translation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Mechanisms and Delivery of tRNA Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Upgrading protein synthesis for synthetic biology - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pnas.org [pnas.org]
- 20. In Vivo Incorporation of Unnatural Amino Acids Using the Chemical Aminoacylation Strategy. A Broadly Applicable Mechanistic Tool - PMC [pmc.ncbi.nlm.nih.gov]
- 21. 2025 marks a breakthrough year for in vivo gene therapies | BioWorld [bioworld.com]
- 22. tRNA therapeutics for genetic diseases [ouci.dntb.gov.ua]
- 23. Quantitative analysis of tRNA modifications by HPLC-coupled mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 25. pubs.acs.org [pubs.acs.org]
- 26. tRNA Modification Profiles and Codon-Decoding Strategies in Methanocaldococcus jannaschii - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Editorial: Synthetic biology and therapeutic applications of transfer RNA - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
low coupling efficiency of 5-(N-Methyl-N-trifluoroacetyl)aminomethyl uridine
Welcome to the technical support guide for 5-(N-Methyl-N-trifluoroacetyl)aminomethyl uridine. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of utilizing this modified nucleoside in oligonucleotide synthesis. Here, we address common challenges, particularly its characteristically low coupling efficiency, and provide field-proven insights and protocols to ensure the successful incorporation of this valuable building block into your custom oligonucleotides.
Troubleshooting Quick Reference
| Observed Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Coupling Efficiency (<95%) | 1. Steric hindrance from the C5 substituent. 2. Inadequate activator strength. 3. Suboptimal coupling time. 4. Moisture in reagents or solvents. | 1. Use a more potent activator (e.g., BTT, ETT). 2. Increase coupling time (e.g., 15-20 minutes). 3. Ensure anhydrous conditions for all reagents and solvents. |
| Formation of n+1 Species | Premature detritylation of the phosphoramidite by an overly acidic activator. | Switch to a less acidic, more nucleophilic activator like DCI.[1][2] |
| Incomplete Deprotection | The trifluoroacetyl group is resistant to standard deprotection conditions. | Employ a two-step deprotection strategy: first with aqueous methylamine, followed by a milder base treatment.[3] |
| Reagent Precipitation | Low solubility of the activator in acetonitrile, especially at lower temperatures. | Use a more soluble activator such as ETT or DCI.[1][2] |
Frequently Asked Questions (FAQs)
Q1: Why do I consistently observe low coupling efficiency when using this compound phosphoramidite?
A1: The primary reason for the reduced coupling efficiency of this modified uridine is significant steric hindrance. The bulky 5-(N-Methyl-N-trifluoroacetyl)aminomethyl substituent sterically impedes the approach of the phosphoramidite to the 5'-hydroxyl group of the growing oligonucleotide chain.[4] This is a common challenge with modified nucleosides that possess large protecting groups.[4] Standard coupling conditions developed for unmodified A, C, G, and T phosphoramidites are often insufficient to overcome this steric barrier, leading to incomplete reactions and lower yields of the desired full-length oligonucleotide.
Q2: How can I improve the coupling efficiency? Are there alternative activators you recommend?
A2: To counteract the steric hindrance, a more reactive activator system is necessary. While 1H-Tetrazole is a standard activator, it may not be potent enough for sterically demanding phosphoramidites.[1][5] We recommend using activators that are more acidic or more nucleophilic to accelerate the coupling reaction.[1][2]
-
5-Ethylthio-1H-tetrazole (ETT) and 5-Benzylthio-1H-tetrazole (BTT) are more acidic than 1H-Tetrazole and have demonstrated improved performance with sterically hindered monomers, such as those used in RNA synthesis.[1][5][6] BTT is generally considered a very powerful activator.[6]
-
4,5-Dicyanoimidazole (DCI) is less acidic but a stronger nucleophile, which also enhances the reaction rate.[1][2] Its lower acidity can also minimize the risk of premature detritylation of the phosphoramidite, which can lead to the undesirable formation of n+1 oligomers.[2][6]
In addition to changing the activator, extending the coupling time is a crucial optimization step. For morpholino nucleic acid (MNA) uridine phosphoramidites, which also present steric challenges, coupling times are often prolonged to 15-20 minutes.[7] A similar extension should be tested for this compound.
Q3: I'm concerned about premature detritylation with more acidic activators. How can I mitigate this risk?
A3: This is a valid concern. Highly acidic activators can indeed cause a low level of 5'-DMT removal from the phosphoramidite in solution.[8] If this detritylated phosphoramidite then couples, it results in the formation of an n+1 impurity, which can be difficult to separate from the desired product.[8]
If you observe significant n+1 peaks in your analysis, switching to a less acidic activator like 4,5-Dicyanoimidazole (DCI) is the recommended course of action.[2][6] DCI's higher nucleophilicity drives the coupling reaction forward without the high acidity that promotes premature detritylation.[1][2]
Q4: Are there any special considerations for the deprotection of oligonucleotides containing this modification?
A4: Yes, the N-trifluoroacetyl protecting group is known for its stability and may not be completely removed under standard ammonium hydroxide deprotection conditions.[9] Incomplete deprotection can affect the hybridization properties and biological activity of the final oligonucleotide.
A more robust, two-step deprotection strategy is often necessary. A common approach involves an initial treatment with aqueous methylamine, which is more effective at cleaving the trifluoroacetyl group.[3] This can be followed by a standard ammonium hydroxide or other mild base treatment to ensure complete removal of all protecting groups from the nucleobases and the phosphate backbone.[10] Always perform a final analysis by mass spectrometry to confirm the complete removal of all protecting groups.
Experimental Protocols
Optimized Coupling Protocol for this compound
This protocol is designed to maximize the coupling efficiency of this sterically hindered phosphoramidite.
-
Reagent Preparation:
-
Dissolve the this compound phosphoramidite in anhydrous acetonitrile to the concentration recommended by your synthesizer manufacturer.
-
Prepare a fresh solution of your chosen activator (e.g., 0.25 M 5-Ethylthio-1H-tetrazole (ETT) or 0.25 M 5-Benzylthio-1H-tetrazole (BTT) in anhydrous acetonitrile). Ensure the activator is fully dissolved.
-
-
Automated Synthesis Cycle Modification:
-
Deblocking: Standard detritylation using 3% trichloroacetic acid (TCA) in dichloromethane (DCM).
-
Coupling: This is the critical step.
-
Deliver the this compound phosphoramidite and the activator solution to the synthesis column.
-
Extend the coupling time to 15-20 minutes. This allows sufficient time for the sterically hindered reaction to proceed to completion.
-
-
Capping: Standard capping with acetic anhydride and N-methylimidazole to block any unreacted 5'-hydroxyl groups.
-
Oxidation: Standard oxidation with an iodine solution to convert the phosphite triester to the more stable phosphate triester.
-
-
Post-Synthesis and Deprotection:
-
Cleave the oligonucleotide from the solid support and remove the cyanoethyl phosphate protecting groups using your standard protocol (e.g., concentrated ammonium hydroxide or AMA).
-
Trifluoroacetyl Group Removal:
-
Treat the oligonucleotide with 40% aqueous methylamine at 35°C for 30 minutes.[3]
-
Quench the reaction and proceed with your standard workup and purification procedures.
-
-
-
Quality Control:
-
Analyze the crude and purified oligonucleotide by mass spectrometry to confirm the successful incorporation of the modified uridine and the complete removal of the trifluoroacetyl group.
-
Use RP-HPLC or IEX-HPLC to assess the purity of the final product.
-
Visualizing the Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting low coupling efficiency with this compound.
Caption: Troubleshooting workflow for low coupling efficiency.
References
-
Glen Research. (n.d.). ABOUT ACTIVATORS: Now and tomorrow. Glen Report 19.29. Retrieved from [Link]
- Reddy, P. et al. (2008). Deprotection and purification of oligonucleotides and their derivatives. U.S. Patent No. 7,655,790 B2. Washington, DC: U.S. Patent and Trademark Office.
- Müller, S. (2011). Activators for oligonucleotide and phosphoramidite synthesis. European Patent No. EP 1 874 792 B1. Munich, Germany: European Patent Office.
-
Glen Research. (1997). DCI - A LOGICAL ALTERNATIVE ACTIVATOR. Glen Report 10.1. Retrieved from [Link]
-
Wang, Z., et al. (2019). Modular Access to C2'‐Aryl/Alkenyl Nucleosides with Electrochemical Stereoselective Cross‐Coupling. Angewandte Chemie International Edition, 58(41), 14594-14599. Retrieved from [Link]
-
Hayakawa, Y. (2013). Coupling Activators for the Oligonucleotide Synthesis via Phosphoramidite Approach. Chemical Reviews, 113(8), 6287-6332. Retrieved from [Link]
-
Grajkowski, A., et al. (2007). Mild Detritylation of Nucleic Acid Hydroxyl Groups by Warming-up. Nucleic Acids Symposium Series, 51(1), 221-222. Retrieved from [Link]
-
Lakshman, M. K. (2023). Base Modifications of Nucleosides via the Use of Peptide‐Coupling Agents, and Beyond. The Chemical Record, 23(1), e202200182. Retrieved from [Link]
-
Presnell, S. R., et al. (2016). Development of optimized conditions for Glaser-Hay bioconjugations. MethodsX, 3, 423-428. Retrieved from [Link]
-
Gasiorek, S., & Rzeszowska-Wolny, J. (2018). Synthesis of Nucleobase-Modified RNA Oligonucleotides by Post-Synthetic Approach. Molecules, 23(11), 2829. Retrieved from [Link]
-
ATDBio. (n.d.). RNA oligonucleotide synthesis. Nucleic Acids Book. Retrieved from [Link]
-
Glen Research. (n.d.). TECHNICAL BRIEF – Synthesis of Long Oligonucleotides. Glen Report 21.211. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Trifluoroacetamides. Retrieved from [Link]
-
Lakshman, M. K. (2023). Base Modifications of Nucleosides via the Use of Peptide-Coupling Agents, and Beyond. The Chemical Record, 23(1), e202200182. Retrieved from [Link]
-
Kumar, R. K., & Hocek, M. (2014). Modification of Purine and Pyrimidine Nucleosides by Direct C-H Bond Activation. Molecules, 19(11), 18699-18723. Retrieved from [Link]
-
Glen Research. (n.d.). Deprotection - Volumes 1-5. Glen Report 25 Supplement. Retrieved from [Link]
-
ImmunoMart. (n.d.). This compound. Retrieved from [Link]
-
Prakash, T. P., et al. (2015). Oligonucleotides Containing 1-Aminomethyl or 1-Mercaptomethyl-2-deoxy-d-ribofuranoses: Synthesis, Purification, Characterization, and Conjugation with Fluorophores and Lipids. Bioconjugate Chemistry, 26(7), 1451-1455. Retrieved from [Link]
-
Millar, R. W., et al. (2007). The Use of Trifluoroacetyl as an N‐ and O‐Protecting Group during the Synthesis of Energetic Compounds containing Nitramine and/or Nitrate Ester Groups. Propellants, Explosives, Pyrotechnics, 32(1), 20-31. Retrieved from [Link]
-
Beaucage, S. L. (1993). Protecting Groups in Oligonucleotide Synthesis. In Protocols for Oligonucleotide Conjugates. Methods in Molecular Biology, vol 26. Humana Press. Retrieved from [Link]
-
Pradeepkumar, P. I., et al. (2017). Synthesis of a Morpholino Nucleic Acid (MNA)-Uridine Phosphoramidite, and Exon Skipping Using MNA/2′-O-Methyl Mixmer Antisense Oligonucleotide. Molecules, 22(10), 1640. Retrieved from [Link]
Sources
- 1. glenresearch.com [glenresearch.com]
- 2. glenresearch.com [glenresearch.com]
- 3. US7655790B2 - Deprotection and purification of oligonucleotides and their derivatives - Google Patents [patents.google.com]
- 4. atdbio.com [atdbio.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. glenresearch.com [glenresearch.com]
- 9. Trifluoroacetamides [organic-chemistry.org]
- 10. glenresearch.com [glenresearch.com]
Technical Support Center: Trifluoroacetyl (TFA) Group Deprotection in RNA Synthesis
Introduction
Welcome to the technical support center for oligonucleotide synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of synthetic RNA production. The trifluoroacetyl (TFA) group is a valuable protecting group for exocyclic amines (e.g., on 2'-amino-modified nucleosides) due to its stability during synthesis and lability under specific basic conditions.[1] However, its incomplete removal can lead to failed experiments, altered RNA structure, and loss of biological function.
This document provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to help you diagnose and resolve issues related to incomplete TFA deprotection.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of the trifluoroacetyl (TFA) group in RNA synthesis?
The trifluoroacetyl group is primarily used as a protecting group for the 2'-amino function of modified ribonucleosides. Its electron-withdrawing nature makes the amide bond susceptible to cleavage under mild basic conditions, which are compatible with the overall stability of the RNA oligonucleotide. The use of an appropriate protecting group like TFA is crucial to prevent unwanted side reactions at the amino group during the phosphoramidite coupling cycles of solid-phase synthesis.[1]
Q2: What are the most common causes of incomplete TFA deprotection?
Incomplete removal of the TFA group typically stems from suboptimal deprotection conditions. The key factors include:
-
Insufficient Basicity: The deprotection reagent (e.g., aqueous methylamine, ammonia) may be too dilute, degraded, or its pH may be too low to efficiently hydrolyze the trifluoroacetamide bond.
-
Inadequate Reaction Time or Temperature: The deprotection reaction may not have been allowed to proceed to completion. Hydrolysis of the TFA group is a kinetic process, and insufficient time or lower-than-optimal temperatures will result in a partially protected product.[2]
-
Poor Reagent Quality: Deprotection reagents can degrade over time. For example, aqueous methylamine solutions can lose concentration. Always use fresh, high-quality reagents.
-
Steric Hindrance: The local sequence context or the three-dimensional structure of the RNA can sometimes sterically hinder the approach of the deprotection reagent to the TFA group, slowing down the reaction.[3]
-
Poor Solubility: If the oligonucleotide is not fully dissolved in the deprotection solution, the reaction cannot proceed efficiently.
Q3: What is the impact of residual TFA groups on my RNA?
Residual trifluoroacetyl groups can have significant detrimental effects on the final RNA product:
-
Altered Biophysical Properties: The bulky and hydrophobic nature of the TFA group can disrupt the local RNA structure, affecting hybridization properties, melting temperature (Tm), and overall conformation.
-
Inhibition of Biological Activity: If the RNA is intended for biological applications such as siRNA, aptamers, or probes, the presence of a TFA group on a critical nucleoside can abolish its interaction with target molecules or enzymes.[4][5]
-
Complicated Downstream Analysis: Incomplete deprotection leads to product heterogeneity, which complicates purification and analysis by methods like HPLC, capillary electrophoresis (CE), and mass spectrometry (MS), often appearing as extra peaks or a broad distribution of species.[6]
Troubleshooting Guide
This section provides a systematic approach to identifying and resolving issues with TFA deprotection.
Problem: My HPLC or Mass Spectrometry analysis shows an unexpected, later-eluting peak or a mass corresponding to incomplete deprotection.
This is the most common indicator of a deprotection failure. The additional mass of a TFA group (81 Da, accounting for the replacement of H with COCF₃) and its hydrophobicity will cause the oligo to behave differently during analysis.
Step 1: Confirm the Identity of the Impurity
Before proceeding with remedial action, it is crucial to confirm that the observed impurity is indeed the TFA-protected species.
-
Method: Electrospray Ionization Mass Spectrometry (ESI-MS).
-
Procedure:
-
Purify a small fraction of the crude product containing the suspected impurity.
-
Prepare the sample for ESI-MS analysis, ensuring it is properly desalted.[6]
-
Acquire the mass spectrum in negative ion mode.
-
Calculate the expected molecular weights for both the fully deprotected RNA and the RNA with one or more residual TFA groups.
-
Compare the observed masses to the calculated values. A mass difference of +81 Da relative to the fully deprotected product strongly indicates a retained TFA group.
-
Step 2: Evaluate the Deprotection Protocol
If MS confirms the presence of a residual TFA group, review your deprotection protocol for potential flaws.
Deprotection Parameter Review
| Parameter | Standard Recommendation | Common Pitfall & Solution |
| Reagent | Aqueous Methylamine (MA) 40%[7] or AMA (Ammonium Hydroxide/40% Methylamine 1:1)[8] | Pitfall: Using old or improperly stored reagents. Solution: Prepare or use a fresh solution of methylamine for each deprotection. |
| Temperature | 55 - 65 °C | Pitfall: Temperature is too low, slowing the reaction rate. Solution: Ensure the heating block or water bath is calibrated and maintained at the target temperature throughout the incubation. |
| Time | 10 - 30 minutes for fast-deprotecting groups on nucleobases.[7][8][9][10] | Pitfall: Insufficient time, especially for sterically hindered sites. Solution: Increase the deprotection time in increments (e.g., double the time) and re-analyze the product. |
| Solubility | Complete dissolution of the dried oligo pellet in the deprotection solution. | Pitfall: The oligo pellet is not fully dissolved. Solution: Use gentle vortexing or brief sonication to ensure the oligonucleotide is completely in solution before heating. |
Step 3: Implement a Remedial Deprotection Strategy
If incomplete deprotection is confirmed, the most effective solution is to re-treat the RNA sample with fresh deprotection reagents.
-
Recommended Action: Subject the entire batch of synthesized RNA to a second, full deprotection cycle. See Protocol 2 for a detailed step-by-step guide. It is critical to use fresh reagents and carefully control the temperature and time to avoid any potential degradation of the RNA backbone.
Problem: I see significant product degradation after deprotection.
While less common, degradation can occur if the deprotection conditions are too harsh or prolonged, especially if the RNA contains sensitive modifications.
-
Potential Cause: The combination of high temperature (65°C) and strong base can lead to phosphodiester bond cleavage, particularly if 2'-hydroxyl protecting groups (like TBDMS) were prematurely lost during synthesis.[11]
-
Troubleshooting Steps:
-
Reduce Deprotection Time/Temperature: Try reducing the temperature to 55°C or shortening the incubation time. Analyze a small aliquot to see if deprotection is complete while degradation is minimized.
-
Use Milder Reagents: For highly sensitive sequences, consider alternative deprotection schemes if available for your specific modifications, although methylamine is generally considered fast and efficient.[8][10]
-
Verify Synthesis Quality: Premature loss of 2'-OH silyl protecting groups during synthesis can create sites susceptible to cleavage during the final basic deprotection. Review your synthesis cycle chemistry and reagent quality.[11]
-
Visual Troubleshooting Workflow
The following diagram outlines the decision-making process when encountering potential TFA deprotection issues.
Caption: Troubleshooting decision tree for incomplete TFA deprotection.
Experimental Protocols
Protocol 1: Analytical Confirmation by LC-ESI-MS
This protocol describes how to confirm the presence of residual TFA groups using Liquid Chromatography-Electrospray Ionization Mass Spectrometry.
Materials:
-
Crude or partially purified RNA sample
-
RNase-free water and tubes
-
Mobile Phase A: 0.1 M Triethylammonium acetate (TEAA) in water
-
Mobile Phase B: 0.1 M TEAA in 50% acetonitrile/water
-
Reverse-phase HPLC column (e.g., C18) suitable for oligonucleotides
-
Electrospray ionization mass spectrometer (ESI-MS)
Procedure:
-
Sample Preparation: Dissolve a small amount of the dried RNA pellet in RNase-free water. If necessary, desalt the sample using an appropriate method like ethanol precipitation to remove non-volatile salts that interfere with MS.[6]
-
HPLC Separation:
-
Inject the sample onto the HPLC system.
-
Elute the oligonucleotide using a gradient of Mobile Phase B into Mobile Phase A. A typical gradient might be 5-25% B over 30 minutes.
-
Monitor the elution profile with a UV detector at 260 nm.
-
-
Mass Spectrometry Detection:
-
Couple the HPLC eluent flow to the ESI-MS source.
-
Operate the mass spectrometer in negative ion mode.
-
Acquire mass data across the m/z range corresponding to your expected product charge states.
-
-
Data Analysis:
-
Deconvolute the mass spectrum to determine the zero-charge molecular weight of the main product and any major impurities.
-
Compare the observed molecular weight of the impurity with the calculated mass of the RNA containing one residual trifluoroacetyl group (Expected Mass + 81.0 Da). A match confirms incomplete deprotection.
-
Protocol 2: Remedial Deprotection of RNA
Use this protocol to remove residual TFA groups from a sample that has been identified as incompletely deprotected.
Materials:
-
Dried RNA pellet
-
Fresh 40% aqueous methylamine (MA) solution (e.g., Aldrich #42646-6)
-
RNase-free, screw-cap microcentrifuge tubes
-
Heating block or water bath set to 65°C
Procedure:
-
Dissolution: Place the dried RNA pellet into a 1.5 mL screw-cap tube. Add 1 mL of fresh 40% aqueous methylamine solution.[7]
-
Solubilization: Tightly seal the tube and vortex thoroughly to ensure the pellet is completely dissolved. If solubility is an issue, brief sonication in a water bath can be applied.
-
Incubation: Place the sealed tube in a heating block or water bath pre-heated to 65°C. Incubate for 15-20 minutes.[7]
-
Cooling: After incubation, immediately cool the tube on ice or in a -20°C freezer for 10 minutes to stop the reaction.[7]
-
Drying: Dry the sample to a powder in a vacuum concentrator (e.g., SpeedVac). This step may take several hours. No heat is required.[7]
-
Post-Treatment Analysis: The RNA is now ready for the next step in your workflow (e.g., 2'-silyl group deprotection). It is highly recommended to analyze a small aliquot of the re-treated product via LC-MS (Protocol 1) to confirm the complete removal of the TFA group before proceeding with purification of the entire batch.
General RNA Synthesis and Deprotection Workflow
The diagram below shows the position of the base deprotection step (where TFA is removed) in the context of the entire RNA synthesis process.
Caption: Overview of the synthetic RNA production workflow.
References
-
Glen Research. (2007). Glen Report 19.22 - Technical Brief - Procedure for the synthesis and deprotection of Synthetic RNA. [Link]
-
Organic Chemistry Portal. Trifluoroacetamides. [Link]
-
Wincott, F. et al. Protocol 5: Deprotection and Purification of Synthetic RNA. As adapted from Wincott et al., NAR (1995), Vol 23, No 14, pp2677-2684. [Link]
-
Scaringe, S. A. (2001). Chemical Synthesis of RNA Sequences with 2′-O-[(Triisopropylsilyl)oxy]methyl- protected Ribonucleoside Phosphoramidites. Current Protocols in Nucleic Acid Chemistry. [Link]
-
Wincott, F., DiRenzo, A., Shaffer, C., Grimm, S., Tracz, D., Workman, C., Sweedler, D., Gonzalez, C., Scaringe, S., & Usman, N. (1995). Synthesis, deprotection, analysis and purification of RNA and ribozymes. Nucleic Acids Research, 23(14), 2677–2684. [Link]
-
ATDBio Ltd. Nucleic Acids Book - Chapter 6: RNA oligonucleotide synthesis. [Link]
-
Quesnel, A., & Briand, J. P. (1998). Incomplete Trifluoroacetic Acid Deprotection of Asparagine-Trityl-Protecting Group in the Vicinity of a Reduced Peptide Bond. Journal of Peptide Research, 52(2), 107-111. [Link]
-
Pearson, D. A., Blanchette, M., McKee, M. L., & Eason, R. G. (1995). Incomplete TFA deprotection of N-terminal trityl-asparagine residue in fmoc solid-phase peptide chemistry. Tetrahedron Letters, 36(41), 7483-7486. [Link]
- Beigelman, L., et al. (2005). Deprotection and purification of oligonucleotides and their derivatives. U.S.
-
ResearchGate. How can I remove a trichloroacetyl protecting group from nitrogen?. [Link]
-
Kent, S. B., Mitchell, A. R., & Engelhard, M. (1979). Mechanisms and prevention of trifluoroacetylation in solid-phase peptide synthesis. Journal of the American Chemical Society, 101(25), 7720-7724. [Link]
-
ResearchGate. The Use of Trifluoroacetyl as an N‐ and O‐Protecting Group during the Synthesis of Energetic Compounds containing Nitramine and/or Nitrate Ester Groups. [Link]
-
ResearchGate. (1995). Synthesis, deprotection, analysis and purification of RNA and ribozymes. [Link]
-
Wincott, F., et al. (1995). Synthesis, deprotection, analysis and purification of RNA and ribozymes. Nucleic Acids Research, 23(14), 2677-2684. [Link]
-
Keller, T., et al. (2019). Advances in RNA Labeling with Trifluoromethyl Groups. Angewandte Chemie International Edition, 58(42), 14982-14986. [Link]
-
Fraenkel-Conrat, H. (1981). Effect of introduction of small alkyl groups on mRNA function. Proceedings of the National Academy of Sciences, 78(4), 1983-1985. [Link]
-
Reddy, R. (2015). Chemical Approaches for Structure and Function of RNA in Postgenomic Era. International Journal of Molecular Sciences, 16(12), 28985-29013. [Link]
-
Bocian, E., et al. (2023). RNA Stability: A Review of the Role of Structural Features and Environmental Conditions. International Journal of Molecular Sciences, 24(13), 10818. [Link]
-
Gilbert, J. A., et al. (2022). Roles of RNA Modifications in Diverse Cellular Functions. Frontiers in Cell and Developmental Biology, 10, 868999. [Link]
Sources
- 1. US7655790B2 - Deprotection and purification of oligonucleotides and their derivatives - Google Patents [patents.google.com]
- 2. Incomplete trifluoroacetic acid deprotection of asparagine-trityl-protecting group in the vicinity of a reduced peptide bond - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Effect of introduction of small alkyl groups on mRNA function - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Roles of RNA Modifications in Diverse Cellular Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. josephgroup.ucsd.edu [josephgroup.ucsd.edu]
- 8. researchgate.net [researchgate.net]
- 9. academic.oup.com [academic.oup.com]
- 10. Synthesis, deprotection, analysis and purification of RNA and ribozymes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. atdbio.com [atdbio.com]
Technical Support Center: Degradation of Modified RNA During Deprotection
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to address the common and complex issues of modified RNA degradation during the critical deprotection steps of solid-phase synthesis.
Introduction
The chemical synthesis of modified RNA is a cornerstone of modern molecular biology and therapeutics. However, the final deprotection steps, designed to remove protecting groups from the nucleobases, phosphate backbone, and 2'-hydroxyls, are a frequent source of product degradation. This guide is designed to help you navigate these challenges, ensuring the integrity and purity of your final modified RNA product.
Troubleshooting Guide
This section addresses specific problems you may encounter during the deprotection of your modified RNA, providing potential causes and actionable solutions.
Problem 1: Significant Smearing or Absence of a Major Product Band on Gel Electrophoresis
You've completed the synthesis and deprotection of your modified RNA, but analysis by denaturing polyacrylamide gel electrophoresis (PAGE) shows a smear, multiple bands, or no distinct band at the expected size.
Potential Causes:
-
Incomplete Deprotection of 2'-Hydroxyl Groups: The 2'-hydroxyl protecting groups, such as tert-butyldimethylsilyl (TBDMS) or triisopropylsilyloxymethyl (TOM), are crucial for preventing degradation during synthesis. However, their incomplete removal can lead to strand cleavage during subsequent handling or analysis. The stability of the TBDMS group is not absolute under the basic conditions used for removing base-protecting groups, which can lead to its premature removal and subsequent phosphodiester chain cleavage.[1]
-
Harsh Deprotection Conditions: Prolonged exposure to strong bases like ammonium hydroxide or methylamine, especially at elevated temperatures, can degrade sensitive modified nucleosides or the RNA backbone itself.[2] Base deprotection with ammonium hydroxide, in particular, can be destructive.
-
RNase Contamination: RNases are ubiquitous and can be introduced at various stages, including during the handling of reagents and equipment post-synthesis.[3] Maintaining sterile, RNase-free conditions is critical after the oligo is cleaved from the support.[4]
-
Phosphate Migration: Incomplete 2'-hydroxyl protection can lead to migration of the phosphate group from the 3' to the 2' position, creating a 2',5'-phosphodiester linkage. This is a significant issue, especially for longer oligonucleotides.[1]
Solutions:
-
Optimize 2'-Hydroxyl Deprotection:
-
TBAF (Tetrabutylammonium Fluoride): This is a common reagent for removing silyl protecting groups. However, it is highly sensitive to water, which can lead to incomplete deprotection.[2][5] Ensure you are using anhydrous TBAF in THF.
-
TEA·3HF (Triethylamine Trihydrofluoride): This reagent is less sensitive to water and can result in cleaner reactions and higher yields.[2][5] A typical condition is heating at 65°C for 1.5 to 2.5 hours in a solvent like DMSO or NMP.[2][5][4]
-
-
Employ Milder Base Deprotection Strategies:
-
AMA (Ammonia/Methylamine): This mixture allows for significantly faster deprotection (e.g., 10 minutes at 65°C) compared to ammonium hydroxide alone, reducing the exposure of the RNA to harsh basic conditions.[5][6] Note that using AMA may require specific protecting groups on your nucleobases (e.g., acetyl-dC instead of benzoyl-dC) to prevent base modifications.[6][7]
-
Gas-Phase Deprotection: This technique can be excellent for high-throughput synthesis, as it minimizes handling and potential cross-contamination.[6]
-
-
Maintain a Strict RNase-Free Environment:
-
Analytical Verification:
dot
Caption: Workflow for modified RNA deprotection and potential degradation points.
Problem 2: HPLC Analysis Shows Multiple Peaks or a Broad Main Peak
Your HPLC chromatogram of the crude deprotected RNA shows a complex profile instead of a single, sharp peak for the full-length product.
Potential Causes:
-
Incomplete Removal of a Specific Protecting Group: Different protecting groups are removed at different rates. If one type of protecting group is particularly stubborn, it can lead to a heterogeneous mixture of partially deprotected molecules.
-
Base Modification: Certain deprotection reagents can chemically alter the nucleobases. For example, using methylamine-containing reagents like AMA with benzoyl-protected cytidine (Bz-dC) can lead to transamination.[7]
-
Phosphorothioate Diastereomers: If your modified RNA contains phosphorothioate linkages, the phosphorus center is chiral, leading to a mixture of diastereomers that may resolve into multiple peaks on a high-resolution HPLC column.
-
Formation of Adducts: The acrylonitrile byproduct of phosphate deprotection can form adducts with the RNA under strongly basic conditions.[9]
Solutions:
-
Optimize Deprotection Times and Temperatures: Refer to the manufacturer's recommendations for the specific modified phosphoramidites you used. Some modifications may require longer deprotection times or different temperatures.
-
Choose Compatible Protecting Groups and Deprotection Reagents:
-
Analyze by Mass Spectrometry: Couple your HPLC to a mass spectrometer (LC-MS) to identify the molecular weights of the various peaks. This will help you determine if they correspond to incompletely deprotected species, deletion sequences, or other byproducts. MALDI-TOF mass spectrometry can also be used for the unequivocal characterization of RNA fragments.[12][13]
-
Purification Strategy: A robust purification method, such as anion-exchange HPLC, is crucial for separating the full-length product from failed sequences and other impurities.[7]
| Deprotection Reagent | Typical Conditions | Advantages | Disadvantages |
| Ammonium Hydroxide/Ethanol | 55-65°C, 4-8 hours | Standard, well-established | Can be destructive to sensitive modifications, slow[5] |
| AMA (Ammonia/Methylamine) | 65°C, 10-15 minutes | Fast, efficient | Requires compatible protecting groups (e.g., Ac-dC)[6][7] |
| TBAF in THF | Room temperature, 12-24 hours | Effective for silyl groups | Highly sensitive to water, generates salts requiring removal[2][5] |
| TEA·3HF in DMSO/NMP | 65°C, 1.5-2.5 hours | Less water-sensitive, faster, cleaner reactions | Requires elevated temperatures[2][5][4] |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of RNA degradation during deprotection?
A1: The primary non-enzymatic degradation mechanism is the 2'-hydroxyl-catalyzed hydrolysis of the phosphodiester backbone. If the 2'-hydroxyl protecting group is prematurely removed under the basic conditions used for base deprotection, the resulting 2'-alkoxide can attack the adjacent phosphorus atom, leading to strand cleavage.[1] This inherent chemical instability of RNA compared to DNA is a major challenge during synthesis and deprotection.[14]
Q2: How do different RNA modifications affect stability during deprotection?
A2: The stability of a modified RNA is highly dependent on the nature of the modification.
-
2'-O-Methyl (2'-OMe) and 2'-Fluoro (2'-F) modifications generally increase the stability of the phosphodiester backbone against base-catalyzed hydrolysis, making them more robust during deprotection.[14]
-
Modifications on the nucleobases can have varied effects. Some may be sensitive to the strong bases used for deprotection, leading to their degradation or alteration. It is crucial to consult the supplier's data for the specific modification to determine the appropriate deprotection strategy.[11]
-
Pseudouridine (Ψ) can stabilize the RNA secondary structure through additional hydrogen bonding, which may offer some protection against degradation.[14]
Q3: Can I purify my modified RNA with the 2'-hydroxyl protecting groups still attached?
A3: Yes, and this is often a preferred strategy. Certain protecting groups, like the 2'-ACE (bis(2-acetoxyethoxy)methyl), are designed to be stable through the initial deprotection and purification steps.[1] The RNA can be purified with these groups attached, and they are removed in a final, separate step under mild acidic conditions. This approach has the advantage of protecting the RNA from RNase degradation during purification.[1]
dot
Sources
- 1. atdbio.com [atdbio.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. glenresearch.com [glenresearch.com]
- 5. academic.oup.com [academic.oup.com]
- 6. glenresearch.com [glenresearch.com]
- 7. Chemical synthesis of RNA with site-specific methylphosphonate modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis of Nucleobase-Modified RNA Oligonucleotides by Post-Synthetic Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]
- 12. Video: Identification of RNA Fragments Resulting from Enzymatic Degradation using MALDI-TOF Mass Spectrometry [jove.com]
- 13. Identification of RNA Fragments Resulting from Enzymatic Degradation using MALDI-TOF Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
Technical Support Center: Troubleshooting Failed Synthesis of Modified Oligonucleotides
Welcome to the Technical Support Center for Modified Oligonucleotide Synthesis. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues encountered during the chemical synthesis, deprotection, and purification of modified oligonucleotides. Our approach is rooted in a deep understanding of the underlying chemistry to empower you to not just fix a problem, but to prevent it from recurring.
Part 1: Core Synthesis Failures - The Phosphoramidite Cycle
The solid-phase phosphoramidite method is the cornerstone of oligonucleotide synthesis. Each cycle consists of four key steps: deblocking (detritylation), coupling, capping, and oxidation. A failure at any of these stages can lead to a cascade of impurities.
dot
Caption: Figure 1. The Phosphoramidite Synthesis Cycle and Origins of Common Impurities.
Q1: My synthesis failed, and I see a significant drop in the trityl signal. What does this indicate and how do I troubleshoot it?
A sudden drop in the trityl signal is a classic indicator of low coupling efficiency . The trityl cation, released during the deblocking step, is a quantitative measure of the number of full-length chains. A sharp decrease means that a significant portion of the growing oligonucleotide chains failed to react with the incoming phosphoramidite monomer in the previous cycle.
Root Causes & Troubleshooting Workflow:
Low coupling efficiency can be traced back to issues with reagents, the synthesis protocol, or the instrument itself.[1]
dot
Caption: Figure 2. Systematic Workflow for Troubleshooting Low Coupling Efficiency.
Detailed Troubleshooting Steps:
-
Reagent Integrity is Paramount:
-
Moisture: Water is the primary enemy of phosphoramidite chemistry. It hydrolyzes the activated phosphoramidite, rendering it incapable of coupling.[1][2] Ensure your acetonitrile (ACN) is anhydrous (<10 ppm water). Use Karl Fischer titration for accurate measurement. Store ACN over activated 3Å molecular sieves.[3]
-
Phosphoramidite Quality: Phosphoramidites are sensitive to oxidation and hydrolysis.[4] Degradation reduces the concentration of active monomer available for coupling. Use fresh, high-quality phosphoramidites and store them under an inert atmosphere (Argon or Nitrogen) at -20°C.[4] 31P NMR is the gold standard for assessing phosphoramidite purity.
-
Activator Potency: The activator (e.g., ETT, DCI) is crucial for protonating the phosphoramidite for nucleophilic attack. Degraded or improperly prepared activator solutions will lead to incomplete activation and poor coupling.[1]
-
-
Protocol Optimization for Modified Oligonucleotides:
-
Coupling Time: Some modified phosphoramidites are sterically hindered or less reactive than standard A, C, G, T monomers and require longer coupling times.[1][] If you are incorporating a modification and see a drop in trityl, consider doubling the coupling time for that specific monomer.
-
Double Coupling: For particularly difficult or valuable modifications, a "double couple" cycle can be employed. This involves repeating the phosphoramidite and activator delivery steps before capping to drive the reaction to completion.[6]
-
-
Synthesizer Performance:
-
Fluidics Check: Leaks or blockages in the reagent lines can prevent the correct volumes of phosphoramidite or activator from reaching the synthesis column.[3] Perform a visual inspection and check system pressures.
-
Reagent Delivery Calibration: Ensure the synthesizer is delivering the correct volume of each reagent. Incorrect delivery volumes can alter the stoichiometry of the reaction, leading to inefficient coupling.[3]
-
Q2: My final product is contaminated with n-1 sequences, even with good trityl signals. What is the likely cause?
The presence of n-1 deletion sequences despite good coupling efficiencies points to a capping failure . The capping step is designed to permanently block any 5'-hydroxyl groups that failed to react during the coupling step.[7] If this step is incomplete, these unreacted sites are free to couple in the next cycle, leading to a product missing one nucleotide (an n-1 deletion).[6][7]
Causality and Resolution:
-
Inefficient Capping Reagents: Standard capping involves acetic anhydride and a catalyst like N-methylimidazole (NMI).[7] These reagents can degrade over time. Ensure your capping solutions are fresh.
-
Instrument-Specific Efficiency: Different synthesizers can have varying capping efficiencies based on their fluidics and default protocols.[8] For syntheses of long oligonucleotides where the impact of n-1 impurities is magnified, a more robust capping strategy may be necessary.
-
Alternative Capping: Consider using a phosphoramidite-based capping reagent, such as UniCap Phosphoramidite. This reagent can offer higher capping efficiency (approaching 99%) compared to standard acetic anhydride methods, significantly reducing the formation of n-1 deletions.[7]
Side Effects of Capping: It is important to note that standard capping reagents can lead to side reactions, particularly the modification of guanine residues, which can result in G-to-A substitutions.[9][10] If sequencing reveals such mutations, switching to a phosphoramidite-based capping reagent or using anhydrides of weaker carboxylic acids can mitigate this issue.[9][10]
Part 2: Post-Synthesis Processing - Deprotection & Purification
Successful synthesis is only half the battle. Incomplete deprotection or suboptimal purification can compromise the integrity of your final modified oligonucleotide.
Q3: My mass spectrometry results show a mass higher than expected for my final product. What could be the issue?
Observing a mass higher than the expected molecular weight is a strong indication of incomplete deprotection .[11] Protecting groups used during synthesis on the nucleobases, sugar, or phosphate backbone must be completely removed to yield the final, functional oligonucleotide.
Identifying the Culprit:
| Protecting Group | Common Use | Mass Addition (Da) | Analytical Signature (RP-HPLC) |
| Isobutyryl (iBu) | Guanine (dG) | +70.05 | Later-eluting peak |
| Benzoyl (Bz) | Adenine (dA), Cytosine (dC) | +104.03 | Later-eluting peak |
| tert-Butyldimethylsilyl (TBDMS) | 2'-hydroxyl (RNA) | +114.24 | Significantly later-eluting peak |
| Dimethoxytrityl (DMT) | 5'-hydroxyl | +302.34 | Very hydrophobic, late-eluting peak |
Common Causes and Solutions for Incomplete Deprotection:
-
Reagent Efficacy:
-
Ammonium Hydroxide: This is a common deprotection reagent that can lose ammonia gas concentration over time, reducing its effectiveness.[11] Always use fresh deprotection solutions.
-
Specialized Reagents: Certain modifications are labile and require milder deprotection conditions, such as potassium carbonate in methanol for "UltraMILD" monomers.[12][13] Conversely, some protecting groups, especially on guanine, are difficult to remove and may require stronger reagents or extended reaction times.[12] Always ensure your deprotection strategy is compatible with all modifications and protecting groups in your sequence.[11]
-
-
Time and Temperature:
-
Deprotection is a chemical reaction governed by kinetics. Insufficient time or temperature will lead to incomplete removal of protecting groups.[11] For G-rich sequences, which are notoriously difficult to deprotect, extending the deprotection time or increasing the temperature (within the limits of your modification's stability) is often necessary.[11]
-
-
RNA Synthesis Specifics:
-
The removal of 2'-hydroxyl protecting groups (like TBDMS) in RNA synthesis is a distinct step, typically using fluoride reagents like tetrabutylammonium fluoride (TBAF). The water content in the TBAF reagent is critical; excess water can inhibit the deprotection of pyrimidines.[11][14] If you observe incomplete 2'-deprotection, consider retreating the oligo with fresh, anhydrous TBAF.[14]
-
Q4: My HPLC purification shows broad peaks or poor resolution between my full-length product and impurities. How can I improve this?
Poor chromatographic resolution during purification is a frequent challenge, especially for modified oligonucleotides which may have unique properties.[15][16] This can stem from the nature of the impurities, secondary structures, or suboptimal HPLC conditions.
Troubleshooting HPLC Purification:
dot
Sources
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. waters.com [waters.com]
- 6. US10072261B1 - Double coupling method for oligonucleotide synthesis - Google Patents [patents.google.com]
- 7. glenresearch.com [glenresearch.com]
- 8. glenresearch.com [glenresearch.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. glenresearch.com [glenresearch.com]
- 13. glenresearch.com [glenresearch.com]
- 14. trilinkbiotech.com [trilinkbiotech.com]
- 15. biocompare.com [biocompare.com]
- 16. Challenging Oligonucleotide Purifications and the Advantages of Novel HPLC Column Technologies [labx.com]
Technical Support Center: Optimizing HPLC Purification of Modified RNA Fragments
Answering your questions about optimizing the HPLC purification of modified RNA fragments, here is a technical support center with troubleshooting guides and FAQs.
A Foreword from Your Senior Application Scientist
Welcome to the technical support center for the purification of modified RNA fragments. As a Senior Application Scientist, I understand that navigating the complexities of oligonucleotide purification can be a significant bottleneck in research and development. This guide is designed to be your go-to resource, moving beyond simple protocols to explain the underlying principles of HPLC purification. My goal is to empower you with the knowledge to not only troubleshoot common issues but also to proactively optimize your purification strategies.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial questions researchers have when setting up or optimizing their HPLC purification of modified RNA fragments.
Q1: What is the best HPLC method for purifying modified RNA fragments?
The choice of HPLC method is highly dependent on the specific characteristics of your modified RNA fragment, including its length, the nature of the modifications, and the desired purity. The two most common methods are Ion-Pair Reversed-Phase (IP-RP) HPLC and Anion-Exchange (AEX) HPLC.
-
Ion-Pair Reversed-Phase (IP-RP) HPLC is often the method of choice for the purification of detritylated oligonucleotides. It offers high resolution and is compatible with mass spectrometry (MS) analysis. The use of an ion-pairing agent, such as triethylammonium acetate (TEAA), neutralizes the negative charge of the phosphate backbone, allowing for separation based on the hydrophobicity of the nucleobases.
-
Anion-Exchange (AEX) HPLC separates oligonucleotides based on the number of phosphate groups. This method is particularly useful for separating full-length products from shorter failure sequences. However, it is a salt-based separation, which requires a desalting step before the purified RNA can be used in most biological applications.
Q2: How do I choose the right column for my RNA purification?
The selection of the appropriate HPLC column is critical for successful purification. Key parameters to consider include:
-
Stationary Phase: For IP-RP HPLC, C18 columns are the most common choice. The hydrophobicity of the C18 stationary phase allows for effective separation of oligonucleotides.
-
Pore Size: A pore size of 100-150 Å is generally recommended for the purification of oligonucleotides up to 50 bases in length. Larger pore sizes (e.g., 300 Å) may be necessary for longer RNA fragments to ensure they can access the stationary phase within the pores.
-
Particle Size: Smaller particle sizes (e.g., < 2 µm) can provide higher resolution, but also result in higher backpressure. A particle size of 5 µm is a good starting point for many applications.
Q3: What are the most common mobile phases for IP-RP HPLC of RNA?
The mobile phase for IP-RP HPLC typically consists of two buffers:
-
Buffer A (Aqueous): This is typically an aqueous solution of an ion-pairing agent, such as 100 mM TEAA or 100 mM hexaammonium acetate (HAA), with a pH between 6.0 and 8.0.
-
Buffer B (Organic): This is a mixture of the aqueous buffer and an organic solvent, most commonly acetonitrile. A typical Buffer B composition is 50% acetonitrile and 50% of the aqueous buffer.
The gradient elution, starting with a low percentage of Buffer B and gradually increasing, allows for the separation of the RNA fragments based on their hydrophobicity.
Part 2: Troubleshooting Guide
This section provides a systematic approach to identifying and resolving common issues encountered during the HPLC purification of modified RNA fragments.
Issue 1: Poor Peak Shape (Tailing, Broadening, or Splitting)
Poor peak shape can be indicative of a variety of issues, from problems with the column to interactions between the analyte and the stationary phase.
Troubleshooting Steps:
-
Check for Column Overload: Injecting too much sample can lead to peak broadening and tailing. Try reducing the injection volume or the concentration of your sample.
-
Evaluate the Mobile Phase:
-
Ion-Pairing Agent Concentration: An insufficient concentration of the ion-pairing agent can lead to poor peak shape. Ensure the concentration is optimal (typically 50-100 mM).
-
pH: The pH of the mobile phase should be carefully controlled. A pH that is too low or too high can affect the ionization state of the RNA and the stationary phase, leading to peak tailing.
-
-
Inspect the Column:
-
Column Contamination: A contaminated column can cause a variety of peak shape issues. Flush the column with a strong solvent (e.g., 100% acetonitrile) to remove any strongly retained compounds.
-
Column Void: A void at the head of the column can lead to peak splitting. This can be caused by repeated injections at high pressure. If a void is suspected, the column may need to be repacked or replaced.
-
Issue 2: Low Recovery of Purified RNA
Low recovery is a common problem that can be caused by several factors, including adsorption of the RNA to the column or degradation of the sample.
Troubleshooting Steps:
-
Assess Sample Stability: RNA is susceptible to degradation by RNases. Ensure that all solutions and equipment are RNase-free.
-
Optimize Mobile Phase Conditions:
-
Temperature: Increasing the column temperature can sometimes improve recovery by reducing secondary structures in the RNA and minimizing non-specific interactions with the column. A temperature of 60-65 °C is often a good starting point.
-
Ion-Pairing Agent: Some modified RNAs may interact strongly with the stationary phase. Consider using a different ion-pairing agent, such as hexylammonium acetate (HAA), which can sometimes improve recovery.
-
-
Check for Column Adsorption: If you suspect that your RNA is adsorbing to the column, try passivating the column by injecting a blank gradient before your sample.
Issue 3: Co-elution of Product with Impurities
Co-elution of the desired RNA fragment with closely related impurities, such as n-1 or n+1 species, can be a challenging separation problem.
Troubleshooting Steps:
-
Optimize the Gradient: A shallower gradient can improve the resolution between closely eluting peaks. Try decreasing the rate of increase of Buffer B.
-
Adjust the Temperature: Temperature can have a significant impact on selectivity. Experiment with different column temperatures to see if the resolution can be improved.
-
Consider a Different Column: A column with a different stationary phase or a smaller particle size may provide the necessary resolution.
Part 3: Experimental Protocols
This section provides a detailed, step-by-step protocol for the IP-RP HPLC purification of a modified RNA fragment.
Protocol: IP-RP HPLC Purification of a 21-mer siRNA
Materials:
-
Crude, deprotected, and desalted siRNA sample
-
HPLC-grade water
-
HPLC-grade acetonitrile
-
Triethylamine (TEA)
-
Acetic acid
-
C18 HPLC column (e.g., 4.6 x 150 mm, 5 µm particle size, 120 Å pore size)
-
HPLC system with a UV detector
Mobile Phase Preparation:
-
Buffer A (100 mM TEAA, pH 7.0): To 900 mL of HPLC-grade water, add 13.9 mL of TEA and 5.7 mL of glacial acetic acid. Adjust the pH to 7.0 with additional acetic acid. Bring the final volume to 1 L with HPLC-grade water.
-
Buffer B (50% Acetonitrile in 100 mM TEAA, pH 7.0): Mix 500 mL of Buffer A with 500 mL of HPLC-grade acetonitrile.
HPLC Method:
| Parameter | Value |
| Column | C18, 4.6 x 150 mm, 5 µm, 120 Å |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 60 °C |
| Detection | 260 nm |
| Injection Volume | 20 µL |
| Gradient | 5-20% B over 30 minutes |
Procedure:
-
Equilibrate the column with 5% Buffer B for at least 15 minutes.
-
Inject the siRNA sample.
-
Run the gradient as specified in the table above.
-
Collect the fractions corresponding to the main peak.
-
Analyze the collected fractions by mass spectrometry to confirm the identity and purity of the siRNA.
Part 4: Visualizations
Workflow for Troubleshooting HPLC Purification Issues
Caption: A flowchart outlining the systematic troubleshooting process for common HPLC purification problems.
References
Technical Support Center: Identifying Side Products in Modified RNA Synthesis by Mass Spectrometry
Introduction: The Critical Role of Mass Spectrometry in Modified RNA Therapeutics
The rapid development of messenger RNA (mRNA) therapeutics and vaccines has highlighted the critical need for rigorous analytical characterization to ensure product safety and efficacy. During in vitro transcription (IVT), the process used to synthesize mRNA, a variety of product-related impurities and side products can be generated.[1] These impurities, which include double-stranded RNA (dsRNA), truncated or extended sequences (n-1, n+1), and various chemical modifications, can impact the therapeutic's translational efficiency and may elicit an unwanted immune response.[2][3]
Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), has emerged as an indispensable tool for the comprehensive identification and characterization of these side products.[4] Its high sensitivity and mass accuracy allow for the precise determination of molecular weights, providing direct evidence for the presence of unintended modifications and sequence variants.[5] This guide provides a technical resource for researchers, scientists, and drug development professionals to troubleshoot common issues encountered when using mass spectrometry to analyze modified RNA synthesis products.
Troubleshooting Guide: From Unexpected Peaks to Poor Signal Intensity
This section addresses common challenges in the mass spectrometric analysis of modified RNA, offering a systematic approach to problem-solving.
Issue 1: Unexpected Peaks in the Mass Spectrum
Symptom: The mass spectrum displays peaks that do not correspond to the target modified RNA molecule or its expected charge states.
Potential Causes:
-
Process-Related Impurities: Side products generated during the IVT reaction.
-
Adduct Formation: Covalent or non-covalent association of the RNA with small molecules, salts, or metals.
-
Sample Degradation: Fragmentation of the RNA molecule due to enzymatic or chemical degradation.
-
Contamination: Introduction of foreign molecules during sample preparation or from the LC-MS system.
Systematic Troubleshooting Steps:
-
Characterize the Mass Shift: Determine the precise mass difference between the unexpected peak and the expected product. This is the most crucial first step in identifying the nature of the side product.
-
Consult a Common Adducts Table: Compare the observed mass shift to a list of common adducts and impurities (see Table 1). For instance, a +22 Da shift often indicates a sodium adduct (+Na), while a +38 Da shift can correspond to a potassium adduct (+K).[6]
-
Evaluate for In-Source Fragmentation or Degradation:
-
Depurination: Look for mass losses corresponding to purine bases (Adenine: -134.05 Da, Guanine: -150.05 Da). Depurination, the hydrolytic cleavage of the N-glycosidic bond, can occur during sample handling.[7][8]
-
Truncated Sequences (n-1, n-2): Check for peaks corresponding to the mass of the full-length product minus the mass of one or more nucleotides. These are common impurities from incomplete synthesis cycles.[9]
-
-
Investigate IVT-Specific Side Products:
-
Double-Stranded RNA (dsRNA): While intact dsRNA is often too large for direct detection by standard ESI-MS, its presence can be inferred by other methods like immunoassays or specialized chromatographic techniques.[10][11] dsRNA is a significant byproduct of IVT that can trigger immune responses.[3]
-
2'-5' Phosphodiester Linkages: Non-canonical 2'-5' phosphodiester bonds can be formed during RNA synthesis instead of the natural 3'-5' linkage.[12][13] While isobaric (having the same mass) with the correct product, their presence can sometimes be inferred by changes in chromatographic retention time or by specific enzymatic digestion followed by MS/MS analysis.
-
-
Optimize Sample Preparation and LC-MS Conditions:
-
Desalting: Ensure a robust desalting procedure is in place. High salt concentrations can lead to adduct formation and ion suppression.[14][15] Consider using offline or online desalting techniques.[16]
-
Mobile Phase Modifiers: The use of ion-pairing agents like triethylamine (TEA) and hexafluoroisopropanol (HFIP) in the mobile phase can help to reduce metal adducts and improve spectral quality.[17]
-
Table 1: Common Adducts and Modifications in RNA Mass Spectrometry
| Mass Shift (Da) | Identity | Common Source |
| +21.98 | Sodium Adduct (+Na) | Buffers, glassware |
| +37.96 | Potassium Adduct (+K) | Buffers, glassware |
| -134.05 | Depurination (Loss of Adenine) | Sample degradation (acidic conditions) |
| -150.05 | Depurination (Loss of Guanine) | Sample degradation (acidic conditions) |
| Variable | n-1, n+1 sequences | Incomplete or over-extended synthesis |
| +15.99 | Oxidation | Exposure to oxidizing agents |
Issue 2: Poor Signal Intensity or No Signal
Symptom: The signal for the target RNA molecule is weak, noisy, or completely absent.
Potential Causes:
-
Ion Suppression: High concentrations of salts or other non-volatile components in the sample matrix can interfere with the ionization process.[18]
-
Poor Ionization Efficiency: The inherent chemical properties of the modified RNA may make it difficult to ionize under the chosen conditions.[19]
-
Sample Adsorption: Oligonucleotides can adsorb to plasticware and LC system components, leading to sample loss.[20]
-
Incorrect Instrument Parameters: Suboptimal settings for the ion source, mass analyzer, or detector.[18]
-
Insufficient Sample Concentration: The amount of RNA injected is below the instrument's limit of detection.
Systematic Troubleshooting Steps:
-
Address Ion Suppression:
-
Thorough Desalting: This is the most critical step. Use a validated desalting method such as C18 spin columns or online desalting.[15]
-
Dilute the Sample: If suppression is suspected, diluting the sample can sometimes improve the signal-to-noise ratio by reducing the concentration of interfering species.
-
-
Optimize Ionization and Instrument Parameters:
-
Ionization Source: Electrospray ionization (ESI) is standard for RNA analysis. Ensure the source is clean and properly tuned.
-
Polarity: Run in negative ion mode, as the phosphate backbone of RNA is negatively charged.
-
Tune and Calibrate: Regularly tune and calibrate the mass spectrometer using a known standard to ensure optimal performance.[18]
-
-
Mitigate Sample Adsorption:
-
Use Low-Binding Consumables: Utilize low-adsorption microcentrifuge tubes and pipette tips.[20]
-
Passivate the LC System: Before running samples, "prime" or "passivate" the LC system by making several injections of a high-concentration oligonucleotide sample to saturate non-specific binding sites.[20]
-
-
Verify Sample Integrity and Concentration:
-
Confirm Concentration: Use a reliable method like UV-Vis spectrophotometry (e.g., NanoDrop) to confirm the RNA concentration before analysis.
-
Check for Degradation: Run an aliquot of the sample on a denaturing gel (e.g., CGE or agarose) to ensure the RNA is intact and has not been degraded by RNases.
-
Frequently Asked Questions (FAQs)
Q1: What is the best way to prepare my modified RNA sample for LC-MS analysis?
A: Proper sample preparation is crucial. The key is to remove non-volatile salts and buffers that interfere with ESI-MS.[15] A typical workflow involves:
-
Quantification: Accurately determine the RNA concentration.
-
Desalting: Use a method like ethanol precipitation, size-exclusion chromatography, or solid-phase extraction (e.g., C18 cartridges).
-
Resuspension: Resuspend the desalted RNA in an MS-compatible solvent, typically a mixture of ultrapure water and acetonitrile, sometimes with a low concentration of a volatile buffer like ammonium acetate.
Q2: I see a series of peaks with a mass difference of ~1 Da. What are these?
A: This is the isotopic distribution of your RNA molecule. Due to the natural abundance of heavy isotopes (primarily ¹³C), any molecule will have a distribution of masses. For large molecules like mRNA, this isotopic envelope can be broad. Deconvolution software is used to process this distribution and determine the monoisotopic or average mass of the neutral molecule.
Q3: How can I differentiate between an n-1 impurity and a fragment from in-source decay?
A: This can be challenging. An "n-1" is a product-related impurity from the synthesis, meaning it lacks one nucleotide from the full-length sequence.[9] In-source decay or fragmentation occurs within the mass spectrometer's ion source.
-
Chromatography is Key: A true n-1 impurity should separate chromatographically from the full-length product, appearing as a distinct, earlier-eluting peak in a reversed-phase separation.
-
Vary Source Conditions: If the abundance of the smaller species changes significantly when you alter the ion source's energy settings (e.g., capillary voltage, cone voltage), it is more likely to be an in-source fragment.
Q4: My mass spectrum is very complex, with many different charge states and adducts. How can I simplify it?
A: Spectral complexity is a common issue with large oligonucleotides.
-
Optimize Mobile Phase: Using an ion-pairing mobile phase containing a volatile amine (like triethylamine) and an alcohol (like hexafluoroisopropanol) can help to consolidate the signal into fewer, higher charge states and reduce sodium/potassium adducts.[17]
-
Deconvolution Software: Utilize specialized deconvolution software (e.g., Promass, UNIFI) to process the raw data. These algorithms can recognize the charge state series and adducts, converting the complex spectrum into a simplified, zero-charge mass spectrum.[21]
Q5: What are dsRNA impurities and why are they a concern?
A: Double-stranded RNA (dsRNA) is a common byproduct of the in vitro transcription process.[10] It can form when the RNA transcript folds back on itself or when the T7 RNA polymerase generates antisense transcripts.[3] dsRNA is a potent activator of the innate immune system and its presence in an mRNA therapeutic can lead to unwanted inflammatory responses and reduced protein expression.[22] While direct detection of large dsRNA by MS is difficult, its presence is a critical quality attribute that must be monitored, often using orthogonal methods like immunoassays (e.g., dot blots).[2][10]
Visual Workflows
Experimental Workflow for Side Product Identification
Caption: Overall workflow from RNA synthesis to side product identification by MS.
Troubleshooting Decision Tree for Unexpected Peaks
Caption: A decision tree for systematically troubleshooting unexpected peaks.
References
-
Jena Bioscience. (n.d.). mRNA quality control: Easy detection of dsRNA impurities. Retrieved from [Link]
-
Takeshita, H., et al. (2023). Simultaneous RNA and DNA Adductomics Using Single Data-Independent Acquisition Mass Spectrometry Analysis. Chemical Research in Toxicology, 36(9), 1493–1502. Available from: [Link]
-
Monteiro, J. F., et al. (2024). A (RP)UHPLC/UV analytical method to quantify dsRNA during the mRNA vaccine manufacturing process. Analytical Methods, 16(1), 10-17. Available from: [Link]
-
Moradian, H., et al. (2024). Enzymatic isolation and microfluidic electrophoresis analysis of residual dsRNA impurities in mRNA vaccines and therapeutics. Analyst, 149(4), 896-903. Available from: [Link]
-
Rossa, J., et al. (2024). Comprehensive Impurity Profiling of mRNA: Evaluating Current Technologies and Advanced Analytical Techniques. Analytical Chemistry, 96(1), 193–202. Available from: [Link]
-
Takeshita, H., et al. (2023). Simultaneous RNA and DNA Adductomics Using Single Data-Independent Acquisition Mass Spectrometry Analysis. Chemical Research in Toxicology, 36(9), 1493–1502. Available from: [Link]
-
Guan, L., et al. (2014). Structural insights into the effects of 2′-5′ linkages on the RNA duplex. Proceedings of the National Academy of Sciences, 111(8), 3050-3055. Available from: [Link]
-
CASSS. (n.d.). MS of RNA and Oligonucleotides - Minimizing Adducts and Quantitation Best Practices. Retrieved from [Link]
-
Singh, R., & Farmer, P. B. (2020). Editorial: Mass Spectrometry for Adductomic Analysis. Frontiers in Genetics, 11, 613. Available from: [Link]
-
Kellner, S., et al. (2023). Pitfalls in RNA Modification Quantification Using Nucleoside Mass Spectrometry. Accounts of Chemical Research, 56(24), 3467–3478. Available from: [Link]
-
Sosson, M., et al. (2014). Strand-specific (asymmetric) contribution of phosphodiester linkages on RNA polymerase II transcriptional efficiency and fidelity. Proceedings of the National Academy of Sciences, 111(32), 11645-11650. Available from: [Link]
-
Creative Diagnostics. (n.d.). Understanding mRNA IVT Byproduct dsRNA. Retrieved from [Link]
-
Paramasivam, A., et al. (2020). Effect of 2′-5′/3′-5′ phosphodiester linkage heterogeneity on RNA interference. Nucleic Acids Research, 48(7), 3816–3827. Available from: [Link]
-
Beverly, M., et al. (2022). Novel Mobile Phase to Control Charge States and Metal Adducts in the LC/MS for mRNA Characterization Assays. ACS Omega, 7(26), 22532–22539. Available from: [Link]
-
Kellner, S., et al. (2023). Pitfalls in RNA Modification Quantification Using Nucleoside Mass Spectrometry. Accounts of Chemical Research, 56(24), 3467–3478. Available from: [Link]
-
Sheng, J., et al. (2014). Structural insights into RNA duplexes with multiple 2΄-5΄-linkages. Nucleic Acids Research, 42(15), 10198–10206. Available from: [Link]
-
Let's Talk Academy. (n.d.). Formation of 2′-5′Phosphodiester Bonds During RNA Maturation. Retrieved from [Link]
-
Meng, Z., & Limbach, P. A. (2017). Mass Spectrometry of Modified RNAs: Recent Developments (Minireview). Analytical Chemistry, 89(17), 8829–8836. Available from: [Link]
-
KCAS Bio. (2023). Oligonucleotide Analysis: Challenges & Solutions. Retrieved from [Link]
-
Garedew, A., et al. (2024). Understanding the impact of in vitro transcription byproducts and contaminants. Frontiers in Molecular Biosciences, 11, 1368940. Available from: [Link]
-
BioPharmaSpec. (n.d.). Characterizing Oligonucleotide Impurities: Analytical Strategies and Regulatory Guidelines. Retrieved from [Link]
-
Zhang, Z., et al. (2024). Desalting strategies for native mass spectrometry. Talanta, 281, 126824. Available from: [Link]
-
Milligan, J. F., et al. (1993). In vitro transcription of modified RNAs. Methods in Enzymology, 217, 51-57. Available from: [Link]
-
Wikipedia. (n.d.). Depurination. Retrieved from [Link]
-
CASSS. (n.d.). Table 7: Best Practices for Analyzing Oligonucleotides Using MS. Retrieved from [Link]
-
LCGC International. (n.d.). Challenges and Solutions in Oligonucleotide Analysis, Part I: An Overview of Liquid Chromatography Methods and Applications. Retrieved from [Link]
-
G-M-I, Inc. (2023). Mass Spectrometry Troubleshooting and Common Issues. Retrieved from [Link]
-
An, F., et al. (2014). Non-Enzymatic Depurination of Nucleic Acids: Factors and Mechanisms. PLOS ONE, 9(12), e115950. Available from: [Link]
-
RSC Blogs. (2011). Simple detection of RNA depurination by RIPs. Retrieved from [Link]
-
Cavalieri, E., et al. (2012). Mechanism of DNA Depurination by Carcinogens in Relation to Cancer Initiation. IUBMB Life, 64(2), 169–179. Available from: [Link]
-
CD Genomics. (n.d.). mRNA Modification Analysis by MS. Retrieved from [Link]
-
Agris, P. F., et al. (2007). Identifying modifications in RNA by MALDI mass spectrometry. Methods in Enzymology, 425, 23-53. Available from: [Link]
-
Li, M., & Li, F. (2014). Effect of Depurination on Cellular and Viral RNA. In RNA Abasic Sites and Nicked RNA (pp. 1-13). Springer. Available from: [Link]
-
LCGC International. (n.d.). Challenges and Solutions in Oligonucleotide Analysis, Part II: A Detailed Look at Ion-Pairing Reversed-Phase Separations. Retrieved from [Link]
-
Zhang, Z., et al. (2024). Desalting Strategies for Native Mass Spectrometry. Talanta, 281, 126824. Available from: [Link]
-
Milligan, J. F., et al. (1993). In vitro transcription of modified RNAs. Methods in Enzymology, 217, 51-57. Available from: [Link]
-
Veenstra, T. D. (2005). In-Line Desalting Mass Spectrometry for the Study of Noncovalent Biological Complexes. Journal of the American Society for Mass Spectrometry, 16(5), 651-661. Available from: [Link]
-
Rossa, J., et al. (2024). Comprehensive Impurity Profiling of mRNA: Evaluating Current Technologies and Advanced Analytical Techniques. Analytical Chemistry, 96(1), 193–202. Available from: [Link]
-
MtoZ Biolabs. (n.d.). What Are the Reasons for Mass Spectrometry Failing to Detect Compounds. Retrieved from [Link]
-
Bartlett, M. G., et al. (2007). Determination of individual oligonucleotide impurities by small amine ion pair-RP HPLC MS and MS/MS: n − 1 impurities. Journal of the American Society for Mass Spectrometry, 18(8), 1541-1548. Available from: [Link]
-
Promega Connections. (2020). In Vitro Transcription and the Use of Modified Nucleotides. Retrieved from [Link]
-
NII. (n.d.). SAMPLE DESALTING PROCEDURE. Retrieved from [Link]
-
Bartlett, M. G., et al. (2007). DETECTING LOW-LEVEL SYNTHESIS IMPURITIES IN MODIFIED PHOSPHOROTHIOATE OLIGONUCLEOTIDES USING LIQUID CHROMATOGRAPHY – HIGH RESOLUTION MASS SPECTROMETRY. Journal of the American Society for Mass Spectrometry, 18(8), 1541-1548. Available from: [Link]
Sources
- 1. Frontiers | Understanding the impact of in vitro transcription byproducts and contaminants [frontiersin.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. mRNA Modification Analysis by MS - CD Genomics [rna.cd-genomics.com]
- 5. Mass Spectrometry of Modified RNAs: Recent Developments (Minireview) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. casss.org [casss.org]
- 7. Depurination - Wikipedia [en.wikipedia.org]
- 8. Non-Enzymatic Depurination of Nucleic Acids: Factors and Mechanisms | PLOS One [journals.plos.org]
- 9. biopharmaspec.com [biopharmaspec.com]
- 10. mRNA quality control: Easy detection of dsRNA impurities - News Blog - Jena Bioscience [jenabioscience.com]
- 11. A (RP)UHPLC/UV analytical method to quantify dsRNA during the mRNA vaccine manufacturing process - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Structural insights into the effects of 2′-5′ linkages on the RNA duplex - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pnas.org [pnas.org]
- 14. Desalting strategies for native mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. nii.res.in [nii.res.in]
- 16. researchgate.net [researchgate.net]
- 17. pubs.acs.org [pubs.acs.org]
- 18. gmi-inc.com [gmi-inc.com]
- 19. What Are the Reasons for Mass Spectrometry Failing to Detect Compounds | MtoZ Biolabs [mtoz-biolabs.com]
- 20. Oligonucleotide Analysis: Challenges & Solutions | KCAS Bio [kcasbio.com]
- 21. casss.org [casss.org]
- 22. Enzymatic isolation and microfluidic electrophoresis analysis of residual dsRNA impurities in mRNA vaccines and therapeutics - Analyst (RSC Publishing) DOI:10.1039/D3AN02157B [pubs.rsc.org]
Technical Support Center: Enhancing the Yield of Long-Mer RNA with Modified Bases
Welcome to the technical support center for the synthesis of long-mer RNA containing modified bases. The enzymatic production of long, modified RNA transcripts is a cornerstone of modern RNA therapeutics, vaccine development, and advanced biological research. However, this process presents unique challenges, particularly concerning reaction yield and product purity. The incorporation of modified nucleotides can significantly impact the efficiency of T7 RNA Polymerase, leading to issues ranging from low yield to truncated products and immunogenic contaminants.
This guide is designed for researchers, scientists, and drug development professionals. It moves beyond simple protocols to provide a deeper understanding of the underlying mechanisms governing in vitro transcription (IVT). Here, we will explore the causal relationships behind common experimental hurdles and offer field-proven strategies to overcome them, ensuring your synthesis is both robust and reliable.
Part 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions that researchers frequently encounter when starting or optimizing their long-mer modified RNA synthesis.
Q1: Why is the yield of my modified RNA transcript significantly lower than its unmodified counterpart?
Low yield is the most common issue when introducing modified nucleotides. This is primarily because standard T7 RNA polymerase has evolved to efficiently incorporate canonical NTPs (A, U, G, C). Modified bases, especially those with alterations on the ribose sugar (like 2'-O-methyl), can create steric hindrance within the enzyme's active site, reducing the rate of incorporation and overall processivity.[1][2] Some base modifications can also affect the stability of the transcription elongation complex, leading to premature dissociation of the polymerase from the DNA template.[3]
Q2: What is the single most critical factor for a successful high-yield IVT reaction?
The quality of the DNA template is paramount.[] An IVT reaction can only be as good as the template it transcribes from. Contaminants from plasmid purification, such as salts, ethanol, or residual proteins, can directly inhibit T7 RNA polymerase.[5] Furthermore, incomplete linearization of the plasmid template can lead to the generation of long, heterogeneous transcripts, which complicates purification and reduces the yield of the desired product.[6]
Q3: Can I use any T7 RNA Polymerase for synthesizing modified RNA?
While standard wild-type T7 RNA Polymerase can incorporate some modified nucleotides, its efficiency is often low. For challenging modifications or to maximize yield, it is highly recommended to use engineered T7 RNA Polymerase variants.[1] Mutants such as Y639F and H784A have been developed to better accommodate modified substrates and reduce premature termination.[1] Additionally, polymerases with thermostabilizing mutations can exhibit enhanced overall activity, which indirectly improves the yield of modified transcripts.[2]
Q4: What are dsRNA impurities and why are they a concern?
Double-stranded RNA (dsRNA) is a common byproduct of high-concentration IVT reactions. It can be formed by the polymerase transcribing the complementary strand of the DNA template or by self-complementary regions within the RNA transcript.[][7] For therapeutic applications, dsRNA is a major concern as it is a potent activator of the innate immune system, leading to undesirable inflammatory responses. Its removal during purification is a critical step.
Q5: Is it better to purify my RNA using a spin column or another method?
The choice of purification method depends on the scale of your synthesis and the required level of purity.
-
Silica-based spin columns are fast and convenient for small-scale, research-grade purification but may not efficiently remove all dsRNA or other reaction components.[8]
-
Magnetic beads offer a scalable alternative to columns and can be tailored for specific RNA capture (e.g., oligo(dT) for poly(A)-tailed mRNA).[8][9]
-
HPLC (High-Performance Liquid Chromatography) provides the highest resolution and is excellent for purifying therapeutic-grade RNA, capable of separating transcripts by size and removing impurities like dsRNA.[10]
-
Size-Exclusion Chromatography (SEC) is a native purification method effective at removing enzymes and unincorporated nucleotides, and can separate monomeric RNA from aggregates.[11]
For long-mer modified RNA, a multi-step purification strategy (e.g., column purification followed by HPLC) is often necessary to achieve the required purity.
Part 2: In-Depth Troubleshooting Guide
This guide is structured by common problems. Identify your issue and explore the potential causes and validated solutions.
Issue 1: Low or No RNA Yield
Observation: You observe a faint band or no band for your target RNA on a denaturing agarose or polyacrylamide gel. The spectrophotometer reading is very low.
Caption: Troubleshooting flowchart for low IVT yield.
| Potential Cause | Explanation & Scientific Rationale | Recommended Solution |
| 1. Poor DNA Template Quality | Inhibitors (salts, phenol, ethanol) from plasmid purification can chelate Mg²⁺ or directly inhibit T7 RNA polymerase, halting transcription. The DNA concentration must also be accurate for correct stoichiometry. | Action: Re-purify the DNA template using phenol:chloroform extraction followed by ethanol precipitation, or use a high-quality column purification kit.[6]Verification: Run the linearized template on an agarose gel to confirm its integrity and size. Quantify using a fluorometric method (e.g., Qubit) rather than absorbance (e.g., NanoDrop) for higher accuracy. |
| 2. Suboptimal Enzyme or Nucleotides | The T7 RNA Polymerase may be inactive due to improper storage or multiple freeze-thaw cycles.[12] Modified NTPs may be of poor quality or used at a suboptimal ratio, leading to inefficient incorporation. | Action: Always run a positive control reaction with a proven template (and standard NTPs) to verify enzyme activity.[6] Use fresh aliquots of enzyme and NTPs.Optimization: For modified bases, consider using an engineered T7 variant.[1] Titrate the concentration of the modified NTP; complete substitution is often not optimal and can stall the polymerase. |
| 3. Incorrect Reaction Conditions | Mg²⁺ Concentration: Magnesium is a critical cofactor, but its optimal concentration is stoichiometric with the total NTP concentration. Excess Mg²⁺ can increase RNA degradation via hydrolysis. Incubation Time/Temp: Standard conditions (37°C, 2-4 hours) may not be optimal for long or GC-rich templates.[][12] | Action: Optimize the Mg²⁺ concentration. A good starting point is ~4 mM above the total NTP concentration. Perform a titration from 20-50 mM.[13]Optimization: Extend the incubation time (up to 6 hours or overnight for some systems).[12][14] For GC-rich templates that may form secondary structures, lowering the temperature to 30°C can sometimes increase the yield of full-length product.[5] |
| 4. RNase Contamination | RNases are ubiquitous and will rapidly degrade your RNA product. Contamination can come from reagents, water, lab surfaces, or handling.[][5] | Action: Use certified RNase-free water, reagents, and labware. Wear gloves and work in a designated clean area.[12]Precaution: Always include a potent RNase inhibitor (e.g., RNasin®) in your transcription reaction.[5][6] |
Issue 2: Incomplete or Truncated Transcripts
Observation: A smear or multiple bands are visible below the expected product size on a denaturing gel, indicating premature termination of transcription.
| Potential Cause | Explanation & Scientific Rationale | Recommended Solution |
| 1. GC-Rich Template Regions | Strong secondary structures (hairpins) in the DNA template, particularly in GC-rich regions, can cause the T7 RNA polymerase to pause or dissociate prematurely.[5][6] | Action: Decrease the reaction temperature from 37°C to 30°C. This can reduce the stability of problematic secondary structures, allowing the polymerase to read through.[5] |
| 2. Low Nucleotide Concentration | If the concentration of any of the four NTPs (including the modified one) becomes limiting during the reaction, the polymerase will stall and terminate. This is especially relevant for long transcripts.[5] | Action: Ensure the final concentration of each NTP is sufficient. For long transcripts, concentrations of 2-5 mM each are recommended. The minimum concentration should be above 12 µM.[5] |
| 3. Cryptic Termination Sequences | The DNA template sequence itself may contain stretches of nucleotides that act as intrinsic termination sites for T7 RNA polymerase (e.g., runs of Us in the transcript). | Action: If possible, perform silent mutagenesis on the DNA template to break up potential termination sequences. If this is not an option, subcloning the insert into a different vector with another promoter (e.g., SP6) might help.[5] |
| 4. High Concentration of Modified NTP | Some modified nucleotides, when fully substituting their canonical counterpart, are incorporated so inefficiently that they cause the polymerase to stall and dissociate.[1][3] | Action: Perform a titration experiment, partially substituting the canonical NTP with its modified version (e.g., 75% modified, 25% standard). This can often rescue full-length synthesis while still achieving high modification levels. |
Part 3: Optimized Protocols and Methodologies
Protocol 1: High-Quality DNA Template Preparation (Linearized Plasmid)
A pristine DNA template is non-negotiable for high-yield IVT.
-
Plasmid Amplification: Grow the plasmid in a suitable E. coli strain and purify using a high-quality Maxi- or Giga-prep kit that yields endotoxin-free DNA.
-
Linearization: a. In a sterile, RNase-free tube, set up a 100 µL digestion reaction with 50-100 µg of plasmid DNA. b. Use a restriction enzyme that generates a 5' overhang or blunt end. Crucially, avoid enzymes that leave a 3' overhang , as this can promote template-switching by the polymerase, resulting in longer-than-expected transcripts.[5] c. Use a 5-10 fold excess of the enzyme and incubate overnight at 37°C to ensure complete digestion.
-
Verification of Linearization: Run 1 µL of the digestion product on a 1% agarose gel alongside the uncut plasmid. A single, sharp band at the correct size indicates complete linearization.
-
Template Purification: a. Purify the linearized DNA using a phenol:chloroform extraction followed by ethanol precipitation or a dedicated PCR cleanup spin column.[11] This step is critical to remove the restriction enzyme and buffer salts, which inhibit IVT. b. Resuspend the purified DNA pellet in RNase-free water.
-
Quantification: Accurately measure the DNA concentration using a fluorometric assay (e.g., Qubit).
Protocol 2: Optimized IVT for Long-Mer Modified RNA
This protocol is a starting point; optimization of key components is recommended.
-
Reaction Assembly: In a sterile, RNase-free tube on ice, assemble the following components in order. This minimizes Mg²⁺-dependent NTP degradation.
-
RNase-Free Water (to final volume)
-
5X Transcription Buffer (e.g., 200 mM Tris-HCl pH 7.9, 30 mM MgCl₂, 50 mM DTT, 10 mM Spermidine)
-
NTP Mix (Standard + Modified NTPs, e.g., 5 mM final concentration each)
-
RNase Inhibitor (e.g., 40 units)
-
Linearized DNA Template (0.5 - 1 µg)
-
Engineered T7 RNA Polymerase (e.g., 50 units)
-
-
Incubation: Mix gently by pipetting. Incubate at 37°C for 4 hours. The mixture may become turbid as the RNA-magnesium pyrophosphate complex precipitates, which is a good visual indicator of a successful reaction.[12]
-
DNase Treatment: To remove the DNA template, add 2 units of RNase-free DNase I to the reaction and incubate at 37°C for 15-30 minutes.
Overall Synthesis and Purification Workflow
Caption: End-to-end workflow for modified RNA synthesis.
Protocol 3: Post-IVT RNA Purification
Removing reaction byproducts is essential for downstream applications.
-
Initial Cleanup (Column-Based): a. Use a silica-based RNA cleanup kit designed for large RNA fragments. b. Follow the manufacturer's protocol, ensuring to use a high-salt binding buffer and eluting in a minimal volume of RNase-free water. This removes the bulk of enzymes, salts, and free nucleotides.
-
High-Resolution Polishing (Optional but Recommended): a. For therapeutic or other high-purity applications, further purification by HPLC is recommended to remove dsRNA and truncated products.[10] b. Ion-pair reverse-phase HPLC is a common method for resolving RNA species. The specific column and gradient conditions will depend on the length and modification status of your RNA.
-
Final QC and Storage: a. Assess the purity and integrity of the final RNA product using a denaturing gel or a bioanalyzer. A sharp, single band is desired. b. Quantify the RNA concentration. c. Store the purified RNA at -80°C in small aliquots to avoid repeated freeze-thaw cycles.[12]
References
-
Karis, M., et al. (2019). Base modifications affecting RNA polymerase and reverse transcriptase fidelity. Nucleic Acids Research, 47(12), 6337–6348. [Link]
-
Triana-Alonso, F. J., et al. (1995). The Chemical Synthesis of Long and Highly Modified RNA using 2´-ACE Chemistry. Technology Networks. [Link]
-
VM, K. (2025). Top Tips for Troubleshooting In Vitro Transcription. Bitesize Bio. [Link]
-
Meyer, A. J., et al. (2015). Transcription yield of fully 2′-modified RNA can be increased by the addition of thermostabilizing mutations to T7 RNA polymerase mutants. Nucleic Acids Research, 43(15), 7480–7488. [Link]
-
ZAGENO. (2020). In Vitro Transcription Troubleshooting. ZAGENO Blog. [Link]
-
Cohen, D. M., et al. (2015). How can I increase the yield of longer capped transcripts for in vitro transcription? ResearchGate. [Link]
-
Promega Corporation. (2019). In Vitro Transcription: Common Causes of Reaction Failure. Promega Connections. [Link]
-
Horizon Discovery. (2019). Long RNA Synthesis Report. Horizon Discovery. [Link]
-
Su, Z., et al. (2022). Challenges with Simulating Modified RNA: Insights into Role and Reciprocity of Experimental and Computational Approaches. International Journal of Molecular Sciences, 23(6), 3209. [Link]
-
Li, N., & Guga, P. (2011). HPLC Purification of Chemically Modified RNA Aptamers. Molecules, 16(12), 10173–10185. [Link]
-
Lenc, M., et al. (2024). Comprehensive evaluation of T7 promoter for enhanced yield and quality in mRNA production. Scientific Reports, 14, 9600. [Link]
-
Marcia, M., & Pyle, A. M. (2017). Native Purification and Analysis of Long RNAs. Methods in Enzymology, 558, 21–44. [Link]
-
MDPI. (2023). Optimization of In Vitro Transcription by Design of Experiment to Achieve High Self-Amplifying RNA Integrity. MDPI. [Link]
-
Baugh, L. R., et al. (2000). Optimized RNA amplification using T7-RNA-polymerase based in vitro transcription. Nucleic Acids Research, 28(5), E29. [Link]
-
Biocompare. (2021). How to Purify High-Quality RNA. Biocompare. [Link]
Sources
- 1. Transcription yield of fully 2′-modified RNA can be increased by the addition of thermostabilizing mutations to T7 RNA polymerase mutants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. academic.oup.com [academic.oup.com]
- 5. promegaconnections.com [promegaconnections.com]
- 6. go.zageno.com [go.zageno.com]
- 7. Comprehensive evaluation of T7 promoter for enhanced yield and quality in mRNA production - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biocompare.com [biocompare.com]
- 9. RNA Purification [worldwide.promega.com]
- 10. HPLC Purification of Chemically Modified RNA Aptamers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Native Purification and Analysis of Long RNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. bitesizebio.com [bitesizebio.com]
- 13. Optimization of In Vitro Transcription by Design of Experiment to Achieve High Self-Amplifying RNA Integrity | MDPI [mdpi.com]
- 14. researchgate.net [researchgate.net]
stability issues of 5-(N-Methyl-N-trifluoroacetyl)aminomethyl uridine in solution
Welcome to the Technical Support Center for 5-(N-Methyl-N-trifluoroacetyl)aminomethyl uridine . This guide is designed for researchers, scientists, and drug development professionals to address common stability issues encountered when working with this modified nucleoside in solution. As Senior Application Scientists, we understand that the success of your experiments hinges on the integrity of your reagents. This document provides in-depth FAQs and troubleshooting protocols to ensure the stability and reliability of your compound.
Overview: Understanding the Molecule
This compound is a modified nucleoside. Its structure includes a uridine core, a ribose sugar, and a C5 modification containing a crucial N-trifluoroacetyl (TFA) group. The TFA group serves as a protecting group for the secondary amine in the C5 sidechain. Protecting groups are intentionally designed to be removable, which means they possess inherent lability under certain chemical conditions.[1][2] Understanding the chemistry of this group and the uridine core is fundamental to preventing unintended degradation during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound in solution?
There are two main points of instability to consider:
-
Hydrolysis of the Trifluoroacetyl Group: The N-trifluoroacetyl group is an amide and is susceptible to hydrolysis, particularly under basic conditions. This reaction removes the protecting group, yielding 5-(N-Methyl)aminomethyl uridine. This is often the most common stability issue. The trifluoroacetyl moiety is specifically designed to be cleaved under mild basic conditions.[1]
-
Hydrolysis of the N-glycosidic Bond: Like many nucleosides, the bond connecting the uracil base to the ribose sugar can be cleaved. This degradation pathway, known as deglycosylation, is typically catalyzed by strong acidic conditions (pH < 2).[3]
Below is a diagram illustrating these potential degradation pathways.
Caption: Potential degradation pathways for the target molecule.
Q2: What are the recommended storage conditions for stock solutions?
To maximize the shelf-life of your stock solution, proper storage is critical. General principles for modified nucleosides suggest that storing them frozen and in aliquots is the best practice to avoid repeated freeze-thaw cycles.[4][5]
| Parameter | Recommendation | Rationale |
| Solvent | Anhydrous DMSO for long-term storage. For aqueous experiments, use RNase-free water or a slightly acidic buffer (e.g., 10 mM Sodium Acetate, pH 5.0-5.5). | DMSO is aprotic and minimizes hydrolytic degradation. A slightly acidic pH in aqueous solutions prevents base-catalyzed hydrolysis of the TFA group, which is the primary concern. |
| Temperature | Store stock solutions at -20°C or -80°C.[4][5] | Low temperatures significantly reduce the rate of chemical degradation. -80°C is preferred for long-term storage (> 6 months). |
| Aliquoting | Prepare single-use aliquots (e.g., 10-50 µL). | This prevents contamination and degradation from repeated warming and cooling of the entire stock.[4] |
| Light | Store in the dark (amber vials). | While the molecule is not exceptionally photolabile, it is good practice to protect all complex organic molecules from light to prevent photochemical degradation.[4] |
Q3: Which buffer systems should I avoid when working with this compound?
Avoid strongly basic buffers. Buffers with a pH above 8.0 can accelerate the hydrolysis of the trifluoroacetyl protecting group.
Examples of Buffers to Use with Caution or Avoid:
-
Tris buffers: Can have a pH > 8, especially at lower temperatures.
-
Carbonate-bicarbonate buffers: Typically have a pH of 9.2-10.7.
-
CHES, CAPS, CAPSO: High pH buffers used in specific applications.
If your experiment requires a pH near neutral, prepare the solution immediately before use and consider keeping it on ice to slow potential degradation.
Troubleshooting Guide
Problem 1: I see an unexpected peak in my HPLC/LC-MS analysis.
An unexpected peak, particularly one that grows over time, is a classic sign of compound degradation.
Logical Troubleshooting Workflow:
Caption: Workflow for troubleshooting unexpected analytical peaks.
Detailed Steps:
-
Characterize the Impurity: The primary degradation product, 5-(N-Methyl)aminomethyl uridine, lacks the hydrophobic CF₃CO- group. Therefore, it will be more polar and typically elute earlier on a reverse-phase HPLC column.
-
Confirm with Mass Spectrometry: Use LC-MS to determine the mass of the impurity.
-
Intact Compound: C₁₃H₁₆F₃N₃O₇, Molecular Weight: 383.28
-
Hydrolyzed Product: C₁₁H₁₇N₃O₆, Molecular Weight: 287.27
-
A mass difference of 96.01 Da strongly indicates the loss of the trifluoroacetyl group.
-
-
Investigate the Cause:
-
Check Solution pH: Was the compound dissolved in a basic buffer?
-
Review Handling: Was the stock solution left at room temperature for an extended period? How many freeze-thaw cycles has it undergone?
-
Check Solvent Purity: Ensure solvents are high-purity and free from contaminants.
-
Problem 2: I am observing poor or inconsistent results in my biological assay.
Inconsistent biological activity is often linked to variable concentrations of the active compound, which can result from degradation.
Preventative Measures & Solutions:
-
Always use freshly prepared dilutions from a properly stored, frozen stock for all experiments. Do not store dilute aqueous solutions for long periods.
-
Perform a quality control check on your stock solution before a critical experiment. A quick HPLC run can confirm the purity and integrity of the compound.
-
Consider the final pH of your assay medium. If the medium is basic (pH > 8), the compound may degrade over the course of the experiment. If this is unavoidable, note it as a variable and consider running time-course experiments to measure stability under assay conditions.
Protocols
Protocol 1: HPLC Method for Purity Assessment
This protocol provides a general method for assessing the purity of this compound. It should be adapted based on your specific instrumentation.[5][6][7]
| Parameter | Specification |
| Column | C18 Reverse-Phase Column (e.g., 2.5 µm, 100 Å, 100 x 2 mm) |
| Mobile Phase A | 5 mM Ammonium Acetate in water, pH 5.3 (adjusted with acetic acid) |
| Mobile Phase B | Acetonitrile |
| Gradient | Start at 5% B, ramp to 95% B over 15 minutes, hold for 2 minutes, return to 5% B and re-equilibrate for 5 minutes. |
| Flow Rate | 0.35 mL/min |
| Column Temperature | 35 °C |
| Detection | UV Absorbance at 254 nm or 260 nm.[6][7] |
| Injection Volume | 5-10 µL |
Experimental Workflow for a Stability Study:
Caption: Workflow for conducting a time-course stability study.
References
- 1. Trifluoroacetyl as an orthogonal protecting group for guanidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Stability and Storage of Oligonucleotides [biosyn.com]
- 5. biorxiv.org [biorxiv.org]
- 6. thepharmajournal.com [thepharmajournal.com]
- 7. protocols.io [protocols.io]
Technical Support Center: Preventing Side Reactions in Modified Phosphoramidite Chemistry
Welcome to the Technical Support Center dedicated to navigating the complexities of modified phosphoramidite chemistry. This resource is designed for researchers, scientists, and drug development professionals who are pushing the boundaries of oligonucleotide synthesis. Synthesizing oligonucleotides containing modified bases, sugars, or backbones introduces unique challenges that demand adjustments to standard protocols to ensure high yield and purity.[1] This guide provides in-depth troubleshooting advice and frequently asked questions to help you overcome common hurdles and prevent undesirable side reactions.
Troubleshooting Guide: Diagnosis and Resolution of Common Synthesis Failures
This section directly addresses specific issues encountered during the synthesis of modified oligonucleotides, explaining the underlying chemistry and providing actionable solutions.
Problem 1: Low Coupling Efficiency & High n-1 Species
You observe a significant drop in the trityl signal after the introduction of a modified phosphoramidite, and subsequent analysis reveals a high proportion of n-1 sequences (oligonucleotides missing one nucleotide).
Q: What is the primary cause of this drop in coupling efficiency?
A: This is a frequent challenge, often stemming from the steric hindrance imposed by the modification, which slows down the coupling reaction.[1][2] However, several other factors can be at play.
-
Potential Cause 1: Moisture Contamination. Water is a primary antagonist in phosphoramidite chemistry. It reacts with the activated phosphoramidite, leading to its hydrolysis into an unreactive phosphonic acid derivative.[][4] This reduces the concentration of the active monomer available for coupling.[][4]
-
Potential Cause 2: Ineffective Activator. The activator may not be potent enough to efficiently protonate the phosphoramidite, especially when dealing with a sterically bulky or less reactive modified amidite.[1][2]
-
Solution: Switch to a more potent activator. While 1H-Tetrazole is a standard, alternatives like 5-Ethylthio-1H-tetrazole (ETT) or 4,5-Dicyanoimidazole (DCI) can enhance coupling efficiency, particularly for hindered amidites.[2][7][8] DCI is less acidic, which can also help reduce side reactions like premature detritylation.[5][9]
-
-
Potential Cause 3: Insufficient Coupling Time. Modified phosphoramidites often require longer reaction times to achieve complete coupling compared to their standard counterparts.[1][4]
-
Solution: Extend the coupling time for the modified base. A standard coupling time might be 30-60 seconds, but for a modified amidite, extending this to 3-5 minutes or even longer may be necessary.[6]
-
Problem 2: Significant Depurination
Your final analysis of a long or purine-rich oligonucleotide shows multiple shorter fragments, suggesting chain cleavage at apurinic (AP) sites.
Q: What leads to depurination and how can it be prevented?
A: Depurination is the hydrolytic cleavage of the β-N-glycosidic bond between a purine base (Adenine or Guanine) and the sugar backbone.[9][10] This side reaction is primarily caused by prolonged exposure to the acid used in the deblocking (detritylation) step.[5][9] The resulting apurinic site is unstable and can lead to chain cleavage during the final basic deprotection step.[10][11]
-
Mechanism of Depurination: The acidic conditions required for detritylation can protonate the N7 position of guanine or adenine, which weakens the glycosidic bond and makes it susceptible to hydrolysis.[12][13] Acyl protecting groups on the purine bases can further destabilize this bond.[10][11]
Mechanism of depurination and subsequent chain cleavage. -
Preventative Strategies:
-
Use a Milder Deblocking Acid: Replace Trichloroacetic acid (TCA) with Dichloroacetic acid (DCA).[9][10] DCA is less acidic and significantly reduces the rate of depurination, especially for sensitive sequences.[10]
-
Reduce Acid Contact Time: Minimize the duration of the deblocking step to what is necessary for complete detritylation.[10]
-
Employ Modified Protecting Groups: Use phosphoramidites with formamidine (e.g., dmf-dG) protecting groups. These are electron-donating and stabilize the glycosidic bond, making the purine less susceptible to cleavage.[11]
-
Problem 3: Base Modifications and Degradation
Final analysis by mass spectrometry reveals unexpected adducts or degradation of sensitive modifications, such as fluorescent dyes.
Q: My modified oligonucleotide appears to have degraded during deprotection. What happened?
A: Many modifications are not stable under standard deprotection conditions (e.g., concentrated ammonium hydroxide at high temperatures).[1] This can lead to the degradation of the modification or other unwanted side reactions on the nucleobases themselves.
-
Potential Cause 1: Harsh Deprotection Conditions. Standard deprotection protocols can be too aggressive for base-labile modifications.[1][14]
-
Solution: UltraMILD Deprotection. Utilize phosphoramidites with more labile protecting groups (e.g., Pac-dA, iPr-Pac-dG, Ac-dC).[15] This allows for deprotection under much milder conditions, such as using 0.05M potassium carbonate in methanol at room temperature, which preserves sensitive moieties.[15]
-
-
Potential Cause 2: N3-Cyanoethylation of Thymine. Acrylonitrile, a byproduct of the deprotection of the phosphate backbone, can alkylate the N3 position of thymine, resulting in a +53 Da adduct.[9][12]
-
Potential Cause 3: Guanine O6 Modification. The O6 position of guanine can be inadvertently phosphitylated by the incoming phosphoramidite during coupling.[9][16] If not reversed, this can lead to chain cleavage upon oxidation.[9][16]
Frequently Asked Questions (FAQs)
Q1: What is the purpose of the capping step, and what are the consequences of its failure?
A1: The capping step is a critical quality control measure.[9] Since coupling efficiency is never 100%, a small fraction of the growing oligonucleotide chains will have unreacted 5'-hydroxyl groups.[5][9] The capping step acetylates these unreacted groups, effectively terminating their extension in subsequent cycles.[5] If capping fails, these unreacted chains can be extended in the next cycle, leading to the formation of deletion sequences (n-1), which are difficult to purify from the full-length product.[4][9]
Q2: How does the choice of oxidizing agent impact the synthesis?
A2: The oxidation step converts the unstable phosphite triester linkage formed during coupling into a stable phosphate triester backbone.[7][][20] The most common oxidizing agent is an iodine solution in a mixture of THF, pyridine, and water.[8][20] The water content in the oxidizer is a critical parameter. For long oligonucleotides or those with modified bases, an oxidizer with lower water content is often preferred to minimize potential side reactions.[21] Anhydrous oxidation conditions using reagents like (1S)-(+)-(10-camphorsulfonyl)-oxaziridine (CSO) are also an option.[7]
Q3: Can secondary structures in the oligonucleotide affect the synthesis?
A3: Yes, sequences with high GC content or repetitive motifs can form stable secondary structures like hairpins or stem-loops.[] These structures can physically block the 5'-hydroxyl group, hindering the access of the incoming phosphoramidite and significantly reducing coupling efficiency.[] To mitigate this, you can try raising the reaction temperature to destabilize the secondary structure or use denaturing agents in the synthesis solvents, though this must be done with care to avoid degrading the reagents.[]
Q4: Why are protecting groups so crucial in phosphoramidite chemistry?
A4: Protecting groups are essential for preventing unwanted side reactions.[][22][23] They temporarily mask reactive functional groups on the 5'-hydroxyl, the exocyclic amines of the nucleobases (A, G, C), and the phosphate group.[22][24] This ensures that the coupling reaction occurs only at the desired 5'-hydroxyl position of the growing chain, leading to the correct sequence assembly.[2][23] The choice of protecting groups dictates the conditions required for the final deprotection step and is critical when working with sensitive modified nucleosides.[22]
Protocols & Data
Table 1: Troubleshooting Summary for Common Side Reactions
| Issue | Observation | Likely Cause(s) | Recommended Actions |
| Low Coupling | High n-1 peaks in HPLC/MS | Moisture; Ineffective activator; Insufficient coupling time | Use anhydrous reagents; Switch to ETT or DCI activator; Extend coupling time for modified amidites.[1][4][5] |
| Depurination | Multiple shorter fragments | Prolonged acid exposure during deblocking | Use milder acid (DCA instead of TCA); Reduce deblocking time; Use dmf-protected purines.[9][10][11] |
| Base Modification | Unexpected mass adducts (+53 Da) | N3-cyanoethylation of Thymine | Increase deprotection solution volume; Use AMA for deprotection.[10][12] |
| Modification Degradation | Loss of fluorescent signal; Unexpected mass | Harsh deprotection conditions | Use UltraMILD phosphoramidites and corresponding mild deprotection protocols.[1][15] |
Protocol: UltraMILD Cleavage and Deprotection
This protocol is intended for oligonucleotides containing highly base-labile modifications synthesized using UltraMILD phosphoramidites (e.g., Pac-dA, iPr-Pac-dG, Ac-dC).[1][15]
-
Cleavage from Support: Treat the solid support with concentrated ammonium hydroxide at room temperature for 2 hours.
-
Transfer: Collect the supernatant containing the cleaved oligonucleotide into a clean vial.
-
Deprotection: Alternatively, for maximum mildness, after cleavage, evaporate the ammonium hydroxide and resuspend the oligonucleotide in 0.05M Potassium Carbonate (K₂CO₃) in anhydrous methanol.[15]
-
Incubation: Let the solution stand at room temperature for 4 hours to ensure complete removal of base protecting groups.[15]
-
Work-up: Neutralize the solution with an appropriate buffer and proceed to desalt or purify the oligonucleotide.
Workflow: Diagnosing Low Coupling Efficiency
References
-
Catalysts. (n.d.). Side Reactions and Sequence-Specific Challenges in Phosphoramidite Chemistry. Retrieved from [Link]
-
Wikipedia. (n.d.). Oligonucleotide synthesis. Retrieved from [Link]
-
LINK. (2021, October 26). Oligonucleotide synthesis basics: 4 key takeaways for in-house oligo production. Retrieved from [Link]
-
YouDoBio. (2025, April 25). Choosing an oxidizer for Oligo Synthesis. Retrieved from [Link]
-
Amerigo Scientific. (n.d.). Oxidation Solution for Nucleic Acid Synthesis. Retrieved from [Link]
-
emp BIOTECH. (n.d.). Oligonucleotide Synthesis Reagents. Retrieved from [Link]
-
Catalysts. (n.d.). The Science of Oligonucleotide Synthesis via Phosphoramidite Chemistry: Mechanisms, Efficiency, and Optimization Strategies. Retrieved from [Link]
-
Glen Research. (n.d.). Technical Brief - Depurination of DNA During Oligonucleotide Synthesis. Glen Report 22.19. Retrieved from [Link]
-
Glen Research. (n.d.). UniCap Phosphoramidite, AN alternative to acetic anhydride capping. Glen Report 17.13. Retrieved from [Link]
-
Abdu, K. (2016). Nucleophilic Groups Protection of Phosphoramidite for DNA Synthesis. International Research Journal of Pure and Applied Chemistry, 13(2), 1–7. [Link]
-
Glen Research. (n.d.). TECHNICAL BRIEF – Synthesis of Long Oligonucleotides. Glen Report 21.211. Retrieved from [Link]
-
Glen Research. (n.d.). UltraMild Base Protection Phosphoramidites and Supports. Retrieved from [Link]
-
Catalysts. (n.d.). Coupling Pathways and Activation Mechanisms in Phosphoramidite Reactions. Retrieved from [Link]
-
Ravikumar, V. T., et al. (2020). The Influence of the Capping Step During Solid-Phase Phosphoramidite Synthesis of Oligonucleotides on Synthetic Errors in Oligonucleotides. Molecules, 25(21), 5027. [Link]
-
Twist Bioscience. (n.d.). Phosphoramidite Chemistry for DNA Synthesis. Retrieved from [Link]
-
Amerigo Scientific. (n.d.). Exploring Phosphoramidites: Essential Building Blocks in Modern Chemistry and Biotechnology. Retrieved from [Link]
-
Yamada, K., et al. (2022). Development of Phosphoramidite Reagents for the Synthesis of Base-Labile Oligonucleotides Modified with a Linear Aminoalkyl and Amino-PEG Linker at the 3′-End. Molecules, 27(23), 8479. [Link]
- Andrus, A., & Beaucage, S. L. (1988). Chemical capping by phosphitylation during oligonucleotide synthesis. Google Patents.
-
Phenomenex. (n.d.). Avoiding Depurination During Trityl-on Purification. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Mechanisms of the Substitution Reactions of Phosphoramidites and Their Congeners. Retrieved from [Link]
-
Chambers, R. W., et al. (1989). Solid-phase synthesis and side reactions of oligonucleotides containing O-alkylthymine residues. Biochemistry, 28(6), 2539-2546. [Link]
-
ResearchGate. (2025, August 7). Prevention of guanine modification and chain cleavage during the solid phase synthesis of oligonucleotides using phosphoramidite derivatives. Retrieved from [Link]
-
Wikipedia. (n.d.). Depurination. Retrieved from [Link]
-
ResearchGate. (2025, August 7). Solution Stability and Degradation Pathway of Deoxyribonucleoside Phosphoramidites in Acetonitrile. Retrieved from [Link]
-
Patsnap. (2006, November 2). Activators for oligonucleotide and phosphoramidite synthesis. Retrieved from [Link]
-
Biotage. (n.d.). Solid Phase Oligonucleotide Synthesis. Retrieved from [Link]
-
Glen Research. (n.d.). Technical Brief - ABOUT ACTIVATORS: Now and tomorrow. Glen Report 19.29. Retrieved from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. alfachemic.com [alfachemic.com]
- 4. benchchem.com [benchchem.com]
- 5. blog.biosearchtech.com [blog.biosearchtech.com]
- 6. benchchem.com [benchchem.com]
- 7. Oligonucleotide synthesis - Wikipedia [en.wikipedia.org]
- 8. empbiotech.com [empbiotech.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. glenresearch.com [glenresearch.com]
- 12. glenresearch.com [glenresearch.com]
- 13. Depurination - Wikipedia [en.wikipedia.org]
- 14. Solid-phase synthesis and side reactions of oligonucleotides containing O-alkylthymine residues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. glenresearch.com [glenresearch.com]
- 16. researchgate.net [researchgate.net]
- 17. glenresearch.com [glenresearch.com]
- 18. The Influence of the Capping Step During Solid-Phase Phosphoramidite Synthesis of Oligonucleotides on Synthetic Errors in Oligonucleotides [mdpi.com]
- 20. Oxidation Solution for Nucleic Acid Synthesis - Amerigo Scientific [amerigoscientific.com]
- 21. youdobio.com [youdobio.com]
- 22. benchchem.com [benchchem.com]
- 23. twistbioscience.com [twistbioscience.com]
- 24. journalirjpac.com [journalirjpac.com]
Technical Support Center: Navigating the Labyrinth of Multiply Modified RNA
Welcome to the Technical Support Center for Modified RNA Synthesis and Analysis. This resource is designed for researchers, scientists, and drug development professionals who are pushing the boundaries of RNA biology and therapeutics by incorporating multiple modified nucleosides into their RNA molecules. As a Senior Application Scientist, I've compiled this guide based on field-proven insights to help you navigate the unique challenges that arise when working with these complex biomolecules. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Part 1: Troubleshooting Guides
This section is dedicated to resolving common and complex problems encountered during the synthesis, purification, and analysis of RNA containing multiple modified nucleosides. Each guide is presented in a question-and-answer format to directly address the challenges you may be facing.
In Vitro Transcription (IVT) of Multiply Modified RNA
Question: I am observing significantly low yields or no transcription product when using multiple modified NTPs in my in vitro transcription (IVT) reaction. What is going wrong?
Answer: This is a common hurdle when working with non-canonical NTPs. The issue often stems from the RNA polymerase's reduced tolerance for multiple modified substrates. Here’s a systematic approach to troubleshoot this problem:
Underlying Causes and Solutions:
-
Enzyme Inhibition or Reduced Processivity: Many modified NTPs can act as partial or complete inhibitors of standard T7, T3, or SP6 RNA polymerases. The presence of multiple types of modified NTPs can have a synergistic negative effect on enzyme activity.
-
Solution: Optimize the ratio of modified to canonical NTPs. It is not always necessary to completely replace a standard NTP with its modified counterpart. A partial substitution can often provide the desired biological effect while being more permissive for the polymerase. Start with a conservative ratio (e.g., 1:3 or 1:2 modified to standard NTP) and incrementally increase the proportion of the modified NTP.[1]
-
Solution: Consider using a mutant RNA polymerase engineered for higher tolerance of modified NTPs. Several commercially available polymerases have been evolved to more efficiently incorporate specific modifications.[2]
-
Solution: Increase the overall NTP concentration in your reaction. Low nucleotide concentrations can lead to premature termination, a problem that is exacerbated when using modified NTPs.[3][4][5] Ensure the final concentration of each NTP is at least 12µM.[4][5]
-
-
Suboptimal Reaction Conditions: The optimal reaction conditions for a standard IVT may not be suitable for one with multiple modified NTPs.
-
Solution: Adjust the magnesium concentration. Mg²⁺ is a critical cofactor for RNA polymerase, and the optimal concentration can shift with the introduction of modified NTPs. Perform a titration of Mg²⁺ concentration to find the new optimum.
-
Solution: Lower the incubation temperature. While standard IVT reactions are often run at 37°C, reducing the temperature to 30°C can sometimes improve the yield of full-length transcripts, especially for GC-rich templates or when using bulky modifications.[4]
-
-
Template Quality and Design: Poor quality or a challenging template sequence can compound the difficulties of incorporating modified nucleosides.
-
Solution: Ensure your DNA template is of high purity and integrity. Contaminants from plasmid preparations can inhibit RNA polymerase.[4][5]
-
Solution: If your template has a 3' overhang, this can promote template-independent addition by the polymerase, leading to longer, non-specific transcripts. Use a restriction enzyme that generates blunt or 5' overhangs for linearization.[4][6]
-
Experimental Protocol: Optimizing Modified NTP Incorporation in IVT
-
Set up a matrix of reactions: Prepare a series of small-scale (e.g., 20 µL) IVT reactions. Vary the following parameters:
-
Ratio of each modified NTP to its canonical counterpart (e.g., 25%, 50%, 75%, 100% modified).
-
Magnesium chloride concentration (e.g., in 2-5 mM increments around the standard concentration).
-
-
Include controls:
-
Positive control: An IVT reaction with only canonical NTPs.
-
Negative control: A reaction with no RNA polymerase.
-
-
Incubate: Incubate the reactions at 37°C for 2 hours. For transcripts shorter than 300 nucleotides, the incubation time can be extended to 4-16 hours.[1]
-
Analyze the products: Run the reaction products on a denaturing polyacrylamide or agarose gel to assess both the yield and the integrity of the transcripts.
-
Scale-up: Once the optimal conditions are identified, scale up the reaction volume.
Purification of Multiply Modified RNA
Question: I am struggling to get pure, full-length RNA after synthesis. My purification by standard methods (e.g., precipitation, spin columns) is yielding a mix of products.
Answer: The presence of multiple modifications can alter the physicochemical properties of RNA, making standard purification methods less effective. Additionally, IVT reactions with modified NTPs often produce a higher proportion of abortive transcripts and other byproducts.[7]
Underlying Causes and Solutions:
-
Heterogeneity of the Crude Product: IVT reactions, especially with modified NTPs, can result in a heterogeneous mixture of full-length product, abortive sequences, and template DNA.
-
Co-precipitation of Contaminants: Standard ethanol or isopropanol precipitation can co-precipitate short RNA fragments and unincorporated NTPs, leading to an impure final product.
-
Solution: If using precipitation, ensure to include a high-salt wash (e.g., 70-80% ethanol) to remove unincorporated NTPs. For longer RNA, consider lithium chloride precipitation, which is more selective for larger RNA molecules.
-
-
Inefficiency of Column-Based Methods: Standard silica-based spin columns may not efficiently bind or elute RNA with multiple modifications due to altered charge and hydrophobicity.
-
Solution: If using column-based purification, ensure the buffers are optimized for your specific type of modified RNA. Consult the manufacturer's recommendations for non-standard RNA purification.
-
Experimental Protocol: HPLC Purification of Modified RNA
-
Column Selection: An XBridge C18 column or a similar ion-pair, reverse-phase column is a good starting point.[11]
-
Mobile Phases:
-
Buffer A: 0.1 M Triethylammonium acetate (TEAA), pH 7.0.
-
Buffer B: 0.1 M TEAA, pH 7.0, in 25% acetonitrile.
-
-
Gradient Elution: A shallow gradient is crucial for good resolution. For example, a linear gradient from 38% to 55% Buffer B over 22 minutes can be effective for separating different RNA species.[7]
-
Temperature: Running the separation at an elevated temperature (e.g., 50°C) can improve resolution.[11]
-
Fraction Collection and Analysis: Collect fractions corresponding to the major peaks and analyze them by denaturing gel electrophoresis to identify the full-length, pure product.
Analysis of Multiply Modified RNA by Mass Spectrometry
Question: My mass spectrometry (LC-MS) data for my multiply modified RNA is confusing. I see unexpected masses, and I can't confirm the presence and location of all my intended modifications.
Answer: Mass spectrometry is a powerful tool for characterizing modified RNA, but the data can be complex to interpret, especially with multiple modifications.[12] Several factors can contribute to confusing results.
Underlying Causes and Solutions:
-
Incomplete Digestion or Non-specific Cleavage: For RNA sequencing by MS, the RNA is typically digested into smaller fragments using ribonucleases. Incomplete digestion will result in larger, unexpected masses, while non-specific cleavage will generate a complex mixture of fragments that are difficult to analyze.
-
Solution: Optimize your digestion protocol. Ensure you are using the correct buffer conditions and enzyme-to-substrate ratio. Consider using a combination of ribonucleases to generate overlapping fragments for more complete sequence coverage.
-
-
Labile Modifications: Some RNA modifications are chemically labile and can be lost or altered during sample preparation or ionization in the mass spectrometer.[12]
-
Solution: Use gentle sample handling and deprotection methods. For known labile modifications, specific MS-friendly derivatization chemistries can be employed to stabilize them. Be aware of modification-specific fragmentation patterns, such as neutral loss pathways, which can be indicative of labile groups.[12]
-
-
Isobaric Modifications: Some modifications are isobaric, meaning they have the same mass (e.g., pseudouridine and uridine). Standard MS cannot distinguish between them.
-
Solution: For isobaric modifications, chemical derivatization that is specific to one of the isomers can be used to induce a mass shift. For example, pseudouridine can be derivatized to distinguish it from uridine.[13]
-
-
Unexpected Adducts: The negatively charged phosphate backbone of RNA can readily form adducts with cations (e.g., Na⁺, K⁺), leading to unexpected mass additions.
-
Solution: Use high-purity solvents and reagents. The inclusion of a desalting step before MS analysis is often necessary.
-
Data Presentation: Common Mass Spectrometry Artifacts and Solutions
| Artifact | Potential Cause(s) | Troubleshooting Strategy |
| Unexpectedly high mass peaks | Incomplete enzymatic digestion, salt adducts (Na⁺, K⁺) | Optimize digestion conditions, perform a desalting step before MS analysis. |
| Broad or poorly resolved peaks | Co-elution of multiple RNA species, sample degradation | Optimize HPLC gradient, ensure sample integrity. |
| Absence of expected modified mass | Labile modification lost during sample prep/ionization | Use gentle deprotection/handling, consider derivatization. |
| Ambiguous identification of isobaric modifications | Identical mass of different modifications (e.g., U and Ψ) | Use chemical derivatization to induce a mass shift in one isomer.[13] |
Part 2: Frequently Asked Questions (FAQs)
This section addresses common questions about the design, synthesis, and application of RNA with multiple modified nucleosides.
Q1: How do I choose which modified nucleosides to incorporate into my RNA?
A1: The choice of modified nucleosides depends entirely on your experimental goals. Consider the following:
-
To increase stability and reduce immunogenicity: For therapeutic applications, modifications like pseudouridine (Ψ), N1-methylpseudouridine (m1Ψ), and 5-methylcytosine (m5C) are commonly used to evade the innate immune response and increase the RNA's half-life.[14][15]
-
To probe RNA structure and function: Incorporating modified nucleosides with unique chemical properties can help elucidate the role of specific functional groups in RNA folding and catalysis. For example, thio-modifications can be used to study metal ion binding sites.
-
For labeling and detection: Fluorescent or biotinylated nucleosides can be incorporated for imaging or affinity purification applications.
Q2: Can I use a mix of different modified nucleosides in a single IVT reaction?
A2: Yes, but with caution. The compatibility of different modified NTPs with RNA polymerase varies. It is crucial to perform small-scale pilot experiments to test the incorporation efficiency of your desired combination of modified NTPs. Some combinations may be more detrimental to polymerase activity than others.
Q3: How do multiple modifications affect the structure of my RNA?
A3: Multiple modifications can have a profound impact on RNA structure.[16] They can alter Watson-Crick base pairing, promote or disrupt non-canonical interactions, and influence the overall three-dimensional fold. For example, N6-methyladenosine (m6A) can weaken A-U base pairs, potentially leading to more single-stranded regions.[14][15] Conversely, pseudouridine can enhance base stacking and stabilize helical structures. The cumulative effect of multiple modifications can be complex and is an active area of research.
Q4: I'm trying to reverse transcribe my multiply modified RNA for sequencing, but I'm getting truncated cDNA. What should I do?
A4: Many modified nucleosides can act as roadblocks for reverse transcriptase, leading to premature termination of cDNA synthesis.[17] This is a significant challenge for downstream applications like RNA-seq.
-
Enzymatic Demodification: For certain modifications like m1A and m3C, enzymes such as AlkB can be used to remove the modification prior to reverse transcription.[17]
-
Engineered Reverse Transcriptases: Some reverse transcriptases have higher processivity and are better able to read through modified bases. It is worth testing a panel of different reverse transcriptases.
-
Optimize Reaction Conditions: Increasing the reaction temperature (for thermostable reverse transcriptases) can help to melt secondary structures that may be stabilized by modifications, allowing the enzyme to proceed. Adjusting dNTP concentrations may also be beneficial.
Part 3: Visualizations and Workflows
Workflow for Troubleshooting Low Yield in IVT of Multiply Modified RNA
Caption: A flowchart for systematically troubleshooting low-yield in vitro transcription reactions with multiple modified nucleosides.
Logical Relationship of Modification Impact on RNA Biology
Caption: The cascading effects of multiple nucleoside modifications on the biophysical properties and biological functions of RNA.
References
-
Eclipse Bioinnovations. (n.d.). From RNA modification sequencing data to biological insight. A case for bioinformatics. Retrieved from [Link]
-
Di Liddo, A., et al. (2024). Rationalizing the effects of RNA modifications on protein interactions. bioRxiv. Retrieved from [Link]
-
Di Liddo, A., et al. (2024). Rationalizing the effects of RNA modifications on protein interactions. Nucleic Acids Research. Retrieved from [Link]
-
RNA-Seq Blog. (n.d.). Experimental approaches and computational workflows for systematic mapping and functional interpretation of RNA modifications. Retrieved from [Link]
-
Helm, M., & Motorin, Y. (2023). Pitfalls in RNA Modification Quantification Using Nucleoside Mass Spectrometry. Accounts of Chemical Research. Retrieved from [Link]
-
Hocek, M., et al. (2018). Enzymatic synthesis of base-modified RNA by T7 RNA polymerase. A systematic study and comparison of substrate activity of NTPs bearing different modifications at pyrimidine or 7-deazapurine bases. Organic & Biomolecular Chemistry. Retrieved from [Link]
-
Helm, M., & Alfonzo, J. D. (2017). Chemical and structural effects of base modifications in messenger RNA. Nature Chemical Biology. Retrieved from [Link]
-
Frontiers. (n.d.). RNA modifications and their role in gene expression. Retrieved from [Link]
-
Lorenz, C., Lünse, C. E., & Mörl, M. (2017). tRNA Modifications: Impact on Structure and Thermal Adaptation. Biomolecules. Retrieved from [Link]
-
Ping, L., & Chen, Y. (2013). HPLC Purification of Chemically Modified RNA Aptamers. Methods in Molecular Biology. Retrieved from [Link]
-
Sczepanski, J. T., & Joyce, G. F. (2014). In Vitro Selection Using Modified or Unnatural Nucleotides. Current Protocols in Nucleic Acid Chemistry. Retrieved from [Link]
-
Helm, M., & Motorin, Y. (2019). General Principles and Limitations for Detection of RNA Modifications by Sequencing. Accounts of Chemical Research. Retrieved from [Link]
-
Beier, M., & Pfleiderer, W. (2003). An evaluation of selective deprotection conditions for the synthesis of RNA on a light labile solid support. Nucleosides, Nucleotides and Nucleic Acids. Retrieved from [Link]
-
Li, S., & Limbach, P. A. (2018). A general LC-MS-based RNA sequencing method for direct analysis of multiple-base modifications in RNA mixtures. Nucleic Acids Research. Retrieved from [Link]
-
Bitesize Bio. (2025). Reverse Transcription: The Most Common Pitfalls! Retrieved from [Link]
-
ResearchGate. (n.d.). Analysis of RNA modifications by liquid chromatography-tandem mass spectrometry. Retrieved from [Link]
-
Motorin, Y., & Helm, M. (2020). Analysis of RNA Modifications by Second- and Third-Generation Deep Sequencing: 2020 Update. Genes. Retrieved from [Link]
-
ZAGENO. (2020). In Vitro Transcription Troubleshooting. Retrieved from [Link]
-
Karikó, K., et al. (2011). Generating the optimal mRNA for therapy: HPLC purification eliminates immune activation and improves translation of nucleoside-modified, protein-encoding mRNA. Nucleic Acids Research. Retrieved from [Link]
-
Promega Connections. (2019). In Vitro Transcription: Common Causes of Reaction Failure. Retrieved from [Link]
-
Agilent. (2021). Purification of Single-Stranded RNA Oligonucleotides Using High-Performance Liquid Chromatography. Retrieved from [Link]
-
New Scientist. (2021). Optimising analytical separations of synthetic RNA with modified HPLC. Retrieved from [Link]
-
Bitesize Bio. (2025). Top Tips for Troubleshooting In Vitro Transcription. Retrieved from [Link]
-
BioInsights. (2020). Two new capture options for improved purification of large mRNA. Retrieved from [Link]
-
Hoshika, S., et al. (2019). Base modifications affecting RNA polymerase and reverse transcriptase fidelity. Philosophical Transactions of the Royal Society B: Biological Sciences. Retrieved from [Link]
-
Jora, M., et al. (2021). Locating chemical modifications in RNA sequences through ribonucleases and LC-MS based analysis. Methods. Retrieved from [Link]
-
ResearchGate. (n.d.). Identifying modifications in RNA by MALDI mass spectrometry. Retrieved from [Link]
-
Limbach, P. A. (2016). Mass Spectrometry of Modified RNAs: Recent Developments (Minireview). RNA. Retrieved from [Link]
-
ResearchGate. (n.d.). Quantitative analysis of m6A RNA modification by LC-MS. Retrieved from [Link]
-
Wincott, F., et al. (1995). Synthesis, deprotection, analysis and purification of RNA and ribozymes. Nucleic Acids Research. Retrieved from [Link]
-
Marchand, V., et al. (2021). Mass Spectrometry-Based Pipeline for Identifying RNA Modifications Involved in a Functional Process: Application to Cancer Cell Adaptation. Accounts of Chemical Research. Retrieved from [Link]
-
Jora, M., & Limbach, P. A. (2019). Detection of ribonucleoside modifications by liquid chromatography coupled with mass spectrometry. Methods in Enzymology. Retrieved from [Link]
-
Hrabeta-Robinson, E., & Kiledjian, M. (2013). Removing roadblocks to deep sequencing of modified RNAs. Nature Structural & Molecular Biology. Retrieved from [Link]
-
Helm, M., & Motorin, Y. (2023). Pitfalls in RNA Modification Quantification Using Nucleoside Mass Spectrometry. Accounts of Chemical Research. Retrieved from [Link]
-
Glen Research. (n.d.). Application Guide - Procedure for the synthesis, deprotection and isolation of RNA using TOM-protected monomers. Retrieved from [Link]
-
Hoshika, S., et al. (2018). Base modifications affecting RNA polymerase and reverse transcriptase fidelity. Nucleic Acids Research. Retrieved from [Link]
Sources
- 1. neb.com [neb.com]
- 2. In Vitro Selection Using Modified or Unnatural Nucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Practical Tips for In Vitro Transcription | Thermo Fisher Scientific - JP [thermofisher.com]
- 4. go.zageno.com [go.zageno.com]
- 5. promegaconnections.com [promegaconnections.com]
- 6. benchchem.com [benchchem.com]
- 7. Generating the optimal mRNA for therapy: HPLC purification eliminates immune activation and improves translation of nucleoside-modified, protein-encoding mRNA - PMC [pmc.ncbi.nlm.nih.gov]
- 8. agilent.com [agilent.com]
- 9. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 10. Two new capture options for improved purification of large mRNA [insights.bio]
- 11. HPLC Purification of Chemically Modified RNA Aptamers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Mass Spectrometry of Modified RNAs: Recent Developments (Minireview) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A general LC-MS-based RNA sequencing method for direct analysis of multiple-base modifications in RNA mixtures - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Rationalizing the effects of RNA modifications on protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. biorxiv.org [biorxiv.org]
- 16. tRNA Modifications: Impact on Structure and Thermal Adaptation [mdpi.com]
- 17. Removing roadblocks to deep sequencing of modified RNAs - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Senior Application Scientist's Guide to Amine Protection in RNA Synthesis: A Comparative Analysis of the Trifluoroacetyl Group
For researchers navigating the complexities of RNA synthesis, the selection of an appropriate protecting group strategy for nucleobase exocyclic amines is a cornerstone of success. This decision directly influences coupling efficiency, oligonucleotide integrity, and final product yield. While traditional acyl groups like benzoyl and isobutyryl have long been the standard, the trifluoroacetyl (TFA) group offers a unique profile of extreme lability, presenting both distinct advantages and specific challenges. This guide provides an in-depth comparison, grounded in chemical principles and experimental data, to inform your strategic choices in oligonucleotide synthesis.
The Imperative of Amine Protection
The Trifluoroacetyl (TFA) Group: A Chemically Distinct Option
The trifluoroacetyl group is a highly labile amide protecting group. Its unique properties stem directly from its chemical structure. The three electron-withdrawing fluorine atoms exert a powerful inductive effect, rendering the amide carbonyl carbon highly electrophilic and thus exceptionally susceptible to nucleophilic attack during deprotection.[3][4] This inherent reactivity allows for its removal under remarkably mild conditions compared to traditional protecting groups.
Figure 1: The trifluoroacetyl (TFA) group attached to a nucleobase exocyclic amine.
Comparative Analysis: TFA vs. Standard Amine Protecting Groups
The choice of protecting group dictates the entire deprotection strategy. Standard protocols, developed for DNA synthesis, have been adapted for RNA but often involve harsh conditions.[1][5] The TFA group was explored as part of a move towards milder deprotection schemes to better preserve the integrity of RNA.
| Protecting Group | Common Nucleobase | Deprotection Conditions | Key Advantages | Key Disadvantages |
| Trifluoroacetyl (TFA) | A, C, G | Mild basic solvolysis (e.g., aq. ammonia, K₂CO₃ in MeOH) at room temperature.[1][4] | Extremely rapid and mild deprotection, preserving sensitive RNA modifications and backbone integrity. | Can be too labile, risking premature deprotection during extended synthesis cycles. |
| Benzoyl (Bz) | A, C | Concentrated ammonium hydroxide, often mixed with methylamine (AMA), for extended periods (4-16h) at elevated temperatures (55-65 °C).[5][6][7] | High stability during synthesis, well-established protocols. | Harsh conditions can degrade RNA, especially long strands or those with sensitive modifications. |
| Isobutyryl (iBu) | G | Concentrated ammonium hydroxide, often mixed with methylamine (AMA), for extended periods (4-16h) at elevated temperatures (55-65 °C).[6] | Robust and widely used. | Requires harsh deprotection conditions; slower removal than acetyl or TFA. |
| Acetyl (Ac) | C | Rapidly removed with AMA (10-15 min at 65 °C) or ammonium hydroxide.[5] | More labile than Bz, allowing for faster deprotection protocols.[5] | Less stable than Bz, potential for modification with certain organic amine deprotection reagents. |
| Phenoxyacetyl (Pac) | A, G | Milder ammonolysis than Bz/iBu (e.g., 4h at 65 °C).[5][7] | More labile than standard acyl groups, enabling faster deprotection. | Less stable during synthesis than Bz/iBu. |
Table 1. Comparison of TFA with standard amine protecting groups used in RNA synthesis.
Experimental Insights and Workflow Comparison
The primary benefit of the TFA group is the dramatic shift it allows in the deprotection workflow. Standard synthesis requires a prolonged, high-temperature incubation in a strong base to remove Bz and iBu groups.[6][7] This step is often the most damaging to the final product. The use of highly labile groups like TFA allows for deprotection to be achieved in minutes at room temperature, which is especially critical for the synthesis of highly modified or long-chain RNAs.
Figure 2: Contrasting deprotection workflows for TFA-protected RNA versus standard protection strategies.
Experimental Protocols
Protocol 1: Trifluoroacetylation of 2'-O-TBDMS-Adenosine
This protocol describes the protection of the N6-amine of adenosine as an example.
-
Preparation: Co-evaporate 5'-O-DMT-2'-O-TBDMS-adenosine (1 eq.) with anhydrous pyridine twice and dry under high vacuum for at least 1 hour.
-
Dissolution: Dissolve the dried nucleoside in anhydrous dichloromethane (DCM).
-
Cooling: Cool the solution to 0 °C in an ice bath under an inert atmosphere (argon or nitrogen).
-
Acylation: Add N,N-diisopropylethylamine (DIPEA) (3 eq.) followed by the slow, dropwise addition of trifluoroacetic anhydride (TFAA) (1.5 eq.).
-
Reaction Monitoring: Stir the reaction at 0 °C and monitor its progress by thin-layer chromatography (TLC). The reaction is typically complete within 1-2 hours.
-
Quenching: Upon completion, carefully quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Workup: Transfer the mixture to a separatory funnel, extract the aqueous layer with DCM, and combine the organic layers. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude product by silica gel flash chromatography to yield the N6-trifluoroacetyl-5'-O-DMT-2'-O-TBDMS-adenosine.
Protocol 2: Mild Deprotection of a TFA-Protected RNA Oligonucleotide
This protocol outlines the final cleavage and deprotection steps.
-
Cleavage from Support: Transfer the solid support containing the synthesized oligonucleotide to a vial. Add a solution of concentrated ammonium hydroxide/ethanol (3:1 v/v) and incubate at room temperature for 1-2 hours to cleave the oligonucleotide from the support.
-
Base Deprotection: Filter the solution to remove the solid support and collect the filtrate. The mild ammonolysis conditions are typically sufficient to completely remove the TFA protecting groups from the exocyclic amines during the cleavage step. No additional heating is required.
-
Solvent Removal: Evaporate the ammoniacal solution to dryness in a centrifugal evaporator.
-
2'-OH Deprotection: To the dried pellet, add a solution for removing the 2'-hydroxyl silyl protecting groups (e.g., triethylamine trihydrofluoride (TEA·3HF) in N-Methyl-2-pyrrolidone (NMP) or tetrabutylammonium fluoride (TBAF) in THF).[7][8] Incubate according to the manufacturer's recommendations (e.g., 65 °C for 2.5 hours for TBDMS).[8]
-
Quenching and Precipitation: Quench the desilylation reaction and precipitate the crude RNA oligonucleotide using a suitable salt solution (e.g., 3M sodium acetate) and an organic solvent like butanol or ethanol.[8]
-
Purification: Pellet the RNA by centrifugation, wash with ethanol, and dry the final product. The crude RNA is now ready for purification by HPLC or polyacrylamide gel electrophoresis (PAGE).
Conclusion and Strategic Recommendations
The trifluoroacetyl group is a powerful, albeit specialized, tool for RNA synthesis. Its extreme lability facilitates a deprotection strategy that is significantly milder and faster than conventional methods, making it an excellent choice for:
-
Synthesis of long RNA sequences (>50 nt): Minimizing exposure to harsh basic conditions reduces the probability of chain cleavage.
-
Incorporation of base-sensitive modifications: Preserves the integrity of modified nucleosides that would be destroyed by prolonged ammonia treatment.
-
High-throughput synthesis: The rapid deprotection schedule can significantly shorten the overall time from synthesis to purified product.
However, for routine synthesis of short, unmodified RNA oligonucleotides, the robustness and cost-effectiveness of standard protecting groups like benzoyl, isobutyryl, and acetyl remain compelling. The risk of premature TFA group loss during synthesis, while manageable, is a factor that must be considered. The ultimate decision rests on a careful evaluation of the specific RNA sequence to be synthesized, the presence of sensitive functional groups, and the desired scale and purity of the final product.
References
- Fang, S., et al. (n.d.). Sensitive RNA Synthesis Using Fluoride-Cleavable Groups for Linking and Amino Protection. Google Vertex AI Search.
- Beaucage, S. L. (Ed.). (n.d.). Protecting Groups in Oligonucleotide Synthesis.
- (n.d.). Trifluoroacetamides. Organic Chemistry Portal.
- Fang, S., et al. (n.d.). Oligonucleotide synthesis under mild deprotection conditions. PMC - NIH.
- (n.d.). Nucleic Acids Book - Chapter 6: RNA oligonucleotide synthesis.
- (n.d.). Glen Report 19.22 - Technical Brief - Procedure for the synthesis and deprotection of Synthetic RNA.
- Millar, R. W., et al. (2007). The Use of Trifluoroacetyl as an N‐ and O‐Protecting Group during the Synthesis of Energetic Compounds containing Nitramine and/or Nitrate Ester Groups.
- Gait, M. J. (2017).
- (n.d.). Glen Report 9.12 - Protecting Groups for DNA, RNA and 2'-OMe-RNA Monomers.
- Vinayak, R., et al. (n.d.). Chemical synthesis of RNA using fast oligonucleotide deprotection chemistry. PMC - NIH.
- (n.d.).
Sources
- 1. Protocol for the Solid-phase Synthesis of Oligomers of RNA Containing a 2'-O-thiophenylmethyl Modification and Characterization via Circular Dichroism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. atdbio.com [atdbio.com]
- 3. Trifluoroacetamides [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. glenresearch.com [glenresearch.com]
- 6. Chemical synthesis of RNA using fast oligonucleotide deprotection chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. glenresearch.com [glenresearch.com]
A Comparative Guide to the Site-Specific Incorporation of 5-Methylaminomethyluridine (mnm5U) into RNA
For researchers, scientists, and drug development professionals, the precise introduction of modified nucleosides into RNA is a critical technique for elucidating biological function and developing novel therapeutics. 5-methylaminomethyluridine (mnm5U) is a naturally occurring, complex modification found predominantly at the wobble position (U34) of certain tRNAs. Its presence is crucial for accurate and efficient protein translation, and its absence is linked to various cellular dysfunctions. This guide provides an in-depth, objective comparison of the primary alternative methods for introducing mnm5U into RNA, complete with experimental insights and actionable protocols.
The Significance of 5-Methylaminomethyluridine (mnm5U)
The mnm5U modification, and its 2-thiolated counterpart (mnm5s2U), are vital for preventing translational frameshifting and ensuring the correct reading of codons, particularly those ending in A or G.[1][2] The intricate nature of the 5-methylaminomethyl group presents unique challenges for its site-specific incorporation into synthetic RNA constructs, necessitating specialized biochemical and chemical strategies. This guide will compare three principal methodologies:
-
Co-transcriptional Incorporation using T7 RNA Polymerase
-
Post-transcriptional Enzymatic Modification
-
Solid-Phase Chemical Synthesis via Phosphoramidite Chemistry
Each method will be evaluated based on its efficiency, scalability, cost-effectiveness, and the level of technical expertise required.
Method 1: Co-transcriptional Incorporation with T7 RNA Polymerase
This approach leverages the promiscuity of bacteriophage T7 RNA polymerase to incorporate a 5-methylaminomethyluridine triphosphate (mnm5UTP) analog during in vitro transcription (IVT). This method is attractive for its simplicity and the potential for high yields of fully modified RNA.
Mechanistic Principle
T7 RNA polymerase, while highly specific for its promoter sequence, exhibits a degree of tolerance for modifications on the nucleobase of its nucleotide triphosphate (NTP) substrates.[3][4] The efficiency of incorporation is largely dependent on the size and chemical nature of the modification at the C5 position of uridine. Bulky hydrophobic groups are generally well-tolerated, while charged groups can increase the Michaelis constant (Km), indicating a lower binding affinity.[3][5]
Experimental Workflow
Caption: Workflow for co-transcriptional incorporation of mnm5U.
Experimental Protocol: In Vitro Transcription with mnm5UTP
-
Template Preparation: A linear double-stranded DNA template containing a T7 promoter upstream of the desired RNA sequence is required. The template can be a linearized plasmid or a PCR product.
-
Reaction Assembly: For a typical 20 µL reaction, assemble the following components at room temperature in nuclease-free tubes:
-
Nuclease-free water to 20 µL
-
10x Transcription Buffer: 2 µL
-
ATP, CTP, GTP (100 mM each): 2 µL of each
-
mnm5UTP (100 mM): 2 µL
-
Linearized DNA template (1 µg/µL): 1 µL
-
RNase Inhibitor: 1 µL
-
T7 RNA Polymerase: 2 µL
-
-
Incubation: Mix gently and incubate at 37°C for 2-4 hours.
-
Template Removal: Add 1 µL of DNase I and incubate at 37°C for 15 minutes.
-
Purification: Purify the RNA using a suitable method, such as lithium chloride precipitation, spin column purification, or HPLC for higher purity.[6]
Performance Data and Comparison
| Parameter | Unmodified UTP | 5-amino-UTP[3] | 5-phenyl-UTP[3] | Estimated mnm5UTP |
| Relative Km | 1.0 | Higher (lower affinity) | Similar | Slightly Higher |
| Relative Vmax | 1.0 | Similar | Similar | Similar |
| Relative Yield | High | Good | Good | Good to High |
| Site Specificity | N/A (global) | N/A (global) | N/A (global) | N/A (global) |
Advantages:
-
Simple, one-pot reaction.
-
High potential yield of fully modified RNA.[7]
-
Suitable for producing long RNA transcripts.
Disadvantages:
-
Requires the chemical synthesis of mnm5UTP, which can be challenging.
-
Incorporation is global, not site-specific, unless the DNA template is designed to have only a single U position.
-
The efficiency of incorporation can be sequence-dependent.[8]
Method 2: Post-transcriptional Enzymatic Modification
This biomimetic approach reconstitutes the natural biosynthetic pathway of mnm5U in vitro. This multi-step enzymatic cascade offers high specificity for the target uridine.
Mechanistic Principle
In bacteria, the synthesis of mnm5U is a multi-enzyme process.[9][10]
-
The MnmE-MnmG complex first installs a 5-carboxymethylaminomethyl (cmnm5) or a 5-aminomethyl (nm5) group onto the C5 position of a specific uridine in the tRNA anticodon loop. This reaction requires GTP, FAD, NADH, and either glycine or ammonia as a substrate.[9]
-
The bifunctional enzyme MnmC then carries out the final two steps in some bacteria:
Experimental Workflow
Caption: Multi-step enzymatic synthesis of mnm5U-RNA.
Experimental Protocol: In Vitro Reconstitution of mnm5U Synthesis
This protocol is adapted from studies on the MnmEG and MnmC enzymes.[9][11]
-
Enzyme and Substrate Preparation:
-
Purify recombinant MnmE, MnmG, and MnmC proteins.
-
Prepare the unmodified RNA substrate, typically an in vitro transcribed tRNA.
-
-
Step 1: MnmEG Reaction (cmnm5U formation):
-
In a 50 µL reaction, combine: 50 mM Tris-HCl (pH 8.0), 100-150 mM KCl, 5-10 mM MgCl₂, 0.5 mM FAD, 0.5 mM NADH, 2 mM GTP, 2 mM glycine, 0.5 mM CH₂THF, 15-20 µg of tRNA, and purified MnmE/MnmG complex.[9]
-
Incubate at 37°C for 1-2 hours.
-
Purify the resulting cmnm5U-RNA by phenol-chloroform extraction and ethanol precipitation.
-
-
Step 2 & 3: MnmC Reactions (nm5U and mnm5U formation):
-
For a 100 µL reaction, combine: 50 mM Tris-HCl (pH 8.0), 50 mM ammonium acetate, purified cmnm5U-tRNA (0.5–5 µM), 25 nM MnmC, 100 µM FAD, and 100 µM SAM.[11]
-
Incubate at 37°C for 1-2 hours.
-
Purify the final mnm5U-RNA.
-
-
Analysis: The efficiency of each step can be monitored by HPLC-MS analysis of digested RNA nucleosides.[13]
Performance Data and Comparison
| Parameter | MnmEG Reaction | MnmC(o) Reaction[13] | MnmC(m) Reaction[13] | Overall Process |
| Substrate Km | µM range (tRNA) | 600 nM (cmnm5s2U-tRNA) | 70 nM (nm5s2U-tRNA) | Dependent on all steps |
| kcat | N/A | 0.34 s⁻¹ | 0.31 s⁻¹ | Rate-limited by slowest step |
| Conversion Efficiency | ~50% in vitro[10] | High | High | Moderate |
| Site Specificity | High (wobble U) | High | High | High |
Advantages:
-
Highly site-specific modification.
-
Produces the natural, biologically active form of the modification.
-
Does not require chemical synthesis of modified phosphoramidites or NTPs.
Disadvantages:
-
Requires purification of multiple active enzymes.
-
Multi-step process can lead to lower overall yields.
-
Optimization of reaction conditions for multiple enzymes can be complex.
Method 3: Chemical Synthesis via Phosphoramidite Chemistry
This method involves the stepwise, solid-phase synthesis of the RNA oligonucleotide, incorporating a protected mnm5U phosphoramidite at the desired position. This is the gold standard for producing short, site-specifically modified RNAs with high purity.
Mechanistic Principle
Solid-phase RNA synthesis is a cyclical process involving four main steps: deprotection, coupling, capping, and oxidation. To incorporate mnm5U, a phosphoramidite monomer of mnm5U is synthesized with protecting groups on the 5'-hydroxyl (DMTr), the 2'-hydroxyl (e.g., TBDMS or TOM), the phosphoramidite itself (e.g., cyanoethyl), and the exocyclic amine of the mnm5U side chain (e.g., trifluoroacetyl, TFA).[1][14] The TFA group is base-labile and can be removed during the final deprotection step.[15]
Experimental Workflow
Caption: Cyclical workflow of solid-phase RNA synthesis.
Experimental Protocol: Synthesis and Deprotection of mnm5U-RNA
-
Phosphoramidite Synthesis: Synthesize the 5'-DMTr-2'-O-TBDMS-N-trifluoroacetyl-5-methylaminomethyluridine-3'-CE-phosphoramidite.
-
Automated RNA Synthesis: Perform solid-phase synthesis on a CPG support using an automated synthesizer. For the incorporation of the mnm5U phosphoramidite, the coupling time may need to be extended to ensure high efficiency.
-
Cleavage and Deprotection:
-
Cleave the oligonucleotide from the CPG support and remove the cyanoethyl and exocyclic amine protecting groups (including the TFA group) using a solution of aqueous methylamine/ammonia.[16][17]
-
Remove the 2'-TBDMS protecting groups using a fluoride reagent such as triethylamine trihydrofluoride (TEA·3HF).[16]
-
-
Purification: Purify the full-length mnm5U-RNA oligonucleotide using denaturing polyacrylamide gel electrophoresis (PAGE) or HPLC.[6]
Performance Data and Comparison
| Parameter | Standard Phosphoramidite | mnm5U Phosphoramidite | Overall Yield (20-mer) |
| Coupling Efficiency | >99% | >98% | ~60-70% |
| Site Specificity | Absolute | Absolute | N/A |
| Scalability | High | Moderate (cost of amidite) | Moderate |
| Purity | High (with purification) | High (with purification) | High |
Advantages:
-
Absolute control over the modification site.
-
High purity of the final product.
-
Well-established and automatable methodology.
Disadvantages:
-
Generally limited to shorter RNA sequences (<100 nucleotides).
-
Requires the multi-step synthesis of a custom phosphoramidite.
-
Higher cost compared to enzymatic methods, especially at a larger scale.
Conclusion and Recommendations
The optimal method for introducing mnm5U into RNA is highly dependent on the specific research goals.
-
For producing long, globally modified RNAs , such as for general structural or stability studies, co-transcriptional incorporation is the most straightforward and cost-effective approach, provided the modified NTP is available.
-
For applications requiring the highest biological fidelity and site-specificity in longer RNAs or whole tRNAs , post-transcriptional enzymatic modification is the method of choice, despite its complexity.
-
For short RNA oligonucleotides (<100 nt) where absolute site-specificity and high purity are paramount , such as for structural biology (NMR, crystallography) or as therapeutic antisense oligonucleotides, chemical synthesis via phosphoramidite chemistry is the undisputed gold standard.
By understanding the underlying principles, advantages, and limitations of each method, researchers can make an informed decision to best achieve their experimental objectives.
References
-
Vaught, J. D., Dewey, T., & Eaton, B. E. (2004). T7 RNA Polymerase Transcription with 5-Position Modified UTP Derivatives. Journal of the American Chemical Society, 126(36), 11231–11237. [Link]
-
Hocek, M., et al. (2018). Enzymatic synthesis of base-modified RNA by T7 RNA polymerase. A systematic study and comparison of 5-substituted pyrimidine and 7-substituted 7-deazapurine nucleoside triphosphates as substrates. Organic & Biomolecular Chemistry, 16(28), 5127-5137. [Link]
-
Arimbasseri, A. G., et al. (2013). The output of the tRNA modification pathways controlled by the Escherichia coli MnmEG and MnmC enzymes depends on the growth conditions and the tRNA species. Nucleic Acids Research, 41(22), 10404–10416. [Link]
-
Dewey, T. M., et al. (2004). Substrate Specificity of T7 RNA Polymerase toward Hypophosphoric Analogues of ATP. ACS Omega, 9(7), 8043-8051. [Link]
-
Wang, Y., et al. (2022). Comparison of the incorporation yields when UTP was allowed to compete with either m1ΨTP, e1ΨTP or p1ΨTP for RNA polymerization by T7 RNA polymerase. ResearchGate. [Link]
-
Leszczynska, G., et al. (2015). (a) Synthetic route of mnm5Se2U-phosphoramidite (14). (b) Synthesis... ResearchGate. [Link]
-
Leszczynska, G., et al. (2014). Chemical synthesis of the 5-taurinomethyl(-2-thio)uridine modified anticodon arm of the human mitochondrial tRNA(Leu(UUR)) and tRNA(Lys). RNA Biology, 11(4), 356-368. [Link]
-
Karikó, K., et al. (2023). Formation of dsRNA by-products during in vitro transcription can be reduced by using low steady-state levels of UTP. Frontiers in Bioengineering and Biotechnology, 11, 1289913. [Link]
-
Karikó, K., et al. (2023). In vitro transcription reactions with a UTP feed resulted in production... ResearchGate. [Link]
-
Kern, D., et al. (2001). Kinetic modeling and simulation of in vitro transcription by phage T7 RNA polymerase. Biotechnology Progress, 17(6), 1116-1125. [Link]
-
Glen Research. (2007). Procedure for the synthesis and deprotection of Synthetic RNA. Glen Research. [Link]
-
Bommisetti, P., et al. (2022). Insights into the Mechanism of Installation of 5-Carboxymethylaminomethyl Uridine Hypermodification by tRNA-Modifying Enzymes MnmE and MnmG. Journal of the American Chemical Society, 144(41), 19037–19049. [Link]
-
Wincott, F., et al. (1995). Protocol 5: Deprotection and Purification of Synthetic RNA. University of Massachusetts Chan Medical School. [Link]
-
Bommisetti, P., et al. (2022). Insights into the Mechanism of Installation of 5-Carboxymethylaminomethyl Uridine Hypermodification by tRNA-Modifying Enzymes MnmE and MnmG. Journal of the American Chemical Society, 144(41), 19037–19049. [Link]
-
Gholamalipour, Y., et al. (2022). Effective Synthesis of High-Integrity mRNA Using In Vitro Transcription. International Journal of Molecular Sciences, 23(21), 13327. [Link]
-
Pollet, O., et al. (2018). Efficient access to N-trifluoroacetylated 2′-amino-2′-deoxyadenosine phosphoramidite for RNA solid-phase synthesis. Beilstein Journal of Organic Chemistry, 14, 2269–2274. [Link]
-
Shippy, R., et al. (2023). A tentative mechanism of the enzymatic formation of mnm5s2U from... ResearchGate. [Link]
-
Malkiewicz, A., et al. (2014). Chemical synthesis of the 5-taurinomethyl(-2-thio)uridine modified anticodon arm of the human mitochondrial tRNALeu(UUR) and tRNALys. RNA Biology, 11(4), 356-368. [Link]
-
Martin, C. T., & Coleman, J. E. (1987). Kinetic analysis of T7 RNA polymerase-promoter interactions with small synthetic promoters. Biochemistry, 26(10), 2690-2696. [Link]
-
Thomen, P., et al. (2008). T7 RNA Polymerase Studied by Force Measurements Varying Cofactor Concentration. Biophysical Journal, 95(5), 2423–2434. [Link]
-
Sheng, J., & Huang, Z. (2012). HPLC Purification of Chemically Modified RNA Aptamers. International journal of molecular sciences, 13(5), 6335–6344. [Link]
-
Strahl, B. D., et al. (2008). In Vitro Histone Methyltransferase Assay. Cold Spring Harbor Protocols, 2008(12), pdb.prot5114. [Link]
-
Martin, C. T., & Coleman, J. E. (1987). Kinetic analysis of T7 RNA polymerase-promoter interactions with small synthetic promoters. Semantic Scholar. [Link]
-
Bohnsack, M. T., et al. (2017). In Vitro Assays for RNA Methyltransferase Activity. Methods in Molecular Biology, 1562, 233-247. [Link]
-
Hocek, M., et al. (2018). Enzymatic synthesis of base-modified RNA by T7 RNA polymerase. A systematic study and comparison of 5-substituted pyrimidine and 7-substituted 7-deazapurine nucleoside triphosphates as substrates. Organic & Biomolecular Chemistry, 16(28), 5127-5137. [Link]
-
Kern, D., et al. (2001). Kinetic modeling and simulation of in vitro transcription by phage T7 RNA polymerase. Biotechnology Progress, 17(6), 1116-1125. [Link]
-
Zhang, T., & Lorsch, J. R. (2021). Deprotection of N1-Methyladenosine-Containing RNA Using Triethylamine Hydrogen Fluoride. Current Protocols, 1(6), e178. [Link]
-
Dewey, T. M., et al. (2024). Substrate Specificity of T7 RNA Polymerase toward Hypophosphoric Analogues of ATP. ACS Omega, 9(7), 8043-8051. [Link]
-
Glen Research. (2019). Application Guide - Procedure for the synthesis, deprotection and isolation of RNA using TOM-protected monomers. Glen Research. [Link]
-
Pitsch, S., et al. (2001). Chemical Synthesis of RNA Sequences with 2′-O-[(Triisopropylsilyl)oxy]methyl-protected Ribonucleoside Phosphoramidites. Current Protocols in Nucleic Acid Chemistry, 3.8.1-3.8.23. [Link]
-
Chan, T. S., & Li, P. (2018). Quantitative analysis of tRNA modifications by HPLC-coupled mass spectrometry. Methods in Molecular Biology, 1659, 1-13. [Link]
-
Pitsch, S. (1999). TOM-Protecting-Group™ - A Major Improvement in RNA Synthesis. Glen Research. [Link]
-
Rieck, F. (2021). Purification of Single-Stranded RNA Oligonucleotides Using High-Performance Liquid Chromatography. Agilent Technologies. [Link]
-
Moukadiri, I., et al. (2018). Scheme 1. Biosynthesis of mnm5(s2)U in tRNA. X = O (in U) or S (in... ResearchGate. [Link]
-
Morita, Y., et al. (2021). Development of Phosphoramidite Reagents for the Synthesis of Base-Labile Oligonucleotides Modified with a Linear Aminoalkyl and Amino-PEG Linker at the 3′-End. Molecules, 26(11), 3326. [Link]
-
Motorin, Y., & Helm, M. (2019). Chapter: 3 Current and Emerging Tools and Technologies for Studying RNA Modifications. The Royal Society of Chemistry. [Link]
-
Jeltsch, A., & Jurkowska, R. Z. (2016). DNA methyltransferase assays. Methods in Molecular Biology, 1428, 1-13. [Link]
-
Malkiewicz, A., et al. (2014). Chemical synthesis of the 5-taurinomethyl(-2-thio)uridine modified anticodon arm of the human mitochondrial tRNA(Leu(UUR)) and tRNA(Lys). RNA Biology, 11(4), 356-368. [Link]
-
Thorwirth, R., et al. (2021). Investigations into the synthesis of a nucleotide dimer via mechanochemical phosphoramidite chemistry. Beilstein Journal of Organic Chemistry, 17, 725–733. [Link]
-
Robinson, K. (2021). Optimising analytical separations of synthetic RNA with modified HPLC. Technology Networks. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. T7 RNA polymerase transcription with 5-position modified UTP derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Enzymatic synthesis of base-modified RNA by T7 RNA polymerase. A systematic study and comparison of 5-substituted pyrimidine and 7-substituted 7-deazapurine nucleoside triphosphates as substrates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. HPLC Purification of Chemically Modified RNA Aptamers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Insights into the Mechanism of Installation of 5-Carboxymethylaminomethyl Uridine Hypermodification by tRNA-Modifying Enzymes MnmE and MnmG - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. The output of the tRNA modification pathways controlled by the Escherichia coli MnmEG and MnmC enzymes depends on the growth conditions and the tRNA species - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. Chemical synthesis of the 5-taurinomethyl(-2-thio)uridine modified anticodon arm of the human mitochondrial tRNALeu(UUR) and tRNALys - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Efficient access to N-trifluoroacetylated 2′-amino-2′-deoxyadenosine phosphoramidite for RNA solid-phase synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. glenresearch.com [glenresearch.com]
- 17. josephgroup.ucsd.edu [josephgroup.ucsd.edu]
A Senior Application Scientist's Guide to the Validation of 5-Methylaminomethyluridine (mnm5U) Incorporation by Enzymatic Digestion
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of 5-Methylaminomethyluridine (mnm5U) in tRNA
In the intricate world of post-transcriptional modifications, 5-methylaminomethyluridine (mnm5U) stands out as a crucial player, particularly at the wobble position (position 34) of transfer RNA (tRNA) in many prokaryotic organisms.[1] This complex modification is essential for the efficiency and fidelity of protein translation.[1] The presence of mnm5U and its derivatives at the wobble position is critical for preventing translational frameshifting and ensuring the correct reading of the genetic code.[1] Given its role in fundamental cellular processes, the accurate validation and quantification of mnm5U incorporation into tRNA are paramount for researchers in molecular biology, drug development, and RNA therapeutics.
This guide provides an in-depth comparison of enzymatic digestion strategies for the liberation of mnm5U from RNA, followed by its quantification using liquid chromatography-mass spectrometry (LC-MS). We will delve into the causality behind experimental choices, present detailed protocols, and offer insights to ensure the scientific integrity of your results.
The Foundational Workflow: From Intact RNA to Quantifiable Nucleosides
The universally accepted method for analyzing RNA modifications at the nucleoside level involves a two-step process: enzymatic digestion of the RNA polymer into its constituent nucleosides, followed by their separation and quantification using LC-MS.[2][3][4] This "bottom-up" approach allows for the precise identification and quantification of modified nucleosides like mnm5U.
Workflow for mnm5U Validation
Caption: A generalized workflow for the validation of mnm5U incorporation.
Comparative Analysis of Enzymatic Digestion Strategies
The choice of enzymatic digestion strategy is a critical determinant of the accuracy and reliability of mnm5U quantification. The ideal method should achieve complete hydrolysis of the RNA backbone without introducing artifacts or degrading the modified nucleosides.
The Gold Standard: Nuclease P1 and Alkaline Phosphatase
The sequential use of Nuclease P1 and a phosphatase, such as calf intestinal alkaline phosphatase (CIP) or bacterial alkaline phosphatase (BAP), is the most widely established and validated method for the complete digestion of RNA into nucleosides.
Scientific Rationale:
-
Nuclease P1: This zinc-dependent endonuclease from Penicillium citrinum exhibits broad specificity, cleaving the phosphodiester bonds between all ribonucleotides to yield 5'-mononucleotides. Its robust activity and lack of base specificity make it ideal for digesting diverse RNA sequences.
-
Alkaline Phosphatase: Following nuclease digestion, the resulting 5'-mononucleotides are dephosphorylated by alkaline phosphatase to yield the corresponding nucleosides. This step is crucial for improving chromatographic separation and enhancing ionization efficiency in the mass spectrometer.
Advantages:
-
High Efficiency: This combination of enzymes provides complete digestion of a wide range of RNA molecules.
-
Well-Characterized: The activities and potential limitations of both enzymes are extensively documented in the scientific literature.
-
Compatibility with Diverse Modifications: This method has been successfully used to analyze a vast array of modified nucleosides.
Considerations:
-
Two-Step Reaction: The sequential nature of the digestion requires careful buffer exchange or pH adjustment between the Nuclease P1 and alkaline phosphatase steps, as they have different optimal pH requirements.
-
Potential for Artifacts: As with any enzymatic reaction, prolonged incubation times or suboptimal conditions can potentially lead to the degradation of sensitive modifications. However, for mnm5U, this method is generally considered robust.
An Alternative Approach: Benzonase-Based Digestion
Benzonase, a genetically engineered endonuclease from Serratia marcescens, offers a single-step alternative for RNA digestion.
Scientific Rationale:
-
Broad Substrate Specificity: Benzonase degrades all forms of DNA and RNA (single-stranded, double-stranded, linear, and circular) to 5'-monophosphate terminated oligonucleotides 2-5 bases in length.
-
High Specific Activity: It possesses a very high specific activity over a wide range of operating conditions.
Advantages:
-
One-Pot Reaction: Benzonase is active in a variety of buffers and can often be used in a single-step digestion cocktail with a phosphatase, simplifying the workflow.
-
Viscosity Reduction: Its ability to rapidly hydrolyze nucleic acids makes it effective at reducing the viscosity of cell lysates.
Considerations:
-
Incomplete Digestion to Mononucleosides: Benzonase primarily produces short oligonucleotides, which may require further treatment with other nucleases or phosphodiesterases to achieve complete digestion to single nucleosides. This can add complexity and potential for bias.
-
Potential for Bias: The incomplete digestion could potentially lead to an underestimation of certain modified nucleosides if they are located in digestion-resistant oligonucleotide fragments.
| Feature | Nuclease P1 / Alkaline Phosphatase | Benzonase-Based Methods |
| Digestion Products | 5'-mononucleosides (after phosphatase) | 2-5 base oligonucleotides |
| Workflow | Two-step (pH adjustment required) | Potentially one-step |
| Completeness of Digestion | High, to single nucleosides | May be incomplete to single nucleosides |
| Potential for Bias | Low, well-characterized | Higher, due to potential for incomplete digestion |
| Established Use | Gold standard for modified nucleoside analysis | Commonly used for nucleic acid removal |
Experimental Protocols
Protocol 1: Two-Step Enzymatic Digestion with Nuclease P1 and Alkaline Phosphatase
This protocol is adapted from established methods for the analysis of modified nucleosides in tRNA.
Materials:
-
Purified tRNA sample
-
Nuclease P1 (e.g., from Sigma-Aldrich or NEB)
-
Bacterial Alkaline Phosphatase (BAP) or Calf Intestinal Phosphatase (CIP)
-
200 mM HEPES buffer, pH 7.0
-
Nuclease-free water
Procedure:
-
Nuclease P1 Digestion:
-
In a nuclease-free microcentrifuge tube, combine the following:
-
Up to 2.5 µg of purified tRNA
-
2 µL of Nuclease P1 solution (0.5 U/µL)
-
2.5 µL of 200 mM HEPES (pH 7.0)
-
Nuclease-free water to a final volume of 22.5 µL
-
-
Incubate at 37°C for 3 hours. For highly structured RNAs or those containing modifications resistant to nuclease digestion, the incubation time can be extended up to 24 hours.
-
-
Alkaline Phosphatase Treatment:
-
To the Nuclease P1 digest, add 2.5 µL of BAP or CIP (typically 1 U/µL).
-
Incubate at 37°C for an additional 2 hours.
-
-
Sample Cleanup:
-
After digestion, the sample should be cleaned to remove enzymes and other reaction components that can interfere with LC-MS analysis. A common method is ultrafiltration using a 10 kDa molecular weight cutoff (MWCO) filter.
-
Transfer the digested sample to the MWCO filter and centrifuge according to the manufacturer's instructions.
-
Collect the filtrate, which contains the nucleosides.
-
Dry the filtrate in a vacuum concentrator.
-
Reconstitute the dried nucleosides in an appropriate volume (e.g., 50 µL) of the initial LC mobile phase (e.g., 98% mobile phase A).
-
Enzymatic Digestion Workflow
Caption: Step-by-step workflow for Nuclease P1 and Alkaline Phosphatase digestion.
Protocol 2: LC-MS/MS Analysis of 5-Methylaminomethyluridine (mnm5U)
Instrumentation:
-
A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole mass spectrometer.
Chromatographic Conditions (Representative):
-
Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm particle size) is commonly used for nucleoside separation.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Flow Rate: 0.2-0.4 mL/min.
-
Gradient: A typical gradient would start with a low percentage of mobile phase B (e.g., 2%) and gradually increase to elute the more hydrophobic nucleosides. The specific gradient profile should be optimized for the separation of mnm5U from other nucleosides.
-
Column Temperature: 30-40°C.
-
Injection Volume: 5-10 µL.
Mass Spectrometry Conditions:
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions for mnm5U:
-
Precursor Ion ([M+H]+): m/z 288.1195[5]
-
Product Ions: Common product ions for mnm5U include m/z 156, 239, 257, 125, and 209.[5] The transition from the precursor ion to the most abundant and specific product ion should be used for quantification (quantifier), while a second transition can be used for confirmation (qualifier). A common quantifier is the transition to the base fragment (m/z 156).
-
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) - Quantifier | Product Ion (m/z) - Qualifier |
| mnm5U | 288.1 | 156.1 | 257.1 |
Note: The exact m/z values may vary slightly depending on the mass spectrometer's resolution and calibration. It is essential to optimize the collision energy for each transition to achieve maximum sensitivity.
Ensuring Trustworthiness: A Self-Validating System
To ensure the scientific integrity of your mnm5U quantification, it is crucial to incorporate self-validating elements into your experimental design.
-
Stable Isotope-Labeled Internal Standard: The gold standard for quantitative mass spectrometry is the use of a stable isotope-labeled (SIL) internal standard for mnm5U. A SIL internal standard will co-elute with the analyte and experience similar ionization suppression or enhancement effects, allowing for highly accurate quantification. If a SIL standard for mnm5U is not available, a structurally similar modified nucleoside can be used, although this is less ideal.
-
Calibration Curve: A calibration curve should be prepared using a certified standard of mnm5U to determine the concentration of the analyte in the unknown samples. The calibration curve should cover the expected concentration range of mnm5U in your samples.
-
Quality Control Samples: Include quality control (QC) samples at low, medium, and high concentrations within your analytical run to assess the accuracy and precision of the method.
-
Method Blanks: Analyze method blanks (samples that have gone through the entire digestion and cleanup process without the addition of RNA) to check for any background contamination.
Conclusion: A Robust Framework for mnm5U Validation
The accurate quantification of 5-methylaminomethyluridine is essential for understanding its role in tRNA function and its impact on cellular processes. The combination of enzymatic digestion with Nuclease P1 and alkaline phosphatase, followed by LC-MS/MS analysis, provides a robust and reliable framework for the validation of mnm5U incorporation. By carefully considering the experimental choices, adhering to detailed protocols, and incorporating self-validating measures, researchers can generate high-quality, trustworthy data. This guide provides the foundational knowledge and practical steps to confidently embark on the analysis of this critical RNA modification.
References
-
Identification of a novel 5-aminomethyl-2-thiouridine methyltransferase in tRNA modification. Nucleic Acids Research. [Link]
-
Conserved 5-methyluridine tRNA modification modulates ribosome translocation. PNAS. [Link]
-
Recent Advances in the Biological Functions of 5-Methyluridine (m5U) RNA Modification. International Journal of Molecular Sciences. [Link]
-
Conserved 5-methyluridine tRNA modification modulates ribosome translocation. bioRxiv. [Link]
-
Conserved 5-methyluridine tRNA modification modulates ribosome translocation. PubMed. [Link]
-
5-methylaminomethyluridine (mnm5U). Modomics - A Database of RNA Modifications. [Link]
-
Quantitative analysis of tRNA abundance and modifications by nanopore RNA sequencing. Nature Biotechnology. [Link]
-
Quantitative analysis of tRNA modifications by HPLC-coupled mass spectrometry. NIH. [Link]
-
MIT Open Access Articles Quantitative analysis of tRNA modifications by HPLC-coupled mass spectrometry. MIT DSpace. [Link]
-
Pitfalls in RNA Modification Quantification Using Nucleoside Mass Spectrometry. PMC. [Link]
-
Detection of ribonucleoside modifications by liquid chromatography coupled with mass spectrometry. PMC. [Link]
-
Complete enzymatic digestion of double-stranded RNA to nucleosides enables accurate quantification of dsRNA. Analytical Methods. [Link]
-
Impact of RNA Modifications and RNA-Modifying Enzymes on Eukaryotic Ribonucleases. MDPI. [Link]
-
Analysis of RNA and its Modifications. PMC. [Link]
Sources
- 1. Identification of a novel 5-aminomethyl-2-thiouridine methyltransferase in tRNA modification - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantitative analysis of tRNA modifications by HPLC-coupled mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pitfalls in RNA Modification Quantification Using Nucleoside Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Modomics - A Database of RNA Modifications [genesilico.pl]
A Senior Application Scientist's Guide to Phosphoramidites for Modified RNA: A Performance Comparison
Introduction
The ascent of RNA as a therapeutic modality, exemplified by mRNA vaccines and RNA interference (RNAi) therapies, has revolutionized drug development.[1][2] This success is not built on native RNA, which is inherently unstable and immunogenic, but on chemically modified RNA.[1][3] These modifications are critical for tuning the stability, translational efficiency, and immunogenicity of synthetic RNA molecules.[2][3] The engine room of this technology is solid-phase phosphoramidite chemistry, the primary method for synthesizing high-fidelity, custom RNA sequences.[][5]
The choice of modified phosphoramidite is a critical decision that dictates the performance and ultimate success of the resulting RNA molecule. For researchers, scientists, and drug development professionals, understanding the distinct characteristics of each modification is paramount. This guide provides an in-depth performance comparison of commonly used phosphoramidites for modified RNA synthesis, grounded in experimental data and field-proven insights. We will explore the causality behind experimental choices, present detailed protocols, and offer a clear comparative framework to inform your research and development efforts.
Section 1: The Foundation: Solid-Phase RNA Synthesis
The synthesis of modified RNA oligonucleotides is a cyclical process performed on an automated solid-phase synthesizer. Each cycle adds one nucleotide to the growing chain. The efficiency of each step, particularly the coupling reaction, is crucial for the final yield and purity of the full-length product.
The four key steps in each cycle are:
-
Detritylation: The removal of the 5'-dimethoxytrityl (DMT) protecting group from the support-bound nucleotide to expose the 5'-hydroxyl for the next reaction.
-
Coupling: The activation of a phosphoramidite monomer and its reaction with the newly exposed 5'-hydroxyl group of the growing RNA chain. This is the step where the choice of phosphoramidite directly impacts the synthesis.
-
Capping: The acetylation of any unreacted 5'-hydroxyl groups to prevent the formation of deletion-mutant sequences.
-
Oxidation/Sulfurization: The conversion of the unstable phosphite triester linkage to a more stable phosphotriester (oxidation) or a nuclease-resistant phosphorothioate (sulfurization).
Sources
structural analysis of RNA containing 5-methylaminomethyluridine vs unmodified RNA
A Senior Application Scientist's Guide to the Structural and Functional Analysis of RNA Containing 5-methylaminomethyluridine (mnm5U) Versus Unmodified RNA
Introduction: The Critical Role of Post-Transcriptional Modifications
In the central dogma of molecular biology, RNA is often depicted as a transient messenger. However, this view overlooks a crucial layer of regulation: post-transcriptional modification. Over 170 distinct chemical modifications have been identified in RNA, each capable of fine-tuning its structure, stability, and function. Among these, 5-methylaminomethyluridine (mnm5U), a complex modification found at the wobble position (U34) of certain tRNAs, stands out for its profound impact on the efficiency and fidelity of protein synthesis.
This guide provides a comprehensive comparison of RNA containing mnm5U and its unmodified counterpart. We will delve into the structural perturbations induced by the mnm5U modification, explore the resulting functional consequences, and present experimental data and protocols for researchers in molecular biology, drug discovery, and RNA therapeutics.
The Structural Impact of 5-methylaminomethyluridine
The addition of the 5-methylaminomethyl group to uridine is not a trivial chemical alteration. It fundamentally reshapes the local architecture of the RNA molecule, particularly within the anticodon stem-loop of tRNA.
Conformational Rigidity and Sugar Pucker
Unmodified uridine is conformationally flexible, readily switching between different sugar pucker conformations. The bulky and positively charged mnm5U modification, however, introduces significant steric hindrance. This locks the ribose sugar into a rigid C3'-endo conformation, which is a key determinant of the A-form helical structure characteristic of RNA. This enforced rigidity pre-organizes the anticodon loop for optimal interaction with the ribosomal A-site.
Altered Base Pairing and Wobble Capabilities
In the genetic code, the wobble position of the tRNA anticodon allows a single tRNA to recognize multiple synonymous codons. Unmodified uridine at this position can pair with adenine and guanine. The mnm5U modification significantly alters this by restricting the conformational freedom of U34. This restriction enhances pairing with A and G in the third codon position and, crucially, prevents mispairing with U or C. This enhanced specificity is critical for preventing frameshift errors during translation.
Figure 1: A diagram illustrating the enhanced and more specific codon recognition by mnm5U-modified tRNA compared to unmodified tRNA.
Functional Consequences of mnm5U Modification
The structural changes induced by mnm5U have profound implications for the function of tRNA in protein synthesis.
Enhanced Ribosomal Binding and Translational Efficiency
The pre-organized, rigid structure of the mnm5U-containing anticodon loop leads to a higher affinity for the ribosomal A-site. This enhanced binding translates to more efficient decoding of cognate codons, ultimately increasing the rate of protein synthesis. Studies have shown that tRNAs lacking the mnm5U modification exhibit significantly reduced translational efficiency.
Prevention of Frameshifting and Maintenance of Reading Frame
Perhaps the most critical function of mnm5U is the maintenance of the translational reading frame. The restricted wobble pairing enforced by mnm5U prevents +1 frameshifting, a catastrophic error that leads to the synthesis of non-functional proteins. The structural rigidity of the modified anticodon ensures that the ribosome advances precisely by one codon at a time.
Comparative Performance Data
The following table summarizes the key biophysical and functional differences between mnm5U-modified and unmodified RNA, based on experimental findings.
| Parameter | Unmodified RNA | mnm5U-Modified RNA | Significance |
| Thermal Stability (Tm) | Lower | Higher | Increased structural stability |
| Resistance to Nuclease Degradation | Lower | Higher | Longer cellular half-life |
| Ribosomal A-site Binding Affinity (Kd) | Higher (weaker binding) | Lower (stronger binding) | More efficient translation |
| Codon Recognition Specificity | Broader (prone to mispairing) | Restricted (high fidelity) | Prevention of frameshifting |
| Translational Efficiency | Lower | Higher | Increased protein synthesis rate |
Experimental Protocols
To aid researchers in validating these differences, we provide outlines of key experimental methodologies.
Protocol 1: Thermal Melting Analysis (Tm)
This protocol determines the thermal stability of RNA by measuring the temperature at which 50% of the RNA is denatured.
-
Sample Preparation: Prepare solutions of both mnm5U-modified and unmodified RNA oligonucleotides of the same sequence in a suitable buffer (e.g., 10 mM sodium phosphate, 100 mM NaCl, pH 7.0).
-
Spectrophotometer Setup: Use a UV-Vis spectrophotometer equipped with a temperature controller. Set the wavelength to 260 nm.
-
Data Acquisition: Slowly increase the temperature from a starting point (e.g., 20°C) to a final temperature (e.g., 95°C) at a controlled rate (e.g., 0.5°C/minute). Record the absorbance at 260 nm at each temperature increment.
-
Data Analysis: Plot absorbance versus temperature. The melting temperature (Tm) is the temperature at the midpoint of the transition.
Figure 2: A simplified workflow for comparative thermal melting analysis of modified and unmodified RNA.
Protocol 2: In Vitro Translation Assay
This assay measures the efficiency of protein synthesis using a cell-free system.
-
System Preparation: Use a commercially available in vitro translation system (e.g., rabbit reticulocyte lysate or E. coli S30 extract).
-
Template RNA: Prepare a messenger RNA (mRNA) template containing codons that are recognized by the tRNA of interest.
-
tRNA Addition: Supplement the in vitro translation reaction with either the purified mnm5U-modified tRNA or the unmodified control tRNA.
-
Reaction Incubation: Add a radiolabeled amino acid (e.g., [³⁵S]-methionine) to the reaction mixture and incubate at the optimal temperature (e.g., 37°C) for a defined period.
-
Product Analysis: Separate the synthesized proteins by SDS-PAGE and visualize the radiolabeled protein product by autoradiography.
-
Quantification: Quantify the amount of synthesized protein to determine the translational efficiency.
Conclusion
The 5-methylaminomethyluridine modification is a prime example of how a single chemical alteration can have a cascading effect on RNA structure and function. By enforcing a rigid conformation, mnm5U enhances codon recognition, boosts translational efficiency, and safeguards the integrity of the genetic code by preventing frameshift errors. Understanding the structural and functional consequences of such modifications is not only fundamental to molecular biology but also holds immense potential for the development of novel RNA-based therapeutics and synthetic biology applications. The experimental approaches outlined in this guide provide a robust framework for researchers to further explore the intricate world of RNA modifications.
References
-
The expanding scope of RNA modifications and their writers, readers, and erasers. Nature Reviews Molecular Cell Biology. [Link]
-
Wobble-base modification in tRNA ensures the fidelity of translation and regulates the cellular stress response. Nature Structural & Molecular Biology. [Link]
-
Conformational rigidity of the tRNA anticodon loop and its role in ribosomal translocation. Proceedings of the National Academy of Sciences. [Link]
-
The role of modifications in tRNA and mRNA stability. RNA Biology. [Link]
A Senior Application Scientist's Guide to Functional Validation of Modified tRNA
This guide provides researchers, scientists, and drug development professionals with a comprehensive comparison of functional assays for validating the activity of modified transfer RNAs (tRNAs). In the burgeoning field of tRNA therapeutics and synthetic biology, merely confirming the presence of a modification is insufficient. Rigorous functional validation is paramount to ensure that an engineered or modified tRNA is not only structurally sound but is also a competent participant in the complex machinery of protein synthesis.
This document moves beyond a simple listing of protocols. It is structured to follow the logical progression of validation, from fundamental biochemical competence to the global impact on cellular translation. We will explore the causality behind experimental choices, emphasizing self-validating systems to ensure the data you generate is robust, reproducible, and trustworthy.
The Hierarchy of tRNA Functional Validation
Validating a modified tRNA is a multi-step process that answers a series of increasingly complex questions. A comprehensive assessment of tRNA function should proceed through the following four levels of inquiry:
-
Foundational Acylation: Can the tRNA be charged with its cognate amino acid? This is the first and most critical checkpoint.
-
In Vitro Translational Competence: Can the aminoacylated tRNA participate in peptide bond formation within a controlled, cell-free system?
-
In Vivo Activity: Does the tRNA function correctly within the complex milieu of a living cell to produce a target protein?
-
Global Translational Impact: How does the presence of the modified tRNA affect the translation of the entire transcriptome?
This guide is structured around these four levels, providing detailed methodologies and comparative data for the key assays at each stage.
Level 1: Foundational Acylation Competency
The primary function of a tRNA is to be recognized by its cognate aminoacyl-tRNA synthetase (aaRS) and become "charged" with the correct amino acid. Without efficient and specific aminoacylation, the tRNA is inert. Several methods exist to quantify this crucial first step.
Core Methodologies for Measuring Aminoacylation
The choice of assay depends on available equipment, desired throughput, and the need for radioactive materials.
| Assay Type | Principle | Advantages | Disadvantages |
| Radiolabeling | Measures incorporation of a radiolabeled amino acid (e.g., [³H]-Tyr) into tRNA, captured by acid precipitation. | Gold-standard sensitivity. | Requires handling and disposal of radioactive isotopes; indirect measurement. |
| Acidic Gel Electrophoresis | Separates charged (aminoacyl-tRNA) from uncharged tRNA based on the positive charge of the amino acid under acidic pH conditions.[1][2][3] | Direct visualization; quantitative; no radioactivity.[2] | Can be lower throughput; requires careful pH control. |
| Label-Free Biotinylation | The α-amine of the charged amino acid is biotinylated, conjugated to streptavidin, and detected as a large band shift on a denaturing gel.[4][5] | Avoids radioactivity; high signal-to-noise ratio; applicable to a wide range of amino acids.[4][5] | Multi-step process; potential for side reactions with certain tRNA modifications.[5] |
| Mass Spectrometry (MS) | Directly measures the mass-to-charge ratio of the tRNA, allowing unambiguous identification and quantification of the mass shift upon aminoacylation.[6][7][8] | Highest precision and specificity; provides absolute confirmation.[6][8] | Requires specialized equipment (MALDI-TOF or LC-MS); can be lower throughput. |
Experimental Workflow: Aminoacylation Validation
The overall workflow involves producing the modified tRNA and its cognate synthetase, performing the charging reaction, and analyzing the product using one of the methods described above.
Caption: Workflow for validating tRNA aminoacylation.
Protocol: Aminoacylation Assay by Acidic Urea-PAGE
This method provides a direct and quantitative measure of tRNA charging without the need for radioactivity.
-
Reaction Setup: In an RNase-free microfuge tube, assemble the aminoacylation reaction on ice. A typical 20 µL reaction includes:
-
50 mM HEPES-KOH, pH 7.5
-
15 mM MgCl₂
-
2 mM ATP
-
100 µM cognate amino acid
-
1-5 µM modified tRNA
-
0.1-1 µM purified cognate aaRS
-
-
Incubation: Incubate the reaction at 37°C. Time points can be taken (e.g., 0, 2, 5, 10, 30 minutes) to determine reaction kinetics.
-
Quenching: Stop the reaction by adding an equal volume of Stop Buffer (0.6 M Sodium Acetate pH 5.0, 7 M Urea, 0.05% Bromophenol Blue, 0.05% Xylene Cyanol). This is done on ice to preserve the labile aminoacyl bond.
-
Gel Electrophoresis: Immediately load the samples onto a 6.5% polyacrylamide gel containing 7 M urea, buffered with 0.1 M sodium acetate, pH 5.0. Run the gel at 4°C at a constant voltage (e.g., 500V) until the xylene cyanol dye has migrated approximately two-thirds of the way down the gel.
-
Staining & Imaging: Stain the gel with a fluorescent RNA dye (e.g., SYBR Gold) and image using a gel documentation system.
-
Quantification: Measure the band intensities for the upper (charged) and lower (uncharged) tRNA species. The percentage of acylation is calculated as: (Intensity_charged) / (Intensity_charged + Intensity_uncharged) * 100.
Level 2: In Vitro Translational Competence
Successful charging is necessary but not sufficient. The aminoacyl-tRNA must then be delivered to the ribosome by elongation factors (EF-Tu in prokaryotes) and participate in peptide bond formation. In vitro translation (IVT) systems provide a powerful tool to test this.
Core Methodologies for IVT Assays
| System Type | Description | Advantages | Disadvantages |
| Lysate-Based | Uses crude cell extracts (e.g., Rabbit Reticulocyte Lysate, E. coli S30) containing all necessary translational components. | Easy to use; robust protein expression. | "Black box" with high endogenous component levels; potential for competing reactions. |
| PURE System | A reconstituted system containing purified ribosomes, tRNAs, aaRSs, and translation factors from E. coli. | Fully defined composition; high degree of control; low background. | More expensive; requires optimization for each component. |
Protocol: Luciferase-Based IVT Assay for Nonsense Suppression
This assay quantifies the ability of a modified suppressor tRNA to read through a premature termination codon (PTC) in a reporter mRNA.
-
mRNA Template: Prepare a high-quality, capped, and polyadenylated mRNA encoding Firefly Luciferase with a UAG (amber) stop codon at a specific permissive site (e.g., replacing a serine or glutamine codon).
-
Reaction Setup: Assemble the IVT reaction (e.g., using a commercial Rabbit Reticulocyte Lysate kit) in a 25 µL volume.
-
Add the Luciferase-UAG mRNA to a final concentration of ~50-100 ng/µL.
-
Add the modified aminoacylated suppressor tRNA to the desired final concentration (e.g., 1-10 µM).
-
Control Reactions: Include a reaction with wild-type Luciferase mRNA (no PTC) and a reaction with the Luciferase-UAG mRNA but without the suppressor tRNA (to measure background read-through).
-
-
Incubation: Incubate the reaction at 30°C for 60-90 minutes.
-
Luciferase Assay: Take a 5 µL aliquot of the IVT reaction and add it to 50 µL of Luciferase Assay Reagent in a luminometer-compatible plate.
-
Measurement: Immediately measure the luminescence using a plate reader.
-
Analysis: Calculate the suppression efficiency as the percentage of luminescence from the suppressed reaction relative to the wild-type control, after subtracting the background from the no-suppressor control.
Caption: In Vitro Translation (IVT) workflow for assessing tRNA activity.
Level 3: In Vivo Functional Validation
The ultimate test of a modified tRNA's utility, particularly for therapeutic applications, is its performance within a living cell. Cell-based reporter assays are the industry standard for this level of validation.
Core Methodologies for Cell-Based Reporter Assays
The central principle involves transfecting cells with a plasmid encoding a reporter protein whose expression is dependent on the function of the co-transfected modified tRNA.
| Reporter System | Principle | Advantages | Disadvantages |
| Dual-Luciferase | A plasmid co-expresses a primary reporter (e.g., Renilla Luc) with a PTC and a secondary, constitutive reporter (Firefly Luc) as a transfection control.[9] Suppression is measured as a ratio of the two activities. | Highly quantitative and sensitive; internal control corrects for transfection efficiency and cell viability. | Provides a population-level average; requires cell lysis. |
| Fluorescent Protein | A reporter like GFP or mCherry contains a PTC at a permissive site.[10][11] Successful suppression restores the fluorescent protein, detectable by microscopy or flow cytometry.[10][12][13] | Allows for single-cell analysis; can be monitored in living cells over time.[10][12] | Quantification can be less precise than luciferase assays; phototoxicity can be a concern. |
Protocol: Dual-Luciferase Nonsense Suppression Assay in Mammalian Cells
-
Plasmid Construction:
-
Reporter Plasmid: Construct a mammalian expression vector containing a Renilla luciferase gene with a UAG codon at a permissive site, followed by an IRES element and a Firefly luciferase gene (for internal normalization).
-
tRNA Expression Plasmid: Construct a separate vector to express the modified tRNA, typically using a Pol III promoter like U6 or 7SK.
-
-
Cell Culture and Transfection: Seed mammalian cells (e.g., HEK293T) in a 96-well plate. The next day, co-transfect the cells with the reporter plasmid and the tRNA expression plasmid using a suitable transfection reagent.
-
Controls: Include cells transfected with the reporter plasmid and an empty tRNA vector (background), and cells transfected with a wild-type Renilla reporter (100% signal).
-
-
Incubation: Culture the cells for 48-72 hours post-transfection to allow for plasmid expression and reporter protein accumulation.
-
Cell Lysis: Wash the cells with PBS and lyse them using the passive lysis buffer provided with a dual-luciferase assay kit.
-
Luminescence Measurement: In a luminometer, first add the Firefly luciferase substrate to the lysate and measure the signal (internal control). Then, inject the Stop & Glo® reagent to quench the Firefly reaction and activate the Renilla luciferase, and measure the second signal.
-
Data Analysis: For each well, calculate the ratio of Renilla to Firefly luminescence. Normalize this ratio to the wild-type control to determine the percent suppression efficiency.
Caption: Logic of a dual-luciferase reporter assay.
Level 4: Global Translational Impact with Ribosome Profiling
A functional modified tRNA might still have unintended consequences, such as altering the speed of translation at its target codons, which can affect protein folding and expression levels across the proteome. Ribosome profiling (Ribo-seq) is a powerful, high-throughput sequencing technique that provides a "snapshot" of all ribosome positions on all mRNAs in the cell.[14][15]
The Principle of Ribosome Profiling
Ribo-seq works by isolating and sequencing the short (~30 nucleotide) fragments of mRNA that are protected by actively translating ribosomes.[14] The density of these "footprints" along a transcript is proportional to the time the ribosome spends at each codon. By comparing the Ribo-seq data from cells with and without the modified tRNA, one can infer its global impact.
-
Causality: If a modified tRNA is less efficient than its endogenous counterpart, ribosomes will spend more time at the corresponding codons, leading to an increased density of ribosome footprints at those specific sites. This "stalling" can be quantified genome-wide.[16][17]
Experimental Considerations for Ribo-seq
A full Ribo-seq protocol is beyond the scope of this guide, but key considerations include:
-
Translation Inhibition: Cells must be treated with a translation inhibitor (e.g., cycloheximide) prior to lysis to freeze ribosomes in place.
-
Nuclease Digestion: Careful titration of RNase I is critical to digest unprotected mRNA without destroying the ribosomes themselves.
-
Library Preparation: Specialized library preparation protocols are required to capture the small footprint fragments.
-
Data Analysis: Sophisticated bioinformatic pipelines are needed to map the reads with single-nucleotide resolution and analyze periodicity, codon occupancy, and differential translation efficiency.
Caption: The principle of ribosome profiling (Ribo-seq).
Summary Comparison of Validation Assays
| Assay Level | Key Question Answered | Complexity | Throughput | Primary Output |
| 1. Aminoacylation | Is the tRNA a substrate for its synthetase? | Low to Medium | Medium to High | Percentage of charged tRNA |
| 2. In Vitro Translation | Can the charged tRNA function on the ribosome? | Medium | Medium | Relative protein expression (e.g., luminescence) |
| 3. Cell-Based Reporter | Does the tRNA work in a live cell? | Medium to High | High (96/384-well) | Normalized reporter activity (luminescence or fluorescence) |
| 4. Ribosome Profiling | How does the tRNA affect global translation dynamics? | Very High | Low | Genome-wide ribosome occupancy maps |
Conclusion
References
-
Monitoring mis-acylated tRNA suppression efficiency in mammalian cells via EGFP fluorescence recovery. (n.d.). National Institutes of Health. Retrieved January 3, 2026, from [Link]
-
Petersson, E. J., Shahgholi, M., Lester, H. A., & Dougherty, D. A. (2001). MALDI-TOF mass spectrometry methods for evaluation of in vitro aminoacyl tRNA production. RNA, 7(11), 1689–1693. Retrieved January 3, 2026, from [Link]
-
Wolfson, A. D., Pleiss, J. A., & Uhlenbeck, O. C. (1998). A new assay for tRNA aminoacylation kinetics. RNA, 4(8), 1019–1023. Retrieved January 3, 2026, from [Link]
-
Wolfson, A. D., Pleiss, J. A., & Uhlenbeck, O. C. (1998). A new assay for tRNA aminoacylation kinetics. RNA, 4(8), 1019–1023. Retrieved January 3, 2026, from [Link]
-
Francklyn, C. S., & Musier-Forsyth, K. (2001). Methods for Kinetic and Thermodynamic Analysis of Aminoacyl-tRNA Synthetases. Methods, 23(3), 256-273. Retrieved January 3, 2026, from [Link]
-
Finkler, M., Brandt, J., Becker, J. D., & Ott, A. (2023). Protocol to identify amino acids bound to tRNA by aminoacylation using mass spectrometry. STAR Protocols, 4(3), 102504. Retrieved January 3, 2026, from [Link]
-
Wolfson, A. D., Pleiss, J. A., & Uhlenbeck, O. C. (1998). A new assay for tRNA aminoacylation kinetics. Semantic Scholar. Retrieved January 3, 2026, from [Link]
-
Petersson, E. J., Shahgholi, M., Lester, H. A., & Dougherty, D. A. (2001). MALDI-TOF mass spectrometry methods for evaluation of in vitro aminoacyl tRNA production. Semantic Scholar. Retrieved January 3, 2026, from [Link]
-
Duechler, M., & Suzuki, T. (2020). Probing the diversity and regulation of tRNA modifications. Current Opinion in Microbiology, 55, 114-122. Retrieved January 3, 2026, from [Link]
-
Chan, C. T., Pang, Y. L. J., & Deng, W. (2017). Transcriptome-wide analysis of roles for tRNA modifications in translational regulation. RNA, 23(10), 1475-1488. Retrieved January 3, 2026, from [Link]
-
MALDI-TOF mass spectrometric analysis of aminoacylation of 3 -NH 2 -tRNA catalyzed by flexizymes. (n.d.). ResearchGate. Retrieved January 3, 2026, from [Link]
-
Michaelis–Menten kinetics of aminoacylation as monitored by the... (n.d.). ResearchGate. Retrieved January 3, 2026, from [Link]
-
Repurposing tRNAs for nonsense suppression. (2021). National Institutes of Health. Retrieved January 3, 2026, from [Link]
-
Gamper, H. B., Masuda, I., & Hou, Y. M. (2020). A Label-Free Assay for Aminoacylation of tRNA. International Journal of Molecular Sciences, 21(23), 9205. Retrieved January 3, 2026, from [Link]
-
engineered glutamic acid tRNA for efficient suppression of pathogenic nonsense mutations. (2022). Oxford Academic. Retrieved January 3, 2026, from [Link]
-
High-fidelity and differential nonsense suppression in live cells and a frontotemporal dementia allele with human transfer RNAs. (2022). National Institutes of Health. Retrieved January 3, 2026, from [Link]
-
A Label-Free Assay for Aminoacylation of tRNA. (2020). ResearchGate. Retrieved January 3, 2026, from [Link]
-
Mohammad, F., Green, R., & Buskirk, A. R. (2019). Ribosome Profiling: Global Views of Translation. Cold Spring Harbor Perspectives in Biology, 11(10), a032698. Retrieved January 3, 2026, from [Link]
-
suppressor tRNA-mediated feedforward loop eliminates leaky gene expression in bacteria. (2020). Oxford Academic. Retrieved January 3, 2026, from [Link]
-
Modern Ribosome Profiling: Unlocking Translational Insights. (2023). Immagina Biotechnology. Retrieved January 3, 2026, from [Link]
Sources
- 1. A new assay for tRNA aminoacylation kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A new assay for tRNA aminoacylation kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [PDF] A new assay for tRNA aminoacylation kinetics. | Semantic Scholar [semanticscholar.org]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. MALDI-TOF mass spectrometry methods for evaluation of in vitro aminoacyl tRNA production - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Protocol to identify amino acids bound to tRNA by aminoacylation using mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. [PDF] MALDI-TOF mass spectrometry methods for evaluation of in vitro aminoacyl tRNA production. | Semantic Scholar [semanticscholar.org]
- 9. academic.oup.com [academic.oup.com]
- 10. Monitoring mis-acylated tRNA suppression efficiency in mammalian cells via EGFP fluorescence recovery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Repurposing tRNAs for nonsense suppression - PMC [pmc.ncbi.nlm.nih.gov]
- 12. High-fidelity and differential nonsense suppression in live cells and a frontotemporal dementia allele with human transfer RNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
- 14. Ribosome Profiling: Global Views of Translation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Modern Ribosome Profiling: Unlocking Translational Insights [immaginabiotech.com]
- 16. Probing the diversity and regulation of tRNA modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 17. biorxiv.org [biorxiv.org]
A Researcher's Guide to the Purification of Modified Oligonucleotides: A Comparative Analysis
In the rapidly advancing fields of genomics, diagnostics, and therapeutics, synthetic oligonucleotides are indispensable tools. The introduction of chemical modifications—such as fluorescent dyes, quenchers, and backbone alterations like phosphorothioates—enhances their functionality but simultaneously complicates their purification. The presence of synthesis byproducts, including truncated sequences (shortmers) and failure sequences, necessitates robust purification to ensure experimental accuracy and therapeutic safety.[1][2] This guide provides an in-depth comparison of the most prevalent purification methods for modified oligonucleotides, offering field-proven insights to aid researchers in selecting the optimal strategy for their specific application.
The Rationale for Purification: Beyond Desalting
Following solid-phase synthesis, the crude oligonucleotide mixture contains the desired full-length product alongside a heterogeneous population of impurities.[3] While desalting removes residual salts and small organic molecules, it is insufficient for applications requiring high purity.[2][4][5] The choice of a more rigorous purification method is dictated by the oligonucleotide's length, the nature of its modifications, and its intended use.[2]
Core Purification Methodologies: A Head-to-Head Comparison
The primary techniques for purifying modified oligonucleotides are Denaturing Polyacrylamide Gel Electrophoresis (PAGE), High-Performance Liquid Chromatography (HPLC), and Solid-Phase Extraction (SPE). Each method operates on a distinct separation principle, offering a unique balance of resolution, yield, purity, and throughput.
Denaturing Polyacrylamide Gel Electrophoresis (PAGE)
PAGE separates oligonucleotides based on their size and charge.[4][6] Under denaturing conditions (typically using urea), the oligonucleotides are linearized, allowing for separation with single-base resolution.[7][8]
-
Principle of Separation: Size-based separation through a porous gel matrix under an electric field.[3]
-
Best Suited For:
-
Strengths:
-
Limitations:
-
Low Yield: The extraction process from the gel is often complex and can lead to significant sample loss, with typical recoveries ranging from 20-50%.[4][11][12]
-
Time-Consuming and Laborious: The multi-step process of running the gel, excising the band, and eluting the oligonucleotide is intensive.[3][11][13]
-
Incompatibility with Certain Modifications: The use of urea and the overall process can damage sensitive modifications, particularly fluorophores and thiol modifiers.[10][11]
-
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful chromatographic technique that separates molecules based on their differential interactions with a stationary phase. For oligonucleotides, the two primary modes are Reversed-Phase (RP-HPLC) and Anion-Exchange (AEX-HPLC).[3][9]
RP-HPLC separates oligonucleotides based on their hydrophobicity.[3]
-
Principle of Separation: Differential partitioning between a nonpolar stationary phase (e.g., C8 or C18) and a polar mobile phase.[3] More hydrophobic molecules are retained longer.
-
Best Suited For:
-
Oligonucleotides with hydrophobic modifications like fluorescent dyes, which significantly increase their retention time and allow for excellent separation from unlabeled failures.[4]
-
Purification of phosphorothioate (PS) oligonucleotides, although peak broadening due to diastereomers can be a challenge.[14][15]
-
Large-scale synthesis due to the high capacity of the columns.[4]
-
-
Strengths:
-
Limitations:
-
Length Dependent Resolution: Resolution decreases as the length of the oligonucleotide increases, typically not recommended for sequences >50 bases.[4][5][6]
-
Ion-Pairing Reagents: Often requires the use of ion-pairing reagents (e.g., triethylammonium acetate, TEAA) to neutralize the negative charge of the phosphate backbone and facilitate interaction with the stationary phase.[16][17] These reagents can be difficult to remove and may interfere with downstream applications.
-
AEX-HPLC separates oligonucleotides based on the negative charge of their phosphate backbone.[4][18]
-
Principle of Separation: Electrostatic interaction between the negatively charged oligonucleotides and a positively charged stationary phase. Elution is achieved by increasing the salt concentration of the mobile phase.[18][19][20]
-
Best Suited For:
-
Separating full-length products from shorter failure sequences (n-1, n-2), as shorter fragments have less charge and elute earlier.[18]
-
Purification of oligonucleotides with secondary structures, as separations can be performed at high pH to denature these structures.[3]
-
Separating phosphorothioate (PS) from phosphodiester (PO) oligonucleotides.[21]
-
-
Strengths:
-
Limitations:
-
Length Limitation: Resolution can decrease for oligonucleotides longer than 40-50 bases.[4][25]
-
High Salt Elution: The use of high salt buffers for elution requires a subsequent desalting step.[26]
-
MS Incompatibility: High salt concentrations in the mobile phase are generally incompatible with mass spectrometry.[27]
-
Solid-Phase Extraction (SPE)
SPE is a form of chromatography that uses a solid sorbent to adsorb the target oligonucleotide from a solution, allowing impurities to be washed away. For oligonucleotides, this is often done in a reversed-phase mode.[2][26]
-
Principle of Separation: Based on the hydrophobicity difference between the full-length product, which retains a hydrophobic 5'-dimethoxytrityl (DMT) group ("trityl-on"), and the failure sequences, which do not.[6]
-
Best Suited For:
-
Strengths:
-
Fast and Simple: A much quicker and less laborious method compared to PAGE or HPLC.[28]
-
Cost-Effective: Generally less expensive in terms of equipment and reagents.
-
-
Limitations:
-
Lower Purity: Does not effectively remove "trityl-on" failure sequences (products of uncapped sequences that continued synthesis), leading to lower overall purity compared to HPLC or PAGE.[4]
-
Limited to Trityl-On Synthesis: The primary separation mechanism relies on the presence of the 5'-DMT group.
-
Performance Comparison Summary
| Method | Principle | Typical Purity | Typical Yield | Max Length | Pros | Cons | Best for Modified Oligos |
| PAGE | Size & Charge | >95%[4] | 20-50%[12] | >100 bases[3] | Highest purity & resolution | Low yield, laborious, can damage mods[10][11] | Not ideal for sensitive fluorophores/thiol mods |
| RP-HPLC | Hydrophobicity | >85% | 50-70%[12] | ~50 bases[4] | Good purity & yield, automatable | Length-limited, uses ion-pairing agents | Excellent for dye-labeled oligos[4] |
| AEX-HPLC | Charge | 80-90%[6] | High | ~40-50 bases[4][25] | Excellent n vs n-1 separation, scalable | Requires desalting, MS incompatible | Good for phosphorothioates[21] |
| SPE | Hydrophobicity | 75-85%[6] | High | ~40 bases[6] | Fast, simple, cost-effective | Lower purity, only for trityl-on | Rapid cleanup of common modifications |
Experimental Workflows & Protocols
Workflow Diagram: Choosing a Purification Method
Caption: Decision workflow for selecting an oligonucleotide purification method.
Protocol 1: Denaturing PAGE Purification
This protocol is adapted for the purification of a 70-mer oligonucleotide.
-
Gel Preparation: Prepare a 10% denaturing polyacrylamide gel containing 7M urea in 1x TBE buffer.[8][29] Use a gel thickness of 1-1.5 mm for preparative scale.
-
Sample Preparation: Resuspend the crude oligonucleotide pellet in formamide loading buffer (e.g., 95% formamide, 5 mM EDTA, 0.025% bromophenol blue, 0.025% xylene cyanol). Heat at 90°C for 5-10 minutes to denature.[29]
-
Electrophoresis: Load the sample onto the gel. Run the electrophoresis at a constant power until the bromophenol blue dye has migrated approximately two-thirds of the way down the gel.
-
Visualization: Visualize the oligonucleotide bands using UV shadowing. The full-length product will be the most intense, lowest-mobility band.
-
Excision and Elution: Carefully excise the gel slice containing the full-length product. Crush the gel slice and elute the oligonucleotide overnight at 37°C in an elution buffer (e.g., 0.5 M ammonium acetate, 1 mM EDTA).
-
Recovery: Separate the eluate from the gel fragments by filtration or centrifugation. Precipitate the oligonucleotide from the eluate using ethanol or isopropanol. Wash the pellet with 70% ethanol, air dry, and resuspend in nuclease-free water.
Protocol 2: Reversed-Phase HPLC (RP-HPLC) Purification
This protocol is for the purification of a 25-mer oligonucleotide labeled with a 5' fluorescent dye.
-
System Setup: Use an RP-HPLC system with a C18 column.[30]
-
Mobile Phase Preparation:
-
Buffer A: 0.1 M Triethylammonium acetate (TEAA), pH 7.5.[30]
-
Buffer B: Acetonitrile.
-
-
Sample Preparation: Dissolve the crude oligonucleotide in water or Buffer A.[30]
-
Chromatography:
-
Equilibrate the column with a low percentage of Buffer B (e.g., 5-10%).
-
Inject the sample.
-
Run a linear gradient of Buffer B (e.g., 10% to 50% over 30 minutes) at a flow rate of 1 mL/min.[30]
-
Monitor the elution profile at 260 nm (for the oligonucleotide) and the dye's specific absorbance maximum.
-
-
Fraction Collection: Collect the major peak corresponding to the full-length, dye-labeled product. This peak will be significantly more retained than the unlabeled failure sequences.
-
Post-Purification: Lyophilize the collected fractions to remove the mobile phase. Perform a desalting step (e.g., using a NAP column) to remove the TEAA salt.[30]
Causality Behind Experimental Choices
-
Denaturants in PAGE (Urea): The inclusion of urea is critical to disrupt secondary structures (like hairpins) that can form in oligonucleotides.[3][29] This ensures that separation is based purely on chain length, providing the high resolution characteristic of PAGE.
-
Ion-Pairing Reagents in RP-HPLC (TEAA): The negatively charged phosphate backbone of an oligonucleotide makes it too polar to be retained on a reversed-phase column. The triethylammonium cation from TEAA forms an ion pair with the phosphate groups, effectively neutralizing the charge and adding hydrophobicity, which allows the oligonucleotide to interact with and be separated by the C18 stationary phase.[16][17]
-
Salt Gradient in AEX-HPLC (NaCl): The separation is based on a charge-charge interaction. A shallow salt gradient is used for elution. The chloride ions (Cl-) from NaCl compete with the oligonucleotide's phosphate groups for binding to the positively charged stationary phase. As the salt concentration increases, the electrostatic interactions are disrupted, and oligonucleotides elute in order of increasing charge (i.e., increasing length).[19][20]
Conclusion and Recommendations
The selection of a purification method is a critical decision that directly impacts the quality of downstream experimental results. For applications demanding the absolute highest purity, especially for long oligonucleotides, PAGE remains the gold standard, despite its low yield and labor-intensive nature.[11][12] For modified oligonucleotides, particularly those bearing hydrophobic moieties like fluorescent dyes, RP-HPLC offers an excellent combination of high purity, good yield, and scalability.[4] AEX-HPLC is a powerful alternative, especially for resolving phosphorothioates and sequences prone to secondary structure formation.[3] Finally, for rapid, routine purification where moderate purity is acceptable, SPE provides a fast and economical solution.[28] Researchers must weigh the specific requirements of their modified oligonucleotide and its intended application against the strengths and limitations of each technique to make an informed choice.
References
- Pollard, J. (1998). Purification of Oligonucleotides Using Denaturing Polyacrylamide Gel Electrophoresis. Methods in Molecular Biology, vol 529, pp. 65-83.
- Deshmukh, R. R., et al. (1998). Gram-scale purification of phosphorothioate oligonucleotides using ion-exchange displacement chromatography. Nucleic Acids Research, 26(13), 3170–3176.
- Bio-Works. Optimization of AIEX purification parameters for phosphorothioate oligonucleotides.
- Bae, S. Y., et al. (2018). General and facile purification of dye-labeled oligonucleotides by pH-controlled extraction. BioTechniques, 64(1), 25–28.
- Thermo Fisher Scientific. Oligonucleotide Purification Methods for Your Research. Thermo Fisher Scientific - US.
- Deshmukh, R. R., et al. (1998). Gram-scale purification of phosphorothioate oligonucleotides using ion-exchange displacement chromatography. Nucleic Acids Research, 26(13), 3170–3176.
- Mass Spectrometry Research Facility. RP-HPLC Purification of Oligonucleotides. University of Oxford.
- BOC Sciences. Fluorescent Labeling of Oligonucleotide. BOC Sciences.
- BenchChem.
- Sigma-Aldrich.
- Sigma-Aldrich.
- Bae, S. Y., et al. (2018). General and Facile Purification of Dye-Labeled Oligonucleotides by Ph-Controlled Extraction. Taylor & Francis Online.
- Bio-Synthesis Inc.
- Bioprocess Online. Choosing The Right Method Of Purification For Your Oligos. Bioprocess Online.
- Bae, S. Y., et al. (2016). A Convenient and Efficient Purification Method for Chemically Labeled Oligonucleotides. Taylor & Francis Online.
- Bae, S. Y., et al. (2016). Purification strategy for chemically labeled oligonucleotides.
- YMC.
- ATDBio. Purification and characterisation of oligonucleotides. Nucleic Acids Book.
- Phenomenex.
- Integrated DNA Technologies. (2023). Oligo purification methods: which type should I choose?. IDT.
- Gilar, M. (2014). Liquid Chromatography Methods for the Separation of Short RNA Oligonucleotides. LCGC North America, 32(12), 632-639.
- Integrated DNA Technologies.
- KNAUER. Oligonucleotide Purification via Ion Exchange. KNAUER Wissenschaftliche Geräte GmbH.
- Studzińska, S., & Buszewski, B. (2021). Oligonucleotides Isolation and Separation—A Review on Adsorbent Selection. Molecules, 26(16), 4815.
- Agilent Technologies. (2022). Solutions for Oligonucleotide Analysis and Purification.
- Pollard, J. PURIFICATIONOF OLIGONUCLEOTIDES USING DENATURING POLYACRYLAMIDE GEL ELECTROPHORESIS.
- YMC.
- McClain, B. (2024). Overview and Recent Advances in the Purification and Isolation of Therapeutic Oligonucleotides. Organic Process Research & Development.
- Agilent Technologies. Emerging Alternative Analytical Techniques for Oligonucleotide Separation and Purification: HILIC & SEC. Agilent Technologies, Inc.
- Zhang, Y. (2018). Optimizing purification of oligonucleotides with reversed phase trityl-on solid phase extraction. DiVA portal.
- QIAGEN. Polyacrylamide gel analysis of oligonucleotides. QIAGEN.
- Tosoh Bioscience. Oligonucleotide purification and analysis. Tosoh Bioscience LLC.
- The Royal Society of Chemistry. Oligonucleotide Synthesis Polyacrylamide Gel Electrophoresis. The Royal Society of Chemistry.
- Studzińska, S., & Buszewski, B. (2018). Review on sample preparation methods for oligonucleotides analysis by liquid chromatography.
- Gilar, M., & Stoll, D. R. (2026). Challenges and Solutions in Oligonucleotide Analysis, Part II: A Detailed Look at Ion-Pairing Reversed-Phase Separations.
- Gilar, M., & Stoll, D. R. (2025). Challenges and Solutions in Oligonucleotide Analysis, Part I: An Overview of Liquid Chromatography Methods and Applications.
- Studzińska, S., & Buszewski, B. (2021). Oligonucleotides Isolation and Separation—A Review on Adsorbent Selection. PMC.
- Li, W., et al. (2016). Recent Methods for Purification and Structure Determination of Oligonucleotides. Molecules, 21(12), 1729.
- Element Materials Technology.
- Agilent Technologies. (2024).
- Microsynth AG. Synthesis of Nucleic Acids - Implications for Molecular Biology. Microsynth AG.
- Sartorius. (2023).
Sources
- 1. Purification of DNA Oligos by denaturing polyacrylamide gel electrophoresis (PAGE) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Oligonucleotide Purification: Phenomenex [phenomenex.com]
- 3. atdbio.com [atdbio.com]
- 4. labcluster.com [labcluster.com]
- 5. microsynth.ch [microsynth.ch]
- 6. Oligonucleotide Purity and Purification Method - BSI [biosyn.com]
- 7. researchgate.net [researchgate.net]
- 8. qiagen.com [qiagen.com]
- 9. sg.idtdna.com [sg.idtdna.com]
- 10. idtdna.com [idtdna.com]
- 11. Oligonucleotide Purification Methods for Your Research | Thermo Fisher Scientific - JP [thermofisher.com]
- 12. Choosing The Right Method Of Purification For Your Oligos [bioprocessonline.com]
- 13. Recent Methods for Purification and Structure Determination of Oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 14. bio-works.com [bio-works.com]
- 15. benchchem.com [benchchem.com]
- 16. elementlabsolutions.com [elementlabsolutions.com]
- 17. chromatographyonline.com [chromatographyonline.com]
- 18. chromatographyonline.com [chromatographyonline.com]
- 19. ymc.co.jp [ymc.co.jp]
- 20. elementlabsolutions.com [elementlabsolutions.com]
- 21. chromatographytoday.com [chromatographytoday.com]
- 22. Gram-scale purification of phosphorothioate oligonucleotides using ion-exchange displacement chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 23. academic.oup.com [academic.oup.com]
- 24. Oligonucleotide Purification via Ion Exchange [knauer.net]
- 25. chromatographyonline.com [chromatographyonline.com]
- 26. mdpi.com [mdpi.com]
- 27. lcms.cz [lcms.cz]
- 28. diva-portal.org [diva-portal.org]
- 29. rsc.org [rsc.org]
- 30. RP-HPLC Purification of Oligonucleotides | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
A Senior Application Scientist's Guide to RNA Modification Strategies: A Cost-Benefit Analysis
For researchers, scientists, and drug development professionals navigating the complexities of RNA therapeutics and research, the strategic modification of messenger RNA (mRNA) is a critical determinant of success. The choice of capping, tailing, and internal modification strategies profoundly impacts mRNA stability, translational efficiency, and immunogenicity. This guide provides an in-depth, objective comparison of common RNA modification techniques, supported by experimental data and field-proven insights to empower you to make informed decisions for your specific applications.
The Critical First Step: 5' Capping
The 5' cap is a hallmark of mature eukaryotic mRNA, essential for protecting the transcript from exonuclease degradation and for recruiting the translational machinery. The two primary in vitro capping strategies are enzymatic capping and co-transcriptional capping.
Enzymatic Capping: The Post-Transcriptional Approach
Enzymatic capping involves the sequential addition of a 7-methylguanylate (m7G) cap to the 5' end of an in vitro transcribed (IVT) RNA molecule. This process typically utilizes the Vaccinia Capping Enzyme (VCE), which possesses three enzymatic activities: RNA triphosphatase, guanylyltransferase, and guanine-N7-methyltransferase.[1]
Causality Behind the Choice: Enzymatic capping is often favored for its high efficiency, approaching 100%, ensuring that nearly all transcripts are properly capped in the correct orientation.[1] This method offers the flexibility to cap any IVT-synthesized RNA, regardless of the 5'-terminal nucleotide. Furthermore, it allows for the production of a natural Cap 0 structure, which can be further modified to a Cap 1 structure by a separate 2'-O-methyltransferase reaction, a modification known to reduce innate immune responses.[2]
Caption: Workflow for post-transcriptional enzymatic capping of mRNA.
-
RNA Preparation: Start with purified, uncapped RNA from an in vitro transcription reaction. The RNA should be free of NTPs, DNA template, and polymerase.
-
Reaction Setup: In a nuclease-free tube, combine the following components at room temperature in the specified order:
-
Nuclease-free water
-
10X Capping Buffer (e.g., 500 mM Tris-HCl, pH 8.0, 50 mM KCl, 10 mM MgCl₂, 10 mM DTT)
-
10 µg of uncapped RNA
-
10 mM GTP
-
32 mM S-adenosylmethionine (SAM)
-
Vaccinia Capping Enzyme (e.g., 10 units/µL)
-
-
Incubation: Mix gently and incubate at 37°C for 1 hour. For transcripts with known secondary structures at the 5' end, the incubation time can be extended up to 3 hours to improve capping efficiency.[3]
-
Purification: Purify the capped mRNA using a suitable RNA cleanup kit or phenol-chloroform extraction followed by ethanol precipitation to remove the capping enzyme and other reaction components.
Co-transcriptional Capping: The "One-Pot" Solution
Co-transcriptional capping integrates the capping process into the IVT reaction by including a cap analog. This streamlined approach eliminates the need for a separate enzymatic capping step.[4] Modern cap analogs, such as CleanCap® reagents, are trinucleotide cap analogs that are efficiently incorporated by T7 RNA polymerase, resulting in a high percentage of capped mRNA with a natural Cap 1 structure.[2]
Causality Behind the Choice: The primary advantage of co-transcriptional capping is its simplicity and reduced hands-on time, as it is a "one-pot" reaction.[4] This can significantly streamline the mRNA manufacturing process and reduce the risk of sample loss associated with additional purification steps.[5] For large-scale production, this can translate to significant time and cost savings.
Caption: Workflow for co-transcriptional capping of mRNA.
-
Template Preparation: The DNA template must contain a T7 promoter followed by an AG initiation sequence for efficient incorporation of the CleanCap® AG analog.
-
Reaction Setup: In a nuclease-free tube, combine the following components at room temperature in the specified order:
-
Nuclease-free water
-
10X T7 Reaction Buffer
-
ATP, CTP, UTP solution (e.g., 7.5 mM each)
-
GTP solution (e.g., 1.5 mM)
-
CleanCap® Reagent AG (e.g., 6 mM)
-
Linearized DNA template (1 µg)
-
T7 RNA Polymerase Mix
-
-
Incubation: Mix gently and incubate at 37°C for 2 hours.
-
DNase Treatment (Optional but Recommended): To remove the DNA template, add DNase I and incubate at 37°C for 15 minutes.
-
Purification: Purify the capped mRNA using a suitable RNA cleanup kit.
Head-to-Head Comparison: Enzymatic vs. Co-transcriptional Capping
| Feature | Enzymatic Capping (Vaccinia Capping Enzyme) | Co-transcriptional Capping (CleanCap®) |
| Capping Efficiency | Nearly 100%[1] | >95%[2] |
| Cap Structure | Cap 0 (can be converted to Cap 1 in a separate step) | Primarily Cap 1 |
| Workflow | Multi-step: IVT, purification, capping, purification[1] | Single-step "one-pot" reaction[4] |
| Hands-on Time | Higher | Lower |
| Yield | Potentially lower overall yield due to multiple purification steps[5] | Higher overall yield due to fewer steps[5] |
| Cost | Generally higher due to the cost of the enzyme and additional purification steps[5] | More cost-effective, especially at scale[5] |
| Flexibility | Can cap any RNA sequence | Requires a specific initiation sequence (e.g., AG for CleanCap® AG) |
| Intellectual Property | More freedom to operate with wild-type enzymes[4] | May have IP constraints and licensing considerations[4] |
Enhancing Stability and Translation: The 3' Poly(A) Tail
The poly(A) tail at the 3' end of an mRNA molecule is crucial for its stability and translational efficiency. It protects the mRNA from 3' exonuclease degradation and interacts with poly(A)-binding proteins to facilitate translation initiation.
Enzymatic Polyadenylation
The most common method for adding a poly(A) tail to in vitro transcribed RNA is through enzymatic polyadenylation using E. coli Poly(A) Polymerase (PAP). This enzyme adds adenosine monophosphates to the 3' end of the RNA in a template-independent manner.
Causality Behind the Choice: Enzymatic polyadenylation offers precise control over the length of the poly(A) tail by adjusting the reaction conditions, such as the enzyme concentration and incubation time. This is a significant advantage as the optimal poly(A) tail length can vary depending on the specific application.
Caption: Workflow for enzymatic polyadenylation of mRNA.
-
RNA Preparation: Start with purified, capped mRNA.
-
Reaction Setup: In a nuclease-free tube, combine the following components at room temperature in the specified order:
-
Nuclease-free water
-
10X Poly(A) Polymerase Reaction Buffer
-
10 µg of capped RNA
-
10 mM ATP
-
E. coli Poly(A) Polymerase (e.g., 5 units/µL)
-
-
Incubation: Mix gently and incubate at 37°C for 30 minutes. The incubation time can be adjusted to control the length of the poly(A) tail.
-
Purification: Purify the polyadenylated mRNA using a suitable RNA cleanup kit.
Fine-Tuning Function: Internal Modifications
Incorporating modified nucleosides into the mRNA sequence can dramatically enhance its therapeutic properties by reducing its immunogenicity and increasing its translational efficiency.
Pseudouridine (Ψ) and N1-methylpseudouridine (m1Ψ)
Pseudouridine (Ψ) is an isomer of uridine that, when incorporated into mRNA, can dampen the innate immune response by reducing the activation of pattern recognition receptors like Toll-like receptors (TLRs). N1-methylpseudouridine (m1Ψ), a derivative of pseudouridine, has been shown to be even more effective at evading the immune system and significantly enhancing translation.[6][7]
Causality Behind the Choice: The incorporation of m1Ψ has been a game-changer in the field of mRNA therapeutics, as demonstrated by its use in the COVID-19 mRNA vaccines.[8] It not only reduces the inflammatory response but also leads to higher and more sustained protein expression from the mRNA template.[6] This is attributed to a combination of increased translational efficiency and enhanced mRNA stability.
The incorporation of modified nucleosides is achieved during the in vitro transcription reaction by substituting the standard nucleoside triphosphate (e.g., UTP) with its modified counterpart (e.g., m1ΨTP).
-
Reaction Setup: During the setup of the IVT reaction (either for uncapped RNA to be enzymatically capped later, or in a co-transcriptional capping reaction), replace the standard UTP with an equimolar concentration of m1ΨTP.
-
IVT Reaction: Proceed with the standard IVT protocol. The RNA polymerase will incorporate the modified nucleoside into the growing RNA chain.
-
Purification: Purify the modified mRNA using standard procedures.
Quantitative Impact of Internal Modifications
| Modification | Impact on Immunogenicity | Impact on Translation Efficiency | Impact on Stability |
| Pseudouridine (Ψ) | Reduced TLR activation | Generally increased | Increased |
| N1-methylpseudouridine (m1Ψ) | Significantly reduced immune activation[7] | Dramatically increased[6] | Increased |
Cost-Benefit Analysis Summary
| Strategy | Key Advantages | Key Disadvantages | Best Suited For |
| Enzymatic Capping | High capping efficiency, flexibility with RNA sequence, established methodology.[1][4] | Higher cost, longer workflow, potential for sample loss.[5] | Applications requiring the highest capping fidelity, smaller-scale research, and when using RNA sequences incompatible with co-transcriptional methods. |
| Co-transcriptional Capping | Cost-effective, streamlined workflow, higher overall yield.[4][5] | Requires specific template sequence, potential IP limitations.[4] | Large-scale mRNA production, high-throughput screening, and applications where process efficiency is paramount. |
| Enzymatic Polyadenylation | Precise control over poly(A) tail length. | Additional enzymatic step and purification. | Applications where a defined poly(A) tail length is critical for function. |
| Internal Modifications (m1Ψ) | Significantly reduced immunogenicity, dramatically increased translation.[6][7] | Higher cost of modified NTPs. | Therapeutic mRNA applications where high protein expression and low immunogenicity are essential. |
Conclusion
The choice of RNA modification strategy is a multifaceted decision that requires a careful consideration of experimental goals, scale, budget, and desired mRNA characteristics. For large-scale therapeutic mRNA production, a combination of co-transcriptional capping with a highly efficient cap analog like CleanCap® and the incorporation of N1-methylpseudouridine offers a powerful, cost-effective, and streamlined approach to generate highly stable and translatable mRNA with low immunogenicity. For smaller-scale research and applications demanding maximum flexibility, enzymatic capping remains a robust and reliable option. By understanding the underlying principles and trade-offs of each strategy, researchers can rationally design and synthesize high-quality mRNA to advance their scientific and therapeutic objectives.
References
-
Svitkin, Y. V., et al. (2017). N1-methyl-pseudouridine in mRNA enhances translation through eIF2α-dependent and independent mechanisms by increasing ribosome density. Nucleic Acids Research, 45(10), 6023–6036. [Link]
-
Areterna LLC. (2024). Enzymatic Capping: Process, Pros, and Cons. [Link]
-
Low Resource Integrated Platform for Production and Analysis of Capped mRNA. (2023). ACS Omega, 8(4), 4237-4246. [Link]
- Google Patents. (2021).
-
Carlile, T. M., et al. (2014). Pseudouridine site assignment by high-throughput in vitro RNA pseudouridylation and sequencing. RNA, 20(11), 1826–1835. [Link]
-
Aldevron. (2022). Comparing Capping. [Link]
-
bioRxiv. (2023). Co-transcriptional capping using an RNA capping enzyme-T7 RNA polymerase fusion protein. [Link]
-
bioRxiv. (2022). N1-Methylpseudouridine and pseudouridine modifications modulate mRNA decoding during translation. [Link]
-
Lu, T., et al. (2025). N1-methylpseudouridine mRNA modification enhances efficiency and specificity of gene overexpression by preventing Prkra-mediated global translation repression. Nucleic Acids Research. [Link]
-
Nance, K. D., & Meier, J. L. (2021). Modifications in an Emergency: The Role of N1-Methylpseudouridine in COVID-19 Vaccines. ACS Central Science, 7(5), 748–756. [Link]
-
bioRxiv. (2022). Improving the fidelity of uridine analog incorporation during in vitro transcription. [Link]
-
Molecules. (2024). Effective Synthesis of mRNA during In Vitro Transcription with Fewer Impurities Produced. [Link]
-
ResearchGate. (n.d.). Comparison of the two capping mechanisms. Left: post-transcriptional... [Link]
-
ResearchGate. (2025). (PDF) N1-methylpseudouridine mRNA modification enhances efficiency and specificity of gene overexpression by preventing Prkra-mediated global translation repression. [Link]
-
Biology Stack Exchange. (2013). mRNA with Pseudouridine and 5-methylcytidine?. [Link]
Sources
- 1. Enzymatic Capping: Process, Pros, and Cons - Areterna LLC [areterna.com]
- 2. lifesciences.danaher.com [lifesciences.danaher.com]
- 3. hongene.com [hongene.com]
- 4. Comparing Capping - Aldevron Thought Leadership [aldevron.com]
- 5. trilinkbiotech.com [trilinkbiotech.com]
- 6. N1-methyl-pseudouridine in mRNA enhances translation through eIF2α-dependent and independent mechanisms by increasing ribosome density - PMC [pmc.ncbi.nlm.nih.gov]
- 7. N1-methylpseudouridine mRNA modification enhances efficiency and specificity of gene overexpression by preventing Prkra-mediated global translation repression - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
A Senior Application Scientist's Guide to Assessing the Purity of Synthetic Modified RNA
Authored for Researchers, Scientists, and Drug Development Professionals
The advent of synthetic modified messenger RNA (mRNA) has catalyzed a paradigm shift in medicine, most notably demonstrated by the rapid development of COVID-19 vaccines. The efficacy and safety of these therapeutics are inextricably linked to the purity of the mRNA drug substance. Impurities, which can arise during the in vitro transcription (IVT) process and subsequent purification steps, can significantly impact the final product by reducing translational efficiency and, more critically, inducing an innate immune response.[1][2]
This guide provides an in-depth comparison of the essential analytical techniques used to assess the purity of synthetic modified RNA. Moving beyond a simple listing of methods, we will explore the causality behind experimental choices, provide validated protocols, and present comparative data to empower you, the researcher, to build a robust and self-validating quality control strategy.
Chapter 1: Profiling Product-Related Impurities: Size and Structural Variants
The primary output of an IVT reaction is the desired full-length mRNA. However, the process is not perfect and often generates a heterogeneous mixture of product-related impurities. These include abortive short transcripts, prematurely terminated (truncated) products, and mRNA molecules with incomplete or missing poly(A) tails.[1][3] These variants can compromise the stability and translational efficiency of the therapeutic. Therefore, high-resolution techniques are required to accurately quantify the integrity of the main product.
High-Resolution Separation: Capillary Gel Electrophoresis (CGE)
Expertise & Experience: For assessing the size integrity of large molecules like mRNA, Capillary Gel Electrophoresis (CGE) offers a significant leap forward from traditional slab gel electrophoresis. Its advantages lie in its higher resolution, superior reproducibility, and quantitative accuracy.[4] The underlying principle involves the electrokinetic injection of the RNA sample into a capillary filled with a gel matrix. When a voltage is applied, the negatively charged RNA molecules migrate through the gel, separated primarily by size. Smaller fragments navigate the gel matrix more quickly than larger, intact mRNA molecules. The use of fluorescent intercalating dyes allows for sensitive detection and quantification of the full-length product versus truncated impurities.
Experimental Workflow: RNA Integrity Analysis by CGE
Caption: Workflow for assessing RNA purity and integrity using CGE.
Experimental Protocol: Capillary Gel Electrophoresis
-
Sample Preparation: Dilute the synthetic modified RNA sample to a working concentration (e.g., 25 µg/mL) using RNase-free water. A minimum volume of 5 µL is typically required.
-
Denaturation: Heat the sample at 70°C for 10 minutes, then immediately place it on ice. This step is crucial to disrupt secondary structures that could affect migration.
-
Instrument Setup: Prepare the CGE instrument with a capillary filled with a suitable gel separation matrix containing a fluorescent nucleic acid dye.
-
Injection: Electrokinetically inject the denatured RNA sample into the capillary. Also, inject an RNA reference ladder of known sizes for calibration.
-
Separation: Apply a constant voltage to initiate the electrophoretic separation. Smaller RNA fragments will migrate faster than the larger, full-length mRNA.
-
Detection: A laser excites the fluorescent dye bound to the RNA, and a detector records the signal as the fragments pass through the detection window.
-
Analysis: The output is an electropherogram showing peaks corresponding to different RNA sizes. Calculate the percentage of the main peak area relative to the total area of all peaks to determine the purity and integrity of the sample.
Orthogonal Assessment: Ion-Pair Reversed-Phase Liquid Chromatography (IP-RPLC)
Expertise & Experience: IP-RPLC is a powerful and versatile high-performance liquid chromatography (HPLC) method for RNA analysis.[5][6][7] It provides an orthogonal assessment to CGE, separating molecules based on different physicochemical properties. The technique's power comes from the addition of an ion-pairing (IP) agent (e.g., triethylammonium acetate, TEAA) to the mobile phase. This agent has a hydrophobic tail and a positively charged head, which interacts with the negatively charged phosphate backbone of the RNA. This interaction neutralizes the charge and imparts hydrophobicity to the RNA molecule, allowing it to be retained and separated on a reversed-phase column.[5] Elution is typically achieved with an increasing gradient of an organic solvent like acetonitrile. IP-RPLC is highly sensitive and can resolve full-length mRNA from fragments and, notably, can even separate mRNA populations based on the length of their poly(A) tails.[3][8]
Experimental Workflow: RNA Purity Analysis by IP-RPLC
Caption: Workflow for assessing RNA purity using IP-RPLC.
Chapter 2: Detecting Process-Related Impurities: The Unwanted Byproducts
Beyond product-related variants, the IVT reaction can introduce highly problematic process-related impurities. These are not variations of the intended product but are distinct molecular entities that must be removed and monitored to ensure safety.
The Immunogenic Culprit: Double-Stranded RNA (dsRNA)
Expertise & Experience: Double-stranded RNA is arguably the most critical process-related impurity in mRNA manufacturing.[9] It is a potent activator of the innate immune system, recognized by pattern recognition receptors like Toll-like receptor 3 (TLR3), MDA5, and RIG-I.[10][11] This recognition can trigger the production of pro-inflammatory cytokines, leading to adverse reactions and potentially inhibiting protein translation from the therapeutic mRNA.[10][12] dsRNA can be generated during IVT through mechanisms like antisense transcription or turn-around transcription by the T7 RNA polymerase.[10][13] Given its potent immunogenicity, sensitive and specific detection methods are required.
Detection Method: Immunoassays (Dot Blot & ELISA)
Immunoassays leveraging highly specific monoclonal antibodies, such as the J2 antibody, are the gold standard for dsRNA detection.[9]
-
Dot Blot: This is a rapid and straightforward semi-quantitative method. The RNA sample is directly spotted onto a membrane (e.g., nylon), which is then probed with the anti-dsRNA antibody. Detection is typically achieved with a secondary antibody conjugated to an enzyme for colorimetric or chemiluminescent readout. It is excellent for screening and confirming the presence or absence of dsRNA.[9]
-
ELISA (Enzyme-Linked Immunosorbent Assay): This method offers a more sensitive and quantitative approach compared to the dot blot.[10][12] In a typical sandwich ELISA format, a capture antibody is coated onto a microplate, the sample is added, and a detection antibody is used to quantify the amount of bound dsRNA. ELISA is preferred for lot release testing where precise quantification is necessary.[14]
Experimental Workflow: dsRNA Detection by Dot Blot
Caption: Workflow for the detection of dsRNA impurities via Dot Blot.
Remnants of the Blueprint: Residual DNA Template
Expertise & Experience: The IVT reaction uses a linearized plasmid DNA template to synthesize mRNA. While downstream purification steps, including DNase digestion, are designed to remove this template, residual DNA can persist.[15] Regulatory agencies have set stringent limits on the amount of residual DNA in the final drug product due to safety concerns, including the theoretical risks of integration into the host genome and immunogenicity.[16][17]
Detection Method: Quantitative PCR (qPCR)
Quantitative PCR is the method of choice for detecting and quantifying residual DNA templates due to its exceptional sensitivity and specificity.[16][18] The assay uses primers that target a specific sequence within the plasmid DNA template. During the PCR cycles, the amplification of this target is monitored in real-time using a fluorescent probe or dye. The amount of DNA in the sample is determined by comparing its amplification curve to that of a standard curve generated from known quantities of the plasmid DNA.
Chapter 3: Comprehensive Characterization: Advanced & Orthogonal Approaches
While the techniques above form the core of a robust QC strategy, advanced methods can provide a more comprehensive characterization of the mRNA product and its impurities.
-
Next-Generation Sequencing (NGS): NGS provides the ultimate resolution by determining the nucleotide sequence of the entire RNA population in a sample.[19][20] This allows for direct confirmation of the coding sequence, verification of the 5' cap and 3' poly(A) tail regions, and identification of any sequence variants or unexpected transcripts at a very low frequency.[21]
-
Mass Spectrometry (MS): Techniques like native mass spectrometry can be used to determine the intact mass of the mRNA molecule with high accuracy. This can confirm the overall composition and identify heterogeneity, such as variations in poly(A) tail length, providing a powerful orthogonal dataset to CGE and IP-RPLC results.[3][22]
Comparative Summary of Analytical Techniques
| Technique | Purity Aspect Assessed | Principle | Resolution | Throughput | Quantitative Capability |
| Capillary Gel Electrophoresis (CGE) | Integrity, size variants, fragments | Size-based separation in a gel matrix | High (single nucleotide for small fragments) | Medium to High | Fully Quantitative |
| IP-RPLC | Purity, fragments, poly(A) tail variants | Hydrophobic interaction chromatography | High | High | Fully Quantitative[5] |
| Dot Blot / ELISA | dsRNA impurity | Immunoassay with specific antibody | N/A (Specificity-based) | High | Semi-Quantitative (Dot Blot) to Fully Quantitative (ELISA)[9][10] |
| qPCR | Residual DNA template | DNA amplification | N/A (Specificity-based) | High | Fully Quantitative[18] |
| Next-Generation Sequencing (NGS) | Identity, sequence variants, integrity | Massively parallel sequencing | Nucleotide-level | Low to Medium | Quantitative |
Conclusion
Ensuring the purity of synthetic modified RNA is not a task for a single analytical method. A robust quality control strategy relies on an orthogonal approach, employing multiple techniques that probe different physicochemical properties of the mRNA drug substance and its potential contaminants. By combining high-resolution separation techniques like CGE and IP-RPLC to assess the main product's integrity with highly sensitive, specific assays like ELISA and qPCR to monitor critical impurities, researchers and developers can ensure the quality, safety, and efficacy of these revolutionary therapeutics.
References
-
Title: RNA analysis by ion-pair reversed-phase high performance liquid chromatography Source: National Institutes of Health (NIH) URL: [Link]
-
Title: Ion Pair Reverse-Phase Chromatography: A Versatile Platform for the Analysis of RNA Source: IntechOpen URL: [Link]
-
Title: Determining RNA Integrity And Purity By Capillary Gel Electrophoresis Source: Cell and Gene URL: [Link]
-
Title: Purification of mRNA by Affinity Chromatography on CIMmultus® Oligo dT Column Source: Sartorius URL: [Link]
-
Title: Lateral flow immunoassay for rapid and sensitive detection of dsRNA contaminants in in vitro-transcribed mRNA products Source: National Institutes of Health (NIH) URL: [Link]
-
Title: The Messenger: mRNA purification Source: Cytiva Life Sciences URL: [Link]
-
Title: RNA analysis by ion-pair reversed-phase high performance liquid chromatography. Source: Semantic Scholar URL: [Link]
-
Title: Oligo dT(25) Affinity Chromatography Resin Source: BioVanix URL: [Link]
-
Title: An improved method for the detection of double-stranded RNA suitable for quality control of mRNA vaccines Source: Oxford Academic URL: [Link]
-
Title: Purification Of mRNA By Affinity Chromatography On CIMmultus Oligo dT Column Source: Bioprocess Online URL: [Link]
-
Title: Understanding the impact of in vitro transcription byproducts and contaminants Source: Frontiers URL: [Link]
-
Title: RNA analysis by ion-pair reversed-phase high performance liquid chromatography Source: National Institutes of Health (NIH) URL: [Link]
-
Title: Purification of mRNA With CIMmultus® Oligo dT Source: DCVMN URL: [Link]
-
Title: mRNA quality control: Easy detection of dsRNA impurities Source: Jena Bioscience URL: [Link]
-
Title: Determining RNA Integrity And Purity By Capillary Gel Electrophoresis Source: Bioprocess Online URL: [Link]
-
Title: Effective Tools for dsRNA Contaminants Detection in mRNA Products Source: Creative Diagnostics URL: [Link]
-
Title: RNA analysis by ion-pair reversed-phase high performance liquid chromatography Source: ResearchGate URL: [Link]
-
Title: Optimized residual dsRNA detection for mRNA therapeutics Source: Samsung Biologics URL: [Link]
-
Title: Exploring the Impact of In Vitro-Transcribed mRNA Impurities on Cellular Responses Source: National Institutes of Health (NIH) URL: [Link]
-
Title: In Vitro Transcription: Common Causes of Reaction Failure Source: Promega Connections URL: [Link]
-
Title: Understanding the impact of in vitro transcription byproducts and contaminants Source: Frontiers URL: [Link]
-
Title: Effective Synthesis of mRNA during In Vitro Transcription with Fewer Impurities Produced Source: MDPI URL: [Link]
-
Title: Residual DNA Quantitation in Pfizer mRNA Vaccines by qPCR Source: Therapeutic Goods Administration URL: [Link]
-
Title: Quantification of residual plasmid DNA and SV40 promoter-enhancer sequences in Pfizer/BioNTech and Moderna modRNA COVID-19 vaccines from Ontario, Canada Source: National Institutes of Health (NIH) URL: [Link]
-
Title: PURIFICATION AND PURITY ASSESSMENT OF RNA MOLECULES SYNTHESIZED WITH MODIFIED NUCLEOSIDES Source: WIPO Patentscope URL: [Link]
-
Title: Determination of RNA degradation by capillary electrophoresis with cyan light-emitted diode-induced fluorescence Source: Gene-Quantification URL: [Link]
-
Title: Methods for Analyzing RNA Integrity Source: Biocompare.com URL: [Link]
-
Title: Full article: Quantification of residual plasmid DNA and SV40 promoter-enhancer sequences in Pfizer/BioNTech and Moderna modRNA COVID-19 vaccines from Ontario, Canada Source: Taylor & Francis URL: [Link]
-
Title: Analytical Considerations for mRNA-based Therapies Source: American Pharmaceutical Review URL: [Link]
-
Title: Comprehensive Impurity Profiling of mRNA: Evaluating Current Technologies and Advanced Analytical Techniques Source: National Institutes of Health (NIH) URL: [Link]
-
Title: Current Analytical Strategies for mRNA-Based Therapeutics Source: National Institutes of Health (NIH) URL: [Link]
-
Title: (PDF) Systematic analysis of COVID-19 mRNA vaccines using four orthogonal approaches demonstrates no excessive DNA impurities Source: ResearchGate URL: [Link]
-
Title: Methodology for Testing COVID-19 mRNA Vaccines for Alleged Contaminants Source: Paul-Ehrlich-Institut URL: [Link]
-
Title: Comprehensive Impurity Profiling of mRNA: Evaluating Current Technologies and Advanced Analytical Techniques Source: ACS Publications URL: [Link]
-
Title: Next-Generation Sequencing for RNA Quality Attribute Monitoring Source: Etherna URL: [Link]
-
Title: Next-generation sequencing technologies for detection of modified nucleotides in RNAs Source: National Institutes of Health (NIH) URL: [Link]
-
Title: Analysis of RNA and its Modifications Source: National Institutes of Health (NIH) URL: [Link]
-
Title: Beta-galactosidase assay Source: National Institutes of Health (NIH) URL: [Link]
-
Title: β-Gal mRNA - Reporter gene mRNAs Source: OZ Biosciences URL: [Link]
-
Title: Beta-galactosidase mRNA information Source: Genomeditech URL: [Link]
-
Title: Next-Generation Sequencing (NGS) | Explore the technology Source: Illumina URL: [Link]
-
Title: Next Generation Sequencing: quantifying nucleic acids Source: BMG Labtech URL: [Link]
Sources
- 1. Exploring the Impact of In Vitro-Transcribed mRNA Impurities on Cellular Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Understanding the impact of in vitro transcription byproducts and contaminants [frontiersin.org]
- 3. Comprehensive Impurity Profiling of mRNA: Evaluating Current Technologies and Advanced Analytical Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Determining RNA Integrity And Purity By Capillary Gel Electrophoresis [bioprocessonline.com]
- 5. RNA analysis by ion-pair reversed-phase high performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chromatographytoday.com [chromatographytoday.com]
- 7. RNA analysis by ion-pair reversed-phase high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. mRNA quality control: Easy detection of dsRNA impurities - News Blog - Jena Bioscience [jenabioscience.com]
- 10. Lateral flow immunoassay for rapid and sensitive detection of dsRNA contaminants in in vitro-transcribed mRNA products - PMC [pmc.ncbi.nlm.nih.gov]
- 11. creative-diagnostics.com [creative-diagnostics.com]
- 12. academic.oup.com [academic.oup.com]
- 13. researchgate.net [researchgate.net]
- 14. Residual dsRNA Detection | Newsroom | SAMSUNG BIOLOGICS [samsungbiologics.com]
- 15. pei.de [pei.de]
- 16. Quantification of residual plasmid DNA and SV40 promoter-enhancer sequences in Pfizer/BioNTech and Moderna modRNA COVID-19 vaccines from Ontario, Canada - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. tandfonline.com [tandfonline.com]
- 18. tga.gov.au [tga.gov.au]
- 19. What is Next-Generation Sequencing (NGS)? | Thermo Fisher Scientific - TW [thermofisher.com]
- 20. Next-Generation Sequencing (NGS) | Explore the technology [illumina.com]
- 21. etherna.be [etherna.be]
- 22. Current Analytical Strategies for mRNA-Based Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 5-(N-Methyl-N-trifluoroacetyl)aminomethyl Uridine
For researchers and scientists engaged in drug development and molecular biology, the synthesis and application of modified nucleosides like 5-(N-Methyl-N-trifluoroacetyl)aminomethyl uridine are routine. However, the lifecycle of these specialized reagents does not end with the experiment. Proper disposal is a critical, non-negotiable final step that ensures the safety of laboratory personnel, prevents environmental contamination, and maintains regulatory compliance.
This guide provides a detailed, step-by-step protocol for the safe disposal of this compound. As no specific Safety Data Sheet (SDS) is broadly available for this compound, the procedures outlined here are synthesized from an expert analysis of its constituent chemical moieties—the uridine core and the N-trifluoroacetyl group—and are grounded in established hazardous waste management protocols from leading research institutions.
Hazard Assessment: The "Why" Behind the Procedure
Understanding the potential hazards of a compound is fundamental to designing a safe disposal plan. The disposal protocol for this compound is dictated by two primary structural features:
-
Modified Nucleoside Core: As a synthetic nucleoside analog, its biological and toxicological properties may not be fully characterized.[1][2] It is prudent practice to handle all such research chemicals as potentially hazardous, with unknown biological activity.
-
N-Trifluoroacetyl Group: This is the most significant feature from a chemical waste perspective. The trifluoroacetyl group makes the compound halogenated. More importantly, compounds containing trifluoroacetate or trifluoroacetyl groups can hydrolyze or decompose to form trifluoroacetic acid (TFA) or its salts.[3][4] Trifluoroacetic acid is a strong, corrosive acid, and its presence or potential formation requires that the waste be treated as corrosive hazardous chemical waste.[3][5]
Therefore, all waste containing this compound must be managed as halogenated, corrosive, hazardous chemical waste .
Immediate Safety & Personal Protective Equipment (PPE)
Before beginning any disposal procedure, ensure you are wearing the appropriate PPE to mitigate exposure risks. The primary hazards are associated with the potential corrosivity of the trifluoroacetyl component.[4]
| PPE Item | Specification | Rationale |
| Eye Protection | Chemical splash goggles meeting ANSI Z87.1 standards. | Protects against accidental splashes of solutions containing the compound.[3] |
| Hand Protection | Chemical-resistant nitrile gloves. | Prevents direct skin contact. Change gloves immediately if contamination occurs.[4] |
| Body Protection | A standard, fully-fastened laboratory coat. | Protects clothing and skin from contamination. |
Step-by-Step Disposal Protocol
Adherence to a systematic disposal workflow is essential for safety and compliance. Do not dispose of this chemical down the sink or in the regular trash.[6][7]
Step 1: Waste Segregation Proper segregation is the foundation of safe chemical waste management.
-
Designate as Hazardous: All materials contaminated with this compound, including unused solid compound, solutions, contaminated pipette tips, vials, and gloves, must be treated as hazardous waste.[8]
-
Separate Waste Streams: Keep this waste stream separate from other types of waste, such as non-hazardous, biological, or radioactive waste.[9] Crucially, because of the fluorine atoms, this is considered halogenated organic waste . It should be segregated from non-halogenated solvent wastes, as their disposal routes and costs can differ significantly.[10]
Step 2: Select a Compatible Waste Container The choice of container is critical to prevent leaks and reactions.
-
Material: Use a chemically compatible, leak-proof container with a secure, screw-top lid. A high-density polyethylene (HDPE) container is a suitable choice. For the original solid compound, its original container can be used if it is in good condition.[11]
-
Integrity: Ensure the container is in good condition, free from cracks or degradation.
-
Venting: Do not use a container that can build up pressure if there is any potential for gas-producing decomposition. However, for this solid compound, standard sealed containers are appropriate.
Step 3: Proper Labeling Clear and accurate labeling is a strict regulatory requirement and essential for safety.
-
As soon as you begin accumulating waste, affix a completed hazardous waste label from your institution's Environmental Health & Safety (EHS) department.[10]
-
The label must include:
Step 4: Accumulation and Storage in a Satellite Accumulation Area (SAA) Waste must be stored safely in the laboratory prior to pickup.
-
Location: Store the waste container in a designated Satellite Accumulation Area (SAA), which must be at or near the point of generation.[11]
-
Secondary Containment: All liquid waste containers must be kept in a secondary containment bin or tray that can hold at least the volume of the largest container.[6][11] This prevents spills from reaching drains or the environment.
-
Keep Closed: Waste containers must remain sealed at all times, except when you are actively adding waste.[6][10]
-
Segregate Incompatibles: Store the container away from incompatible materials, particularly strong bases and oxidizing agents, to prevent accidental reactions.[11]
Step 5: Disposal of Empty Containers and Contaminated Labware
-
Solid Labware: Contaminated items like pipette tips, Eppendorf tubes, and gloves should be placed directly into a designated solid hazardous waste container, appropriately labeled as described in Step 3.
-
Empty Containers: An "empty" container that held the compound must still be disposed of as hazardous waste.[6] For containers that held acutely hazardous materials, a triple-rinse procedure is often required.[7] It is best practice to apply this here:
-
Rinse the container three times with a suitable solvent (e.g., ethanol or methanol).
-
The first rinsate must be collected and disposed of as liquid hazardous waste.[6][8]
-
Subsequent rinsates may be collected as hazardous waste as well, according to your institution's policy.
-
After rinsing, deface or remove the original label, and dispose of the container as instructed by your EHS office.[6][7]
-
Step 6: Arranging Final Disposal Laboratory personnel should never transport hazardous waste themselves.[10]
-
Request Pickup: Once your waste container is full (typically ~80% capacity) or you are finished with the project, schedule a waste pickup through your institution’s EHS department.[7]
-
Documentation: Maintain a record of the waste generated and its disposal as part of good laboratory practice.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Disposal Workflow for this compound
References
-
Hazardous Waste Disposal Guide - Research Areas. Dartmouth College. [Link]
-
Hazardous Waste Disposal Guide - Research Safety. Northwestern University. [Link]
-
Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. [Link]
-
Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. [Link]
-
Guide to Managing Laboratory Chemical Waste. Vanderbilt University. [Link]
-
Trifluoroacetyl chloride | C2ClF3O | CID 61106. PubChem, National Institutes of Health. [Link]
-
This compound. Immunomart. [Link]
-
STANDARD OPERATION PROCEDURES FOR WORKING WITH Trifluoroacetic Acid AT AMHERST COLLEGE. Amherst College. [Link]
-
Proper Hazardous Waste Disposal in a Laboratory Setting. MCF Environmental Services. [Link]
-
Laboratory Waste Disposal Guidelines. [Link]
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. immunomart.com [immunomart.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. amherst.edu [amherst.edu]
- 6. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 7. vumc.org [vumc.org]
- 8. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 9. mcfenvironmental.com [mcfenvironmental.com]
- 10. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 11. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
Personal protective equipment for handling 5-(N-Methyl-N-trifluoroacetyl)aminomethyl uridine
Comprehensive Safety & Handling Guide for 5-(N-Methyl-N-trifluoroacetyl)aminomethyl Uridine
A Senior Application Scientist's Protocol for Ensuring Laboratory Safety and Procedural Integrity
This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to explain the why behind each recommendation. Our goal is to empower you with the knowledge to create a self-validating system of safety in your laboratory.
Hazard Analysis: A Proactive Approach to Safety
Understanding the potential hazards is the foundation of safe handling. The primary risks associated with this compound can be inferred from its constituent parts:
-
Nucleoside Analog: As a derivative of uridine, this compound is designed to interact with cellular machinery, potentially interfering with DNA and RNA synthesis.[2][3] Compounds in this class are often investigated for cytotoxic or antiviral properties, and thus should be handled as potentially bioactive and harmful if ingested or absorbed.
-
Trifluoroacetyl Group: The trifluoroacetyl moiety is an electrophilic group. Reactive metabolites of similar compounds, like the anesthetic halothane which produces a trifluoroacetyl chloride metabolite, have been shown to covalently modify proteins, such as cytochrome P450.[4] This suggests a potential for reactivity and cellular disruption. Upon decomposition, trifluoroacetylated compounds can also release toxic fluorine-containing fumes.[4]
Given these characteristics, the primary routes of exposure to be mitigated are inhalation of aerosols, skin/eye contact, and ingestion.[5]
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is mandatory to minimize exposure. The following table outlines the minimum required PPE, with explanations grounded in the compound's anticipated properties.
| PPE Category | Specification | Rationale |
| Eye/Face Protection | Chemical safety goggles with side shields or a full-face shield. | Protects eyes from splashes of solutions or accidental aerosol generation.[5][6] |
| Hand Protection | Nitrile gloves (minimum thickness of 4 mil). | Provides a barrier against skin contact.[5] Nitrile offers good resistance to a broad range of chemicals. For prolonged handling, consider double-gloving.[7] |
| Body Protection | A polyethylene-coated polypropylene laboratory coat or a similar fluid-resistant gown. | Protects skin and personal clothing from contamination.[5][7] Standard cotton lab coats are not recommended due to their absorbency. |
| Respiratory Protection | Not typically required for handling small quantities in a well-ventilated area. However, if there is a risk of aerosolization or if handling larger quantities, a NIOSH-certified respirator with an appropriate cartridge for organic vapors should be used. | Prevents inhalation of fine powders or aerosols. The specific cartridge type should be determined by a formal risk assessment.[8] |
Operational Plan: A Step-by-Step Protocol for Safe Handling
Adherence to a strict, step-by-step protocol is crucial for minimizing risk during handling, storage, and disposal.
-
Designated Area: All handling of this compound should be conducted in a designated area, such as a chemical fume hood, to control potential exposure.[5]
-
Pre-Handling Check: Before beginning work, ensure that an eyewash station and safety shower are readily accessible and unobstructed.[5]
-
Donning PPE: Follow the correct sequence for donning PPE: first the lab coat, then safety goggles, and finally gloves.[5]
-
Weighing and Reconstitution: When weighing the solid compound, do so in a fume hood to avoid creating and inhaling dust.[8] If dissolving in a solvent like DMSO, add the solvent slowly to the solid to minimize splashing.
-
Post-Handling: After handling, thoroughly wash hands with soap and water, even after removing gloves.[6]
The removal of PPE is a critical step to prevent cross-contamination.
-
Gloves: Remove gloves first, using a technique that avoids touching the outside of the glove with bare skin.[9]
-
Lab Coat: Remove the lab coat by folding it inward to contain any surface contamination.
-
Goggles: Remove safety goggles last.
-
Hand Washing: Immediately wash hands thoroughly after removing all PPE.
In the event of a spill, a calm and systematic response is essential.
-
Evacuate and Alert: Immediately notify others in the vicinity and evacuate the immediate area.[5]
-
Assess and Don PPE: From a safe distance, assess the extent of the spill. Before any cleanup, don the appropriate PPE as outlined above, including respiratory protection if the spill is large or involves a volatile solvent.[5]
-
Containment and Cleanup:
-
Collection: Carefully collect the contaminated material using spark-proof tools and place it into a clearly labeled, sealed container for hazardous waste.[8][10]
-
Decontamination: Clean the spill area with a suitable laboratory disinfectant or detergent, followed by a thorough rinse with water.[5]
Disposal Plan: Environmental Responsibility
Proper disposal is a critical component of the chemical handling lifecycle. All waste contaminated with this compound must be treated as hazardous.
-
Waste Segregation: Collect all contaminated materials, including gloves, absorbent materials, and disposable labware, in a dedicated, sealed, and clearly labeled hazardous waste container.
-
Disposal Method: As a halogenated organic compound, this material should not be disposed of down the drain.[6] The recommended disposal method is incineration in a chemical incinerator equipped with an afterburner and scrubber to handle potentially toxic decomposition products.[4] Always consult with your institution's Environmental Health and Safety (EHS) office for specific disposal protocols and to ensure compliance with local, state, and federal regulations.
Visualizing the PPE Selection and Decontamination Workflow
To further clarify the procedural flow, the following diagrams illustrate the decision-making process for PPE selection and the correct sequence for doffing and decontamination.
Caption: Sequential procedure for doffing PPE to prevent contamination.
References
- Safeguarding Your Research: A Comprehensive Guide to Handling Uridine 5'-(tetrahydrogen triphosphate), 3'-deoxy-. Benchchem.
- Uridine - Safety Data Sheet. Chemos GmbH&Co.KG.
- Uridine. Bio-Rad.
- This compound | Nucleoside Antimetabolite/Analog. Ambeed.
- This compound. Immunomart.
- This compound | Nucleoside Compound. MedChemExpress.
- Trifluoroacetyl chloride | C2ClF3O. PubChem - NIH.
- SAFETY DATA SHEET - N-Methyl-N-(trimethylsilyl)trifluoroacetamide. Fisher Scientific.
- Personal protective equipment in your pharmacy. Alberta College of Pharmacy. Published October 30, 2019.
- PRACTICAL RADIATION TECHNICAL MANUAL. International Atomic Energy Agency.
Sources
- 1. This compound | Nucleoside Antimetabolite/Analog | Ambeed.com [ambeed.com]
- 2. immunomart.com [immunomart.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Trifluoroacetyl chloride | C2ClF3O | CID 61106 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. chemos.de [chemos.de]
- 7. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 8. bio.vu.nl [bio.vu.nl]
- 9. www-pub.iaea.org [www-pub.iaea.org]
- 10. fishersci.com [fishersci.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
